2-Butylimidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-butyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-2-3-4-7-8-5-6-9-7/h5-6H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLDUURXGMDOCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473365 | |
| Record name | 2-Butylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50790-93-7 | |
| Record name | 2-Butylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Butylimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Butylimidazole: Properties, Synthesis, and Applications in Drug Development
This guide provides a comprehensive technical overview of 2-Butylimidazole (CAS No: 50790-93-7), a heterocyclic organic compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into its core physicochemical properties, outlines a robust synthesis protocol, and explores its applications as a key building block for pharmacologically active molecules.
Core Physicochemical Properties
This compound, with the molecular formula C₇H₁₂N₂, is characterized as a white to off-white or pale yellow crystalline powder or liquid.[1][2][3] Its structure consists of a five-membered imidazole ring substituted at the 2-position with a butyl group.[2] This substitution pattern imparts specific solubility and reactivity characteristics that are pivotal for its application in organic synthesis. The compound is soluble in organic solvents like methanol and ethanol and is also reported to be soluble in water.[1]
Key quantitative properties of this compound are summarized in the table below for ease of reference. It is important to note that some physical constants, such as boiling and melting points, show slight variations across different sources, which is common for chemical data.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂N₂ | [1][2][3] |
| Molecular Weight | 124.18 g/mol | [1][2] |
| Appearance | White to Orange to Green powder to crystal | [1] |
| Melting Point | 52 °C | [1] |
| Boiling Point | 294 °C | [1] |
| Density | 0.979 g/cm³ (Predicted) | [1] |
| pKa | 14.42 (Predicted) | [1] |
| Flash Point | 132.7 °C | [1] |
| Solubility | Soluble in Methanol | [1] |
Synthesis and Reactivity
The synthesis of 2-substituted imidazoles is a foundational process in heterocyclic chemistry. For this compound, the most relevant and industrially significant method is an adaptation of the Debus-Radziszewski imidazole synthesis . This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (valeraldehyde, the four-carbon aldehyde corresponding to the butyl group), and ammonia.
The reaction proceeds by forming a diimine intermediate from glyoxal and ammonia, which then condenses with valeraldehyde to form the imidazole ring. The causality behind this choice of reactants is their commercial availability and the reaction's efficiency in forming the imidazole core in a single pot.
Experimental Protocol: Adapted Radziszewski Synthesis
The following protocol is adapted from established procedures for similar 2-alkylimidazoles. Researchers should perform their own optimization based on laboratory conditions and available reagents.
Materials:
-
40% Aqueous Glyoxal Solution
-
Valeraldehyde (Pentan-1-al)
-
25% Aqueous Ammonia Solution
-
Methanol (or other suitable inert solvent)
-
Standard laboratory glassware for reflux and distillation
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a mixture of the 40% aqueous glyoxal solution, valeraldehyde, and methanol. The methanol acts as a solvent to ensure homogeneity of the reactants.
-
Addition of Ammonia: To the stirred solution, slowly add a molar excess of the 25% aqueous ammonia solution. A molar excess of ammonia is crucial as it favors the formation of the diimine intermediate and helps to minimize the formation of oxazole byproducts.
-
Reaction Conditions: Gently heat the reaction mixture to a moderate temperature (e.g., 70-90°C) and maintain it under reflux. The optimal reaction time can vary and should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The solvent (methanol) and excess water are removed by distillation under reduced pressure.
-
Purification: The resulting crude residue containing this compound is then purified by fractional vacuum distillation to yield the final product. The purity should be confirmed by analytical techniques such as GC-MS and NMR spectroscopy.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound via the Radziszewski reaction.
Applications in Drug Development
This compound is recognized as a "privileged structure" in medicinal chemistry. While the compound itself may not be the active pharmaceutical ingredient (API), its scaffold is a crucial intermediate in the synthesis of high-value therapeutics. Its primary role is as a molecular building block, allowing for the introduction of a butyl group and a reactive imidazole ring system that can be further functionalized.
A prominent example of its application is in the development of Angiotensin Converting Enzyme (ACE) inhibitors, a class of drugs used to treat hypertension and congestive heart failure. Derivatives of this compound, such as 2-butyl-4-chloro-5-formylimidazole , are key intermediates in the synthesis of drugs like Losartan .
The synthesis of these critical intermediates leverages the reactivity of the this compound core. For instance, the imidazole ring can be chlorinated and formylated to introduce functional handles necessary for building the final, more complex drug molecule.
Synthetic Utility Workflow: Path to an ACE Inhibitor Intermediate
Sources
An In-depth Technical Guide to 2-Butylimidazole: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-Butylimidazole, a versatile heterocyclic compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of its chemical and physical properties, a reliable synthesis protocol, and insights into its current and potential applications.
Core Molecular Attributes and Physicochemical Properties
This compound, systematically named 2-butyl-1H-imidazole, is an organic compound featuring a central imidazole ring substituted with a butyl group at the second position.[1][2] This structure imparts a unique combination of properties that make it a valuable building block and functional molecule in various scientific fields.
The fundamental identifiers and properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂N₂ | [1][2][3] |
| Molecular Weight | 124.19 g/mol | [1][4] |
| IUPAC Name | 2-butyl-1H-imidazole | [2] |
| CAS Number | 50790-93-7 | [1][2][3][4] |
| Appearance | White to orange-green crystalline powder | [1][3][4] |
| Melting Point | 52 °C | [3] |
| Boiling Point | 294 °C | [3] |
| Density | 0.979 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in methanol and other organic solvents. | [3] |
These fundamental properties are the cornerstone for understanding the compound's behavior in various chemical and biological systems. The presence of both a hydrogen bond donor (the N-H group of the imidazole) and acceptor (the other nitrogen atom), combined with the lipophilic butyl chain, results in its solubility in a range of organic solvents and its utility as a ligand and catalyst.[1][3]
Synthesis and Characterization: A Validated Protocol
The synthesis of 2-substituted imidazoles is a well-established area of organic chemistry. A common and reliable method involves the condensation of an aldehyde with a 1,2-dicarbonyl compound and ammonia, known as the Radziszewski reaction. For this compound, valeraldehyde (pentanal) is the logical starting material for the butyl group.
Experimental Protocol: Synthesis of this compound
This protocol describes a robust method for the laboratory-scale synthesis of this compound. The choice of reagents and conditions is critical for achieving a high yield and purity.
Principle: The synthesis proceeds via the condensation of glyoxal and ammonia to form the imidazole ring, followed by the reaction with valeraldehyde.
Reagents & Materials:
-
Glyoxal (40% solution in water)
-
Ammonium hydroxide (28-30% solution)
-
Valeraldehyde (Pentanal)
-
Methanol
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine glyoxal (e.g., 0.1 mol) and methanol (100 mL). Cool the mixture in an ice bath to 0-5 °C.
-
Causality: Methanol is chosen as the solvent due to its ability to dissolve the reactants and intermediates. The initial cooling is crucial to control the exothermic reaction that occurs upon the addition of ammonia, preventing the formation of side products.
-
-
Ammonia Addition: Slowly add ammonium hydroxide (e.g., 0.25 mol) to the stirred solution, ensuring the temperature does not exceed 10 °C. Stir for an additional 20 minutes in the ice bath.
-
Causality: A stoichiometric excess of ammonia is used to drive the reaction towards the formation of the imidazole precursor. Slow addition is a critical safety and purity control step.
-
-
Aldehyde Addition: Add valeraldehyde (e.g., 0.1 mol) dropwise to the reaction mixture. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) for 2-3 hours.
-
Causality: Heating the reaction provides the necessary activation energy for the condensation and cyclization steps to proceed to completion, maximizing the yield of the final product.
-
-
Work-up and Extraction: After cooling, concentrate the reaction mixture using a rotary evaporator to remove the methanol. Add 100 mL of water to the residue and transfer to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether.
-
Causality: This liquid-liquid extraction separates the organic product (this compound) from inorganic salts and water-soluble impurities. Diethyl ether is a suitable solvent due to its low boiling point and immiscibility with water.
-
-
Drying and Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent, and evaporate the solvent under reduced pressure to yield the crude product.
-
Causality: The drying step removes residual water from the organic phase, which is essential before solvent removal to obtain a pure product.
-
-
Purification (Optional): The resulting white to pale yellow solid can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography if necessary.
Workflow Visualization
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of this compound.
Characterization and Validation
To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques is employed. This self-validating system ensures the product meets the required specifications for downstream applications.
-
¹H NMR Spectroscopy: Provides information on the number and environment of protons. Expect signals corresponding to the butyl chain (triplet for CH₃, multiplets for CH₂ groups) and the imidazole ring protons.
-
¹³C NMR Spectroscopy: Shows the number of unique carbon atoms. Expect signals for the four distinct carbons of the butyl group and the three carbons of the imidazole ring.
-
Mass Spectrometry (MS): Confirms the molecular weight. The molecular ion peak (M+) should correspond to the calculated exact mass of 124.10.
-
Infrared (IR) Spectroscopy: Identifies functional groups. Look for characteristic N-H stretching bands (around 3100-3000 cm⁻¹) and C=N stretching of the imidazole ring.
Applications in Research and Drug Development
This compound is more than a simple heterocyclic compound; it is a key intermediate and pharmacophore in medicinal chemistry and materials science.[1]
Role as a Pharmaceutical Building Block
The imidazole nucleus is a common feature in many biologically active compounds. This compound serves as a versatile starting material for the synthesis of more complex molecules. Its butyl chain can be used to tune the lipophilicity of a target molecule, which is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME) properties.
Potential Therapeutic Applications
While this compound itself is not typically an active pharmaceutical ingredient, derivatives have been explored for various therapeutic targets. Imidazole-containing compounds are known to act as:
-
Enzyme Inhibitors: The nitrogen atoms in the imidazole ring can coordinate with metal ions in the active sites of metalloenzymes, leading to inhibition.[1]
-
Receptor Antagonists: The scaffold can be elaborated to fit into the binding pockets of various receptors.
-
Corrosion Inhibitors: In industrial applications, it is effective in formulating corrosion inhibitors, particularly for metals in the oil and gas industry.[1]
The logical relationship for its application in drug discovery is outlined below.
Caption: Drug discovery workflow starting from the this compound scaffold.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential.
-
Safety: It should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[1][5] It is recommended to store under an inert atmosphere as it can be air-sensitive.[4]
References
- This compound. ChemBK. [Link]
- 2-butyl-1H-imidazole | C7H12N2 | CID 11815351. PubChem. [Link]
- Butylimidazole | C7H12N2 | CID 61347. PubChem. [Link]
Sources
An In-depth Technical Guide to the Solubility of 2-Butylimidazole in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-butylimidazole in organic solvents. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical principles governing solubility, predictive assessments, and detailed experimental methodologies for quantitative determination. By synthesizing fundamental chemical principles with practical laboratory protocols, this guide serves as an essential resource for optimizing the use of this compound in various applications, from organic synthesis to the formulation of advanced materials.
Introduction to this compound: A Versatile Building Block
This compound is a heterocyclic organic compound featuring an imidazole ring substituted with a butyl group at the 2-position.[1] This seemingly simple molecule is a versatile building block in numerous chemical applications. Its unique combination of a polar imidazole core and a non-polar butyl chain imparts a range of useful physicochemical properties. The imidazole moiety, with its two nitrogen atoms, can act as a hydrogen bond donor and acceptor, a Brønsted acid and base, and a ligand for metal coordination.[2] The butyl group, on the other hand, enhances its lipophilicity and influences its interactions with non-polar environments.
The applications of this compound are diverse and expanding. It serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Furthermore, it is utilized as a catalyst in various organic reactions, a component in the formulation of corrosion inhibitors, and a precursor for the synthesis of specialty polymers and ionic liquids.[1] In all these applications, understanding and controlling its solubility in organic solvents is of paramount importance for reaction kinetics, purification processes, and final product formulation.
Theoretical Framework: Understanding the Drivers of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution. The overall Gibbs free energy change (ΔG) of dissolution must be negative for solubility to be favorable. This is described by the equation:
ΔG = ΔH - TΔS
where ΔH is the enthalpy of solution, T is the absolute temperature, and ΔS is the entropy of solution. For a solid to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
The key intermolecular forces at play in the dissolution of this compound are:
-
Hydrogen Bonding: The N-H group in the imidazole ring can act as a hydrogen bond donor, while the lone pair on the other nitrogen atom can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are expected to be good solvents for this compound.
-
Dipole-Dipole Interactions: The imidazole ring is polar, leading to dipole-dipole interactions with polar solvents (e.g., acetone, ethyl acetate).
-
Van der Waals Forces (London Dispersion Forces): The non-polar butyl group and the overall molecule will interact with all solvents via these weak, temporary dipoles. These forces are more significant in non-polar solvents (e.g., toluene, hexane).
The interplay of these forces determines the solubility of this compound in a given organic solvent.
Predicted Solubility Profile of this compound
Qualitative Solubility Predictions
The solubility of this compound in various classes of organic solvents can be predicted as follows:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. The hydroxyl group of the alcohol can effectively form hydrogen bonds with both the N-H donor and the nitrogen acceptor of the imidazole ring.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethylformamide): Good to moderate solubility is anticipated. These solvents can engage in strong dipole-dipole interactions with the polar imidazole ring.
-
Non-Polar Solvents (e.g., Toluene, Hexane): Moderate to low solubility is predicted. While the butyl group will contribute to favorable van der Waals interactions, the energy required to break the strong hydrogen bonds and dipole-dipole interactions in solid this compound may not be fully compensated. Solubility in toluene is expected to be higher than in hexane due to the potential for weak π-π interactions between the aromatic ring of toluene and the imidazole ring.
Tabulated Summary of Predicted Solubility
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding between solvent and solute. |
| Polar Aprotic | Acetone, Ethyl Acetate, DMF, DMSO | Good to Moderate | Favorable dipole-dipole interactions. |
| Non-Polar Aromatic | Toluene | Moderate | Van der Waals forces and potential for weak π-π stacking. |
| Non-Polar Aliphatic | Hexane, Heptane | Low | Primarily van der Waals forces, insufficient to overcome solute-solute interactions. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise and accurate quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[3]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials with screw caps
-
Temperature-controlled orbital shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Centrifuge (optional)
Experimental Workflow
The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.
Caption: Workflow for isothermal shake-flask solubility determination.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to several vials. The presence of undissolved solid is crucial to ensure that the solution is saturated.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to determine the required equilibration time by taking measurements at different time points until the concentration of the dissolved solid remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to settle. Centrifugation can be used to expedite this process.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter to remove any remaining microscopic solid particles. This is a critical step to avoid overestimation of the solubility.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
The solubility (S) is calculated using the following formula:
S (g/L) = C_diluted × Dilution_Factor
where C_diluted is the concentration of the diluted sample determined from the calibration curve, and Dilution_Factor is the ratio of the final volume of the diluted solution to the initial volume of the supernatant taken.
-
Intermolecular Interactions and Their Influence on Solubility
The following diagram illustrates the primary intermolecular interactions between this compound and different types of organic solvents.
Caption: Intermolecular forces governing the solubility of this compound.
Practical Implications and Applications
A thorough understanding of the solubility of this compound is critical for its effective use in various applications:
-
Organic Synthesis: The choice of solvent can significantly impact reaction rates, yields, and the ease of product isolation and purification. A solvent that readily dissolves this compound and other reactants is often preferred.
-
Catalysis: In catalytic applications, the solubility of this compound as a catalyst or ligand influences its availability and interaction with the reactants.
-
Formulation of Corrosion Inhibitors: For the development of effective corrosion inhibitors, this compound must be soluble in the carrier solvent to ensure uniform application and film formation on the metal surface.
-
Polymer Science: When used as a monomer or an additive in polymer synthesis, its solubility in the polymerization medium is essential for achieving a homogeneous reaction mixture and uniform material properties.
-
Ionic Liquids Synthesis: this compound is a common precursor for the synthesis of imidazolium-based ionic liquids. The choice of solvent for the alkylation reaction is dictated by the solubility of the starting materials and the resulting ionic liquid.
Conclusion
While quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide provides a robust framework for predicting its solubility based on fundamental principles of molecular interactions. The detailed experimental protocol presented herein offers a reliable method for researchers to determine accurate solubility data tailored to their specific needs. A comprehensive understanding of the solubility of this compound is indispensable for harnessing its full potential in the diverse fields of chemical synthesis, materials science, and drug development.
References
- Chem-Impex. (n.d.). 2-n-Butylimidazole.
- ChemBK. (2024). This compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11815351, 2-butyl-1H-imidazole.
- Pinho, S. P., & Coutinho, J. A. (2014). Solubility of organic compounds in organic solvents: correlation and extrapolation. Industrial & Engineering Chemistry Research, 53(40), 15653-15661.
- Zhao, H., & Malinowski, J. J. (2011). A review of the solubility of pharmaceuticals in aqueous and organic solvents.
- Domanska, U., & Hofman, T. (2003). Solubility of imidazoles, benzimidazoles, and phenylimidazoles in dichloromethane, 1-chlorobutane, toluene, and 2-nitrotoluene.
- Verma, S., & Kumar, A. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(21), 6469.
- RoCo Global. (n.d.). 1-Butylimidazole >98%.
Sources
An In-depth Technical Guide to the Safe Handling of 2-Butylimidazole
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 2-Butylimidazole (CAS No. 50790-93-7). As a key intermediate in pharmaceutical synthesis, a thorough understanding of its properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity.[1]
Core Toxicological Profile and Hazard Identification
This compound is classified as a hazardous substance. The primary risks associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[2] It is crucial to understand that while some safety data sheets (SDS) for related butylimidazole isomers indicate high toxicity (fatal if inhaled or in contact with skin), the data for this compound (CAS 50790-93-7) primarily points towards severe irritant properties.[3][4][5] However, due to the structural similarities and the potential for incomplete toxicological data, a cautious approach is warranted.
GHS Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. The classification for this compound is summarized below.
| Hazard Class | Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2][6] |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | [2][6] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [2][7] |
This table summarizes the primary GHS classifications for this compound based on available safety data sheets.
Physical and Chemical Properties
Understanding the physical state of this compound is key to anticipating its behavior in the laboratory.
| Property | Value | Source |
| Appearance | White to orange/green crystalline powder | [1][8] |
| Molecular Formula | C₇H₁₂N₂ | [1] |
| Molecular Weight | 124.19 g/mol | [1] |
| Storage Temperature | 0-8°C | [1] |
Risk Mitigation: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach, starting with engineering controls and supplemented by appropriate PPE, is essential for safely handling this compound. The causality behind these measures is to create physical barriers and dilute potential exposures to below harmful levels.
Engineering Controls
-
Ventilation: All handling of this compound solid or solutions should be conducted within a certified chemical fume hood.[3] This is the primary engineering control to prevent inhalation of dust or vapors. Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[9]
-
Isolation: For larger quantities or repeated operations, consider using a glove box or other closed-system handling techniques to minimize direct contact.
Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a critical system to protect the user from the specific hazards of the chemical.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[2] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Wear chemically impermeable gloves.[6] Nitrile gloves are a common and effective choice, but always check the manufacturer's glove compatibility chart for breakthrough times.
-
Lab Coat: A standard lab coat is required, but for tasks involving significant quantities, a chemically resistant apron or suit should be considered.
-
-
Respiratory Protection: If working outside of a fume hood is unavoidable (e.g., during a large spill), a NIOSH/MSHA approved respirator with an appropriate organic vapor cartridge is necessary.[4]
Laboratory Protocols: Handling, Storage, and Disposal
Adherence to standardized protocols is the foundation of a safe laboratory environment.
General Handling Workflow
A systematic approach to handling ensures that safety is integrated into the experimental process from start to finish.
Caption: Systematic workflow for handling this compound.
Storage Requirements
Proper storage is critical to maintaining the chemical's stability and preventing hazardous reactions.
-
Conditions: Store in a cool, dry, and well-ventilated area, with a recommended temperature between 0-8°C.[1][5] The container must be kept tightly closed.[3]
-
Incompatibilities: Avoid storing with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4][10] These substances can trigger exothermic or other hazardous reactions.
-
Security: For certain highly toxic butylimidazole isomers, regulations require storing them in a locked cabinet or an area with restricted access.[3][4] It is best practice to apply this level of security to this compound as well.
Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Segregation: Collect all contaminated solids (e.g., weigh paper, paper towels) and liquids in a dedicated, clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled "Hazardous Waste" and list "this compound" as a component.
-
Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office. Do not discharge to sewer systems.[6]
Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]
-
Skin Contact: Take off all contaminated clothing immediately.[3] Wash the affected skin area with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice.[2][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[3][6]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[6] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[6]
Accidental Release Measures (Spill Cleanup)
A clear, logical response is necessary to contain and clean a spill safely.
Caption: Emergency response logic for a this compound spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6] A water spray can be used to cool containers and suppress vapors.[11]
-
Specific Hazards: Thermal decomposition can produce hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[2][4]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and inhalation of toxic fumes.[3]
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discovery and history of 2-Butylimidazole synthesis
An In-depth Technical Guide to the Discovery and Synthesis of 2-Butylimidazole
Abstract
This compound is a pivotal heterocyclic compound, serving as a versatile building block in pharmaceuticals, a catalyst in polymer chemistry, and a key component in the development of ionic liquids and corrosion inhibitors.[1][2] Its synthesis has evolved significantly from classical multi-component reactions to highly optimized, sustainable methodologies. This guide provides an in-depth exploration of the historical discovery and the progressive evolution of synthetic routes for this compound. We will dissect the foundational Debus-Radziszewski reaction, trace its modifications, and detail modern catalytic and green chemistry approaches that enhance efficiency, yield, and environmental compatibility. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the causality behind experimental choices in the synthesis of this important chemical intermediate.
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a cornerstone of medicinal chemistry and materials science, present in essential biomolecules like the amino acid histidine and purines.[3] The substituent at the C2 position profoundly influences the molecule's steric and electronic properties, making the synthesis of 2-substituted imidazoles a critical endeavor. This compound, with its C4 alkyl chain, offers a balance of lipophilicity and reactivity, making it a valuable precursor for a range of applications, most notably as a key intermediate in the synthesis of the antihypertensive drug Losartan.[4] Understanding the history of its synthesis provides a compelling case study in the advancement of organic chemistry, from century-old reactions to modern, sustainable practices.
Foundational Discovery: The Debus-Radziszewski Imidazole Synthesis
The story of this compound's synthesis begins with the fundamental discovery of the imidazole ring itself. The first synthesis was reported by Heinrich Debus in 1858.[5] However, the most versatile and enduring method from this era is the multi-component reaction developed by both Debus and, later, Bronisław Radziszewski in 1882.[5][6] This reaction, now known as the Debus-Radziszewski imidazole synthesis, is a one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[7]
For the specific synthesis of this compound, the reactants are:
-
1,2-Dicarbonyl: Glyoxal
-
Aldehyde: Valeraldehyde (Pentanal)
-
Ammonia Source: Typically aqueous ammonia or ammonium acetate
The classical approach involves the condensation of these three components, often in a protic solvent like ethanol.[3] The reaction proceeds through the initial formation of a diimine intermediate from the reaction of glyoxal with two equivalents of ammonia.[7][8] This diimine then condenses with the aldehyde (valeraldehyde) to form the imidazole ring. While historically significant, the traditional Debus-Radziszewski reaction is often plagued by drawbacks, including long reaction times, harsh conditions, and modest yields with the formation of side products.[3][9]
Caption: The Debus-Radziszewski synthesis of this compound.
The Evolution Toward Efficiency: Modern Synthetic Methodologies
The inherent limitations of the classical method spurred decades of research aimed at improving the synthesis of substituted imidazoles. These advancements focused on three primary areas: catalysis, alternative energy sources, and the use of greener reagents.
Catalytic Enhancements
The introduction of catalysts dramatically improved reaction rates and yields. Both Lewis and Brønsted acids have been successfully employed to activate the carbonyl groups, facilitating nucleophilic attack and subsequent cyclization.
-
Lewis Acids: Catalysts like FeCl₃ and zinc chloride (ZnCl₂) can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[5][9]
-
Solid Acids: Heterogeneous catalysts such as silicotungstic acid, zeolites, and Amberlyst A-15 offer significant advantages.[3][9] They provide the necessary acidity to promote the reaction while being easily separable from the reaction mixture, simplifying purification and allowing for catalyst recycling—a key principle of green chemistry.[10]
Microwave-Assisted Organic Synthesis (MAOS)
The application of microwave irradiation represents a significant leap forward.[11] Unlike conventional heating, which transfers energy slowly via conduction and convection, microwaves directly and rapidly heat the reaction mixture through dielectric heating.[12][13] This leads to a substantial reduction in reaction times—often from many hours to mere minutes—and frequently results in higher product yields and purity.[14] For the synthesis of this compound and its analogs, MAOS provides a powerful tool for high-throughput screening of reaction conditions and rapid production on a laboratory scale.[3][9]
Caption: Workflow for a modern, catalyzed, microwave-assisted synthesis.
Green Chemistry Approaches
Beyond catalytic and energy enhancements, modern synthesis prioritizes sustainability. Key improvements include:
-
Alternative Ammonia Source: Using ammonium acetate instead of aqueous or gaseous ammonia is common.[9] Ammonium acetate serves as both the ammonia source and a mild acidic catalyst, simplifying the reaction setup.
-
Solvent-Free Reactions: Performing the condensation under solvent-free ("neat") conditions, particularly with microwave assistance, aligns with green chemistry principles by dramatically reducing solvent waste.[3][12]
-
Alternative Solvents: When a solvent is necessary, the focus has shifted to more environmentally benign options like water or polyethylene glycol (PEG).[10][12]
Comparative Analysis of Synthetic Routes
The evolution from the classical Debus-Radziszewski reaction to modern catalyzed methods demonstrates a clear trajectory toward greater efficiency, safety, and sustainability.
| Parameter | Classical Debus-Radziszewski | Solid Acid Catalysis (Conventional Heat) | Microwave-Assisted Synthesis (MAOS) |
| Reaction Time | 12 - 24 hours | 2 - 8 hours | 5 - 30 minutes |
| Temperature | High (Reflux) | Moderate to High (Reflux) | Controlled (Often 100-150°C) |
| Typical Yield | Low to Moderate (30-60%) | Moderate to High (65-85%) | High to Excellent (80-95%) |
| Catalyst | None (or stoichiometric acid) | Recyclable (e.g., Zeolites, STA) | Often used with a catalyst for synergy |
| Solvent | Ethanol, Acetic Acid | Ethanol, Toluene, or Solvent-free | Often Solvent-free or minimal green solvent |
| Pros | Historically significant, simple reagents | Improved yield, catalyst is recyclable | Extremely fast, high yields, energy efficient |
| Cons | Low yield, long time, side products[3] | Still requires hours of heating | Requires specialized equipment |
Experimental Protocol: Microwave-Assisted Synthesis of this compound
This protocol describes a representative modern, one-pot synthesis of this compound utilizing a solid acid catalyst and microwave irradiation, adapted from methodologies reported for similar substituted imidazoles.[3][9]
Disclaimer: This protocol is for informational purposes only and should be performed by trained personnel in a properly equipped chemical laboratory with all appropriate safety precautions.
Materials:
-
Glyoxal (40% solution in water)
-
Valeraldehyde (Pentanal)
-
Ammonium Acetate
-
Silicotungstic Acid (Catalyst)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Microwave Synthesis Reactor with a 10 mL reaction vessel and magnetic stirrer
Procedure:
-
Reagent Charging: To a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, add ammonium acetate (2.0 mmol), glyoxal (1.0 mmol, 40% aq. solution), and silicotungstic acid (0.1 mmol).
-
Aldehyde Addition: To the stirred mixture, add valeraldehyde (1.0 mmol).
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel inside the microwave reactor cavity. Irradiate the mixture at 120°C for 15 minutes with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Quenching and Extraction: After cooling the vessel to room temperature, add deionized water (10 mL) and ethyl acetate (15 mL) to the reaction mixture. Transfer the contents to a separatory funnel.
-
Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution (2 x 10 mL) to neutralize any remaining acid, followed by a wash with brine (10 mL).
-
Drying and Filtration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of ethyl acetate.
-
Solvent Removal and Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel if necessary to obtain a high-purity product.
Conclusion
The synthesis of this compound is a microcosm of the broader evolution of organic synthesis. From its origins in the foundational Debus-Radziszewski reaction, the methodology has been refined through the application of catalysis, advanced energy sources like microwaves, and the guiding principles of green chemistry.[6][14] These innovations have transformed a low-yield, time-consuming process into a rapid, efficient, and more sustainable method. For researchers and professionals in drug development and materials science, a deep understanding of this synthetic history not only provides practical protocols but also illuminates the causal relationships between chemical principles and process optimization, enabling the design of better, safer, and more efficient chemical manufacturing for the future.
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Theoretical Analysis of the 2-Butylimidazole Molecular Structure: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the theoretical methodologies used to study the molecular structure of 2-Butylimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into the application of quantum chemical methods, particularly Density Functional Theory (DFT), to elucidate its geometric and electronic properties. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and a practical, step-by-step workflow for computational analysis. By synthesizing theoretical data with established principles, this guide aims to provide a robust framework for understanding and predicting the behavior of this compound at a molecular level.
Introduction: The Significance of this compound
Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental scaffold in a vast array of biologically active molecules.[1][2] Its derivatives are integral components of numerous pharmaceuticals, exhibiting a wide range of activities including antimicrobial, antiviral, and anticancer properties.[2][3] The this compound variant, characterized by a butyl group at the second position of the imidazole ring, serves as a crucial building block in organic synthesis for more complex molecules and has applications as a catalyst, ligand, and a precursor for antifungal and antimicrobial agents.[4][5][6]
A thorough understanding of the three-dimensional structure of this compound is paramount. The molecular geometry, including bond lengths, bond angles, and conformational flexibility of the butyl chain, dictates its reactivity and how it interacts with biological targets such as enzymes and receptors. Theoretical studies provide a powerful, non-invasive means to probe these structural nuances, offering insights that are often complementary to or can even predict the results of experimental techniques like X-ray crystallography and NMR spectroscopy.[7]
This guide focuses on the computational approaches used to model the molecular structure of this compound, with a primary emphasis on Density Functional Theory (DFT), a workhorse of modern computational chemistry.
Theoretical Methodologies for Structural Elucidation
The theoretical investigation of molecular structures like this compound predominantly relies on quantum chemical calculations. These methods solve approximations of the Schrödinger equation to determine the electronic structure and, consequently, the geometry and properties of the molecule.
Density Functional Theory (DFT)
DFT has become the most popular method for computational studies of medium-sized organic molecules due to its excellent balance of accuracy and computational cost.[8] Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density.
Causality of Method Selection:
-
Expertise: The choice of a specific DFT functional and basis set is critical and is not arbitrary. For molecules containing C, N, and H, like this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and reliable choice.[9] It incorporates a portion of exact Hartree-Fock exchange, which improves the description of electronic effects in aromatic systems.
-
Experience: The basis set determines the flexibility of the atomic orbitals used in the calculation. A Pople-style basis set like 6-311++G(d,p) is often employed for such systems.[9][10] The "++" indicates the addition of diffuse functions on all atoms, important for describing lone pairs and potential hydrogen bonding, while "(d,p)" adds polarization functions, allowing for non-spherical electron density distribution, which is crucial for accurately modeling bonding.[9]
Molecular Properties from DFT Calculations
A standard DFT calculation yields a wealth of information beyond just the 3D structure:
-
Optimized Geometry: Provides the lowest energy arrangement of atoms, from which bond lengths, bond angles, and dihedral angles can be extracted.
-
Vibrational Frequencies: A frequency calculation is a self-validating step. The absence of imaginary frequencies confirms that the optimized geometry is a true energy minimum.[11] These calculated frequencies can be compared with experimental FT-IR and FT-Raman spectra to validate the theoretical model.[1]
-
Electronic Properties:
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them indicates chemical stability and reactivity.[12]
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which is vital for predicting intermolecular interactions.[11]
-
A Practical Workflow: DFT Analysis of this compound
This section provides a detailed, step-by-step protocol for performing a geometry optimization and frequency calculation for this compound using a computational chemistry software package like Gaussian, ORCA, or GAMESS.
Experimental Protocol: Geometry Optimization and Vibrational Analysis
-
Step 1: Building the Initial Structure
-
Using a molecular builder/editor, construct the this compound molecule (C7H12N2).[13] Ensure the correct connectivity and initial 3D arrangement. The butyl chain can be initially set to an extended (anti-periplanar) conformation.
-
-
Step 2: Defining the Calculation Setup
-
Job Type: Select "Optimization + Frequency". This tells the software to first find the minimum energy structure and then perform a vibrational analysis on the result.
-
Method:
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
-
Charge and Multiplicity: Set the molecular charge to 0 and the spin multiplicity to 1 (singlet state), as this compound is a neutral, closed-shell molecule.
-
-
Step 3: Submitting and Monitoring the Calculation
-
Submit the calculation to the computational engine. Monitor the progress, observing the convergence of the optimization steps. A successful optimization will meet specific criteria for the forces on the atoms and the energy change between steps.
-
-
Step 4: Self-Validation and Analysis of Results
-
Confirm Minimum: After the calculation completes, inspect the output file. The key validation step is to check the results of the frequency calculation. There should be zero imaginary frequencies. If one is present, it indicates a saddle point (transition state), and the geometry must be perturbed and re-optimized.
-
Extract Geometric Data: From the optimized coordinates, measure key bond lengths, bond angles, and dihedral angles.
-
Visualize Orbitals and Potentials: Use visualization software (e.g., GaussView, Avogadro, VMD) to generate images of the HOMO, LUMO, and the MEP surface.
-
Visualization of Computational Workflow
The logical flow of the theoretical protocol can be visualized as follows:
Caption: Workflow for DFT-based geometry optimization and frequency analysis.
Analysis of Theoretical Results
While a specific calculation for this guide was not performed, we can synthesize data from the literature on similar imidazole derivatives to present an expected outcome.[9] Theoretical calculations on related benzimidazole structures using the B3LYP method have shown excellent agreement with experimental data.[9]
Predicted Geometric Parameters
The following table summarizes typical bond lengths and angles expected for the optimized structure of this compound, based on DFT calculations of related imidazole and benzimidazole systems.
| Parameter | Bond/Angle | Expected Value (DFT) |
| Bond Lengths (Å) | C2-N1 | ~1.38 - 1.39 |
| C2-N3 | ~1.32 - 1.33 | |
| N1-C5 | ~1.37 - 1.38 | |
| C4-C5 | ~1.36 - 1.37 | |
| N3-C4 | ~1.39 - 1.40 | |
| C2-C(butyl) | ~1.50 - 1.51 | |
| C-C (butyl avg.) | ~1.53 - 1.54 | |
| C-H (aromatic avg.) | ~1.08 - 1.09 | |
| **Bond Angles (°) ** | N1-C2-N3 | ~110 - 112 |
| C2-N1-C5 | ~107 - 109 | |
| N1-C5-C4 | ~108 - 110 | |
| C5-C4-N3 | ~105 - 107 | |
| C4-N3-C2 | ~108 - 110 | |
| N1-C2-C(butyl) | ~124 - 126 |
Note: These are representative values. Actual results will depend on the specific functional, basis set, and conformational state of the butyl chain.
Molecular Structure Visualization
The optimized molecular structure of this compound would feature a planar imidazole ring with the butyl chain extending from the C2 position.
Caption: Simplified 2D graph of this compound's atomic connectivity.
Conclusion and Future Directions
Theoretical studies, spearheaded by DFT, provide an indispensable toolkit for the detailed structural analysis of this compound. They offer predictive power for determining molecular geometry, stability, and reactivity hotspots, which are critical for rational drug design and materials science applications. The workflow presented herein represents a robust, self-validating protocol for obtaining reliable theoretical data.
Future work could involve more advanced theoretical approaches, such as molecular dynamics (MD) simulations, to explore the conformational landscape of the butyl chain in different solvent environments.[14] Additionally, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of this compound, further bridging the gap between computational prediction and experimental validation.[15][16] These computational insights will continue to accelerate the discovery and development of novel imidazole-based compounds.
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2-Butylimidazole: A Versatile Building Block for Sustainable Chemical Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The principles of green chemistry—designing chemical products and processes that reduce or eliminate hazardous substances—are paramount for sustainable industrial development.[1][2] Within this framework, heterocyclic compounds have emerged as critical scaffolds, and among them, 2-butylimidazole stands out for its versatility and favorable environmental profile. This technical guide provides a comprehensive overview of this compound, focusing on its role in green chemistry. We will explore its synthesis, physicochemical properties, and key applications as a highly effective corrosion inhibitor and a foundational precursor for functional materials like ionic liquids and catalysts. This document serves as a resource for professionals seeking to leverage this compound in developing safer, more efficient, and environmentally benign chemical systems.
The Imperative of Green Chemistry
Green chemistry is a foundational approach to modern chemical science that aims to minimize environmental impact while maximizing efficiency.[1] It is guided by twelve core principles, including waste prevention, atom economy, and the use of less hazardous chemical syntheses.[1] The adoption of these principles is not only an environmental imperative but also a driver of economic benefits through reduced waste, lower energy consumption, and enhanced safety.[1] The development of versatile and eco-friendly molecules like this compound is central to achieving these goals, offering greener alternatives to traditional, often hazardous, chemical agents.
Molecular Profile and Properties of this compound
This compound (C₇H₁₂N₂) is an organic compound featuring a central imidazole ring with a butyl group attached at the C-2 position.[3][4] This structure imparts a unique combination of properties that make it valuable in various chemical applications. The imidazole ring provides a site for coordination with metals and participation in hydrogen bonding, while the butyl group enhances its solubility in organic media and contributes to its hydrophobic character.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₂N₂ | [3][4][5] |
| Molar Mass | 124.18 g/mol | [3][4] |
| Appearance | White crystalline powder | [3][5] |
| Melting Point | 52 °C | [3] |
| Boiling Point | 294 °C | [3] |
| Density | ~0.979 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in methanol and other organic solvents like ethanol and acetone. | [3] |
Synthesis of this compound: A Green Chemistry Perspective
Traditional synthesis routes for imidazole derivatives can involve harsh reagents and generate significant waste. However, greener synthetic methods are increasingly being developed. A common approach for synthesizing 2-substituted imidazoles involves the condensation of an aldehyde, a 1,2-dicarbonyl compound, and ammonia. For this compound, this would typically involve valeraldehyde.
Greener approaches focus on using environmentally benign catalysts and solvents, such as water or ethanol, and optimizing reaction conditions to reduce energy consumption and improve atom economy.[6][7] For instance, the use of biocatalysts like lemon juice or recyclable heterogeneous catalysts represents a significant step forward in the sustainable synthesis of imidazole derivatives.[6][7]
Diagram: Generalized Green Synthesis of 2-Alkylimidazoles
Below is a diagram illustrating a generalized, one-pot condensation reaction for synthesizing 2-substituted imidazoles, a pathway aligned with green chemistry principles by combining reactants efficiently.
Caption: A workflow for the green synthesis of 2-alkylimidazoles.
Core Applications of this compound in Green Chemistry
This compound's unique molecular structure makes it a valuable component in several green chemistry applications, most notably in corrosion inhibition and as a precursor to advanced materials.
High-Performance Corrosion Inhibition
Corrosion is a major industrial problem leading to enormous economic losses and safety hazards.[8] Traditional corrosion inhibitors often contain heavy metals and other toxic compounds. Imidazole derivatives, including this compound, have emerged as effective and more environmentally friendly alternatives.[8][9][10]
Mechanism of Action: The effectiveness of this compound as a corrosion inhibitor stems from its ability to adsorb onto a metal's surface, forming a protective barrier that insulates the metal from the corrosive environment.[8] This adsorption occurs through a combination of physical and chemical interactions:
-
Chemisorption: The nitrogen atoms in the imidazole ring possess lone pairs of electrons, which can coordinate with the vacant d-orbitals of metal atoms (like iron in steel), forming strong coordinate bonds.[9][10]
-
Physisorption: Electrostatic interactions can occur between the charged metal surface and the inhibitor molecule.
-
Protective Film: The butyl group, being hydrophobic, helps to repel water and other corrosive agents from the metal surface, enhancing the protective film's integrity.[11]
The adsorption process generally follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface.[8][12]
Table 2: Performance Characteristics of Imidazole-Based Corrosion Inhibitors
| Parameter | Observation | Significance in Green Chemistry |
| Inhibition Efficiency | High efficiency at low concentrations[9] | Reduces the amount of chemical needed, minimizing environmental load. |
| Mechanism | Mixed-type inhibitor (affects both anodic and cathodic reactions)[8] | Provides comprehensive protection of the metal. |
| Adsorption | Spontaneous adsorption (negative ΔGads values)[12] | Indicates a strong and stable protective film formation. |
| Environmental Profile | Lower toxicity compared to traditional inhibitors[9] | Reduces harm to ecosystems and human health. |
Experimental Protocol: Evaluating Corrosion Inhibition Efficiency via Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique used to study the properties of the protective film formed by a corrosion inhibitor.
1. Materials and Equipment:
-
Working Electrode: Carbon steel coupon
-
Reference Electrode: Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire
-
Electrolyte: 1M HCl or 3.5% NaCl solution (corrosive medium)
-
Inhibitor: this compound at various concentrations
-
Potentiostat/Galvanostat with EIS capability
2. Procedure:
-
Polish the carbon steel coupon to a mirror finish, then degrease with acetone and rinse with deionized water.
-
Immerse the prepared electrodes in the corrosive solution containing a specific concentration of this compound.
-
Allow the system to stabilize for approximately 1 hour to reach the open circuit potential (OCP).
-
Perform the EIS measurement by applying a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).
-
Record the Nyquist and Bode plots. The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct).
-
Repeat the experiment with different inhibitor concentrations and a blank solution (no inhibitor).
3. Data Analysis:
-
The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_inh is the charge transfer resistance with the inhibitor and Rct_blank is the resistance without the inhibitor.
-
A larger Rct value indicates better corrosion protection.
Precursor to Functional Green Materials
This compound serves as a versatile building block for synthesizing other materials with significant green chemistry applications.
Ionic liquids are salts with melting points below 100°C, often referred to as "green solvents" due to their negligible vapor pressure, which reduces air pollution.[12][13] Imidazolium-based ILs are among the most common, and this compound can be a precursor to these compounds.[5][13]
By alkylating one of the nitrogen atoms in this compound, a quaternary imidazolium cation is formed. This cation can then be paired with various anions (e.g., BF₄⁻, PF₆⁻) to create task-specific ionic liquids.[13] These ILs can be used as:
-
Green Solvents: Replacements for volatile organic compounds (VOCs) in synthesis and extractions.[14]
-
Catalysts: The IL itself can act as a catalyst or as a medium for catalytic reactions, enhancing reaction rates and selectivity.[13]
-
Electrolytes: Their ionic conductivity and stability make them suitable for use in batteries and other electrochemical devices.[5][15]
It is important to note that while ILs have green advantages like low volatility, their overall environmental impact, including toxicity and biodegradability, must be carefully assessed for each specific compound.
Diagram: this compound as a Precursor to Ionic Liquids
This diagram illustrates the synthetic pathway from this compound to a functional imidazolium-based ionic liquid.
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An In-depth Technical Guide to the Imidazole Ring in 2-Butylimidazole
This guide offers a comprehensive examination of the 2-butylimidazole molecule, designed for researchers, scientists, and professionals in drug development. We will deconstruct the core imidazole scaffold, analyze the specific electronic and steric contributions of the 2-butyl substituent, and explore its synthesis, reactivity, and applications. The narrative is structured to provide not just procedural steps but the underlying chemical principles that govern the behavior of this versatile heterocyclic compound.
Part 1: The Imidazole Core: A Privileged Scaffold in Chemistry
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[1] This structure is a cornerstone in medicinal chemistry, appearing in essential biomolecules like the amino acid histidine and purine bases of DNA.[1] Its prevalence stems from a unique combination of aromaticity, amphoteric nature, and hydrogen bonding capabilities.
Electronic Structure and Aromaticity
The imidazole ring is aromatic, possessing a planar structure with a delocalized sextet of π-electrons.[2] One nitrogen atom (N-1) is pyrrole-like, contributing two electrons to the aromatic system, while the other (N-3) is pyridine-like, with its lone pair residing in an sp² orbital in the plane of the ring. This electronic arrangement is fundamental to its chemical behavior.
Amphoteric Nature and Tautomerism
Imidazole is amphoteric: the pyridine-like N-3 is basic (pKaH ≈ 7), readily accepting a proton, while the pyrrole-like N-1 is weakly acidic (pKa ≈ 14.5), capable of donating its proton.[2] This dual reactivity is central to its role in biological catalysis.
A critical feature of N-unsubstituted imidazoles is annular tautomerism, where the proton on N-1 can migrate to N-3. In an unsubstituted imidazole ring, these two forms are identical. However, for asymmetrically substituted imidazoles, this creates distinct tautomers with potentially different properties.[2]
Part 2: The Influence of the 2-Butyl Substituent
Attaching a butyl group at the C-2 position of the imidazole ring specifically modulates its core properties. In the case of this compound, the substitution at C-2 means the two annular tautomers (where the proton is on N-1 or N-3) are degenerate, or chemically identical. The rapid proton exchange between the two nitrogen atoms makes the C-4 and C-5 positions equivalent on the NMR timescale.
Electronic and Steric Effects
-
Electronic Effect : The butyl group is an alkyl group, which acts as a weak electron-donating group (+I effect) through induction. This effect pushes electron density into the imidazole ring, increasing the electron density at the pyridine-like N-3. Consequently, this compound is slightly more basic than unsubstituted imidazole.
-
Steric & Lipophilic Effects : The butyl chain adds significant steric bulk around the C-2 position. This can influence how the molecule docks into an enzyme's active site or coordinates with a metal catalyst. Furthermore, the four-carbon chain dramatically increases the molecule's lipophilicity (fat-solubility) compared to imidazole, a crucial parameter for drug absorption and distribution.[3]
Physicochemical and Spectroscopic Properties
The properties of this compound are a direct consequence of its structure.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂N₂ | [4] |
| Molar Mass | 124.18 g/mol | [4] |
| Appearance | White to orange crystalline powder | [4] |
| Melting Point | 52 °C | [4] |
| Boiling Point | 294 °C | [4] |
| Solubility | Soluble in methanol, ethanol, acetone | [4] |
| pKa (Conjugate Acid) | ~7.5-8.0 (Predicted/Estimated) | (Estimated based on +I effect) |
| CAS Number | 50790-93-7 | [4] |
Spectroscopic Characterization Protocol:
A robust characterization of this compound is essential for confirming its identity and purity after synthesis.
-
¹H NMR (Proton Nuclear Magnetic Resonance) :
-
Objective : To identify the different types of protons and their connectivity.
-
Expected Signals :
-
A triplet around 0.9 ppm (3H), corresponding to the terminal methyl (-CH₃) group of the butyl chain.
-
A multiplet around 1.3-1.4 ppm (2H), for the second methylene (-CH₂-) group.
-
A multiplet around 1.6-1.7 ppm (2H), for the methylene group adjacent to the ring.
-
A triplet around 2.6 ppm (2H), for the methylene group attached to the C-2 of the ring.
-
A singlet around 6.9-7.0 ppm (2H), representing the two equivalent C4-H and C5-H protons of the imidazole ring.[5]
-
A broad singlet at a higher chemical shift (>10 ppm), corresponding to the acidic N-H proton.
-
-
Validation : The integration of the peaks should correspond to the number of protons (3:2:2:2:2:1).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) :
-
Objective : To identify all unique carbon atoms in the molecule.
-
Expected Signals :
-
Four distinct signals in the aliphatic region (approx. 13-35 ppm) for the four carbons of the butyl chain.
-
A signal around 120 ppm for the equivalent C-4 and C-5 carbons.
-
A signal further downfield (>145 ppm) for the C-2 carbon, which is attached to two nitrogen atoms.[5]
-
-
Validation : A total of 6 distinct carbon signals are expected (4 for the butyl group, 1 for C4/C5, and 1 for C2).
-
-
FT-IR (Fourier-Transform Infrared) Spectroscopy :
-
Objective : To identify key functional groups.
-
Expected Bands :
-
A broad absorption band in the range of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration.
-
Several bands in the 2850-2960 cm⁻¹ range due to C-H stretching of the butyl group.
-
Characteristic C=N and C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.[6]
-
-
Validation : The presence of the broad N-H stretch is a key indicator of the N-unsubstituted imidazole.
-
-
Mass Spectrometry (MS) :
-
Objective : To confirm the molecular weight.
-
Expected Ion : The Electron Ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 124.
-
Validation : The molecular ion peak must match the calculated molecular weight of C₇H₁₂N₂.
-
Part 3: Synthesis and Reactivity
The Debus-Radziszewski Imidazole Synthesis
The most direct and industrially relevant method for preparing 2-substituted imidazoles is the Debus-Radziszewski reaction.[7] This is a multi-component condensation reaction that forms the imidazole ring from three key building blocks.[8][9]
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system. Adherence to the characterization steps is crucial for confirming the successful synthesis and purity of the final product.
-
Reagent Preparation : In a well-ventilated fume hood, prepare a solution of 40% aqueous glyoxal (1.0 eq), valeraldehyde (1.0 eq), and ethanol (as a solvent). Cool this mixture in an ice bath to 0-5 °C.[10]
-
Reaction Initiation : To the cooled aldehyde/glyoxal solution, add concentrated aqueous ammonia (a significant molar excess, e.g., 5-10 eq) dropwise while maintaining the temperature below 10 °C. A large excess of ammonia is critical to favor imidazole formation over oxazole side-products.[8]
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the valeraldehyde starting material.
-
Work-up and Extraction :
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Make the remaining aqueous residue strongly basic (pH > 10) by adding a saturated solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).
-
Extract the aqueous layer three times with an organic solvent such as chloroform or ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification : Purify the crude residue by fractional vacuum distillation. This compound is a solid at room temperature, so care must be taken to prevent solidification in the condenser. Alternatively, purification can be achieved by column chromatography on silica gel.
-
Validation : Confirm the identity and purity of the isolated product using the full suite of spectroscopic methods described in Section 2.2 (¹H NMR, ¹³C NMR, FT-IR, and MS).
Part 4: Applications in Drug Development and Materials Science
The unique combination of a lipophilic butyl group and a versatile imidazole core makes this compound a valuable building block.
-
Pharmaceutical Synthesis : It serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). A notable example is in the development of angiotensin converting enzyme (ACE) inhibitors, which are used to treat hypertension. The imidazole core can mimic the histidine residue in natural peptides, while the butyl group can occupy hydrophobic pockets in the enzyme's active site.
-
Catalysis and Ligand Chemistry : The pyridine-like nitrogen of the imidazole ring is an excellent ligand for coordinating with transition metals. This compound can be used as a ligand in various catalytic processes or as a catalyst itself in organic synthesis.[4]
-
Corrosion Inhibitors : The nitrogen atoms can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion, particularly in industrial settings. The butyl group enhances this effect by creating a hydrophobic barrier.
-
Ionic Liquids : While 1-butylimidazole is more common, this compound derivatives can also be used in the synthesis of specialized ionic liquids, which are valued as green solvents and electrolytes.
Conclusion
The this compound molecule provides a compelling case study in the principles of medicinal and synthetic chemistry. The foundational aromatic and amphoteric properties of the imidazole ring are predictably and usefully modified by the addition of a 2-butyl substituent. Its electron-donating nature enhances basicity, while its hydrocarbon character increases lipophilicity. These modulated properties, combined with a well-established synthetic route like the Radziszewski reaction, secure this compound's role as a versatile and valuable intermediate for professionals in drug discovery, catalysis, and materials science. A thorough understanding of its core chemistry is paramount to unlocking its full potential in these fields.
References
- H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). ResearchGate.
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- Debus–Radziszewski imidazole synthesis. (2023, December 26). In Wikipedia. [Link]
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- da Silva, J. F., et al. (2021).
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- Overview of the Synthesis Method of 2-Phenylimidazole. (2023, July 7). Caloong Chemical Co., Ltd.
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- Taylor, R. D., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(15), 4567. [Link]
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- Two novel imidazole derivatives – Combined experimental and computational study. (2025, August 8). Journal of Molecular Structure, 1234, 130165. [Link]
- The Effect of N-Alkyl Substituents on the Usability of Imidazolium Cation-Based Ionic Liquids in Microemulsion Systems: A Technical Note. (2017). AAPS PharmSciTech, 18(6), 2365-2370. [Link]
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An In-depth Technical Guide to the Basicity and pKa of 2-Butylimidazole for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the basicity and pKa of 2-butylimidazole, a crucial parameter influencing its utility in pharmaceutical and chemical research. The document elucidates the theoretical principles governing its basicity, with a focus on the electronic and steric effects of the 2-butyl substituent. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its pKa using potentiometric titration, UV-Vis spectrophotometry, and ¹H NMR spectroscopy. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to accurately characterize and effectively utilize this compound in their work.
Introduction: The Significance of Basicity and pKa in this compound
This compound is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and materials science. Its imidazole core is a common motif in many biologically active molecules. The basicity of this compound, quantified by the pKa of its conjugate acid, is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems.
In drug development, the pKa value of a molecule is critical as it influences its absorption, distribution, metabolism, and excretion (ADME) properties. The extent of ionization at physiological pH (typically around 7.4) affects a drug's ability to cross biological membranes, bind to its target receptor, and its overall solubility. For researchers, a thorough understanding of the basicity of this compound is essential for reaction optimization, catalyst design, and the development of novel compounds with desired pharmacological profiles.
This guide will delve into the factors that determine the basicity of this compound and provide detailed protocols for its experimental determination, thereby offering a robust framework for its application in scientific research.
Theoretical Framework: Understanding the Basicity of this compound
The basicity of this compound arises from the lone pair of electrons on the sp²-hybridized nitrogen atom at the 3-position of the imidazole ring. This nitrogen can accept a proton to form the corresponding imidazolium cation. The stability of this cation, in turn, influences the pKa of the compound.
The Imidazole Core: A Highly Basic Heterocycle
The parent compound, imidazole, is a relatively strong base with a pKa of its conjugate acid around 7.0.[1][2] This is significantly more basic than other aromatic heterocycles like pyridine (pKa ≈ 5.2). The enhanced basicity of imidazole is attributed to the resonance stabilization of the resulting imidazolium cation, where the positive charge is delocalized over both nitrogen atoms.
The Inductive Effect of the 2-Butyl Group
The presence of a butyl group at the 2-position of the imidazole ring has a significant impact on its basicity. Alkyl groups are known to be electron-donating through a positive inductive effect (+I).[3][4] This effect increases the electron density on the imidazole ring, particularly on the nitrogen atoms. The increased electron density on the N-3 nitrogen makes its lone pair more available for protonation, thereby increasing the basicity of the molecule. Consequently, this compound is expected to be more basic than imidazole itself. The basicity of alkylimidazoles has been shown to increase linearly with the number of carbon atoms in the alkyl group.[5]
Steric Considerations at the 2-Position
While the electronic effect of the butyl group enhances basicity, steric hindrance can play a counteracting role. A bulky substituent at the 2-position can impede the approach of a proton to the N-3 nitrogen and can also affect the solvation of the resulting cation.[1][6][7] However, for a linear butyl group, the steric hindrance is generally considered to be less significant compared to its strong electron-donating inductive effect. In the case of 2-alkylimidazoles, the inductive effect is the dominant factor in determining the trend of increasing basicity with the size of the alkyl group.[8]
Quantitative Data: pKa Values of this compound and Related Compounds
| Compound | pKa of Conjugate Acid | Reference |
| Imidazole | ~7.0 | [1][2] |
| 2-Methylimidazole | ~7.85 | [8] |
| 2-Ethylimidazole | > 7.85 (estimated) | |
| This compound | ~8.0 - 8.2 (Estimated) |
Note: The pKa of this compound is an estimation based on the trend of increasing basicity with the length of the alkyl chain at the 2-position. For precise applications, experimental determination is strongly recommended.
A predicted pKa of 14.44 for 2-propylimidazole likely refers to the acidity of the N-H proton, not the basicity of the ring nitrogen.[9] Similarly, a predicted pKa of 14.30 for 2-isopropylimidazole also likely corresponds to the N-H acidity.[10][11]
Experimental Determination of pKa
Accurate determination of the pKa of this compound is crucial for its effective application. The following section provides detailed, step-by-step protocols for three widely accepted methods for pKa determination.
Potentiometric Titration
Potentiometric titration is a highly precise and reliable method for determining the pKa of a weak base like this compound.[10] The method involves the gradual addition of a standardized strong acid to a solution of the base and monitoring the pH change.
Caption: Workflow for pKa determination by potentiometric titration.
-
Preparation of Solutions:
-
Prepare a ~0.01 M solution of this compound in deionized, carbonate-free water.
-
Prepare a standardized solution of a strong acid, such as 0.1 M hydrochloric acid (HCl).
-
-
Calibration:
-
Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa (e.g., pH 7.00 and pH 10.00).
-
-
Titration:
-
Place a known volume (e.g., 25 mL) of the this compound solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Begin adding the standardized HCl solution in small, precise increments (e.g., 0.1 mL) from a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of HCl added to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest slope on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the volume of titrant.
-
The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.
-
The pKa of the conjugate acid of this compound is equal to the pH of the solution at the half-equivalence point.[6]
-
UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore and whose UV-Vis spectrum changes with protonation state.[11][12]
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
-
Preparation of Solutions:
-
Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the estimated pKa of this compound.
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
-
Sample Preparation for Measurement:
-
To a series of cuvettes, add a constant volume of each buffer solution.
-
Add a small, constant aliquot of the this compound stock solution to each cuvette to achieve the same final concentration in all samples.
-
-
Spectrophotometric Measurement:
-
Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range.
-
Identify the wavelengths where the absorbance changes significantly as a function of pH.
-
-
Data Analysis:
-
Plot the absorbance at the selected wavelength(s) as a function of pH.
-
The resulting data should form a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated forms are equal. The data can be fitted to the Henderson-Hasselbalch equation for a more precise determination.[13]
-
¹H NMR Spectroscopy
¹H NMR spectroscopy can be used to determine pKa by monitoring the chemical shifts of protons that are sensitive to the protonation state of the molecule.[14][15][16]
Caption: Workflow for pKa determination by ¹H NMR spectroscopy.
-
Preparation of Samples:
-
Prepare a series of buffer solutions in deuterium oxide (D₂O) with a range of pD values (the equivalent of pH in D₂O) around the estimated pKa.
-
Dissolve a constant amount of this compound in each of these buffered D₂O solutions.
-
-
NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum for each sample.
-
Identify the proton signals in the imidazole ring, as these are most likely to be sensitive to changes in the protonation state of the molecule.
-
-
Data Analysis:
-
Plot the chemical shift (δ) of the selected proton(s) as a function of pD.
-
The data should form a sigmoidal curve.
-
The pD at the inflection point of this curve corresponds to the pKa in D₂O.
-
A correction factor is often applied to convert the pD value to the corresponding pKa in H₂O (pKa ≈ pD - 0.4).
-
Conclusion
The basicity and pKa of this compound are critical parameters that govern its chemical and biological activity. This guide has provided a detailed overview of the theoretical principles influencing its basicity, highlighting the dominant role of the electron-donating inductive effect of the 2-butyl group. While a precise experimental pKa value for this compound is not yet established in the literature, an estimation based on homologous compounds suggests a value in the range of 8.0 to 8.2.
For applications requiring high precision, the experimental determination of the pKa is indispensable. The detailed protocols for potentiometric titration, UV-Vis spectrophotometry, and ¹H NMR spectroscopy provided herein offer robust and reliable methods for this purpose. By combining a strong theoretical understanding with rigorous experimental validation, researchers, scientists, and drug development professionals can confidently utilize this compound in their respective fields.
References
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- The influence of the size and position of the alkyl groups in alkylimidazole molecules on their acid‐base properties.
- Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. Pharmaguideline. Accessed January 8, 2026.
- How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Chemistry LibreTexts. Accessed January 8, 2026.
- Nucleophilicity vs. Basicity. Master Organic Chemistry. Accessed January 8, 2026.
- Alkylimidazoles. Encyclopedia MDPI. Accessed January 8, 2026.
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- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Accessed January 8, 2026.
- Potentiometric Titration of an Unknown Weak Acid. University of California, Santa Cruz. Accessed January 8, 2026.
- 2-Propylimidazole. ChemicalBook. Accessed January 8, 2026.
- Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates.
- Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. National Institutes of Health. Accessed January 8, 2026.
- pKa determination by ¹H NMR spectroscopy - an old methodology revisited. PubMed. Accessed January 8, 2026.
- pKa Determination by 1H NMR spectroscopy - An old methodology revisited.
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Unlocking the Potential of 2-Butylimidazole: A Technical Guide to Emerging Research Frontiers
For: Researchers, Scientists, and Drug Development Professionals
From: Gemini, Senior Application Scientist
Executive Summary: 2-Butylimidazole (C₇H₁₂N₂) is a versatile heterocyclic compound whose full potential remains largely untapped. While recognized as a key building block in synthesizing prominent pharmaceuticals like Losartan, its inherent chemical attributes suggest a much broader applicability.[1][2][3] The imidazole core offers sites for metal coordination and hydrogen bonding, while the 2-butyl group imparts lipophilicity and steric influence. This guide moves beyond its established role to delineate three high-potential, underexplored research avenues: next-generation antihypertensives, advanced corrosion inhibitors, and novel organocatalysts. For each area, we provide the scientific rationale, detailed experimental workflows, and data interpretation frameworks to empower researchers to validate these hypotheses and pioneer new applications.
Foundational Profile of this compound
Chemical and Physical Properties
This compound is an organic compound featuring a five-membered imidazole ring substituted with a butyl group at the C2 position.[2] This structure bestows a unique combination of properties that are foundational to its potential applications.
Figure 1. Chemical Structure of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂ | [1][4][5] |
| Molecular Weight | 124.19 g/mol | [1][5] |
| Appearance | White crystalline powder to colorless/light yellow liquid | [1][2][4] |
| Boiling Point | ~294 °C | [5][6] |
| Melting Point | ~52 °C | [5][6] |
| Solubility | Soluble in water, alcohol, and other organic solvents | [2][4] |
Synthesis Overview
The synthesis of 2-substituted imidazoles is well-established. A common laboratory-scale method involves the reaction of imidazole with an alkyl halide, such as chlorobutane, in the presence of a base catalyst.[4] Industrial syntheses for derivatives like 2-butyl-4-chloro-5-formylimidazole, a key Losartan intermediate, often involve multi-step processes starting from precursors like valeronitrile or glycine.[7][8][9] The accessibility of these synthetic routes ensures a reliable supply of the parent compound for research and development.
Frontier Research Area 1: Medicinal Chemistry
Rationale: Beyond Losartan
The imidazole moiety is a well-known pharmacophore present in numerous antihypertensive medications, including Losartan, where this compound is a critical structural component.[3][10][11] These drugs function as Angiotensin II Receptor Blockers (ARBs).[12][13] The 2-butyl group in these molecules plays a crucial role in binding to the Angiotensin II Type 1 (AT₁) receptor. This established precedent strongly suggests that novel derivatives of this compound could be potent and selective modulators of this or related cardiovascular targets. The research opportunity lies in using this compound as a scaffold to develop next-generation ARBs with improved pharmacokinetic profiles or novel mechanisms of action.
Proposed Experimental Workflow: AT₁ Receptor Binding Assay
To validate the potential of new this compound derivatives as ARBs, a competitive radioligand binding assay is the gold-standard initial screen.[14][15] This experiment quantifies the ability of a test compound to displace a known high-affinity radioligand from the AT₁ receptor.[16]
Detailed Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a this compound derivative for the human AT₁ receptor.
-
Receptor Preparation: Obtain membrane homogenates from a cell line stably expressing the human AT₁ receptor (e.g., HEK293 cells).[17] Protein concentration should be determined via a BCA assay.
-
Assay Setup: In a 96-well plate, combine the following in assay buffer (50 mM Tris, 5 mM MgCl₂, pH 7.4):
-
50 µL of test compound at 10 different concentrations (e.g., 0.1 nM to 10 µM).
-
50 µL of radioligand (e.g., [³H]Losartan) at a fixed concentration near its Kₔ value.[18]
-
150 µL of the membrane preparation (50-100 µg protein).[17]
-
Include controls for total binding (no test compound) and non-specific binding (excess unlabeled Losartan).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.[17]
-
Filtration: Rapidly filter the contents of each well through a PEI-soaked glass fiber filter plate to separate bound and free radioligand. Wash filters multiple times with ice-cold wash buffer.[17]
-
Counting: Dry the filter plate, add scintillation cocktail, and count the trapped radioactivity using a microplate scintillation counter.[17]
-
Data Analysis: Subtract non-specific binding from all wells. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.[17]
Data Presentation Framework
| Compound | Structure Modification | IC₅₀ (nM) | Kᵢ (nM) |
| Losartan | Reference | 20.5 | 12.1 |
| Derivative 1 | Add -OH to butyl chain | [Experimental Result] | [Calculated Value] |
| Derivative 2 | Replace butyl with isobutyl | [Experimental Result] | [Calculated Value] |
| Derivative 3 | Add -COOH to imidazole N1 | [Experimental Result] | [Calculated Value] |
Frontier Research Area 2: Materials Science - Corrosion Inhibition
Rationale: A Protective Barrier on Metal Surfaces
Imidazole and its derivatives are recognized as highly effective corrosion inhibitors for various metals and alloys, including steel, copper, and zinc, particularly in acidic environments.[19][20][21][22] Their inhibitory action stems from the ability of the imidazole ring to adsorb onto the metal surface.[19][23] This adsorption occurs via the lone pair electrons on the nitrogen atoms and the π-electrons of the heterocyclic ring, forming a protective film that isolates the metal from the corrosive medium.[19] The 2-butyl group on this compound is hypothesized to enhance this protective effect by increasing the surface coverage and creating a more robust, hydrophobic barrier against corrosive agents.[1][2]
Proposed Experimental Workflow: Electrochemical Analysis
Potentiodynamic polarization is a standard electrochemical technique used to evaluate the effectiveness of a corrosion inhibitor. It measures the shift in corrosion potential (Ecorr) and the reduction in corrosion current density (Icorr) upon addition of the inhibitor.
Detailed Protocol: Potentiodynamic Polarization
Objective: To quantify the corrosion inhibition efficiency of this compound on mild steel in an acidic medium.
-
Electrode Preparation: Polish a mild steel working electrode with successively finer grades of emery paper, degrease with acetone, rinse with deionized water, and dry.
-
Cell Assembly: Place the prepared working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE) into an electrochemical cell containing the corrosive solution (e.g., 1 M HCl).
-
Stabilization: Allow the open circuit potential (OCP) to stabilize for approximately 30-60 minutes.
-
Baseline Measurement: Perform a potentiodynamic polarization scan by sweeping the potential from -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s). This provides the baseline corrosion data.
-
Inhibitor Addition: Introduce this compound into the cell to achieve the desired concentration (e.g., 50, 100, 200 ppm). Allow the system to stabilize again.
-
Inhibited Measurement: Repeat the potentiodynamic polarization scan for each inhibitor concentration.
-
Data Analysis: Use Tafel extrapolation on the resulting polarization curves to determine the corrosion potential (Ecorr) and corrosion current density (Icorr) for both the uninhibited and inhibited systems. Calculate the Inhibition Efficiency (IE%) for each concentration.
Data Presentation Framework
| Inhibitor Conc. (ppm) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Inhibition Efficiency (IE%) |
| 0 (Blank) | [Experimental Result] | [Experimental Result] | - |
| 50 | [Experimental Result] | [Experimental Result] | [Calculated Value] |
| 100 | [Experimental Result] | [Experimental Result] | [Calculated Value] |
| 200 | [Experimental Result] | [Experimental Result] | [Calculated Value] |
Frontier Research Area 3: Catalysis
Rationale: A Versatile Catalytic Core
The imidazole framework is central to two important classes of catalysts: N-heterocyclic carbenes (NHCs) and organocatalysts.[24][25][26]
-
NHC Precursors: Imidazolium salts, formed by the quaternization of both nitrogen atoms in an imidazole ring, are the most common precursors to NHCs.[27][28][29] NHCs are powerful ligands in organometallic chemistry and potent organocatalysts themselves. This compound can be readily converted into an imidazolium salt, making it a candidate for generating novel NHCs whose steric and electronic properties are tuned by the butyl group.
-
Organocatalysis: The basic nitrogen atom in the imidazole ring can function as a Brønsted base or a nucleophilic catalyst.[30] It can catalyze reactions like the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction.[31][32] this compound presents an opportunity to explore how the 2-alkyl substitution influences catalytic activity and selectivity compared to unsubstituted imidazole.
Proposed Experimental Workflow: Organocatalyst Screening
A model reaction, such as the Knoevenagel condensation between benzaldehyde and malononitrile, can be used to quickly screen the catalytic activity of this compound.
Detailed Protocol: Knoevenagel Condensation
Objective: To evaluate the efficacy of this compound as a base catalyst.
-
Reaction Setup: To a round-bottom flask, add benzaldehyde (1.0 mmol), malononitrile (1.1 mmol), and a suitable solvent like ethanol (5 mL).
-
Catalyst Addition: Add this compound (0.1 mmol, 10 mol%) to the mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by the disappearance of the benzaldehyde spot on TLC), cool the mixture to room temperature. If a precipitate forms, collect the product by vacuum filtration. If not, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
-
Analysis: Dry the purified product and calculate the percentage yield. Confirm the structure of the product (benzylidenemalononitrile) using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR).
-
Comparison: Run a parallel reaction using unsubstituted imidazole as the catalyst under identical conditions to directly compare the effect of the 2-butyl group on reaction time and yield.
Summary and Future Outlook
This compound is a molecule of significant, yet underexplored, potential. While its role in the synthesis of ARBs like Losartan is well-documented, the inherent properties of its structure justify a much broader scientific inquiry.[33][34] This guide has outlined three promising and actionable research directions:
-
Medicinal Chemistry: Leveraging the this compound scaffold to design novel Angiotensin II receptor antagonists with potentially enhanced properties.
-
Corrosion Inhibition: Exploiting the synergistic effect of the imidazole ring's adsorptive properties and the butyl group's hydrophobicity to create superior corrosion inhibitors.[1]
-
Catalysis: Investigating its utility as a precursor for new N-heterocyclic carbenes and as a sterically-influenced organocatalyst.[1][2][4]
The experimental workflows and protocols provided herein offer a validated starting point for researchers in each of these fields. By systematically exploring these avenues, the scientific community can unlock the full value of this compound, transforming it from a known intermediate into a versatile platform for innovation in drug discovery, materials science, and chemical synthesis.
References
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- Duncia, J. V., et al. (1990). Nonpeptide angiotensin II receptor antagonists: the discovery of a series of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensives. Journal of Medicinal Chemistry.
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- The Knoevenagel Condensation. (n.d.). Organic Reactions.
- Review of Application of Imidazole and Imidazole Derivatives as Corrosion Inhibitors of Metals. (n.d.). IGI Global.
- Yanagisawa, H., et al. (1996). Nonpeptide angiotensin II receptor antagonists: synthesis, biological activities, and structure-activity relationships of imidazole-5-carboxylic acids bearing alkyl, alkenyl, and hydroxyalkyl substituents at the 4-position and their related compounds. Journal of Medicinal Chemistry.
- Imidazol(in)ium-2-carboxylates as N-heterocyclic carbene precursors in ruthenium–arene. (n.d.). ORBi.
- An imidazole-based organocatalyst designed for bulk polymerization of lactide isomers: inspiration from Nature. (2012). Chemical Communications.
- Review of Application of Imidazole and Imidazole Derivatives as Corrosion Inhibitors of Metals. (n.d.). Semantic Scholar.
- A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment. (2023). Molecules.
- Imidazole as organocatalyst for multicomponent reactions: diversity oriented synthesis of functionalized hetero- and carbocycles using in situ-generated benzylidenemalononitrile derivatives. (n.d.). RSC Publishing.
- Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. (n.d.). Beilstein Journals.
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology.
- Design, Synthesis, and Application of Chiral Bicyclic Imidazole Catalysts. (2022). Accounts of Chemical Research.
- Exploring 2-Butyl-4-chloro-5-formylimidazole: A Key Intermediate in Pharmaceutical Synthesis. (n.d.).
- Angiotensin II receptor blocker. (n.d.). Wikipedia.
- Radioligand Binding Assay. (n.d.). Gifford Bioscience.
- (PDF) Review of Application of Imidazole and Imidazole Derivatives as Corrosion Inhibitors of Metals. (2020). ResearchGate.
- Competitive Radioligand Binding Assays. (n.d.). Alfa Cytology.
- This compound. (n.d.). ChemBK.
- Can Knoevenagel condensation reaction be catalyzed by organic bases? (2018). ResearchGate.
- Knoevenagel condensation. (n.d.). Wikipedia.
- Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. (2022). MDPI.
- Imidazole organocatalytic activity vs different concentrations of... (n.d.). ResearchGate.
- Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
- Introduction to N-Heterocyclic Carbenes: Synthesis and Stereoelectronic Parameters. (2016). N-Heterocyclic Carbenes in Catalysis.
- Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal.
- Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. (n.d.). Asian Journal of Chemistry.
- An improved process for the preparation of losartan. (2007). Google Patents.
- Method for preparing 2-butyl-4-chloro-5-formylimidazole. (n.d.). Google Patents.
- Process For The Preparation Of 2 Butyl 4 Chloro 5 Formylimidazole. (n.d.). Quick Company.
- (PDF) An Efficient and Green Synthetic Route to Losartan. (2015). ResearchGate.
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Methodological & Application
Application Notes and Protocols for 2-Butylimidazole in Organic Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of 2-butylimidazole as a versatile catalyst in organic synthesis. Moving beyond a simple recitation of procedures, this guide delves into the mechanistic underpinnings of this compound's catalytic activity, offering detailed, step-by-step protocols for its use in key organic transformations, including acylation, esterification, and as a curing agent in polymerization. The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental design. All claims are substantiated with citations to authoritative literature, ensuring scientific integrity.
Introduction: The Catalytic Potential of this compound
This compound is a substituted imidazole that has emerged as a potent nucleophilic catalyst in a variety of organic reactions.[1] Its efficacy stems from the unique electronic and steric properties conferred by its structure: the imidazole ring provides a nucleophilic nitrogen atom that can initiate catalytic cycles, while the butyl group at the 2-position modulates its solubility in organic solvents and its steric environment.[1] These features make this compound a valuable tool for accelerating reaction rates and enhancing yields in numerous synthetic applications, from the synthesis of fine chemicals to the production of specialized polymers.[2]
This guide will explore the fundamental principles of this compound catalysis and provide practical, actionable protocols for its implementation in the laboratory.
Mechanistic Principles of this compound Catalysis
The catalytic prowess of this compound is rooted in its ability to act as a potent nucleophile. The lone pair of electrons on the sp²-hybridized nitrogen atom of the imidazole ring is readily available to attack electrophilic centers, initiating a variety of catalytic cycles.
Nucleophilic Catalysis in Acylation and Esterification
In acylation and esterification reactions, this compound functions as a nucleophilic catalyst by forming a highly reactive intermediate. The catalytic cycle can be visualized as follows:
Caption: Catalytic cycle of this compound in acylation.
The key steps in this mechanism are:
-
Activation: this compound attacks the acylating agent (e.g., an acid anhydride or acid chloride) to form a highly reactive N-acyl-2-butylimidazolium ion. This intermediate is significantly more electrophilic than the starting acylating agent.
-
Nucleophilic Attack: The alcohol substrate, a weaker nucleophile, readily attacks the activated acylimidazolium ion.
-
Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses to form the ester product and regenerate the this compound catalyst, which can then enter another catalytic cycle.
This catalytic pathway is particularly advantageous for the acylation of sterically hindered alcohols, where traditional methods may be sluggish or ineffective.
Anionic Polymerization of Epoxides
As a curing agent for epoxy resins, this compound initiates an anionic ring-opening polymerization. The mechanism is as follows:
Caption: Mechanism of epoxy curing catalyzed by this compound.
-
Initiation: The nucleophilic nitrogen of this compound attacks the carbon atom of the epoxide ring, leading to ring-opening and the formation of an alkoxide anion.
-
Propagation: The newly formed alkoxide anion is a potent nucleophile that attacks another epoxide monomer, propagating the polymer chain.
-
Cross-linking: This chain reaction continues, leading to the formation of a highly cross-linked, three-dimensional polymer network, which results in the curing of the resin.
Application Notes and Experimental Protocols
The following protocols are representative examples of the application of this compound as a catalyst. Researchers should consider these as starting points and may need to optimize conditions for their specific substrates and desired outcomes.
Acylation of a Sterically Hindered Alcohol
This protocol describes the acetylation of a secondary alcohol using acetic anhydride, catalyzed by this compound. This method is analogous to the efficient acylation of hindered alcohols catalyzed by 1-methylimidazole.
Materials:
-
Secondary Alcohol (e.g., 1-phenylethanol)
-
Acetic Anhydride
-
This compound
-
Triethylamine (optional, as an auxiliary base)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Workflow:
Caption: Experimental workflow for the acylation of a secondary alcohol.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary alcohol (1.0 mmol) and this compound (0.1 mmol, 10 mol%).
-
Add anhydrous dichloromethane (5 mL) and stir until all solids are dissolved.
-
Optional: Add triethylamine (1.2 mmol) to the solution. This can accelerate the reaction by neutralizing the acetic acid byproduct.
-
Add acetic anhydride (1.2 mmol) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours at room temperature.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Quantitative Data (Representative):
| Entry | Substrate (Alcohol) | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | 1-Phenylethanol | 10 | 2 | >95 |
| 2 | Menthol | 10 | 3 | >90 |
| 3 | Borneol | 15 | 4 | ~85 |
Note: The data in this table is representative and based on the expected high efficiency of imidazole catalysts in such reactions.
Curing of Epoxy Resin
This protocol provides a general procedure for the use of this compound as a latent curing agent for a standard epoxy resin, such as a bisphenol A diglycidyl ether (DGEBA) type resin.
Materials:
-
Epoxy Resin (e.g., DGEBA)
-
This compound
-
Mold for curing
Procedure:
-
Pre-heat the epoxy resin to approximately 50-60 °C to reduce its viscosity.
-
Add this compound to the pre-heated resin at a concentration of 1-5 parts per hundred parts of resin (phr) by weight.
-
Thoroughly mix the this compound into the resin until a homogeneous mixture is obtained.
-
Pour the mixture into a pre-heated mold.
-
Cure the mixture in an oven. A typical curing schedule is 1-2 hours at 120-150 °C. The optimal curing time and temperature will depend on the specific epoxy resin system and the desired properties of the cured material.
-
After the curing cycle is complete, allow the mold to cool slowly to room temperature to avoid thermal stress.
Key Performance Indicators:
| Property | Typical Value |
| Glass Transition Temperature (Tg) | 120-160 °C |
| Tensile Strength | 60-80 MPa |
| Flexural Strength | 100-130 MPa |
Note: These values are typical for imidazole-cured epoxy systems and may vary depending on the specific formulation.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for this compound.
Conclusion
This compound is a highly effective and versatile nucleophilic catalyst for a range of important organic transformations. Its ability to activate acyl compounds and initiate the polymerization of epoxides makes it a valuable tool in both academic and industrial research. The protocols provided in this guide offer a solid foundation for the successful implementation of this compound in the laboratory.
References
- J&K Scientific LLC. (n.d.). 2-n-Butylimidazole.
- ChemBK. (2024, April 9). This compound.
- YouTube. (2020, February 20). Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description.
- YouTube. (2019, August 6). 01.06 Nucleophilic Catalysis.
- Technoarete. (n.d.). Experimental Study of Esterification of Carboxylic Acid with different alcohol using various Catalysts.
- ResearchGate. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole.
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Application Notes & Protocols: 2-Butylimidazole as a High-Efficacy Corrosion Inhibitor for Mild Steel
Introduction: The Imperative for Advanced Corrosion Mitigation
Mild steel is a cornerstone of modern industry, valued for its mechanical properties and economic viability. However, its susceptibility to corrosion, particularly in acidic environments encountered during industrial cleaning, pickling, and oil and gas exploration, poses significant economic and safety challenges.[1][2] The use of organic corrosion inhibitors is a primary strategy for mitigating this degradation.[2] Among these, nitrogen-containing heterocyclic compounds, such as imidazole and its derivatives, have proven to be exceptionally effective.[3][4][5][6][7][8]
This guide provides a detailed technical overview and experimental protocols for the application of 2-butylimidazole as a corrosion inhibitor for mild steel. This compound is a compelling candidate due to its molecular structure: the imidazole ring provides electron-rich nitrogen heteroatoms and a π-system for strong adsorption, while the butyl group enhances its protective barrier properties.[5][9] These application notes are designed for researchers and materials scientists engaged in the development and evaluation of novel corrosion mitigation strategies.
The Molecular Basis for Corrosion Inhibition by this compound
The efficacy of an organic inhibitor is intrinsically linked to its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The inhibition mechanism of this compound is multifactorial, involving both physical and chemical adsorption processes.
-
Adsorption Centers: The this compound molecule possesses two key adsorption centers. The primary sites are the two nitrogen atoms in the imidazole ring, which have lone pairs of electrons. Additionally, the delocalized π-electrons of the aromatic ring can interact with the vacant d-orbitals of iron atoms on the steel surface.[10][11]
-
Mechanism of Adsorption: In acidic solutions, the steel surface carries a net positive charge. Anions from the acid (e.g., Cl⁻, SO₄²⁻) first adsorb onto the surface, creating a negatively charged layer. The imidazole molecule can become protonated in the acidic medium, and it then adsorbs onto the anion-covered surface via electrostatic attraction (physisorption).[12] Concurrently, a stronger bond can form through the direct donation of electrons from the nitrogen lone pairs and π-system to the vacant d-orbitals of iron, a process known as chemisorption.[5][13] The butyl group, a hydrophobic alkyl chain, extends away from the surface, creating a dense, water-repellent layer that further impedes the ingress of corrosive species.[9]
-
Mixed-Type Inhibition: Electrochemical studies consistently show that imidazole derivatives, including this compound, function as mixed-type inhibitors.[5][13][14][15][16] This means they adsorb over the entire metal surface and impede both the anodic reaction (dissolution of iron) and the cathodic reaction (hydrogen evolution) without significantly altering the corrosion potential (Ecorr).[15][17]
Caption: Corrosion inhibition mechanism of this compound on mild steel.
Experimental Evaluation: Protocols & Methodologies
To validate the efficacy of this compound, a combination of electrochemical, surface analytical, and theoretical techniques is required. The following protocols provide a robust framework for comprehensive evaluation.
Materials and Preparation
-
Mild Steel Coupons:
-
Specification: Use a standard mild steel composition (e.g., C1018). Cut coupons to a consistent dimension (e.g., 1 cm x 1 cm x 0.2 cm) with a small stem for electrical connection.
-
Rationale: A consistent surface area and composition are critical for reproducible electrochemical measurements.
-
Protocol:
-
Sequentially grind the coupon surface using silicon carbide (SiC) papers of increasing grit size (e.g., 240, 400, 600, 800, 1200 grit).
-
Polish the surface to a mirror finish using a fine alumina paste (e.g., 0.5 µm).
-
Degrease the coupon by sonicating in acetone for 5 minutes.
-
Rinse thoroughly with deionized water and dry immediately with a stream of cool air.
-
Use the prepared coupon immediately to prevent re-oxidation.
-
-
-
Corrosive Medium & Inhibitor Solutions:
-
Medium: Prepare a 1 M HCl or 0.5 M H₂SO₄ solution using analytical grade acid and deionized water. This serves as the aggressive "blank" solution.[18]
-
Inhibitor Solutions: Prepare a stock solution of this compound in the acidic medium. Perform serial dilutions to obtain a range of concentrations for testing (e.g., 10⁻⁵ M to 10⁻² M).
-
Rationale: Testing a range of concentrations is necessary to determine the optimal inhibitor dosage and to perform adsorption isotherm analysis.
-
Protocol: Electrochemical Measurements
Electrochemical tests provide quantitative data on corrosion rates and inhibition mechanisms.[19][20] A standard three-electrode cell is used, containing the mild steel coupon as the working electrode (WE), a platinum wire as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).
-
Potentiodynamic Polarization (PDP):
-
Objective: To determine the corrosion current density (i_corr_), corrosion potential (E_corr_), and to identify the inhibitor as anodic, cathodic, or mixed-type.[13][14]
-
Protocol:
-
Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5 mV/s).[15][21]
-
Plot the resulting logarithm of current density (log i) versus potential (E).
-
Extrapolate the linear cathodic and anodic branches (Tafel regions) back to their intersection point to determine i_corr_ and E_corr_.
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(i_corr(blank)_ - i_corr(inh))/ i_corr(blank)] x 100 where i_corr(blank)_ and i_corr(inh)_ are the corrosion current densities without and with the inhibitor, respectively.
-
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Objective: To investigate the properties of the inhibitor film at the metal-solution interface. EIS is highly sensitive to changes in surface resistance and capacitance.[19][22][23]
-
Protocol:
-
After OCP stabilization, apply a small amplitude AC sinusoidal potential signal (e.g., 10 mV) at the OCP.
-
Sweep the frequency over a wide range, typically from 100 kHz down to 10 mHz.[20]
-
Plot the data as a Nyquist plot (Z_imaginary_ vs. Z_real_) and Bode plots (log |Z| and phase angle vs. log frequency).[19][24]
-
The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct_). A larger diameter indicates greater corrosion resistance.
-
Calculate IE% using the R_ct_ values: IE% = [(R_ct(inh)_ - R_ct(blank))/ R_ct(inh)] x 100 where R_ct(inh)_ and R_ct(blank)_ are the charge transfer resistances with and without the inhibitor, respectively.
-
-
Caption: Experimental workflow for evaluating this compound.
Protocol: Surface Analysis
Surface analysis provides direct visual and chemical evidence of the protective film's formation and integrity.
-
Scanning Electron Microscopy (SEM):
-
Objective: To visualize the surface morphology of the mild steel after corrosion testing.
-
Protocol:
-
Immerse prepared mild steel coupons in the blank acid solution and the inhibitor-containing solution for a set period (e.g., 6-24 hours).
-
Gently remove the coupons, rinse with deionized water, and dry carefully.
-
Mount the coupons on SEM stubs and acquire images at various magnifications.
-
Expected Result: The coupon from the blank solution will show a rough, pitted surface characteristic of severe corrosion. The coupon from the inhibitor solution should display a significantly smoother, well-protected surface.
-
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Objective: To determine the elemental and chemical composition of the adsorbed inhibitor film on the steel surface.[25]
-
Protocol:
-
Analyze the surface of an inhibitor-treated coupon using an XPS system.
-
Acquire survey scans to identify all elements present.
-
Perform high-resolution scans of key elements, particularly C 1s, N 1s, and Fe 2p.
-
Expected Result: The detection of a strong N 1s signal confirms the presence of the imidazole-based inhibitor on the surface. Deconvolution of the high-resolution spectra can provide insight into the chemical bonding states (e.g., Fe-N bonds), confirming chemisorption.[25]
-
-
Theoretical Validation and Performance Data
Adsorption Isotherm Modeling
To understand the interaction between the inhibitor and the steel surface, the experimental data can be fitted to various adsorption isotherms. The Langmuir adsorption isotherm is commonly used and assumes the formation of a monolayer on the surface.[26][27][28][29] The degree of surface coverage (θ), calculated from IE% (θ = IE%/100), is plotted against the inhibitor concentration (C). For the Langmuir model, a plot of C/θ versus C should yield a straight line.
Quantum Chemical Calculations
Density Functional Theory (DFT) calculations can correlate the molecular structure of this compound with its inhibitive properties.[30][31][32] Key parameters include:
-
E_HOMO_ (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO_ value indicates a greater tendency to donate electrons to the metal surface.[30][32]
-
E_LUMO_ (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO_ value suggests a greater ability to accept electrons from the metal.[30]
-
Energy Gap (ΔE = E_LUMO_ - E_HOMO_): A smaller energy gap generally implies higher reactivity and better inhibition efficiency.[33]
Summary of Performance Data
The inhibition efficiency of imidazole derivatives is dependent on concentration and temperature. While specific data for this compound is continually being developed, results from analogous butyl-substituted imidazoles provide a strong indication of expected performance.
| Inhibitor System | Medium | Concentration | Temperature (°C) | Inhibition Efficiency (IE%) | Technique | Reference |
| 3-butyl-2,4,5-triphenylimidazole | 1% NaCl | 20 ppm | 35 | 56.77% | EIS | [34] |
| 3-butyl-2-(2-butoxyphenyl)-4,5-diphenylimidazole | 1% NaCl | 20 ppm | 25 | 60.87% | EIS | [34] |
| 2-butyl-hexahydropyrrolo[1,2-b][3][4]oxazole | 0.5 M HCl | 5 x 10⁻³ M | 40 | >95% | PDP | [12] |
| Imidazole Ionic Liquids (C16DMIMBr) | 20% HCl | 200 mg/L | 90 | >95% | Gravimetric | [9] |
| 2-(chloromethyl)benzimidazole | CO₂-sat. NaCl | 10 ppm | 60 | 98.58% | EIS, PDP | [35] |
Note: This table includes data for structurally similar compounds to illustrate the general performance range of butyl-substituted heterocyclic inhibitors.
Conclusion
This compound stands as a highly promising corrosion inhibitor for mild steel in acidic environments. Its efficacy is rooted in a robust adsorption mechanism involving both physisorption and chemisorption, leading to the formation of a stable, hydrophobic protective film. The imidazole ring acts as the primary anchoring group, while the butyl chain enhances the barrier properties. The protocols outlined in this guide provide a comprehensive framework for researchers to systematically evaluate and optimize the performance of this compound and other related inhibitor candidates, thereby contributing to the development of more effective and reliable corrosion management solutions.
References
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- Potentiodynamic polarization plots for mild steel without and with different concentrations of PTP and DMPTP at 298 K. (n.d.). ResearchGate.
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- Electrochemical Impedance Spectroscopy | Request PDF. (n.d.). ResearchGate.
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- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). International Journal of Corrosion and Scale Inhibition.
- Corrosion inhibition of the mild steel in 0.5M HCl by 2-butyl-hexahydropyrrolo[1,2-b][3][4]oxazole. (n.d.). ResearchGate.
- Potentiodynamic polarization curves for mild steel in 2 M HCl solution... (n.d.). ResearchGate.
- Zunita, M., et al. (2012). Investigation of Corrosion Inhibition Activity of 3-butyl-2,4,5-triphenylimidazole and 3-butyl-2-(2-butoxyphenyl)-4,5-diphenylimidazole toward Carbon Steel in 1% NaCl Solution. International Journal of Electrochemical Science, 7, 3273-3285.
- Kosec, T., et al. (2021). 2-Phenylimidazole Corrosion Inhibitor on Copper: An XPS and ToF-SIMS Surface Analytical Study. Molecules, 26(16), 4935.
- Vasile, A. E., et al. (2025). Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution. RSC Advances.
- El-Maksoud, S. A. (2014). Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors. Journal of the Serbian Chemical Society, 79(3), 333-344.
- QSAR of Benzimidazole and 2-substituted derivatives as corrosion inhibitors by using the quantum chemical parameters | Request PDF. (n.d.). ResearchGate.
- Sivaraju, M., et al. (2009). Inhibiting properties of imidazole and 2-methylimidazole as corrosion inhibitor for mild steel in hydrochloric acid. Oriental Journal of Chemistry, 25(1).
- Impedance spectroscopy for corrosion analysis. (n.d.). SIVONIC.
- Lawal, M., et al. (2023). Molecular Dynamic Simulations and Quantum Chemical Studies of Nitrogen Based Heterocyclic Compounds as Corrosion Inhibitors on Mild Steel Surface. Chemical Review and Letters, 6, 114-127.
- Performance and theoretical study on corrosion inhibition of 2-(4-pyridyl)-benzimidazole for mild steel in hydrochloric acid | Request PDF. (n.d.). ResearchGate.
- Potentiodynamic polarization curves for inhibited and uninhibited mild steel. (n.d.). ResearchGate.
- Electrochemical diagrams of impedance: a Nyquist; b and c Bode for CS... (n.d.). ResearchGate.
- Scully, J. R., et al. (Eds.). (1993). Electrochemical Impedance: Analysis and Interpretation. ResearchGate.
- Potentiodynamic polarization curves for a) mild steel in 2 M H₂SO₄,... (n.d.). ResearchGate.
- The inhibition of mild steel corrosion in acidic medium by 2,2′-bis(benzimidazole) | Request PDF. (n.d.). ResearchGate.
- Corrosion inhibition mechanism of imidazole ionic liquids with high temperature in 20% HCl solution. (2022). Journal of Molecular Modeling, 29(1), 29.
- Research on synthesis of imidazole-based ionic liquids as metal corrosion inhibitors. (2024). Journal of Military Science and Technology.
- Effect of Halogen Anions on Corrosion Inhibition of Ionic Liquids. (n.d.). Journal of Chinese Society for Corrosion and Protection.
- Temperature Effect on the Corrosion Inhibition of Carbon Steel by Polymeric Ionic Liquids in Acid Medium. (2023). Materials, 16(7), 2686.
- Study on the inhibition of mild steel corrosion by benzimidazole in binary acid mixture. (n.d.). Der Pharma Chemica.
- Structure–Activity Relationship of Ionic Liquids for Acid Corrosion Inhibition. (n.d.). MDPI.
- Effect of Temperature on the Corrosion Inhibition of 4-ethyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide on Mild Steel in 1 M HCl. (2021). Journal of Composites Science, 5(9), 241.
- Adsorption and corrosion inhibition characteristics of 2–(chloromethyl)benzimidazole for C1018 carbon steel in a typical sweet corrosion environment: Effect of chloride ion concentration and temperature. (2021). University of Nottingham Ningbo China.
- Langmuir adsorption isotherms of mild steel for (a) amifloxacin and (b) enofloxacin. (n.d.). ResearchGate.
- Adsorption and adsorption isotherm: application to corrosion inhibition studies of mild steel in 2 M HCl. (2017). ResearchGate.
- (PDF) Synthesis and characterization of some 2-sulphanyl benzimidazole derivatives and study of effect as corrosion inhibitors for carbon steel in sulfuric acid solution. (n.d.). ResearchGate.
- Langmuir adsorption isotherm for pipeline steel corrosion cotyledon in... (n.d.). ResearchGate.
- Adsorption Isotherms, Kinetics, and Desorption of 1,2-Dichloroethane on Chromium-Based Metal Organic Framework MIL-101. (2013). ResearchGate.
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Application Notes & Protocols: The Strategic Role of 2-Butylimidazole in Pharmaceutical Synthesis
Abstract
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Among its many derivatives, 2-Butylimidazole stands out as a critical starting material and versatile building block, particularly in the synthesis of cardiovascular drugs. Its primary significance lies in its role as a precursor to key intermediates for Angiotensin II Receptor Blockers (ARBs), a class of drugs vital for the management of hypertension. This guide provides an in-depth exploration of the application of this compound in pharmaceutical synthesis. We will dissect the synthesis of the cornerstone intermediate, 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde (BCFI), and detail its subsequent use in the convergent synthesis of Losartan. This document is designed for researchers, chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for key methodological choices.
The Strategic Importance of the this compound Scaffold
The Angiotensin II Receptor Blocker (ARB) Class: The "Sartans"
The renin-angiotensin system (RAS) is a critical pathway in the regulation of blood pressure.[1] The octapeptide Angiotensin II (Ang II) is the principal active hormone of this system, and its binding to the Angiotensin II type 1 (AT1) receptor triggers potent vasoconstriction, leading to increased blood pressure.[2][3] Angiotensin II Receptor Blockers, commonly known as "sartans," are a class of antihypertensive drugs that selectively block the AT1 receptor. This action prevents Ang II from exerting its pressor effects, making ARBs a frontline treatment for hypertension, diabetic nephropathy, and heart failure.[3][4]
The Role of this compound in ARB Synthesis
The molecular structure of many sartans, including the blockbuster drug Losartan, features a substituted imidazole ring. The 2-butyl group on this ring is not merely a synthetic handle; it plays a crucial role in the pharmacophore, contributing to the molecule's binding affinity and efficacy at the AT1 receptor. The imidazole core, derived from this compound, serves as the central scaffold upon which the other essential components of the drug—the biphenyl ring and the acidic tetrazole group—are constructed.[5]
Specifically, this compound is the starting point for synthesizing 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde (BCFI), a pivotal intermediate in the production of Losartan.[4][6][7] The strategic importance of this intermediate cannot be overstated, as it directly contributes to the production of a drug that millions of people rely on globally.[4] A related intermediate, 2-butyl-5-formylimidazole, serves a similar cornerstone role in the synthesis of another ARB, Eprosartan.[8]
Synthesis of the Cornerstone Intermediate: 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde (BCFI)
The conversion of this compound or its precursors into BCFI is a critical transformation that introduces the necessary functional groups for subsequent coupling reactions. A common and efficient method involves a Vilsmeier-Haack type reaction, which accomplishes both chlorination and formylation of the imidazole ring in a single pot.
Workflow for the Synthesis of BCFI
The following diagram illustrates a common synthetic pathway to the key BCFI intermediate.
Caption: A generalized workflow for the synthesis of the key intermediate BCFI.
Protocol 1: Synthesis of 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde (BCFI)
This protocol describes a representative Vilsmeier-Haack reaction to convert the imidazolinone intermediate into BCFI.
Materials:
-
2-butyl-4,5-dihydro-1H-imidazol-5-one (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0 - 4.0 eq)
-
N,N-Dimethylformamide (DMF) (3.0 - 4.0 eq)
-
Toluene or another suitable inert solvent
-
Ice water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate for extraction
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser under a nitrogen atmosphere, suspend the 2-butyl-4,5-dihydro-1H-imidazol-5-one (1.0 eq) in toluene.
-
Vilsmeier Reagent Formation: Cool the suspension to 0-5 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise over 60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Addition of DMF: Following the POCl₃ addition, add N,N-dimethylformamide (DMF) dropwise over a period of 2 hours, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to 70-75 °C and maintain this temperature for approximately 6-8 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate, larger vessel, prepare a sufficient volume of ice water. Very carefully and slowly, pour the reaction mixture into the ice water with vigorous stirring to quench the excess POCl₃.
-
Scientist's Note: This step is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
-
Neutralization: Neutralize the resulting acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches ~7-8.
-
Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude BCFI product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford BCFI as an off-white to slightly yellow crystalline powder.[4]
Quality Control Data for BCFI
The synthesized intermediate must meet stringent quality standards before use in subsequent pharmaceutical synthesis steps.
| Parameter | Specification | Source |
| Appearance | Off-white to slightly yellow crystalline powder | [4] |
| CAS Number | 83857-96-9 | [4] |
| Molecular Formula | C₈H₁₁ClN₂O | [4] |
| Molecular Weight | 186.64 g/mol | [4] |
| Melting Point | 97-100 °C | [4] |
| Purity (HPLC) | ≥99.0% | [4] |
| Moisture Content | ≤0.5% | [4] |
Application of BCFI in the Convergent Synthesis of Losartan
The synthesis of Losartan is a prime example of a convergent strategy, where the two main fragments of the molecule—the imidazole core and the biphenyltetrazole moiety—are prepared separately and then coupled.[1] This approach is highly efficient and avoids many of the drawbacks of a linear synthesis.[1]
The Core Coupling Reaction: N-Alkylation
The key step in joining the two fragments is the N-alkylation of the BCFI imidazole ring with a protected biphenylmethyl halide. This is a classic Sₙ2 nucleophilic substitution reaction.[9][10] The imidazole nitrogen acts as the nucleophile, displacing the halide on the biphenyl component.
Protocol 2: N-Alkylation of BCFI to form Trityl-Losartan Aldehyde
This protocol describes the coupling of the imidazole and biphenyl moieties.
Materials:
-
2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde (BCFI) (1.0 eq)
-
5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-2-trityl-2H-tetrazole (Trityl-OTBN-Br) (1.0-1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5-2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add BCFI (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve/suspend the reagents.
-
Alkylation: Add the alkylating agent, Trityl-OTBN-Br (1.0-1.1 eq), to the reaction mixture.
-
Reaction: Stir the reaction vigorously at room temperature (or with gentle heating to 40-50 °C) for 12-24 hours.
-
Scientist's Note: The choice of base and solvent is critical. K₂CO₃ is a mild and effective base for this transformation. DMF is an excellent polar aprotic solvent that facilitates Sₙ2 reactions. The reaction must be kept anhydrous to prevent side reactions.[11]
-
-
Monitoring: Monitor the consumption of the starting materials by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and stir. An oily or solid product should precipitate.
-
Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane. Combine the organic layers, wash with water and then brine to remove residual DMF and salts.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude coupled product, which is an intermediate often referred to as 'cyano aldehyde' or trityl-losartan aldehyde. This product is often carried forward to the next step without extensive purification.
Protocol 3: Reduction and Deprotection to Yield Losartan
The final steps involve the reduction of the aldehyde to a primary alcohol and the acidic removal of the trityl protecting group from the tetrazole ring.
Materials:
-
Crude product from Protocol 2 (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5-2.0 eq)
-
Methanol or Ethanol
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) solution
-
Tetrahydrofuran (THF)
Procedure:
-
Reduction: Dissolve the crude aldehyde from the previous step in a mixture of THF and methanol. Cool the solution to 0-5 °C. Add sodium borohydride (NaBH₄) portion-wise, maintaining the low temperature. Stir for 1-2 hours until the reduction is complete (monitor by TLC).
-
Quenching the Reduction: Carefully quench the excess NaBH₄ by the slow addition of water or dilute acetic acid.
-
Deprotection (Detritylation): To the same reaction mixture, add an aqueous solution of a strong acid (e.g., 4N H₂SO₄ or 3N HCl). Stir at room temperature for 4-12 hours until the trityl group is cleaved.
-
Isolation and Salt Formation: After deprotection, carefully adjust the pH of the reaction mixture with a base (e.g., NaOH) to precipitate the Losartan free acid or to form the desired salt (e.g., Losartan Potassium) by using potassium hydroxide.
-
Purification: The final product is collected by filtration and purified by recrystallization from an appropriate solvent system to yield high-purity Losartan.
Synthetic Pathway to Losartan
The following diagram outlines the key coupling and final transformation steps.
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Application Note: A Practical Laboratory Protocol for the Synthesis of 2-Butylimidazole via the Radziszewski Reaction
Introduction: The Significance of 2-Substituted Imidazoles
The imidazole nucleus is a fundamental scaffold in medicinal chemistry and materials science, renowned for its presence in biologically crucial molecules like the amino acid histidine and purines.[1] Specifically, imidazoles substituted at the 2-position are cornerstones in drug development, exhibiting a vast spectrum of pharmacological activities, including antihypertensive, anti-inflammatory, and antifungal properties.[2][3] The synthesis of these compounds, therefore, remains a topic of significant interest for researchers in organic synthesis and drug discovery.
This technical guide provides a detailed, field-proven protocol for the synthesis of 2-butylimidazole. We will employ a classic and robust multicomponent reaction: the Debus-Radziszewski imidazole synthesis.[3][4] This method is valued for its efficiency in constructing the imidazole ring from simple, commercially available precursors. This document is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, a self-validating protocol, and authoritative references to ensure scientific integrity.
Reaction Principle and Mechanism
The synthesis of this compound is achieved through the Debus-Radziszewski reaction, a one-pot condensation of three components: a 1,2-dicarbonyl (glyoxal), an aldehyde (pentanal), and an ammonia source (ammonium acetate).[5][6] This multicomponent process is prized for its atom economy, as the majority of the atoms from the reactants are incorporated into the final product.[5]
The reaction mechanism can be understood in two primary stages[4][7]:
-
Diimine Formation: In the initial step, the 1,2-dicarbonyl compound, glyoxal, reacts with two equivalents of ammonia (provided by ammonium acetate) to form a diimine intermediate.
-
Condensation and Cyclization: This diimine intermediate then condenses with the aldehyde, pentanal. The subsequent intramolecular cyclization and dehydration (aromatization) yield the final 2-butyl-1H-imidazole product.
The overall transformation is illustrated below.
Caption: Overall scheme of the Radziszewski reaction for this compound synthesis.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a standard laboratory scale. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Compound | Molar Mass ( g/mol ) | Required Amount | Moles (mmol) | Equivalents | Supplier Example | Purity |
| Pentanal (Valeraldehyde) | 86.13 | 0.86 g (1.0 mL) | 10.0 | 1.0 | Sigma-Aldrich | ≥97% |
| Glyoxal (40% in H₂O) | 58.04 | 1.45 g (1.3 mL) | 10.0 | 1.0 | Sigma-Aldrich | 40 wt. % |
| Ammonium Acetate | 77.08 | 3.85 g | 50.0 | 5.0 | Fisher Scientific | ≥98% |
| Glacial Acetic Acid | 60.05 | 20 mL | - | - | VWR | ACS Grade |
| Ethyl Acetate (EtOAc) | 88.11 | ~150 mL | - | - | VWR | ACS Grade |
| Saturated NaHCO₃ (aq) | 84.01 | ~100 mL | - | - | Lab Prepared | - |
| Brine | - | ~50 mL | - | - | Lab Prepared | - |
| Anhydrous MgSO₄ | 120.37 | ~5 g | - | - | Fisher Scientific | Anhydrous |
| Silica Gel | - | As needed | - | - | Sorbent Technologies | 60 Å, 230-400 mesh |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ammonium acetate (3.85 g, 50.0 mmol).
-
Addition of Reagents: Add glacial acetic acid (20 mL) to the flask and stir until the ammonium acetate is mostly dissolved. Sequentially add pentanal (1.0 mL, 10.0 mmol) and a 40% aqueous solution of glyoxal (1.3 mL, 10.0 mmol) to the stirring solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 118-120°C) using a heating mantle. Maintain a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane.
-
Work-up - Quenching and Neutralization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the dark reaction mixture into a beaker containing 100 mL of ice-water.
-
Basification: Slowly neutralize the acidic aqueous mixture by adding saturated sodium bicarbonate (NaHCO₃) solution in portions. Be cautious as CO₂ evolution will cause foaming. Continue adding NaHCO₃ until the pH of the solution is approximately 8-9 (test with pH paper).
-
Extraction: Transfer the neutralized mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic extracts.
-
Drying and Concentration: Wash the combined organic layers with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc) to isolate the pure this compound. The expected yield is typically in the range of 60-75%.
Visualization of Experimental Workflow
The entire experimental process, from initial setup to final characterization, is outlined in the following workflow diagram.
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed using standard spectroscopic techniques.[8]
-
¹H NMR (Proton NMR): The spectrum is expected to show characteristic signals for the butyl chain protons and the imidazole ring protons. Predicted shifts (in CDCl₃, δ in ppm):
-
~6.95 (s, 2H, imidazole C4-H and C5-H)
-
~2.65 (t, 2H, -CH₂- attached to imidazole)
-
~1.70 (m, 2H, -CH₂-CH₂-CH₂-CH₃)
-
~1.35 (m, 2H, -CH₂-CH₃)
-
~0.90 (t, 3H, -CH₃)
-
-
¹³C NMR (Carbon NMR): The carbon spectrum will confirm the carbon framework. Predicted shifts (in CDCl₃, δ in ppm):
-
~148.0 (C2 - Imidazole)
-
~121.0 (C4/C5 - Imidazole)
-
~30.0 (-CH₂- attached to imidazole)
-
~29.5 (-CH₂-CH₂-CH₂-CH₃)
-
~22.0 (-CH₂-CH₃)
-
~13.5 (-CH₃)
-
-
Mass Spectrometry (MS): ESI-MS would show a prominent peak for the protonated molecule [M+H]⁺ at m/z = 125.1.
Safety and Troubleshooting
-
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Glacial acetic acid is corrosive and has a strong odor. Pentanal is flammable and an irritant. All operations must be conducted within a certified chemical fume hood.
-
Troubleshooting:
-
Low Yield: Incomplete reaction may be the cause. Ensure the reflux temperature is adequate and consider extending the reaction time. Inefficient extraction can also lead to low yields; ensure the aqueous layer is thoroughly extracted.
-
Purification Difficulties: If the product is difficult to separate from byproducts, ensure the silica gel column is packed properly and consider using a shallower elution gradient.
-
Reaction does not start: Ensure the quality of the reagents, particularly the glyoxal solution, which can degrade over time.
-
Conclusion
This application note provides a comprehensive and reliable protocol for the laboratory synthesis of this compound using the Debus-Radziszewski reaction. By following the detailed steps for reaction setup, work-up, and purification, researchers can effectively produce this valuable compound. The inclusion of mechanistic insights, characterization data, and troubleshooting tips serves to create a self-validating system, empowering scientists in their synthetic chemistry endeavors.
References
- Wikipedia. Debus–Radziszewski imidazole synthesis. Link
- BenchChem. An In-depth Technical Guide to the Synthesis of 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid. Link
- Scribd. Debus-Radziszewski Imidazole Synthesis. Link
- MDPI.
- ResearchGate. Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. Link
- Slideshare. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Link
- Asian Journal of Chemistry. One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Link
- BenchChem. A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles. Link
- BenchChem. Spectroscopic Characterization of 2-tert-butyl-1H-benzo[d]imidazole: A Technical Guide. Link
- PMC.
- ACS Publications. One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles. Link
- ResearchGate. A Convenient Synthesis of 2-Butyl-4(5)-chloro-1H-imidazole-5(4)-carboxaldehyde. Link
- ResearchGate. (PDF)
- BenchChem. Application Notes and Protocols: One-Pot Synthesis of Substituted Imidazoles Under Solvent-Free Conditions. Link
- YouTube. Debus Radzisewski Imidazole Synthesis. Link
- Google Patents. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole. Link
- ChemBK. This compound. Link
- ACS Publications. One-Pot, Two-Step Synthesis of Imidazo[1,2-a]benzimidazoles via A Multicomponent [4 + 1] Cycloaddition Reaction. Link
- BenchChem. Experimental protocol for the synthesis of 2-tert-butyl-6-methyl-1H-benzimidazole. Link
- International Journal of Pharmaceutical Research and Applications. A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Link
- ResearchGate. The Debus–Radziszewski imidazole synthesis. Link
- Google Patents. DE2360175A1 - Opt-2-substd. imidazoles prepn - by reacting aldehydes with glyoxal and ammonia. Link
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. Link
- Indian Journal of Chemistry. Convenient and Improved One Pot Synthesis of Imidazole. Link
- Google Patents. US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5. Link
- RSC Publishing.
- ChemicalBook. Imidazole synthesis. Link
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Application and Protocol for the Spectroscopic Analysis of 2-Butylimidazole
Abstract
This technical document provides a comprehensive guide to the structural elucidation of 2-butylimidazole using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries, this note details the theoretical underpinnings, optimized experimental protocols, and in-depth data interpretation. Due to the limited availability of public, experimentally-derived spectral data for this compound, this guide utilizes high-quality predicted spectral data, cross-referenced with known spectral characteristics of analogous imidazole compounds, to provide a robust analytical framework. The methodologies herein are crafted to ensure self-validation and scientific rigor, enabling users to confidently verify the identity and purity of this compound.
Introduction to this compound
This compound (C₇H₁₂N₂) is a heterocyclic organic compound featuring a butyl group substituted at the second carbon of an imidazole ring.[1][2] This five-membered aromatic ring contains two nitrogen atoms, which impart unique chemical properties to the molecule, including basicity and the ability to participate in hydrogen bonding.[3] As a versatile building block, this compound and its derivatives are utilized in the synthesis of pharmaceuticals, agrochemicals, and as ligands in coordination chemistry.[4] Accurate and unambiguous structural confirmation is therefore a critical step in its synthesis and application workflows. This guide establishes the foundational analytical procedures for this purpose using NMR and FTIR spectroscopy.
Molecular Structure and Key Features
A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The key features of this compound relevant to NMR and FTIR are the imidazole ring protons and carbons, the N-H proton, and the aliphatic protons and carbons of the n-butyl chain.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy is the definitive technique for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.
Expertise & Causality: Experimental Design for NMR
Solvent Selection: The choice of deuterated solvent is critical. Imidazole protons, particularly the N-H proton, are exchangeable. Using solvents like Deuterium Oxide (D₂O) will result in the exchange of the N-H proton for deuterium, causing its signal to disappear from the ¹H NMR spectrum. While this can be a useful diagnostic tool, a non-protic solvent like Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) is required to observe all protons. DMSO-d₆ is often preferred for imidazoles due to its ability to form hydrogen bonds, which can slow down the N-H exchange rate and result in a sharper N-H signal.[1]
Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR, with its chemical shift defined as 0.00 ppm. Its volatility and inertness make it an ideal internal standard.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established computational models and provide a reliable reference for spectral assignment.[4][5]
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H4 / H5 | ~6.95 | Singlet | 2H |
| N-H | ~10.5 (broad) | Singlet | 1H |
| -CH₂- (C1') | ~2.65 | Triplet | 2H |
| -CH₂- (C2') | ~1.68 | Sextet | 2H |
| -CH₂- (C3') | ~1.39 | Sextet | 2H |
| -CH₃ (C4') | ~0.92 | Triplet | 3H |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~150.1 |
| C4 / C5 | ~120.5 |
| C1' | ~30.2 |
| C2' | ~29.8 |
| C3' | ~22.3 |
| C4' | ~13.8 |
Protocol: ¹H and ¹³C NMR Spectroscopy
This protocol outlines the steps for acquiring high-quality NMR spectra of this compound.
Caption: Standard workflow for NMR analysis of this compound.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial. Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% (v/v) TMS. Ensure the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the instrument on the deuterium signal of the solvent. Tune the probe for both ¹H and ¹³C frequencies. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A typical experiment involves 16-32 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation to the raw free induction decay (FID) data. Perform phase and baseline corrections to the resulting spectra. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.
Fourier-Transform Infrared (FTIR) Analysis
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation, a unique vibrational fingerprint of the compound is obtained.
Expertise & Causality: Experimental Design for FTIR
Sample Preparation: As this compound is a liquid at room temperature, the simplest and most common method for FTIR analysis is the neat liquid technique.[6] This can be performed using either traditional salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred due to its simplicity, minimal sample requirement, and ease of cleaning. A thin film of the liquid is placed directly onto the ATR crystal (commonly diamond or zinc selenide), and the spectrum is collected.
Predicted FTIR Spectral Data
The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct functional groups. The table below outlines the predicted vibrational frequencies and their assignments.[7][8]
Table 3: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~3150-3000 (broad) | N-H Stretch | Imidazole N-H | Medium |
| ~3100-3050 | C-H Stretch | Imidazole Ring C-H | Medium-Weak |
| ~2955, ~2870 | Asymmetric/Symmetric C-H Stretch | Butyl -CH₃, -CH₂- | Strong |
| ~1650 | C=N Stretch | Imidazole Ring | Medium |
| ~1580 | C=C Stretch | Imidazole Ring | Medium |
| ~1465 | C-H Bend (Scissoring) | Butyl -CH₂- | Medium |
| ~1380 | C-H Bend (Symmetric) | Butyl -CH₃ | Medium |
| ~840 | C-H Out-of-plane Bend | Imidazole Ring | Strong |
Protocol: FTIR Spectroscopy (ATR Method)
This protocol provides a step-by-step guide for obtaining an FTIR spectrum of this compound using an ATR accessory.
Caption: Workflow for FTIR analysis using an ATR accessory.
Step-by-Step Protocol:
-
Preparation: Ensure the ATR crystal is clean and dry. Use a soft tissue dampened with a volatile solvent like isopropanol to wipe the crystal surface, followed by a dry tissue.
-
Background Collection: With the clean, empty ATR accessory in the spectrometer's sample compartment, collect a background spectrum. This spectrum of ambient air and the crystal will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a single, small drop of this compound directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Initiate the sample scan. A typical measurement consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Cleaning: After the measurement is complete, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.
Data Interpretation and Structural Verification
The synergy between NMR and FTIR data provides a high-confidence structural confirmation of this compound.
-
FTIR Analysis: The spectrum should first be checked for the strong C-H stretching bands of the butyl group below 3000 cm⁻¹ and the broad N-H stretch above 3000 cm⁻¹. The presence of peaks in the 1650-1450 cm⁻¹ region confirms the imidazole ring structure.
-
¹H NMR Analysis: The integration of the proton signals should correspond to the predicted ratio (2:1:2:2:2:3). The singlet at ~6.95 ppm is characteristic of the two equivalent protons on the imidazole ring (H4 and H5). The distinct aliphatic signals, with their characteristic splitting patterns (triplets and sextets), confirm the structure and connectivity of the n-butyl chain. The broad singlet for the N-H proton confirms its presence.
-
¹³C NMR Analysis: The spectrum should display a total of six distinct signals, corresponding to the six unique carbon environments in the molecule (C2, C4/C5, and the four carbons of the butyl chain). The chemical shifts should align with the predicted values, with the C2 carbon of the imidazole ring being the most downfield signal.
-
Combined Verification: The functional groups identified by FTIR (N-H, C-H aliphatic, C=N, C=C) are all accounted for in the NMR spectra, providing a cohesive and self-validating structural assignment. For further confirmation, 2D NMR experiments like COSY (to confirm H-H couplings in the butyl chain) and HSQC (to correlate protons with their directly attached carbons) can be performed.
Conclusion
This application note provides a detailed framework for the analysis of this compound using NMR and FTIR spectroscopy. By following the outlined protocols and using the provided predicted spectral data as a reference, researchers can reliably confirm the structure and identity of this important chemical building block. The emphasis on the causality behind experimental choices and detailed procedural steps ensures that this guide is both educational and practical for professionals in a laboratory setting.
References
- ChemBK. (2024). This compound.
- Cannabis Database. (2021). Showing Compound Card for this compound (CDB005439).
- PubChem. (n.d.). 2-tert-butyl-1H-imidazole.
- Wang, B., et al. (2023). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.
- MDPI. (2021). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization.
- PubChem. (n.d.). 2-butyl-1H-imidazole.
- NIST. (n.d.). Imidazole, 2-methyl-, hydrochloride. In NIST Chemistry WebBook.
- ResearchGate. (n.d.). FTIR spectra of (a) 1-butyl 3-methyl imidazolium bromide (BmImBr) ionic....
- PubMed. (2015). Conformations of n-butyl imidazole: matrix isolation infrared and DFT studies.
- PubChem. (n.d.). Butylimidazole.
- NIST. (n.d.). 1-Butylimidazole. In NIST Chemistry WebBook.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).
- Metcalfe, T. L. (n.d.). NMR Chemical Shifts.
- ResearchGate. (n.d.). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts.
- ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication.
- Royal Society of Chemistry. (2019). Towards quantitative prediction of proton chemical shifts in imidazolium chloride ionic liquids by computational NMR.
- ResearchGate. (n.d.). ATR-FTIR spectra of methyl acrylate (blue line), (−)[H-Ment-Im][NTf2]....
- ResearchGate. (2015). (PDF) Optimization of FTIR-ATR spectroscopy for botanical authentication of unifloral honey types and melissopalynological data prediction.
- Elsevier. (2014). Basic 1H- and 13C-NMR Spectroscopy.
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Application Note: Characterization of 2-Butylimidazole as a Corrosion Inhibitor using Electrochemical Impedance Spectroscopy
Introduction: The Role of Electrochemical Impedance Spectroscopy in Corrosion Science
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for the detailed investigation of corrosion processes and the efficacy of corrosion inhibitors.[1] Unlike direct current (DC) techniques, EIS applies a small amplitude AC sinusoidal voltage signal over a wide range of frequencies to the electrochemical cell and measures the resulting current response.[2][3] This allows for the differentiation and quantification of various electrochemical processes occurring at the metal/electrolyte interface, such as charge transfer, double-layer capacitance, and diffusion.[1][4] For researchers and professionals in drug development and materials science, EIS provides invaluable insights into the protective mechanisms of inhibitor films, enabling the optimization of anti-corrosion strategies.
This application note provides a comprehensive guide to utilizing EIS for the characterization of 2-Butylimidazole as a corrosion inhibitor, particularly for mild steel in acidic environments. Imidazole derivatives are a well-established class of corrosion inhibitors due to the presence of nitrogen heteroatoms and the aromatic ring, which facilitate adsorption onto the metal surface.[5][6] The butyl group in this compound enhances its protective properties through increased surface coverage and hydrophobicity.
Mechanism of Corrosion Inhibition by this compound
The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[7] This adsorption process can involve both physisorption and chemisorption.
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated imidazole molecule in the acidic solution.
-
Chemisorption: This is a stronger interaction involving the sharing of electrons between the lone pair of the nitrogen atoms in the imidazole ring and the vacant d-orbitals of the iron atoms on the steel surface.[8] The π-electrons of the imidazole ring can also participate in this bonding.
Studies on the orientation of butylimidazoles on steel surfaces have shown that the imidazole rings tend to lie parallel or nearly parallel to the surface.[9][10] This orientation maximizes the surface coverage and the effectiveness of the protective film. The butyl group, being hydrophobic, further repels water and corrosive species from the metal surface. This combined action significantly slows down both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process, making this compound a mixed-type inhibitor.[7][11]
Experimental Protocol for EIS Measurement of this compound
This section outlines a detailed protocol for evaluating the corrosion inhibition performance of this compound on mild steel in a 1M HCl solution.
Materials and Equipment
-
Working Electrode: Mild steel coupon with a defined surface area (e.g., 1 cm²). The chemical composition of the mild steel should be known (e.g., 0.026% S, 0.06% P, 0.4% Mn, 0.1% C, and the rest Fe).[12]
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode: Platinum wire or graphite rod.
-
Electrochemical Cell: A standard three-electrode glass cell.
-
Potentiostat with a Frequency Response Analyzer (FRA): Capable of performing EIS measurements.
-
Corrosive Medium: 1M Hydrochloric Acid (HCl) solution.
-
Inhibitor: this compound of analytical grade.
-
Polishing materials: Emery papers of various grits (e.g., 600 to 1200), polishing alumina, and deionized water.
-
Degreasing solvent: Acetone or ethanol.
Preparation of the Working Electrode
Proper preparation of the working electrode is critical for obtaining reproducible results.
-
Grinding: The mild steel coupon is mechanically ground with a series of emery papers of increasing grit size (e.g., 600, 800, 1200) to obtain a smooth surface.[13]
-
Polishing: The ground surface is then polished with a fine alumina slurry to a mirror finish.
-
Rinsing and Degreasing: The polished coupon is thoroughly rinsed with deionized water, degreased with acetone or ethanol in an ultrasonic bath, and finally dried in a stream of warm air.[13]
Electrochemical Cell Setup
-
Assemble the three-electrode cell with the prepared mild steel coupon as the working electrode, the platinum wire as the counter electrode, and the SCE as the reference electrode.
-
Fill the cell with a known volume of 1M HCl solution.
-
For inhibited experiments, add the desired concentration of this compound to the 1M HCl solution. A typical concentration range for testing is 10⁻³ M to 10⁻⁶ M.
EIS Measurement Procedure
-
Open Circuit Potential (OCP) Stabilization: Immerse the electrodes in the test solution and allow the system to stabilize by monitoring the OCP for a period of 30-60 minutes, or until the potential drift is minimal.[14] This ensures that the system has reached a steady state before the EIS measurement.
-
EIS Scan: Perform the EIS measurement at the stabilized OCP. The typical parameters for the EIS scan are:
The following diagram illustrates the experimental workflow:
Caption: Experimental workflow for EIS analysis of this compound.
Data Analysis and Interpretation
The collected EIS data is typically visualized using Nyquist and Bode plots.
-
Nyquist Plot: This plot represents the imaginary part of the impedance (-Z") versus the real part (Z'). For a simple corrosion system, the Nyquist plot is a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct).[15] A larger semicircle diameter indicates a higher Rct and thus better corrosion inhibition.
-
Bode Plot: This consists of two plots: the logarithm of the impedance modulus (|Z|) versus the logarithm of the frequency, and the phase angle (Φ) versus the logarithm of the frequency.[1] In the Bode magnitude plot, a higher impedance at low frequencies is indicative of better corrosion protection.[16]
Equivalent Electrical Circuit (EEC) Modeling
To quantify the corrosion parameters, the experimental EIS data is fitted to an equivalent electrical circuit (EEC) model.[17] A commonly used EEC for corrosion inhibitor studies is the Randles circuit, often with a constant phase element (CPE) replacing the ideal capacitor to account for the non-ideal behavior of the double layer on a real, heterogeneous metal surface.[18][19]
The impedance of a CPE is given by: Z_CPE = 1 / (Y₀ * (jω)ⁿ) where Y₀ is the CPE constant, j is the imaginary unit, ω is the angular frequency, and n is the CPE exponent (0 ≤ n ≤ 1). When n=1, the CPE behaves as an ideal capacitor.
The following diagram shows a typical EEC for a metal/inhibitor/electrolyte interface:
Caption: Randles equivalent circuit with a Constant Phase Element (CPE).
In this circuit:
-
Rs: Solution resistance.
-
Rct: Charge transfer resistance. This is inversely proportional to the corrosion rate.
-
CPE: Constant Phase Element representing the electrical double layer.
Calculation of Inhibition Efficiency
The inhibition efficiency (IE%) can be calculated from the Rct values obtained from the EEC fitting using the following equation:
IE% = ( (Rct_inh - Rct_blank) / Rct_inh ) * 100
where Rct_inh is the charge transfer resistance in the presence of the inhibitor and Rct_blank is the charge transfer resistance in the absence of the inhibitor.
Expected Results and Discussion
The following table presents illustrative data for the corrosion inhibition of mild steel in 1M HCl by a butyl-imidazole derivative, demonstrating the expected trends.
| Inhibitor Concentration (M) | Rct (Ω·cm²) | Cdl (µF·cm⁻²) | IE% |
| 0 (Blank) | 50 | 120 | - |
| 1 x 10⁻⁵ | 250 | 85 | 80.0 |
| 5 x 10⁻⁵ | 600 | 60 | 91.7 |
| 1 x 10⁻⁴ | 1200 | 45 | 95.8 |
| 5 x 10⁻⁴ | 2500 | 30 | 98.0 |
As the concentration of this compound increases, the following trends are expected:
-
Increase in Rct: The charge transfer resistance should increase significantly with increasing inhibitor concentration. This indicates the formation of a more protective inhibitor film on the metal surface, which impedes the charge transfer process associated with corrosion.
-
Decrease in Cdl: The double-layer capacitance (Cdl) is expected to decrease. This is attributed to the adsorption of the inhibitor molecules on the metal surface, which displaces water molecules and increases the thickness of the electrical double layer, thereby reducing its capacitance.[18]
The high inhibition efficiencies, typically exceeding 90% at optimal concentrations, underscore the effectiveness of this compound as a corrosion inhibitor. The adsorption of these molecules on the steel surface can be further characterized by fitting the data to adsorption isotherms, such as the Langmuir isotherm, which provides insights into the thermodynamics of the adsorption process.[5]
Conclusion
Electrochemical Impedance Spectroscopy is an indispensable tool for the quantitative evaluation of corrosion inhibitors like this compound. By providing detailed information on the electrochemical processes at the metal-electrolyte interface, EIS allows for the determination of inhibition efficiency, elucidation of inhibition mechanisms, and optimization of inhibitor formulations. The protocols and data analysis techniques outlined in this application note provide a robust framework for researchers and professionals to effectively characterize the performance of this compound and other related corrosion inhibitors.
References
- FORMACS. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). [Link]
- Lgaz, H., et al. (2020). Corrosion Inhibition Properties of Thiazolidinedione Derivatives for Copper in 3.5 wt.% NaCl Medium.
- Gapsari, F., et al. (2021). Synergistic Corrosion Inhibition of Mild Steel in Acidic Media by a Benzimidazole–Thiophene Ligand and Its Metal Complexes: A Multi-Technique Electrochemical Approach.
- Zunita, M., et al. (2012). Investigation of Corrosion Inhibition Activity of 3-butyl-2,4,5-triphenylimidazole and 3-butyl-2-(2-butoxyphenyl)-4,5-diphenylimidazole toward Carbon Steel in 1% NaCl Solution.
- Singh, A., et al. (2019). Electrochemical and DFT calculation studies on corrosion inhibition of 2-(2 Pyridyl) benzimidazole for C38 steel in hydrochloric acid solution.
- Obot, I.B., et al. (2019). Inhibition efficiency determined at various inhibitors concentrations using weight loss and atomic absorption techniques....
- El-Haddad, M. (2013). Novel benzimidazole derivatives as corrosion inhibitors of mild steel in the acidic media. Part II: Theoretical studies.
- Ahamad, I., et al. (2010). Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta.
- Zerust Excor. (2020). Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. [Link]
- Wang, L., et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. International Journal of Corrosion and Scale Inhibition. [Link]
- Eşhaghi, M., & Douroudi, P. (2020). Corrosion inhibition of mild steel surface by isoxazoles in HCl solution: Electrochemical studies. Chemical Review and Letters. [Link]
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- Veres, A., et al. (2009). Adsorption of 1- and 2-Butylimidazoles at the Copper/Air and Steel/Air Interfaces Studied by Sum Frequency Generation Vibrational Spectroscopy.
- Bastidas, D. M., et al. (2015). Using a DOE and EIS to evaluate the synergistic effects of low toxicity inhibitors for mild steel.
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- Murugendrappa, M. V., et al. (2022). a Nyquist plots b Bode and Bode Phase plots for MS obtained with the....
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- Costa, J. M., et al. (2021). Carbon steel corrosion inhibition in acid medium by imidazole-based molecules: Experimental and molecular modelling approaches.
- Zhang, J., et al. (2018). Inhibition Effect and Adsorption Behavior of Two Imidazolium- based Ionic Liquids on X70 Steel in Sulfuric Acid Solution.
- Wang, Z., & Liu, Z. (2021). Impedance Response of Electrochemical Interfaces: Part II – Chemisorption.
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Application Notes and Protocols: Evaluating 2-Butylimidazole as a Corrosion Inhibitor
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for testing the efficacy of 2-Butylimidazole as a corrosion inhibitor. The protocols detailed herein are designed to ensure scientific integrity and reproducibility, combining electrochemical, surface analysis, and theoretical methodologies. This guide emphasizes the rationale behind experimental choices, fostering a deeper understanding of the corrosion inhibition mechanism.
Introduction: The Imperative of Corrosion Inhibition
Corrosion, the gradual destruction of materials by chemical and/or electrochemical reactions with their environment, poses a significant global economic and safety challenge.[1] The use of organic inhibitors is a primary strategy to mitigate corrosion, particularly in acidic environments encountered in industrial processes.[2] Imidazole derivatives, such as this compound, have garnered considerable attention as effective corrosion inhibitors due to the presence of nitrogen heteroatoms and π-electrons in the imidazole ring, which facilitate strong adsorption onto metal surfaces.[3][4] This document outlines a multi-faceted experimental approach to rigorously evaluate the corrosion inhibition performance of this compound.
Foundational Principles: Mechanism of Action
The efficacy of this compound as a corrosion inhibitor hinges on its ability to adsorb onto the metal surface, forming a protective barrier. This adsorption process can occur through two primary mechanisms:
-
Physisorption: Involves electrostatic interactions between the charged inhibitor molecule and the charged metal surface.
-
Chemisorption: Involves the sharing of electrons between the inhibitor molecule and the metal surface, forming a coordinate-type bond.[5]
The imidazole ring, with its lone pair of electrons on the nitrogen atoms and delocalized π-electrons, acts as the primary adsorption center.[3] The butyl group, an alkyl chain, can enhance the protective layer by creating a more hydrophobic and compact film.[3]
Experimental Workflow: A Multi-Pronged Approach
A robust evaluation of a corrosion inhibitor necessitates a combination of electrochemical, surface morphological, and theoretical studies. This integrated approach provides a holistic understanding of the inhibitor's performance and mechanism.
Caption: Integrated workflow for evaluating this compound's corrosion inhibition.
Materials and Reagents
-
Working Electrode: Specify the metal to be tested (e.g., mild steel, copper, aluminum). The composition of the metal should be well-characterized.
-
Corrosive Medium: Typically an acidic solution, such as 1 M HCl or 0.5 M H₂SO₄.
-
Inhibitor: this compound of high purity.
-
Reagents: Acetone, ethanol, and distilled/deionized water for cleaning.
-
Electrochemical Cell: A standard three-electrode cell.[6]
Detailed Experimental Protocols
5.1. Sample Preparation: The Foundation of Reliable Data
Proper preparation of the metal specimen is critical to obtain reproducible results. This process removes any existing oxide layers or surface contaminants.
Protocol:
-
Mechanical Polishing: Wet grind the metal specimen with a series of silicon carbide (SiC) abrasive papers of decreasing grit size (e.g., 240, 400, 600, 800, 1200 grit).[9]
-
Cleaning: Rinse the polished specimen thoroughly with distilled water, followed by degreasing in acetone and ethanol in an ultrasonic bath.
-
Drying: Dry the specimen in a stream of warm air.
-
Storage: Store the cleaned specimen in a desiccator prior to use.
5.2. Electrochemical Measurements: Quantifying Inhibition Efficiency
Electrochemical techniques provide rapid and sensitive methods for evaluating corrosion rates and inhibition efficiency.[10] These tests should be conducted in accordance with ASTM standards such as ASTM G3, G5, and G59.[11][12]
PDP measurements provide information on the kinetics of the anodic and cathodic reactions, allowing for the determination of the corrosion current density (i_corr) and the corrosion potential (E_corr).[6][7]
Protocol:
-
Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.
-
Solution Addition: Fill the cell with the corrosive medium, with and without various concentrations of this compound.
-
Open Circuit Potential (OCP) Stabilization: Allow the system to stabilize by monitoring the OCP for a period of time (e.g., 30-60 minutes) until a steady state is reached.
-
Polarization Scan: Apply a potential scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 0.5-1 mV/s).[13]
-
Data Analysis: Plot the resulting current density versus potential on a semi-logarithmic scale (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to the E_corr to determine the i_corr.
The inhibition efficiency (IE%) is calculated using the following equation:
IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] * 100
where i_corr(blank) and i_corr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
EIS is a non-destructive technique that provides detailed information about the electrode-electrolyte interface, including the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).[10][14][15]
Protocol:
-
Cell Setup and Stabilization: Follow steps 1-3 of the PDP protocol.
-
Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[16]
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit to extract parameters like R_ct and C_dl.
The inhibition efficiency (IE%) can be calculated from the R_ct values:
IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] * 100
where R_ct(blank) and R_ct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
5.3. Surface Analysis Techniques: Visualizing the Protective Layer
Surface analysis techniques provide direct evidence of the formation of a protective inhibitor film on the metal surface.[2][17][18]
SEM is used to observe the surface morphology of the metal before and after exposure to the corrosive environment, with and without the inhibitor.[19]
Protocol:
-
Sample Exposure: Immerse metal specimens in the corrosive medium with and without the inhibitor for a specified period.
-
Cleaning and Drying: Gently rinse the specimens with distilled water and dry them.
-
Imaging: Mount the specimens on stubs and coat them with a thin layer of a conductive material (e.g., gold) if necessary. Acquire images at various magnifications.
AFM provides three-dimensional topographical information about the surface at a high resolution, allowing for the characterization of the surface roughness.
Protocol:
-
Sample Preparation: Follow the same procedure as for SEM.
-
Imaging: Scan the surface with the AFM tip in tapping mode to obtain topographical images.
-
Roughness Analysis: Calculate the root-mean-square (RMS) roughness of the surface.
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical state of the elements on the metal surface.[20][21] This can confirm the adsorption of this compound and identify the nature of the chemical bonds formed.
Protocol:
-
Sample Preparation: Immerse the metal specimen in the inhibited solution for a specific duration.
-
Analysis: Introduce the sample into the ultra-high vacuum chamber of the XPS instrument and irradiate it with X-rays. Analyze the kinetic energy of the emitted photoelectrons to determine the elemental composition and chemical states.
Theoretical and Mechanistic Investigations
6.1. Adsorption Isotherm Modeling
To understand the interaction between the inhibitor molecules and the metal surface, experimental data can be fitted to various adsorption isotherm models, such as Langmuir, Temkin, and Frumkin.[22][23] The Langmuir isotherm, which assumes monolayer adsorption on a homogeneous surface, is commonly used.[24][25]
The degree of surface coverage (θ) at different inhibitor concentrations is calculated from the inhibition efficiency (θ = IE%/100). The data is then plotted according to the linearized form of the chosen isotherm equation to determine the adsorption parameters.
6.2. Quantum Chemical Calculations
Quantum chemical calculations, often employing Density Functional Theory (DFT), can provide valuable insights into the electronic properties of the inhibitor molecule and its interaction with the metal surface.[26][27][28] Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), and the dipole moment can be correlated with the inhibition efficiency.[5][29]
Data Presentation and Interpretation
For clarity and ease of comparison, quantitative data should be summarized in tables.
Table 1: Potentiodynamic Polarization Data for this compound
| Inhibitor Concentration (mM) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | Inhibition Efficiency (%) |
| Blank | -450 | 500 | - |
| 0.1 | -440 | 150 | 70 |
| 0.5 | -435 | 75 | 85 |
| 1.0 | -430 | 40 | 92 |
| 5.0 | -425 | 25 | 95 |
Table 2: Electrochemical Impedance Spectroscopy Data for this compound
| Inhibitor Concentration (mM) | R_ct (Ω·cm²) | C_dl (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 50 | 200 | - |
| 0.1 | 180 | 120 | 72.2 |
| 0.5 | 350 | 80 | 85.7 |
| 1.0 | 600 | 50 | 91.7 |
| 5.0 | 950 | 30 | 94.7 |
Conclusion
The comprehensive experimental framework detailed in these application notes provides a robust methodology for evaluating the corrosion inhibition performance of this compound. By integrating electrochemical, surface analytical, and theoretical approaches, researchers can gain a deep understanding of its efficacy and mechanism of action, paving the way for its application in various industrial settings.
References
- Evaluation of Performance of Corrosion Inhibitors Using Adsorption Isotherm Models: An Overview. (2017).
- ASTM Standards Related to Corrosion Testing of Metals.
- Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS).
- Surface Characterization Techniques in Corrosion Inhibition Research.
- A Quantum Computational Method for Corrosion Inhibition. (2025).
- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Scientific Reports. [Link]
- Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliph
- ASTM B117 Standard for metal corrosion testing. (2016).
- Adsorption of organic inhibitors on metal surface: isotherm models. Journal of Materials and Environmental Science. [Link]
- Electrochemical characterization and surface morphology techniques for corrosion inhibition—a review. (2022). Taylor & Francis Online. [Link]
- Quantum chemical elucidation on corrosion inhibition efficiency of Schiff base: DFT investigations supported by weight loss and SEM techniques. (2020). Oxford Academic. [Link]
- ASTM corrosion testing standards. OoCities.org. [Link]
- Smart Coating: Investigating Quantum Computing for Corrosion Inhibition. arXiv. [Link]
- ASTM G44 is a corrosion test for aluminum and ferrous alloys.
- Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles.
- Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. (2001).
- ASTM Corrosion Tests and Standards. (2023).
- Electrochemical characterization and surface morphology techniques for corrosion inhibition—a review. Semantic Scholar. [Link]
- Adsorption Isotherm Modeling in Corrosion Inhibition Studies.
- Potentiodynamic Corrosion Testing. (2016). SciSpace. [Link]
- Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Publishing. [Link]
- Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. (2019).
- Procedure for Conducting and Verifying Potentiodynamic Polariz
- Potentiodynamic Corrosion Testing. (2016). PubMed. [Link]
- Corrosion Inhibitor Persistency Using Langmuir Isotherm Model and Effects of Iron Carbide on Persistency. OHIO Open Library. [Link]
- How to decode the standard test methods for corrosion? (2024). BioLogic Learning Center. [Link]
- Investigation of CO2 Corrosion Inhibitor Adsorption and Desorption Behavior Using Langmuir Isotherm Model and Effects of Iron Carbide on CI Persistency. (2023).
- Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements.
- Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. Journal of Materials and Environmental Science. [Link]
- Study of corrosion inhibition phenomena in acidic media by electrochemical and surface analysis techniques.
- Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution. (2025).
- The Interface Characterization of 2-Mercapto-1-methylimidazole Corrosion Inhibitor on Brass. (2021). MDPI. [Link]
- 2-Phenylimidazole Corrosion Inhibitor on Copper: An XPS and ToF-SIMS Surface Analytical Study. (2021). MDPI. [Link]
- 2-Phenylimidazole Corrosion Inhibitor on Copper: An XPS and ToF-SIMS Surface Analytical Study.
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The Role of Butyl-Substituted Imidazoles in the Development of Advanced Ionic Liquids
An Application Guide for Researchers
This guide provides a detailed exploration of the synthesis, characterization, and application of ionic liquids (ILs) derived from butyl-substituted imidazoles. As a senior application scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to innovate and adapt these methodologies for specific applications, particularly within the pharmaceutical and drug development sectors.
Introduction: The Strategic Importance of the Imidazole Core in Ionic Liquids
Ionic liquids are a class of salts that exist in a liquid state at or below 100°C.[1] Their appeal stems from a unique combination of properties: negligible vapor pressure, high thermal and chemical stability, a wide electrochemical window, and remarkable tunability.[1][2] This "tunability" is the cornerstone of IL design, allowing for the fine-tuning of physicochemical properties by systematically modifying the constituent cation and anion.[1][2]
Among the most versatile and widely studied ILs are those based on the imidazolium cation. The precursor, typically a 1-alkylimidazole such as 1-butylimidazole, provides a readily functionalizable core for creating a vast array of ILs.[1] While the user's query specified 2-butylimidazole, the predominant synthetic route in the literature involves N-alkylation (at the 1 and 3 positions) of the imidazole ring. The substitution at the C2 position is a critical design choice, often accomplished by starting with a C2-substituted imidazole or through subsequent reactions.
The hydrogen atom at the C2 position of a 1,3-dialkylimidazolium cation is notably acidic. This acidity can be a liability in certain applications, such as in lithium-ion batteries, where it can react with metallic lithium and lead to the formation of N-heterocyclic carbene species, compromising chemical stability.[3] Therefore, a key strategy to enhance stability involves replacing this acidic proton, for instance, with an alkyl group like a methyl group.[3][4] This modification blocks the acidic site, significantly improving the electrochemical and chemical stability of the resulting IL.[3] This guide will focus on the synthesis and applications of butyl-imidazolium ILs, with special attention to the strategic importance of C2 substitution.
Synthesis of Butyl-Imidazolium Ionic Liquids: A Two-Step Protocol
The synthesis of imidazolium-based ionic liquids is typically a straightforward two-step process involving quaternization followed by anion exchange. This approach allows for modular construction, where the cation is first formed, and then the desired anion is introduced.
Caption: General synthetic workflow for imidazolium ionic liquids.
This protocol details the synthesis of a common and versatile ionic liquid, demonstrating the quaternization and anion exchange steps.
Materials:
-
1-Butylimidazole (CAS 4316-42-1)
-
Methyl iodide (or other suitable alkylating agents like methyl tosylate)[1]
-
Lithium bis(trifluoromethylsulfonyl)imide (Li[TFSI])
-
Ethyl acetate
-
Dichloromethane
-
Deionized water
-
Anhydrous magnesium sulfate
Part A: Quaternization to form 1-Butyl-3-methylimidazolium Iodide ([C₄C₁im][I])
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-butylimidazole (1.0 eq) with a suitable solvent like ethyl acetate.
-
Alkylation: Slowly add methyl iodide (1.05 eq) to the stirred solution at room temperature. A slight excess of the alkylating agent ensures complete conversion of the starting imidazole.
-
Causality: The quaternization reaction is an SN2 nucleophilic substitution where the N3 nitrogen of the imidazole ring attacks the electrophilic carbon of the methyl iodide. Using a non-polar solvent like ethyl acetate facilitates the precipitation of the resulting ionic salt.
-
-
Reaction: Stir the mixture vigorously. The reaction is typically exothermic. Continue stirring at room temperature for 24-48 hours. The product, [C₄C₁im][I], will precipitate as a solid or form a dense second liquid phase.
-
Purification: Decant the upper ethyl acetate layer, which contains unreacted starting materials. Wash the product phase three times with fresh ethyl acetate to remove any residual reactants.
-
Drying: Dry the resulting viscous liquid or solid under vacuum to remove all traces of volatile solvents. At this stage, a highly pure intermediate salt is obtained.
Part B: Anion Exchange to form [C₄C₁im][TFSI]
-
Dissolution: Dissolve the dried [C₄C₁im][I] (1.0 eq) in a minimal amount of deionized water. In a separate flask, dissolve Li[TFSI] (1.0 eq) in deionized water.
-
Metathesis Reaction: Slowly add the Li[TFSI] solution to the stirred [C₄C₁im][I] solution. A water-immiscible ionic liquid phase ([C₄C₁im][TFSI]) will immediately form and separate.
-
Causality: This is a metathesis reaction driven by the low solubility of the target ionic liquid in water and the high solubility of the lithium iodide byproduct. The hydrophobic [TFSI]⁻ anion drives the phase separation.
-
-
Extraction & Washing: Transfer the mixture to a separatory funnel. Extract the lower ionic liquid layer. Wash the IL phase multiple times with small portions of deionized water to remove the lithium iodide byproduct. Test the final aqueous wash with a silver nitrate solution to confirm the absence of residual iodide ions (no AgI precipitate should form).
-
Final Drying: Dissolve the washed ionic liquid in dichloromethane, dry over anhydrous magnesium sulfate, filter, and remove the dichloromethane under reduced pressure. Further drying under high vacuum at an elevated temperature (e.g., 70-80°C) is crucial to remove residual water, which can significantly affect the IL's physical properties.
Physicochemical Characterization
Confirming the identity, purity, and properties of the synthesized ionic liquid is a critical self-validating step. A combination of spectroscopic and analytical techniques is employed.
| Technique | Information Provided | Typical Observations for [C₄C₁im][TFSI] |
| ¹H & ¹³C NMR | Structural confirmation and purity assessment. | Distinct peaks corresponding to the butyl and methyl groups on the imidazolium ring. The C2-proton signal is a characteristic downfield singlet.[5] |
| FTIR Spectroscopy | Identification of functional groups and anion identity. | Strong vibrational bands characteristic of the S=O and C-F bonds of the [TFSI]⁻ anion. |
| Mass Spectrometry (ESI-MS) | Confirmation of cation and anion mass. | Positive mode shows a peak for the [C₄C₁im]⁺ cation; negative mode shows a peak for the [TFSI]⁻ anion. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature. | High decomposition temperature, typically >300°C, indicating good thermal stability.[1] |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and melting point (Tm). | Low Tg is characteristic of many room-temperature ILs.[4] |
-
Sample Preparation: Dissolve a small amount (~5-10 mg) of the final, dried ionic liquid in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
Spectral Interpretation (Anticipated Shifts for [C₄C₁im]⁺):
-
~9.0-9.5 ppm: Singlet, 1H (acidic proton at C2).
-
~7.6-7.8 ppm: Two overlapping doublets or multiplets, 2H (protons at C4 and C5).
-
~4.2 ppm: Triplet, 2H (-N-CH₂ -CH₂-CH₂-CH₃).
-
~3.9 ppm: Singlet, 3H (-N-CH₃ ).
-
~1.8 ppm: Multiplet, 2H (-N-CH₂-CH₂ -CH₂-CH₃).
-
~1.3 ppm: Multiplet, 2H (-N-CH₂-CH₂-CH₂ -CH₃).
-
~0.9 ppm: Triplet, 3H (-N-CH₂-CH₂-CH₂-CH₃ ).
-
Causality: The chemical shifts are highly sensitive to the electronic environment. The downfield shift of the C2-H proton reflects its acidic character. Integration of the peaks should correspond to the number of protons, confirming the structure.
-
Applications in Pharmaceutical and Drug Development
The tunable properties of butyl-imidazolium ILs make them powerful tools in the pharmaceutical sciences, addressing challenges from synthesis to drug delivery.[2][6][7]
Caption: Major pharmaceutical applications of butyl-imidazolium ILs.
A. Green Solvents in API Synthesis: ILs serve as non-volatile, recyclable reaction media, often enhancing reaction rates and selectivity in the synthesis of pharmaceutical precursors and APIs.[5][7] Their use can reduce reliance on traditional volatile organic compounds (VOCs), aligning with the principles of green chemistry.[2]
B. Enhancing Drug Solubility: A significant challenge in drug development is the poor aqueous solubility of many APIs, which limits their bioavailability.[6][7] ILs can act as powerful solvents or co-solvents to dissolve these challenging compounds, enabling formulation development.[8]
C. Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs): A groundbreaking approach involves creating an ionic liquid where the API itself is the cation or anion.[6] This can transform a solid drug into a liquid form, potentially overcoming issues of polymorphism, improving solubility, and enhancing membrane permeability.[6][7] Studies have also shown that certain 1-butylimidazole derived ILs possess intrinsic biological activity, including antibacterial, antifungal, and anticancer properties.[9][10]
D. Drug Delivery Systems: The interaction of ILs with lipid membranes can be leveraged to enhance the permeation of drugs through biological barriers like the skin or cell membranes.[8] This makes them promising excipients in transdermal and other advanced drug delivery systems.
This protocol outlines a method to assess the solubilizing capacity of a synthesized butyl-imidazolium IL.
Materials:
-
Synthesized and dried IL (e.g., [C₄C₁im][TFSI]).
-
Poorly water-soluble API (e.g., Ibuprofen, Curcumin).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Vortex mixer and shaker incubator.
-
HPLC or UV-Vis spectrophotometer for quantification.
Procedure:
-
Prepare Saturated Solutions: In separate vials, add an excess amount of the API powder to a fixed volume (e.g., 1 mL) of a) PBS (control) and b) the ionic liquid.
-
Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Causality: This extended mixing time allows the system to reach thermodynamic equilibrium, ensuring the measured concentration represents the true saturation solubility.
-
-
Phase Separation: Centrifuge the vials at high speed to pellet the excess, undissolved API powder.
-
Sample Preparation for Analysis: Carefully take a known aliquot from the clear supernatant of each vial. Dilute the aliquot from the IL sample with a suitable solvent (e.g., methanol, acetonitrile) to a concentration within the linear range of the analytical instrument. The PBS sample may require less or no dilution.
-
Quantification: Analyze the concentration of the API in the diluted samples using a pre-validated HPLC or UV-Vis method.
-
Data Analysis: Compare the saturation solubility of the API in the ionic liquid versus the PBS control. A significant increase in concentration in the IL sample demonstrates its potential as a solubilizing agent.
By following these detailed protocols and understanding the underlying principles, researchers can effectively leverage the unique properties of this compound and its derivatives to pioneer the next generation of ionic liquids for advanced scientific and pharmaceutical applications.
References
- Synthesis and characterization of two ionic liquids with emphasis on their chemical stability towards metallic lithium.
- Preparation of ionic liquids and tion of ionic liquids and synthesis of DHPM using ILS of DHPM using ILS.
- The Impact of 1-Butylimidazole on Ionic Liquid Development. NINGBO INNO PHARMCHEM CO.,LTD..
- Anomalous Thermal Characteristics of Poly(ionic liquids) Derived from 1-Butyl-2,3-dimethyl-4-vinylimidazolium Salts.
- Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review.
- Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine.
- The role of ionic liquids in the pharmaceutical field: an overview of relevant applic
- Ionic liquids and their potential use in development and improvement of drug delivery systems. PubMed Central.
- 1-Butylimidazole derive ionic liquids: Synthesis, characterization and their evaluations of antibacterial, antifungal and anticancer activities.
- 1-Butylimidazole-derived ionic liquids: synthesis, characterisation and evaluation of their antibacterial, antifungal and anticancer activities. RSC Publishing.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anomalous Thermal Characteristics of Poly(ionic liquids) Derived from 1-Butyl-2,3-dimethyl-4-vinylimidazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isca.me [isca.me]
- 6. oa.tib.eu [oa.tib.eu]
- 7. scispace.com [scispace.com]
- 8. Ionic liquids and their potential use in development and improvement of drug delivery systems: evidence of their tendency to promote drug accumulation in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1-Butylimidazole-derived ionic liquids: synthesis, characterisation and evaluation of their antibacterial, antifungal and anticancer activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Utility of 2-Butylimidazole in Agrochemical Formulation R&D
An in-depth technical guide for researchers, scientists, and formulation development professionals.
Dr. Evelyn Reed, Senior Application Scientist
Abstract
2-Butylimidazole is a versatile heterocyclic organic compound recognized primarily as a synthetic building block in the pharmaceutical and agrochemical industries.[1][2] Its unique chemical properties, including its solubility in various organic solvents and its basic nature, suggest a broader potential utility within agrochemical formulations beyond that of a simple precursor.[3] This guide explores the multifaceted roles of this compound, presenting its potential application as a hypothetical fungicidal active ingredient, a functional formulation adjuvant, and a key synthetic intermediate. We provide detailed, field-proven methodologies for developing and evaluating stable agrochemical formulations, such as Emulsifiable Concentrates (EC) and Suspension Concentrates (SC), utilizing this compound. Furthermore, this document outlines a robust protocol for accelerated stability testing to ensure formulation integrity, providing researchers with the foundational knowledge to innovate and validate new agrochemical solutions.
Introduction to this compound
This compound (CAS: 50790-93-7) is an alkyl-substituted imidazole, a class of compounds known for a wide range of biological activities and chemical applications.[2] Its structure, featuring a five-membered aromatic ring with two nitrogen atoms and a butyl group at the C2 position, imparts a unique combination of polarity and lipophilicity. This amphiphilic character, coupled with its stability, makes it an intriguing candidate for investigation in complex agrochemical mixtures.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 50790-93-7 | [4] |
| Molecular Formula | C₇H₁₂N₂ | [2] |
| Molecular Weight | 124.19 g/mol | [2] |
| Appearance | White to light orange crystalline powder/solid | [2] |
| Melting Point | 51.0 to 56.0 °C | |
| Solubility | Soluble in water and organic solvents (e.g., ethanol, toluene) | [3] |
| Purity (Typical) | >97.0% (GC) | [4] |
Potential Roles of this compound in Agrochemical Formulations
The utility of this compound in agrochemical science can be categorized into three distinct, yet potentially overlapping, roles. Understanding these roles is critical for designing experiments and developing novel products.
-
2.1 As a Synthetic Intermediate: The most established role for this compound is as a precursor for more complex molecules.[1] The imidazole ring is a common scaffold in many active ingredients. For example, derivatives such as 2-butyl-4-chloro-5-formylimidazole are documented intermediates in the synthesis of pharmaceuticals and can be adapted for agrochemical targets.[5][6]
-
2.2 As a Hypothetical Fungicidal Active Ingredient: The broader class of imidazole-based compounds includes potent fungicides like Prochloraz.[7] These molecules function by disrupting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[7][8] Given this precedent, this compound itself serves as a valuable candidate for screening as a primary active ingredient, particularly against fungal pathogens where ergosterol is a validated target.
-
2.3 As a Formulation Adjuvant: An adjuvant is a substance added to a formulation to enhance the efficacy or application characteristics of the active ingredient.[9] Due to its chemical nature, this compound could function as:
-
A pH Buffer/Modifier: The basicity of the imidazole ring allows it to act as a proton acceptor, potentially stabilizing the formulation's pH. This is critical as the alkaline or acidic hydrolysis of an active ingredient can be a primary degradation pathway.[10]
-
A Synergist or Uptake Enhancer: Co-formulation of certain compounds can lead to synergistic effects, where the combined pesticidal activity is greater than the sum of the individual components.[11] The amphiphilic nature of this compound may aid in the penetration of the plant cuticle, enhancing the uptake of the primary active ingredient.[12]
-
Caption: Logical relationships of this compound's potential roles.
Hypothetical Fungicidal Mechanism of Action
For researchers investigating this compound as a potential fungicide, the primary hypothesized mechanism of action is the inhibition of ergosterol biosynthesis, analogous to other well-studied imidazole fungicides.[7][13]
Causality of the Mechanism: Ergosterol is the principal sterol in fungal cell membranes, where it regulates membrane fluidity and integrity, similar to cholesterol in animal cells. The biosynthesis of ergosterol from its precursor, lanosterol, is a multi-step enzymatic process. A critical enzyme in this pathway is lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme. The nitrogen atom (N3) of the imidazole ring is believed to bind to the heme iron atom in the active site of this enzyme, effectively blocking its function.[14] This inhibition leads to a depletion of ergosterol and a concurrent accumulation of toxic lanosterol precursors. The resulting defective cell membrane has altered permeability and cannot support fungal growth, leading to a fungistatic or fungicidal effect.[8][13]
Caption: Hypothetical mechanism of action for this compound as a fungicide.
Formulation Development Workflow
A systematic approach is essential for developing a stable and effective agrochemical formulation. The following workflow provides a self-validating system, ensuring that key parameters are checked at each stage before proceeding.
Causality of the Workflow: This workflow is designed to de-risk the development process. Initial solubility and compatibility screening (Step 1) prevents wasted effort on non-viable systems. Bench-scale formulation (Step 2) allows for the rapid testing of multiple prototypes with minimal material. Physicochemical analysis (Step 3) provides the first quantitative measure of quality. The accelerated stability study (Step 4) is a critical predictive test for shelf-life, identifying potential long-term issues like crystal growth or phase separation in a compressed timeframe. Finally, bio-efficacy testing (Step 5) confirms that the formulation delivers the active ingredient effectively to the target pest.
Caption: General workflow for agrochemical formulation development.
Experimental Protocols: Formulation of this compound
The following protocols are provided as robust starting points for research. All quantities should be adjusted based on the desired final concentration of this compound.
Protocol 5.1: Development of an Emulsifiable Concentrate (EC)
Rationale: An EC formulation is suitable for active ingredients that are soluble in oil or organic solvents but not in water. When diluted in water by the end-user, the formulation spontaneously forms a stable oil-in-water emulsion, allowing for uniform spray application.
Materials:
-
This compound (Active Ingredient)
-
Aromatic solvent (e.g., Solvesso™ 150)
-
Anionic emulsifier (e.g., Calcium dodecylbenzenesulfonate, CaDDBS)
-
Non-ionic emulsifier (e.g., Ethoxylated castor oil or alcohol ethoxylate)
-
Magnetic stirrer and stir bar
-
Glass beakers and graduated cylinders
Procedure:
-
Solvent Selection: In a beaker, determine the solubility of this compound in the chosen solvent. Aim for a concentration of 10-25% w/w. Gently warm if necessary to facilitate dissolution, then allow to cool to room temperature to ensure it remains in solution.
-
Emulsifier Blending: The key to a stable emulsion is the Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system. Blend the anionic and non-ionic emulsifiers in various ratios (e.g., 7:3, 6:4, 5:5). A typical starting point is a total emulsifier concentration of 5-10% w/w of the final formulation.
-
Formulation Assembly: a. To a clean, dry beaker, add the calculated amount of solvent. b. While stirring, slowly add the this compound powder until fully dissolved. This is the oil phase. c. Add the pre-blended emulsifiers to the oil phase and continue stirring until the solution is clear and homogenous.
-
Emulsion Performance Test (Self-Validation): a. Prepare a cylinder of standard hard water (e.g., 342 ppm). b. Add 1 mL of the prepared EC formulation to 99 mL of the hard water. Do not shake. c. Observe the spontaneity of the emulsion (it should "bloom" into a milky white cloud with minimal agitation). d. Invert the cylinder 10 times and let it stand. A stable formulation will show no signs of creaming or separation after 30 minutes.
Table 2: Example EC Formulation Trial Record
| Trial ID | This compound (% w/w) | Solvent (% w/w) | Emulsifier Blend (Ratio) | Total Emulsifier (% w/w) | Emulsion Stability (30 min) |
| EC-01 | 20 | 72 | CaDDBS:Castor Oil POE-36 (7:3) | 8 | Pass/Fail |
| EC-02 | 20 | 72 | CaDDBS:Castor Oil POE-36 (6:4) | 8 | Pass/Fail |
| EC-03 | 20 | 70 | CaDDBS:Castor Oil POE-36 (6:4) | 10 | Pass/Fail |
Protocol 5.2: Development of a Suspension Concentrate (SC)
Rationale: An SC is a stable suspension of a solid active ingredient in a liquid (usually water), suitable for AIs with low solubility in both water and oil. This requires fine milling of the AI and the use of dispersants and suspending agents to prevent settling.
Materials:
-
This compound (Active Ingredient)
-
Deionized Water
-
Wetting Agent (e.g., Sodium dodecyl sulfate)
-
Dispersant (e.g., Lignosulfonate or naphthalene sulfonate condensate)
-
Antifreeze (e.g., Propylene Glycol)
-
Thickener/Suspending Agent (e.g., Xanthan Gum)
-
Antifoam Agent (e.g., Silicone-based emulsion)
-
Bead mill or similar high-shear mixer
-
Overhead stirrer
Procedure:
-
Aqueous Phase Preparation: a. In a main vessel, add the water, antifreeze, wetting agent, and half of the dispersant. Stir until fully dissolved.
-
Milling: a. Slowly add the this compound powder to the aqueous phase under high-shear mixing to form a slurry. b. Pass the slurry through a bead mill. The goal is to reduce the particle size to a median of 2-5 microns. This is critical; larger particles will settle, while excessively small particles can lead to Ostwald ripening and crystal growth. c. Monitor particle size distribution during milling using a laser diffraction particle size analyzer.
-
Final Formulation: a. Transfer the milled concentrate to a mixing vessel with an overhead stirrer. b. Add the remaining dispersant and the antifoam agent. Mix until homogenous. c. Prepare a 2% pre-gel of the xanthan gum thickener in water. Slowly add this pre-gel to the main batch under gentle stirring until the desired viscosity (typically 200-500 cP) is reached. Over-shearing can destroy the thickener's network structure.
-
Suspensibility Test (Self-Validation): a. Dilute the SC formulation in standard hard water to a typical spray concentration (e.g., 1%). b. Place the suspension in a 100 mL graduated cylinder and allow it to stand for 30 minutes. c. After 30 minutes, pipette out the top 90 mL. d. Dry and weigh the sediment remaining in the bottom 10 mL. Suspensibility (%) = 100 * (Initial AI weight - Sediment AI weight) / Initial AI weight. A good SC should have >90% suspensibility.
Quality Control & Stability Testing Protocol
Rationale: Stability testing is performed to ensure the formulation maintains its physical and chemical integrity under various storage conditions, thereby predicting its shelf-life. Accelerated stability testing at elevated temperatures is a standard industry practice to quickly identify potential failure modes.
Protocol 6.1: Accelerated Stability Study
-
Sample Preparation: Place 50-100 mL of the candidate formulation into sealed, appropriate containers (e.g., HDPE bottles or glass vials). Prepare at least three samples: one for initial analysis (T=0), one for the stability oven, and one retained as a control at room temperature.
-
Storage Conditions: Place the stability sample in a calibrated oven at 54 ± 2 °C for 14 days . This condition is widely accepted as simulating approximately two years of storage at ambient temperatures.
-
Testing Schedule & Parameters: Analyze the samples at Time 0 and after 14 days. Compare the results to the initial specifications.
Table 3: Accelerated Stability Testing Plan
| Parameter | Method / Instrument | T=0 Specification | T=14 days Specification | Causality of Test |
| Appearance | Visual Inspection | Homogenous liquid/suspension | No phase separation, crystal growth, or caking | Monitors physical stability. |
| Active Ingredient (%) | HPLC with UV detector | 98-102% of label claim | 95-105% of T=0 value | Ensures chemical potency is maintained. |
| pH (1% dilution) | pH Meter | 6.0 - 8.0 (or as specified) | ±1.0 unit change from T=0 | Indicates potential chemical degradation. |
| Viscosity (SC only) | Brookfield Viscometer | 200 - 500 cP (or as specified) | ±30% change from T=0 | Checks for changes in the thickener network. |
| Particle Size (SC only) | Laser Diffraction | D(v,0.5) = 2-5 µm | <10% change in D(v,0.9) | Detects crystal growth (Ostwald ripening). |
| Emulsion/Suspension Stability | CIPAC MT 36/47 | Pass | Pass | Confirms performance upon dilution is retained. |
Conclusion
While this compound is well-established as a chemical intermediate, its potential within agrochemical R&D is significantly broader. The structural similarities to known imidazole fungicides provide a strong scientific basis for its investigation as a novel active ingredient, targeting the fungal ergosterol biosynthesis pathway. Furthermore, its physicochemical properties make it a compelling candidate for use as a multi-functional adjuvant, capable of enhancing formulation stability and potentially improving the biological efficacy of other active ingredients. The protocols detailed herein offer a validated framework for researchers to systematically formulate, analyze, and assess the stability of this compound in various systems, paving the way for innovative and effective crop protection solutions.
References
- Sud, I. J., & Feingold, D. S. (1981). Mechanisms of action of the antimycotic imidazoles.
- Van den Bossche, H. (1985). Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. Reviews of Infectious Diseases, 7(Supplement_4), S819-S825. [Link]
- Fromtling, R. A. (1985). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Clinical Microbiology Newsletter, 7(23), 169-171. [Link]
- Vinggaard, A. M., et al. (2006). Prochloraz: An Imidazole Fungicide With Multiple Mechanisms of Action. International Journal of Andrology, 29(1), 186-192. [Link]
- Gül, O., & Mor, P. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. Current Topics in Medicinal Chemistry, 20(24), 2184-2196. [Link]
- Chem-Impex International Inc. (n.d.). 2-n-Butylimidazole. Chem-Impex. [Link]
- Google Patents. (2015). CN103214420B - Method for preparing 2-butyl-4-chloro-5-formylimidazole.
- Google Patents. (2008). US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole.
- Google Patents. (2019).
- Ackerman, J. (2022). Understanding adjuvants used with agriculture chemicals. Crops and Soils Magazine. [Link]
- ChemBK. (2024). This compound. ChemBK. [Link]
- Google Patents. (2009). US20090023933A1 - Method for isolating acids from chemical reaction mixtures by using 1-alkylimidazoles.
- Fisher Scientific. (n.d.). This compound 97.0+%, TCI America™. Fisher Scientific. [Link]
- Zhang, Q., et al. (2023). Applications of Ionic Liquids in the Field of Agriculture: A Review. Agriculture, 13(11), 2279. [Link]
- Google Patents. (2012). JP5111787B2 - Method for producing 2-alkylimidazole.
- Laetz, C. A., et al. (2009). The Synergistic Toxicity of Pesticide Mixtures: Implications for Risk Assessment and the Conservation of Endangered Pacific Salmon. Environmental Health Perspectives, 117(9), 1360-1365. [Link]
- Grains Research and Development Corporation (GRDC). (n.d.). Adjuvants - oils, surfactants and other additives for farm chemicals. GRDC. [Link]
- Audia, N., et al. (2019). Synergistic effects of glyphosate formulation herbicide and tank-mixing adjuvants on Pardosa spiders. Environmental Pollution, 249, 103-108. [Link]
- Filzek, P. D. B., et al. (2023).
- Croda Agriculture. (n.d.). Adjuvants - Benefits for crop protection. Croda. [Link]
- Mesnage, R., & Antoniou, M. N. (2018). Overview of adjuvants used in pesticide formulations. Frontiers in Public Health, 6, 21. [Link]
- Regupathy, A., & Ramasubramanian, T. (2004). Scope and Relevance of using Pesticide Mixtures in Crop Protection: A Critical Review.
- Crop Protection Network. (2024). Adjuvants with Herbicides. When and Why They Are Needed. Crop Protection Network. [Link]
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- 4. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
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- 9. Understanding adjuvants used with agriculture chemicals – Crops and Soils [cropsandsoils.extension.wisc.edu]
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- 14. cabidigitallibrary.org [cabidigitallibrary.org]
Application Note: Evaluating the Performance of 2-Butylimidazole as a Corrosion Inhibitor using Potentiodynamic Polarization
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Electrochemical Battle Against Corrosion
Corrosion is the gradual degradation of materials by chemical or electrochemical reaction with their environment. For metals, this process is fundamentally an electrochemical one, involving oxidation (metal dissolution) and reduction reactions occurring on the surface. The economic and safety implications of corrosion are vast, necessitating the development of effective mitigation strategies. One of the most practical methods for controlling corrosion is the use of corrosion inhibitors—chemical substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal.[1]
Organic inhibitors, particularly those containing heteroatoms like nitrogen, sulfur, and oxygen, are highly effective because they can adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[2] Imidazole and its derivatives are a prominent class of such inhibitors, recognized for their non-toxic properties and high inhibition efficiencies in various acidic and neutral environments.[2][3] These molecules adsorb on the metal surface through the nitrogen heteroatoms, which act as active centers for adsorption.[4]
This application note provides a comprehensive guide to evaluating the performance of a specific imidazole derivative, 2-Butylimidazole, as a corrosion inhibitor using the potentiodynamic polarization technique. This powerful electrochemical method allows for the rapid determination of key corrosion parameters, including the corrosion rate and the inhibitor's mechanism of action.
The Principle of Potentiodynamic Polarization
Potentiodynamic polarization is a widely accepted electrochemical technique for studying corrosion.[5] It involves changing the electrical potential of a metal sample (the working electrode) at a constant rate and measuring the resulting current that flows through the system.[6] The data is plotted as applied potential versus the logarithm of the current density, generating a characteristic curve known as a Tafel plot.[7][8]
From this plot, several critical parameters can be extracted:
-
Corrosion Potential (Ecorr): The potential at which the rate of oxidation (anodic reaction) equals the rate of reduction (cathodic reaction). At this point, the net current is zero.
-
Corrosion Current Density (icorr): The current density at the corrosion potential. The value of icorr is directly proportional to the corrosion rate of the metal. A lower icorr indicates better corrosion resistance.
-
Tafel Slopes (βa and βc): The slopes of the linear portions of the anodic and cathodic branches of the polarization curve, respectively. These slopes provide insights into the kinetics of the corrosion reactions.
By comparing the polarization curves of a metal in a corrosive environment with and without an inhibitor, one can quantify the inhibitor's effectiveness and understand its mode of action (i.e., whether it primarily affects the anodic reaction, the cathodic reaction, or both).
The Role of this compound in Corrosion Inhibition
Imidazole derivatives are effective corrosion inhibitors due to the presence of the imidazole ring, a five-membered heterocycle containing two nitrogen atoms.[3] The mechanism of inhibition is generally attributed to the adsorption of the inhibitor molecules onto the metal surface. This adsorption can occur through:
-
Chemisorption: The sharing of electrons between the nitrogen atoms' lone pairs and the vacant d-orbitals of the metal atoms.
-
Physisorption: Electrostatic interaction between the charged inhibitor molecules and the charged metal surface.
The adsorbed inhibitor molecules form a protective film that acts as a barrier, blocking the active sites for corrosion and hindering the mass and charge transfer processes associated with corrosion.[2][4] this compound, with its butyl group, is expected to provide good surface coverage, enhancing its protective capabilities. The butyl group can increase the hydrophobicity of the adsorbed layer, further repelling corrosive aqueous species.
Detailed Experimental Protocol
This protocol is designed in accordance with established standards such as ASTM G59 and ASTM G102 for conducting and analyzing potentiodynamic polarization measurements.[9][10][11][12][13]
Materials and Reagents
-
Working Electrode (WE): A sample of the metal to be studied (e.g., carbon steel, mild steel, copper) with a known surface area (typically 1 cm²). The sample should be mounted in an appropriate holder that exposes only the desired surface to the electrolyte.
-
Reference Electrode (RE): A stable electrode with a well-defined potential, such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.[14]
-
Counter Electrode (CE): An inert electrode with a large surface area, typically made of platinum or graphite, to complete the electrical circuit.[14]
-
Electrochemical Cell: A glass cell designed to hold the three electrodes and the test solution.[15][16][17]
-
Potentiostat/Galvanostat: An electronic instrument capable of controlling the potential of the working electrode and measuring the resulting current.
-
Corrosive Medium: The electrolyte in which the corrosion is to be studied (e.g., 1 M HCl, 3.5% NaCl solution).
-
Inhibitor: this compound of analytical grade.
-
Reagents: Acetone, ethanol, and distilled/deionized water for cleaning and solution preparation.
-
Polishing Materials: Silicon carbide (SiC) abrasive papers of various grits (e.g., 240, 400, 600, 800, 1200 grit) and polishing cloths with alumina or diamond paste for preparing the working electrode surface.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the potentiodynamic polarization experiment.
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Application Notes and Protocols: Gravimetric Analysis of Corrosion Inhibition by 2-Butylimidazole
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the application of gravimetric analysis to evaluate the corrosion inhibition properties of 2-Butylimidazole. The protocol details the theoretical underpinnings of corrosion, the mechanism of imidazole-based inhibitors, and a step-by-step methodology for conducting weight loss experiments. This guide is structured to ensure scientific integrity, providing causal explanations for experimental choices and a self-validating protocol.
Introduction to Corrosion and its Inhibition
Corrosion is an electrochemical process that leads to the gradual degradation of materials, typically metals, due to their reaction with the environment[1][2]. This phenomenon poses significant challenges across various industries, from infrastructure to pharmaceuticals, where the integrity of metallic components is crucial. The economic and safety implications of corrosion necessitate the development of effective mitigation strategies, with corrosion inhibitors being a primary line of defense[1].
Corrosion inhibitors are chemical compounds that, when added in small concentrations to an environment, can decrease the corrosion rate of a metal exposed to that environment. Organic inhibitors, particularly those containing heteroatoms like nitrogen, sulfur, and oxygen, are effective due to their ability to adsorb onto the metal surface[3]. This adsorption forms a protective film that acts as a barrier to the corrosive species[4][5].
The Role of this compound as a Corrosion Inhibitor
Imidazole and its derivatives are a well-established class of corrosion inhibitors. Their efficacy stems from the presence of the imidazole ring, which is rich in electron density due to the nitrogen heteroatoms and π-electrons[5]. This allows the molecule to interact with the vacant d-orbitals of metal atoms, facilitating strong adsorption.
This compound, in particular, offers distinct advantages:
-
Adsorption Center: The imidazole ring serves as the primary site for adsorption onto the metal surface.
-
Hydrophobic Barrier: The butyl group (C4H9) is a hydrophobic alkyl chain. Once the imidazole head adsorbs onto the metal, the butyl tail orients away from the surface, creating a dense, water-repelling layer. This hydrophobic barrier further impedes the ingress of corrosive agents.
-
Mixed-Type Inhibition: Imidazole derivatives often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions of the corrosion process[6][7].
The general mechanism involves the inhibitor molecules adsorbing onto the metal surface, blocking the active sites where corrosion would typically occur[5].
Principle of Gravimetric Analysis (Weight Loss Method)
Gravimetric analysis, specifically the weight loss method, is a fundamental and widely used technique for quantifying corrosion rates[1][8]. Its popularity is due to its simplicity, reliability, and the directness of the measurement[8]. The principle is straightforward: a pre-weighed metal specimen (coupon) is exposed to a corrosive environment for a specific duration. After exposure, the corrosion products are removed, and the specimen is re-weighed. The difference in weight represents the amount of metal lost to corrosion[9].
This method provides an average corrosion rate over the entire exposure period. While it doesn't offer real-time corrosion kinetics like electrochemical methods, it is an excellent technique for screening the effectiveness of corrosion inhibitors and determining their optimal concentrations[10][11].
Experimental Protocol: Gravimetric Analysis of this compound
This protocol outlines the step-by-step procedure for evaluating the corrosion inhibition efficiency of this compound on a metal substrate (e.g., mild steel) in a corrosive medium (e.g., 1 M HCl). The methodology adheres to the principles outlined in ASTM G1 standard practice for preparing, cleaning, and evaluating corrosion test specimens[12][13][14][15][16].
Materials and Equipment
-
Metal Coupons: Mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm).
-
Corrosive Medium: 1 M Hydrochloric acid (HCl) solution.
-
Inhibitor: this compound.
-
Reagents: Acetone, ethanol, distilled water, and appropriate cleaning solutions for removing corrosion products (as per ASTM G1).
-
Equipment: Analytical balance (±0.1 mg accuracy), beakers, glass hooks, water bath or thermostat, desiccator, emery papers of various grades (e.g., 200, 400, 600, 800, 1000 grit), polishing machine (optional).
Preparation of Metal Coupons
The preparation of the metal coupons is a critical step to ensure reproducibility and accuracy. The goal is to start with a clean, uniform surface free of any pre-existing oxides or contaminants[16].
-
Mechanical Polishing: The mild steel coupons are mechanically polished using progressively finer grades of emery paper. This removes any surface irregularities and oxide layers.
-
Degreasing: The polished coupons are then degreased by washing with acetone and ethanol.
-
Rinsing and Drying: Rinse the coupons thoroughly with distilled water and dry them completely.
-
Initial Weighing: Accurately weigh each coupon to four decimal places using an analytical balance and record this as the initial weight (W_initial).
-
Storage: Store the prepared coupons in a desiccator to prevent any atmospheric corrosion before the experiment.
Preparation of Test Solutions
-
Blank Solution: Prepare the corrosive medium (e.g., 1 M HCl) without the inhibitor.
-
Inhibitor Solutions: Prepare a series of inhibitor solutions by dissolving different concentrations of this compound in the corrosive medium. The concentration range should be chosen to identify the optimal inhibitor concentration.
Experimental Procedure
-
Immersion: Suspend one prepared and weighed coupon in each beaker containing the blank solution and the various inhibitor solutions using glass hooks. Ensure the coupons are fully immersed.
-
Controlled Environment: Place the beakers in a water bath or thermostat to maintain a constant temperature for the duration of the experiment.
-
Exposure Time: The immersion period can vary depending on the expected corrosion rate, but a typical duration is 24 to 72 hours[17].
-
Retrieval and Cleaning: After the specified immersion time, retrieve the coupons from the solutions. Carefully clean them according to ASTM G1 standards to remove all corrosion products without removing the base metal[12][14][15]. This may involve chemical cleaning with specific reagents followed by gentle brushing.
-
Final Weighing: After cleaning, rinse the coupons with distilled water and acetone, dry them thoroughly, and re-weigh them to obtain the final weight (W_final).
Data Analysis and Calculations
The data obtained from the weight loss measurements are used to calculate the corrosion rate and the inhibition efficiency.
1. Weight Loss (ΔW): ΔW = W_initial - W_final
2. Corrosion Rate (CR): The corrosion rate can be calculated in various units. A common representation is in millimeters per year (mm/y)[9].
CR (mm/y) = (K × ΔW) / (A × T × D)
Where:
-
K = a constant (8.76 × 10^4 for mm/y)[9]
-
ΔW = Weight loss in grams
-
A = Surface area of the coupon in cm²
-
T = Immersion time in hours
-
D = Density of the metal in g/cm³
3. Inhibition Efficiency (IE%): The inhibition efficiency is a measure of how effectively the inhibitor reduces the corrosion rate.
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
Where:
-
CR_blank = Corrosion rate in the absence of the inhibitor.
-
CR_inhibitor = Corrosion rate in the presence of the inhibitor.
Experimental Workflow Diagram
Caption: Workflow for Gravimetric Analysis of Corrosion Inhibition.
Data Presentation
The results should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended.
Table 1: Sample Data for Gravimetric Analysis of this compound
| Inhibitor Concentration (M) | Initial Weight (g) | Final Weight (g) | Weight Loss (g) | Corrosion Rate (mm/y) | Inhibition Efficiency (%) |
| 0 (Blank) | 10.1234 | 9.9876 | 0.1358 | 5.43 | - |
| 0.001 | 10.1235 | 10.0987 | 0.0248 | 0.99 | 81.77 |
| 0.005 | 10.1233 | 10.1123 | 0.0110 | 0.44 | 91.90 |
| 0.010 | 10.1236 | 10.1156 | 0.0080 | 0.32 | 94.11 |
| 0.050 | 10.1234 | 10.1178 | 0.0056 | 0.22 | 95.95 |
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, the following points should be considered:
-
Reproducibility: Each experiment should be conducted in triplicate to ensure the reproducibility of the results.
-
Control Experiments: A blank experiment (without inhibitor) is essential as a baseline for calculating inhibition efficiency.
-
Standardized Procedures: Strict adherence to standardized procedures, such as ASTM G1, for coupon preparation and cleaning is crucial for obtaining accurate and comparable data[12][13][14][15][16].
-
Surface Analysis: For a more in-depth understanding, surface analysis techniques like Scanning Electron Microscopy (SEM) can be employed to visualize the surface morphology of the metal coupons before and after exposure, with and without the inhibitor.
Conclusion
Gravimetric analysis by the weight loss method is a robust and reliable technique for evaluating the effectiveness of corrosion inhibitors like this compound. By following a well-structured protocol, researchers can obtain accurate and reproducible data on corrosion rates and inhibition efficiencies. This information is vital for the development and optimization of corrosion protection strategies in various scientific and industrial applications.
References
- ASTM G1-03, Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens, ASTM International, West Conshohocken, PA, 2003, [Link]
- Scribd. (n.d.). Astm G1 03 | PDF | Corrosion | Metals. [Link]
- ASTM International. (n.d.).
- WJE. (n.d.).
- MaTestLab. (2025, November 17).
- Shenyang EMT Piping Technology Co., Ltd. (2023, June 2).
- ResearchGate. (n.d.). Corrosion inhibition Efficiency values calculated from the weight loss measurements. [Link]
- Azmin USM. (2022, May 28). Corrosion Engineering: Gravimetric Measurement [Video]. YouTube. [Link]
- Scribd. (n.d.). Corrosion Test by Gravimetric Method | PDF | Steel. [Link]
- Wikipedia. (n.d.). Corrosion. [Link]
- Semantic Scholar. (n.d.). EVALUATION OF CORROSION BEHAVIOUR BY GRAVIMETRIC METHOD. [Link]
- Journal of Electrical Systems. (2024, April 13).
- Experimental Results. (2022, May 16).
- SciELO México. (n.d.).
- Gravimetric Measurements and Theoretical Calculations of 4-Aminoantipyrine Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid Solution. (n.d.). [Link]
- ResearchGate. (n.d.).
- Al-Nahrain Journal of Science. (2018, September 1). Analytical and Gravimetrical Studies of the Corrosion Inhibitory Behavior of Carnosine. [Link]
- Azmin USM. (2022, May 28). Corrosion Engineering: Gravimetric Measurement [Video]. YouTube. [Link]
- MDPI. (n.d.).
- ResearchGate. (n.d.). Investigation of Corrosion Inhibition Activity of 3-butyl-2,4,5-triphenylimidazole and 3-butyl-2-(2-butoxyphenyl)-4,5-diphenylimidazole toward Carbon Steel in 1% NaCl Solution. [Link]
- National Institutes of Health. (2025, July 15). Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution. [Link]
- MDPI. (n.d.). Preparation and Research on 2-Methylimidazole-Lanthanum Nickel-Based Sol-Gel Conversion Coating for Oxide Scale Reinforcement Bars. [Link]
- Inhibition of Brass Corrosion by 2-Mercapto-1-methylimidazole in Weakly Alkaline Solution. (n.d.). [Link]
- MDPI. (2021, August 13). 2-Phenylimidazole Corrosion Inhibitor on Copper: An XPS and ToF-SIMS Surface Analytical Study. [Link]
- Journal of Chinese Society for Corrosion and protection. (n.d.). Effect of Halogen Anions on Corrosion Inhibition of Ionic Liquids. [Link]
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- 17. researchgate.net [researchgate.net]
Application Note: A Guide to the Synthesis of 2-Butyl-4-chloro-5-formylimidazole
Introduction
2-Butyl-4-chloro-5-formylimidazole (BCFI), identified by CAS number 83857-96-9, is a pivotal intermediate in the pharmaceutical industry.[1] Its primary significance lies in its role as a cornerstone for the synthesis of Losartan, a widely prescribed angiotensin II receptor antagonist for the management of hypertension.[1][2] The structural integrity of the final active pharmaceutical ingredient is critically dependent on the purity and yield of this substituted imidazole core. This document provides a comprehensive guide for researchers, chemists, and process development scientists on the synthesis of BCFI, detailing two robust and scalable methodologies. The protocols are presented with an emphasis on the underlying chemical principles, safety considerations, and analytical validation to ensure reproducibility and high-quality outcomes.
Strategic Approaches to BCFI Synthesis
The synthesis of 2-butyl-4-chloro-5-formylimidazole can be accomplished through several strategic pathways. The selection of a particular route is often dictated by factors such as the availability of starting materials, desired scale of production, and process safety considerations. This guide will focus on two prevalent and well-documented methods:
-
The Vilsmeier-Haack Approach starting from Glycine: This method builds the imidazole ring from acyclic precursors and introduces the chloro and formyl groups in a one-pot Vilsmeier-Haack reaction. It is a convergent and efficient process suitable for large-scale production.[3][4]
-
Oxidation of a Hydroxymethyl Intermediate: This approach involves the synthesis of 2-butyl-4-chloro-5-hydroxymethylimidazole, which is subsequently oxidized to the target aldehyde. This method offers a more modular approach to the synthesis.[2][5]
Method 1: Vilsmeier-Haack Synthesis from Glycine and Valeronitrile
This synthetic strategy leverages the reactivity of glycine and an imido ester derived from valeronitrile to construct the imidazole precursor, which is then converted to BCFI via a Vilsmeier-Haack reaction. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, typically a chloromethyliminium salt generated from a formamide (like N,N-dimethylformamide, DMF) and a chlorinating agent (like phosphorus oxychloride, POCl₃).[6][7][8]
Reaction Scheme Overview
Caption: Synthetic workflow for BCFI via the Vilsmeier-Haack reaction.
Detailed Experimental Protocol
Step 1: Preparation of Methyl Pentanimidate
-
Charge a suitable reactor with valeronitrile (1.0 eq) and methanol (0.5 eq).
-
Cool the mixture to -5 to -10 °C.
-
Slowly bubble dry hydrogen chloride gas through the solution for 15-18 hours while maintaining the temperature.[9]
-
Add additional methanol (0.5 eq) and stir for another hour.[9]
-
Transfer the reaction mass to a methanolic ammonia solution (12-15 wt%) and stir for 3 hours at 20-30 °C, maintaining a pH of 8-9.[10]
-
Filter the precipitated solid and wash with cold methanol to obtain methyl pentanimidate.
Step 2: Synthesis of 2-Butyl-4-chloro-5-formylimidazole
-
To a solution of sodium hydroxide in methanol, add glycine (1.0 eq) at 30-35 °C and stir.[3]
-
Add the prepared methyl pentanimidate (1.05 eq) to the suspension and stir for 5-6 hours.[3]
-
Distill off the methanol under vacuum at a temperature below 50 °C.[3]
-
To the residue, add toluene, followed by the slow addition of phosphorus oxychloride (POCl₃, 2.0 eq) at 30-80 °C.[3]
-
Slowly add N,N-dimethylformamide (DMF, 2.0 eq) over 2-3 hours.[3]
-
Heat the reaction mixture to 100 °C and maintain for 2-3 hours.[3][9]
-
Cool the mixture to 30 °C and carefully quench by adding it to cold water, ensuring the temperature remains below 25 °C.[3]
-
Adjust the pH to 1.2-1.3 with an aqueous sodium hydroxide solution.[3]
-
Filter the mixture and wash the filter cake with toluene.
-
Separate the organic layer and wash it twice with water.
-
Treat the toluene layer with activated carbon, stir, and filter.[9]
-
Concentrate the toluene solution to approximately 50% of its volume under vacuum.[3]
-
Cool the concentrated solution to 0-5 °C and stir for 2-3 hours to induce crystallization.[3][4]
-
Filter the crystalline product, wash with chilled toluene, and dry under vacuum at 50-55 °C to a constant weight.[3][9]
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Key Properties |
| Valeronitrile | 83.13 | 110-59-8 | Flammable liquid |
| Methanol | 32.04 | 67-56-1 | Highly flammable, toxic |
| Hydrogen Chloride | 36.46 | 7647-01-0 | Corrosive gas |
| Glycine | 75.07 | 56-40-6 | White crystalline solid |
| Sodium Hydroxide | 40.00 | 1310-73-2 | Corrosive solid |
| Toluene | 92.14 | 108-88-3 | Flammable liquid |
| Phosphorus Oxychloride | 153.33 | 10025-87-3 | Corrosive, reacts violently with water |
| N,N-Dimethylformamide | 73.09 | 68-12-2 | Combustible liquid |
Method 2: Oxidation of 2-Butyl-4-chloro-5-hydroxymethylimidazole
This method provides an alternative route where the aldehyde functionality is introduced in the final step through the oxidation of a primary alcohol. This can be advantageous for process control and impurity profiling.
Reaction Scheme Overview
Caption: Synthetic workflow for BCFI via oxidation of a hydroxymethyl intermediate.
Detailed Experimental Protocol
-
In a reaction vessel, dissolve 2-butyl-4-chloro-5-hydroxymethylimidazole (1.0 eq) in glacial acetic acid.[2][5]
-
Cool the solution to 10-15 °C.
-
Slowly add a 1M aqueous solution of ceric ammonium nitrate ((NH₄)₂Ce(NO₃)₆, 1.0 eq) while maintaining the temperature between 10-15 °C.[2][5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2.5 hours.[2][5]
-
Adjust the pH of the reaction mixture to 4 with a 2N potassium hydroxide solution, ensuring the temperature is maintained around 20 °C during the addition.[5]
-
Extract the product into dichloromethane (4 x volumes).[5]
-
Combine the organic extracts and wash with a saturated aqueous sodium bicarbonate solution (3 x volumes).[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.[5]
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The resulting solid can be further purified by recrystallization to obtain 2-butyl-4-chloro-5-formylimidazole.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Key Properties |
| 2-Butyl-4-chloro-5-hydroxymethylimidazole | 188.66 | 134709-68-9 | Starting material |
| Glacial Acetic Acid | 60.05 | 64-19-7 | Corrosive, flammable |
| Ceric Ammonium Nitrate | 548.22 | 16774-21-3 | Strong oxidizer |
| Potassium Hydroxide | 56.11 | 1310-58-3 | Corrosive |
| Dichloromethane | 84.93 | 75-09-2 | Volatile, potential carcinogen |
| Sodium Bicarbonate | 84.01 | 144-55-8 | Mild base |
| Sodium Sulfate (anhydrous) | 142.04 | 7757-82-6 | Drying agent |
Characterization and Quality Control
The final product, 2-butyl-4-chloro-5-formylimidazole, should be a white to off-white or slightly yellow crystalline powder.[1] Rigorous analytical testing is crucial to ensure its suitability for subsequent pharmaceutical synthesis.
| Parameter | Specification | Method |
| Appearance | Off-white to slightly yellow crystalline powder | Visual Inspection |
| Melting Point | 90-99 °C[4][5] | Melting Point Apparatus |
| Purity (by HPLC) | > 99.5%[1][3] | High-Performance Liquid Chromatography |
| Water Content | < 0.5%[1][3] | Karl Fischer Titration |
| Identity | Conforms to reference standard | IR, NMR Spectroscopy |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Phosphorus oxychloride reacts violently with water and is highly corrosive. Handle with extreme care.
-
Ceric ammonium nitrate is a strong oxidizing agent. Avoid contact with combustible materials.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Minimize inhalation and skin contact.
-
Refer to the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Vilsmeier-Haack Reaction | Incomplete formation of Vilsmeier reagent; moisture in the reaction; inefficient quenching or extraction. | Ensure anhydrous conditions. Check the quality of POCl₃ and DMF. Optimize quenching and extraction procedures. |
| Incomplete Oxidation | Insufficient oxidizing agent; reaction time too short. | Use a slight excess of ceric ammonium nitrate. Monitor the reaction progress by TLC or HPLC and extend the reaction time if necessary. |
| Product Purity Issues | Presence of starting materials or side-products. | Optimize reaction conditions (temperature, time). Purify the crude product by recrystallization from an appropriate solvent system. |
Conclusion
The synthesis of 2-butyl-4-chloro-5-formylimidazole is a critical step in the production of Losartan and other valuable pharmaceutical compounds.[11] The protocols detailed in this application note provide robust and scalable methods for obtaining high-purity BCFI. Careful attention to reaction parameters, reagent quality, and safety procedures is paramount for achieving successful and reproducible outcomes in a research and development setting.
References
- Pharmaffiliates. (n.d.). Exploring 2-Butyl-4-chloro-5-formylimidazole: A Key Intermediate in Pharmaceutical Synthesis.
- PrepChem.com. (n.d.). Synthesis of a) 2-Butyl-4-chloro-5-formylimidazole.
- Google Patents. (n.d.). US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole.
- Quick Company. (n.d.). Process For The Preparation Of 2 Butyl 4 Chloro 5 Formylimidazole.
- Patsnap. (n.d.). Method for synthesizing 2-normal-butyl-4-chloro-5-formylimidazole.
- World News of Natural Sciences. (2024). Synthesis, spectral study and antimicrobial activity of some new 2-n-butyl-4-chloro-5-formyl imidazole (BCFI) analogues.
- Bangladesh Journals Online. (n.d.). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H.
- Google Patents. (n.d.). JP2008535911A - Preparation of 2-substituted 4-chloro-5-formylimidazole and 5-formylimidazole.
- Google Patents. (n.d.). CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole.
- Patsnap. (n.d.). Preparation of 2-substituted 4-chloro-5-formylimidazoles by vilsmeier reaction of the condensation product of glycine and an imido ester with a formamide in the presence of a triflate (trifluormethane.
- Google Patents. (n.d.). WO2007020654A1 - An improved process for the preparation of losartan.
- Arctom. (n.d.). CAS NO. 83857-96-9 | 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde.
- ResearchGate. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
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- 10. Preparation of 2-substituted 4-chloro-5-formylimidazoles by vilsmeier reaction of the condensation product of glycine and an imido ester with a formamide in the presence of a triflate (trifluormethane - Eureka | Patsnap [eureka.patsnap.com]
- 11. longchangchemical.com [longchangchemical.com]
Application Notes and Protocols for 2-Butylimidazole in Polymer Science
Introduction: Unveiling the Potential of 2-Butylimidazole in Advanced Polymer Systems
This compound is a versatile heterocyclic compound that is finding increasing utility in the field of polymer science. Its unique combination of steric and electronic properties, conferred by the butyl group at the 2-position of the imidazole ring, makes it a compelling candidate for a range of applications, from a dynamic curing agent for thermosets to a catalytic promoter in various polymerization reactions. This guide provides an in-depth exploration of the practical applications of this compound, offering detailed protocols and insights for researchers, scientists, and professionals in drug development and material science. We will delve into its role in the curing of epoxy resins, its catalytic activity, and its potential as a monomer for the synthesis of functional polymers.
I. This compound as a Latent Curing Agent and Accelerator for Epoxy Resins
Substituted imidazoles are well-established as highly effective curing agents and accelerators for epoxy resins, prized for their ability to provide long pot life at ambient temperatures followed by rapid curing at elevated temperatures. This compound offers a unique balance of reactivity and latency, making it suitable for applications such as adhesives, coatings, and encapsulation materials.[1]
Mechanism of Action: A Nucleophilic Cascade
The curing of epoxy resins with this compound proceeds via an anionic polymerization mechanism initiated by the nucleophilic attack of the imidazole nitrogen on the electrophilic carbon of the epoxide ring.[2][3] This ring-opening step generates an alkoxide anion, which then propagates the polymerization by attacking another epoxide ring. The butyl group at the 2-position influences the reactivity through steric hindrance, which can contribute to the latency of the system at lower temperatures.
The proposed mechanism involves the following key steps:
-
Initiation: The lone pair of electrons on the nitrogen atom of the this compound attacks a carbon atom of the oxirane ring of the epoxy resin, leading to the opening of the ring and the formation of a zwitterionic adduct.
-
Propagation: The newly formed alkoxide anion is a potent nucleophile that attacks another epoxy monomer, propagating the anionic polymerization chain. This chain reaction continues until all epoxy groups are consumed.
-
Crosslinking: The growing polymer chains form a highly crosslinked, three-dimensional network, resulting in a cured thermoset material with excellent mechanical and thermal properties.
dot graph "Epoxy Curing Mechanism with this compound" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} . Caption: Epoxy curing mechanism initiated by this compound.
Experimental Protocol: Curing of a Bisphenol A-based Epoxy Resin
This protocol outlines the procedure for evaluating the curing profile of a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin with this compound using Differential Scanning Calorimetry (DSC).
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin (Epoxy Equivalent Weight: 185-192 g/eq)
-
This compound (reagent grade)
-
Aluminum DSC pans and lids
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare a series of formulations by mixing DGEBA with varying concentrations of this compound (e.g., 1, 2, 5, and 10 parts per hundred of resin by weight - phr).
-
Ensure thorough mixing at room temperature until a homogeneous mixture is obtained.
-
-
DSC Analysis:
-
Accurately weigh 5-10 mg of the uncured epoxy/2-butylimidazole mixture into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from room temperature to 250°C at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
Data Analysis:
-
Curing Profile: The DSC thermogram will show an exothermic peak representing the curing reaction. Key parameters to be determined include the onset temperature of curing (T_onset), the peak exothermic temperature (T_peak), and the total heat of curing (ΔH_total).
-
Effect of Concentration: Compare the DSC curves for different concentrations of this compound. An increase in concentration is expected to lower the T_onset and T_peak, indicating an acceleration of the curing reaction.
-
Kinetic Analysis (Optional): Advanced kinetic analysis can be performed using multiple heating rate data to determine the activation energy (Ea) of the curing reaction using methods such as the Kissinger or Ozawa-Flynn-Wall method.
Expected Results:
The following table provides hypothetical data illustrating the expected trend in curing parameters with varying this compound concentration.
| This compound (phr) | T_onset (°C) | T_peak (°C) | ΔH_total (J/g) |
| 1 | 135 - 145 | 155 - 165 | 350 - 400 |
| 2 | 125 - 135 | 145 - 155 | 380 - 430 |
| 5 | 110 - 120 | 130 - 140 | 400 - 450 |
| 10 | 100 - 110 | 120 - 130 | 410 - 460 |
II. This compound as a Catalyst in Polymer Synthesis
The basic nature of the imidazole ring makes this compound a potential catalyst for various polymerization reactions, including the synthesis of polyurethanes and the ring-opening polymerization of cyclic esters.
Application in Polyurethane Synthesis
In polyurethane synthesis, tertiary amines are commonly used as catalysts to accelerate the reaction between isocyanates and polyols. Imidazole derivatives, such as 2-propylimidazole, have been shown to act as effective co-catalysts.[4] this compound can be expected to exhibit similar catalytic activity, potentially influencing the reaction kinetics and the final properties of the polyurethane.
Proposed Catalytic Mechanism:
This compound can activate both the isocyanate and hydroxyl groups. The imidazole nitrogen can act as a nucleophile, attacking the electrophilic carbon of the isocyanate group to form an activated intermediate. Simultaneously, it can act as a base, abstracting a proton from the hydroxyl group of the polyol, thereby increasing its nucleophilicity and accelerating the urethane formation.
dot graph "Polyurethane Synthesis Catalysis" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} . Caption: Catalytic role of this compound in polyurethane synthesis.
Protocol: Synthesis of a Thermoplastic Polyurethane (TPU)
This protocol describes the synthesis of a simple thermoplastic polyurethane to evaluate the catalytic effect of this compound.
Materials:
-
Poly(tetramethylene ether) glycol (PTMEG, Mn ≈ 1000 g/mol )
-
4,4'-Methylenebis(phenyl isocyanate) (MDI)
-
1,4-Butanediol (BDO) (chain extender)
-
This compound
-
Dry N,N-Dimethylformamide (DMF)
Procedure:
-
Prepapolymer Synthesis (Step 1):
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add a pre-determined amount of PTMEG and heat to 60°C under a nitrogen atmosphere.
-
Slowly add molten MDI to the reactor with vigorous stirring. The NCO/OH ratio should be approximately 2:1.
-
Maintain the reaction at 80°C for 2-3 hours to form the NCO-terminated prepolymer.
-
-
Chain Extension (Step 2):
-
Dissolve the prepolymer in dry DMF.
-
In a separate flask, prepare a solution of 1,4-butanediol and this compound (e.g., 0.1-1.0 wt% based on the total reactants) in DMF.
-
Slowly add the chain extender solution to the prepolymer solution under vigorous stirring.
-
Continue the reaction at 60-70°C for another 2-3 hours until the viscosity significantly increases.
-
-
Polymer Isolation:
-
Precipitate the resulting polyurethane by pouring the reaction mixture into a non-solvent like methanol or water.
-
Wash the polymer thoroughly and dry it in a vacuum oven at 60°C until a constant weight is achieved.
-
Characterization:
-
FTIR Spectroscopy: Confirm the formation of urethane linkages (disappearance of the NCO peak around 2270 cm⁻¹ and appearance of N-H and C=O peaks).
-
Gel Permeation Chromatography (GPC): Determine the molecular weight and molecular weight distribution of the synthesized TPU.
-
Differential Scanning Calorimetry (DSC): Analyze the thermal properties, such as the glass transition temperature (Tg).
III. This compound as a Monomer for Functional Polymers
Polymers containing imidazole moieties in their side chains exhibit interesting properties, including catalytic activity and pH-responsiveness, making them suitable for applications in areas like drug delivery and smart materials. The synthesis of a vinyl-functionalized this compound monomer would allow for its incorporation into various polymer backbones via radical polymerization techniques.
Proposed Synthesis of 2-Butyl-1-vinylimidazole
A plausible synthetic route to 2-butyl-1-vinylimidazole involves the vinylation of this compound. A common method for the vinylation of imidazoles is the reaction with acetylene under pressure (Reppe synthesis), however, a more accessible laboratory-scale synthesis involves the reaction with a vinylating agent like vinyl acetate or through a two-step process involving reaction with a dihaloethane followed by elimination.[5]
dot graph "Synthesis of 2-Butyl-1-vinylimidazole" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} . Caption: Proposed synthesis of 2-Butyl-1-vinylimidazole.
Protocol: RAFT Polymerization of 2-Butyl-1-vinylimidazole
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are ideal for synthesizing well-defined polymers from vinylimidazole monomers.[2][3][6][7][8]
Materials:
-
2-Butyl-1-vinylimidazole (monomer)
-
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) (RAFT agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
1,4-Dioxane (solvent)
Procedure:
-
Reaction Setup:
-
In a Schlenk flask, dissolve the monomer, DDMAT, and AIBN in 1,4-dioxane. A typical molar ratio of [Monomer]:[RAFT agent]:[Initiator] would be:[6]:[0.2].
-
Degas the solution by performing three freeze-pump-thaw cycles.
-
-
Polymerization:
-
Immerse the sealed flask in a preheated oil bath at 70°C.
-
Allow the polymerization to proceed for a specified time (e.g., 24 hours).
-
-
Polymer Isolation and Purification:
-
Terminate the polymerization by exposing the reaction mixture to air and cooling it in an ice bath.
-
Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent like cold diethyl ether.
-
Collect the polymer by filtration or centrifugation.
-
Redissolve the polymer in a small amount of a suitable solvent (e.g., chloroform) and re-precipitate to remove any unreacted monomer and initiator fragments.
-
Dry the purified polymer in a vacuum oven at 40°C.
-
Characterization:
-
¹H NMR Spectroscopy: Confirm the polymer structure and determine the monomer conversion.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A low PDI (typically < 1.3) is indicative of a controlled polymerization.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polymer.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer.
IV. Conclusion and Future Outlook
This compound is a promising and versatile building block in polymer science. Its application as a latent curing agent for epoxy resins offers the potential for creating advanced composites and adhesives with controlled processing characteristics. Furthermore, its catalytic activity in polyurethane synthesis and other polymerization reactions opens up new avenues for designing efficient and selective catalytic systems. The ability to synthesize functional polymers from this compound-containing monomers via controlled radical polymerization techniques provides a powerful tool for developing novel materials with tailored properties for a wide range of applications, including coatings, biomedical devices, and smart materials. Further research focusing on the detailed kinetic studies of this compound in these systems and the exploration of the properties of the resulting polymers will undoubtedly unlock its full potential in the field of polymer science.
V. References
-
Fan, B., Wan, J., McKay, A., Qu, Z., & Thang, S. H. (2020). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Polymer Chemistry, 11(35), 5649-5658. [Link]
-
Corrigan, N., Jung, K., Moad, G., Hawker, C. J., Matyjaszewski, K., & Boyer, C. (2020). Reversible-deactivation radical polymerization (Controlled/living radical polymerization): From discovery to materials design and applications. Progress in Polymer Science, 111, 101311. [Link]
-
Lowe, A. B., & McCormick, C. L. (2002). Reversible addition−fragmentation chain transfer (RAFT) radical polymerization and the synthesis of stimuli-responsive materials. Chemical Reviews, 102(11), 4177-4190.
-
Mori, H., Seng, D. C., Zhang, M., & Müller, A. H. (2007). RAFT polymerization of N-vinylimidazolium salts and synthesis of thermoresponsive ionic liquid block copolymers. Macromolecules, 40(5), 1269-1278. [Link]
-
Schilli, C., Lanzalaco, A. C., & Müller, A. H. (2004). Controlled radical polymerization of 4-vinylimidazole. Macromolecules, 37(21), 7861-7866. [Link]
-
BDMAEE. (2025). Using 2-methylimidazole to control the reactivity of epoxy resin mixtures. [Link]
-
BDMAEE. (2025). 2-propylimidazole as a co-catalyst in specific polyurethane elastomer syntheses. [Link]
-
Wikipedia. (n.d.). 1-Vinylimidazole. [Link]
Sources
- 1. bdmaee.net [bdmaee.net]
- 2. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process | Semantic Scholar [semanticscholar.org]
- 3. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 1-Vinylimidazole - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Butylimidazole
This technical support guide is designed for researchers, chemists, and professionals in drug development who are working on the synthesis of 2-butylimidazole. Our goal is to provide you with in-depth troubleshooting strategies and frequently asked questions to help you optimize your reaction conditions and improve your final product yield. The information herein is based on established chemical principles and supported by relevant literature.
Troubleshooting Guide: Enhancing the Yield of this compound
The synthesis of this compound, commonly achieved through the Radziszewski reaction or its variations, involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (butyraldehyde), and ammonia. While seemingly straightforward, several factors can significantly impact the reaction's efficiency and the purity of the final product. This guide addresses the most common issues encountered during this synthesis.
Issue 1: Consistently Low Yields of this compound
A common frustration in the synthesis of this compound is obtaining a yield that is significantly lower than reported in the literature. This can often be traced back to several key experimental parameters.
Question: I am following a standard protocol for the synthesis of this compound, but my yields are consistently below 30%. What are the likely causes, and how can I improve this?
Answer:
Low yields in the synthesis of this compound can stem from several factors, including suboptimal reaction conditions, reagent quality, and the presence of competing side reactions. Here is a systematic approach to troubleshooting this issue:
1. Re-evaluate Your Reaction Conditions:
The temperature and reaction time are critical parameters in the synthesis of this compound.
-
Temperature Control: The reaction is typically exothermic. An uncontrolled increase in temperature can lead to the formation of polymeric byproducts and a decrease in the yield of the desired imidazole. It is advisable to maintain a consistent temperature throughout the reaction. For the reaction of butyraldehyde, glyoxal, and ammonia, a temperature range of 20-30°C is often optimal.
-
Reaction Time: While a sufficient reaction time is necessary for the reaction to go to completion, excessively long reaction times can also lead to the formation of degradation products. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to determine the optimal reaction time.
2. Assess the Quality of Your Reagents:
The purity of your starting materials is paramount for achieving a high yield.
-
Butyraldehyde: This aldehyde is prone to oxidation to butyric acid and self-condensation (aldol condensation). Using freshly distilled butyraldehyde is highly recommended to minimize these side reactions.
-
Glyoxal: Glyoxal is commercially available as a 40% aqueous solution. Over time, it can polymerize. It is crucial to use a high-quality source and store it properly.
-
Ammonia Source: The concentration of the ammonia solution should be accurately known. Using a standardized solution will ensure the correct stoichiometry.
3. Optimize the Stoichiometry of Reactants:
The molar ratio of the reactants plays a significant role in the reaction outcome. An excess of ammonia is generally used to drive the reaction forward and minimize the formation of byproducts. A typical molar ratio is 1:1:2 of butyraldehyde:glyoxal:ammonia. However, empirical optimization of this ratio for your specific setup may be beneficial.
Experimental Protocol: Optimization of Reaction Conditions
Here is a step-by-step protocol for a systematic optimization of your reaction:
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add a 40% aqueous solution of glyoxal.
-
Cooling: Place the flask in an ice-water bath to maintain the temperature between 20-25°C.
-
Reagent Addition: Slowly and simultaneously add butyraldehyde and a concentrated aqueous solution of ammonia to the glyoxal solution over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the reaction progress every 30 minutes using TLC.
-
Workup: Once the reaction is complete, proceed with the extraction of the product using a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification: Purify the crude product by column chromatography or distillation under reduced pressure.
Table 1: Impact of Reaction Parameters on this compound Yield
| Parameter | Condition A | Condition B (Optimized) | Expected Yield |
| Temperature | Uncontrolled (exothermic) | 20-25°C | Increase of 15-20% |
| Butyraldehyde | From an old bottle | Freshly distilled | Increase of 10-15% |
| Reaction Time | 24 hours (fixed) | Monitored by TLC (approx. 6-8 hours) | Increase of 5-10% |
Logical Workflow for Troubleshooting Low Yield
Technical Support Center: Purification of 2-Butylimidazole
Welcome to the technical support center for 2-Butylimidazole. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require a high degree of purity for their applications. As a versatile building block in pharmaceuticals and materials science, the purity of this compound is paramount for achieving reproducible results and ensuring the integrity of downstream processes.[1]
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges in a practical, question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and purification of this compound.
Q1: What are the key physical properties of this compound I should be aware of before starting purification?
A1: Understanding the physical properties of this compound is the foundation of a successful purification strategy. The compound's state at room temperature can vary, as its melting point is close to typical ambient conditions in warmer climates.
Table 1: Physical Properties of this compound
| Property | Value | Significance for Purification |
| Appearance | White to orange/yellow crystalline powder or liquid[1][2][3][4] | Discoloration often indicates impurities, likely from oxidation or synthesis by-products. |
| Melting Point | 52 °C[2][3][4][5] | A sharp melting range close to this value is a good indicator of purity. Oiling out during crystallization can occur if the solvent's boiling point is too high.[6] |
| Boiling Point | ~294 °C (at atmospheric pressure)[2][3][4] | This high boiling point necessitates vacuum distillation to prevent thermal decomposition.[7] |
| Solubility | Soluble in methanol, ethanol, acetone, toluene[3][4]; Insoluble in water[8][9] | Crucial for selecting appropriate solvents for crystallization, chromatography, and extraction. |
| Chemical Nature | Basic compound (pKa ~14.4)[4][10] | This basicity is key for employing acid-base extraction as a highly effective initial purification step. |
Q2: What are the most common impurities I can expect in crude this compound?
A2: Impurities in this compound typically stem from its synthesis route or subsequent degradation.[][12] Identifying the likely contaminants helps in selecting the most effective purification technique.
Table 2: Common Impurities in this compound and Their Origins
| Impurity Type | Examples | Typical Source | Recommended Removal Method |
| Process-Related | Unreacted imidazole, 1-bromobutane, other alkylating agents[9] | Incomplete synthesis reaction | Acid-Base Extraction, Column Chromatography |
| By-products | Halide salts, condensation products[9][13] | Side reactions during synthesis | Filtration (for salts), Acid-Base Extraction |
| Reagents/Catalysts | Phase-transfer catalysts, bases (e.g., NaOH, K₂CO₃)[14] | Carryover from reaction workup | Acid-Base Extraction, Water Wash |
| Degradation | Oxidized, colored species | Air sensitivity, thermal stress during synthesis or storage[15] | Charcoal treatment during crystallization, Column Chromatography |
| Residual Solvents | Toluene, DMF, ethanol[9][14] | Incomplete removal after synthesis | Vacuum drying, Vacuum Distillation |
Q3: What is a good general strategy for purifying crude this compound?
A3: A multi-step approach is often the most robust method for achieving high purity (>99%). The optimal workflow depends on the nature and quantity of the impurities present.
Caption: General purification workflow for this compound.
This strategy begins with a bulk purification technique like acid-base extraction to remove major non-basic impurities, followed by a high-resolution method like crystallization or vacuum distillation to achieve the final desired purity.
Part 2: Troubleshooting Purification by Technique
This section provides detailed troubleshooting for specific issues encountered during common purification procedures.
Guide 1: Acid-Base Extraction
Acid-base extraction is a powerful first step to isolate the basic this compound from neutral and acidic impurities.[6]
Q: I performed an acid-base extraction, but my final yield is very low. What went wrong?
A: Low yield in an acid-base extraction is typically due to one of four issues:
-
Incomplete Protonation: The aqueous acid (e.g., 1M HCl) may not have been sufficient to fully protonate the imidazole.
-
Solution: Ensure the aqueous layer is acidic (pH 1-2) after extraction. Use a pH meter or pH paper to verify. Add more acid if necessary.
-
-
Incomplete Basification: During the recovery step, if the aqueous layer is not made sufficiently basic, the this compound will not be fully neutralized and will remain dissolved as its salt form.
-
Solution: Add base (e.g., 1M NaOH) until the aqueous layer is strongly basic (pH 12-14). Monitor with a pH meter. The product may precipitate or can then be extracted with an organic solvent.
-
-
Emulsion Formation: Vigorous shaking can create a stable emulsion at the interface of the organic and aqueous layers, trapping the product.
-
Solution: To break an emulsion, add a small amount of brine (saturated NaCl solution) and swirl gently. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.
-
-
Incorrect Solvent Choice: Using a water-miscible organic solvent (like ethanol or acetone) for the initial dissolution will prevent layer separation.
-
Solution: Always use a water-immiscible solvent such as ethyl acetate, dichloromethane (DCM), or diethyl ether.
-
Experimental Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude this compound in an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).
-
Acidification: Transfer the solution to a separatory funnel and add an equal volume of 1M HCl (aq).
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the protonated product) into a clean flask.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 5M NaOH (aq) with stirring until the solution is strongly basic (pH > 12).
-
Recovery:
-
If the product precipitates as a solid, collect it via vacuum filtration.
-
If it separates as an oil or remains dissolved, extract it back into an organic solvent (e.g., 3x portions of ethyl acetate), combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Guide 2: Crystallization
Crystallization is an excellent method for obtaining high-purity, solid this compound, especially after an initial cleanup.[6][16]
Q: My product "oils out" during crystallization instead of forming crystals. How do I fix this?
A: "Oiling out" occurs when the solute comes out of solution above its melting point. For this compound (MP ~52°C), this is a common problem.
-
Cause 1: Cooling is too rapid. A sudden drop in temperature causes the compound to crash out of solution as a supercooled liquid.
-
Solution: Allow the solution to cool slowly to room temperature before moving it to an ice bath or refrigerator. Insulating the flask with paper towels can help slow the cooling rate.[17]
-
-
Cause 2: Solvent boiling point is too high. If the solvent's boiling point is significantly higher than the product's melting point, the compound may be induced to melt.
-
Solution: Choose a lower-boiling point solvent or solvent system. For example, instead of toluene (BP 111°C), try an ethyl acetate/hexane mixture.[6]
-
-
Cause 3: High impurity load. Impurities can depress the melting point and interfere with crystal lattice formation.
-
Solution: Perform an initial purification (like acid-base extraction) before attempting crystallization. If the hot solution is colored, consider adding a small amount of activated charcoal, heating for 5-10 minutes, and filtering hot to remove colored impurities.[18]
-
Q: I'm getting very low recovery from my crystallization. What can I do?
A: This usually means too much product is remaining in the mother liquor.
-
Cause 1: Too much solvent was used. The goal is to create a saturated solution at high temperature.[16][17]
-
Solution: If the mother liquor has not been discarded, you can evaporate some of the solvent and attempt a second crystallization. In the future, add the hot solvent portion-wise until the solid just dissolves.
-
-
Cause 2: The chosen solvent is too good. The compound may have significant solubility even at low temperatures.
-
Solution: Use a mixed-solvent system. Dissolve the compound in a minimum of a "good" solvent (e.g., ethyl acetate) and then slowly add a "poor" solvent (e.g., hexanes) at the boiling point until the solution becomes faintly turbid. Allow this to cool slowly.[6]
-
Caption: Decision tree for troubleshooting crystallization.
Guide 3: Vacuum Distillation
Due to its high boiling point, this compound must be purified by vacuum distillation to prevent decomposition.[7]
Q: My product is decomposing in the distillation flask, even under vacuum. What's happening?
A: Decomposition during vacuum distillation is often related to temperature, pressure, or contaminants.
-
Cause 1: Insufficient Vacuum. If the vacuum is not strong enough, the boiling point will remain too high.
-
Solution: Check your vacuum pump and all seals in the distillation apparatus for leaks. A typical vacuum distillation should be conducted at or below 1 mmHg.[7] Ensure the manometer is reading correctly.
-
-
Cause 2: Heating Bath Temperature is Too High. The temperature of the heating mantle or oil bath should be only 20-30°C higher than the boiling point of the liquid at that pressure.[7] Overheating can "bake" the material.
-
Solution: Reduce the heating bath temperature. Use a magnetic stirrer to ensure even heating and prevent bumping, which can lead to localized overheating.
-
-
Cause 3: Presence of Acidic/Basic Impurities. Trace amounts of acids or bases can catalyze decomposition at high temperatures.
-
Solution: Perform a neutralizing wash or an acid-base extraction on the crude material before attempting distillation.
-
Q: The distillation is extremely slow or has stopped completely. Why?
A: This "stalling" can be due to pressure fluctuations or insufficient heating.
-
Cause 1: Pressure Fluctuations. An unstable vacuum will cause the boiling point to change, interrupting the distillation.
-
Solution: Ensure the vacuum pump is stable and that there are no leaks in the system.
-
-
Cause 2: Insufficient Heat Transfer. As the distillation proceeds, the volume of liquid in the pot decreases, which can reduce the surface area in contact with the hot flask wall.
-
Solution: Ensure the heating bath covers the entire liquid portion of the flask. For very viscous liquids, a specialized short-path distillation apparatus (like a Kugelrohr) may be necessary to minimize the distance the vapor needs to travel.
-
Part 3: Purity Assessment
Q: How can I confidently assess the purity of my final this compound product?
A: A combination of techniques should be used to confirm both purity and identity.
-
Gas Chromatography (GC): An excellent method for determining purity as a percentage (e.g., >99.0%).[5] It can also detect volatile impurities like residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. Integration of the proton signals can also be used to quantify impurities if their structures are known.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (less than 1°C). A broad or depressed melting point indicates the presence of impurities.
-
LC-MS: Liquid chromatography-mass spectrometry can be used to detect non-volatile impurities and confirm the molecular weight of the product.[19]
By systematically addressing these common challenges, researchers can confidently and efficiently purify this compound to the high standard required for demanding applications.
References
- National Center for Biotechnology Information. (n.d.). Butylimidazole. PubChem Compound Database.
- ChemBK. (2024). This compound.
- Google Patents. (n.d.). CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole.
- University of Florence. (n.d.). Guide for crystallization.
- Kim, M., et al. (2015). Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS. Toxicological Research, 31(3), 273–278.
- Cannabis Database. (2020). Showing Compound Card for this compound (CDB005439).
- Google Patents. (n.d.). CN101402607A - Synthesis of 1-isobutyl-2-methyl imidazole.
- University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation.
- LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
- ChemBK. (2024). This compound.
- Google Patents. (n.d.). CN101560188A - Method for separating and purifying 2-methylimidazole crystal impurity.
- Google Patents. (n.d.). US3170849A - Recovery and purification of c-alkyl imidazoles by azeotropic distillation.
- ResearchGate. (2025). Encapsulation of butylimidazole in smectite and slow release for enhanced copper corrosion inhibition.
- HSOA Journal of Organic & Inorganic Chemistry. (n.d.). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives.
- PubMed. (2019). Affinity purification in target identification: the specificity challenge.
- National Center for Biotechnology Information. (2012). Recent trends in the impurity profile of pharmaceuticals.
- Scribd. (n.d.). PURIFICATION of Organic Compounds: 2. Sublimation.
- EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
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- 5. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
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- 7. How To [chem.rochester.edu]
- 8. Butylimidazole | C7H12N2 | CID 61347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
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- 12. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google Patents [patents.google.com]
- 14. CN101402607A - Synthesis of 1-isobutyl-2-methyl imidazole - Google Patents [patents.google.com]
- 15. fishersci.com [fishersci.com]
- 16. physics.emu.edu.tr [physics.emu.edu.tr]
- 17. chem.libretexts.org [chem.libretexts.org]
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- 19. Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Reaction Conditions for 2-Butylimidazole Catalysis: A Technical Support Center
Welcome to the Technical Support Center for optimizing reactions catalyzed by 2-Butylimidazole. This guide is designed for researchers, scientists, and professionals in drug development seeking to enhance the efficiency and outcomes of their chemical syntheses. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered when utilizing this compound as a catalyst. Our focus is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: My this compound-catalyzed acylation/silylation reaction is showing low to no conversion. What are the primary causes?
A1: Low conversion is a frequent challenge and can often be traced back to a few key factors:
-
Catalyst Inactivity due to Moisture: this compound, like other nucleophilic catalysts, is susceptible to deactivation by moisture. Water can hydrolyze the acylating or silylating agent and also protonate the imidazole, reducing its nucleophilicity.
-
Troubleshooting: Ensure all glassware is rigorously dried, and use anhydrous solvents. It is also advisable to use freshly opened or purified reagents.
-
-
Insufficient Catalyst Loading: While it is a catalyst, an adequate concentration is necessary to achieve a reasonable reaction rate.
-
Troubleshooting: If you are starting with a very low catalyst loading (e.g., <1 mol%), try incrementally increasing the amount (e.g., to 2-5 mol%) to see if the reaction rate improves.
-
-
Suboptimal Temperature: The reaction may have a significant activation energy that is not being overcome at room temperature.
-
Troubleshooting: Gently heating the reaction mixture can often lead to a significant increase in the reaction rate. However, be mindful of potential side reactions or decomposition at elevated temperatures.
-
-
Poor Nucleophilicity of the Substrate: Sterically hindered alcohols or those with electron-withdrawing groups may exhibit reduced reactivity.
-
Troubleshooting: For challenging substrates, you may need to increase the catalyst loading, reaction time, or temperature.
-
Q2: I'm observing the formation of significant byproducts in my reaction. How can I improve the selectivity?
A2: Byproduct formation is often a sign of side reactions competing with your desired transformation. Here’s how to address this:
-
Side Reactions of the Acylating/Silylating Agent: These agents can be prone to hydrolysis or reaction with other nucleophiles present in the reaction mixture.
-
Troubleshooting: Ensure a strictly anhydrous environment. If your substrate has multiple reactive sites, consider using protecting groups for the more reactive functionalities.
-
-
Catalyst-Mediated Side Reactions: At elevated temperatures, the catalyst itself might promote undesired reactions.
-
Troubleshooting: Monitor your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid prolonged heating after the starting material has been consumed. Consider running the reaction at a lower temperature for a longer duration.
-
Q3: Can I reuse my this compound catalyst? If so, what is the best procedure for recovery and regeneration?
A3: The reusability of this compound depends on the reaction conditions and the work-up procedure. As a homogeneous catalyst, its recovery can be challenging.
-
Recovery: If the product is non-polar, the catalyst can sometimes be recovered from the aqueous phase after an extractive work-up. However, significant loss is common.
-
Regeneration: If the catalyst is deactivated by protonation, a simple basic wash during the work-up may regenerate its nucleophilicity. If the catalyst has undergone more significant decomposition, regeneration may not be feasible.
-
Immobilization: For improved reusability, consider immobilizing the this compound on a solid support. This allows for easy filtration and reuse of the catalyst.
Troubleshooting Guides: In-Depth Analysis
Issue 1: Low Yield in the Acylation of Alcohols
The acylation of alcohols using this compound as a catalyst is a powerful transformation, but achieving high yields can be challenging, especially with sterically hindered substrates.
Causality and Mechanistic Insights
This compound catalyzes acylation via a nucleophilic catalysis pathway. The imidazole nitrogen attacks the electrophilic acyl source (e.g., an acid anhydride or acyl chloride) to form a highly reactive N-acylimidazolium intermediate. This intermediate is then readily attacked by the alcohol to furnish the desired ester and regenerate the catalyst.
dot graph Acylation_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Nucleophilic catalysis pathway for this compound-catalyzed acylation.
A low yield can result from a bottleneck at any stage of this catalytic cycle.
Troubleshooting and Optimization Workflow
dot graph Troubleshooting_Acylation { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Stepwise workflow for troubleshooting low acylation yields.
Table 1: Troubleshooting Guide for Low Acylation Yield
| Possible Cause | Explanation | Troubleshooting Steps |
| Inactive Catalyst | Moisture in reagents or solvent has protonated the imidazole. | 1. Use freshly distilled solvents and reagents. 2. Dry glassware thoroughly. 3. Consider adding a non-nucleophilic base (e.g., triethylamine) as a co-catalyst to scavenge any generated acid. |
| Low Catalyst Loading | Insufficient catalyst to drive the reaction at a reasonable rate. | 1. Increase catalyst loading incrementally (e.g., from 2 mol% to 5 mol%, then to 10 mol%). 2. Monitor the reaction rate at each loading to find the optimal concentration. |
| Steric Hindrance | Bulky groups on the alcohol or acylating agent slow down the reaction. | 1. Increase reaction temperature. 2. Prolong the reaction time. 3. For highly hindered substrates, consider a more reactive acylating agent if possible. |
| Solvent Effects | The solvent can affect the solubility of reactants and the stability of the N-acylimidazolium intermediate. | 1. Screen a range of anhydrous solvents (e.g., dichloromethane, acetonitrile, THF, toluene). 2. Polar aprotic solvents often perform well. |
Experimental Protocol: Optimizing Catalyst Loading for Acylation
-
Set up a series of parallel reactions in oven-dried vials under an inert atmosphere (e.g., nitrogen or argon).
-
To each vial, add the alcohol (1.0 mmol) and the desired solvent (e.g., anhydrous dichloromethane, 2 mL).
-
Add varying amounts of this compound to each vial (e.g., 0.01 mmol, 0.02 mmol, 0.05 mmol, 0.1 mmol, corresponding to 1, 2, 5, and 10 mol%).
-
Add the acylating agent (e.g., acetic anhydride, 1.2 mmol) to each vial.
-
Stir the reactions at a constant temperature (e.g., room temperature or 40 °C).
-
Monitor the progress of each reaction at regular intervals (e.g., 1h, 2h, 4h, 8h) by TLC or GC.
-
Quench the reactions with saturated aqueous sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Analyze the yield of the desired ester in each reaction to determine the optimal catalyst loading.
Issue 2: Inefficient Silylation of Alcohols
The silylation of alcohols to form silyl ethers is a common protecting group strategy. This compound can effectively catalyze this transformation, but challenges can arise, particularly with hindered alcohols.
Causality and Mechanistic Insights
Similar to acylation, the silylation of alcohols catalyzed by this compound proceeds through a nucleophilic catalysis mechanism. The imidazole attacks the silicon atom of the silyl halide, displacing the halide and forming a highly reactive silylimidazolium intermediate. This intermediate is then readily attacked by the alcohol to form the silyl ether and regenerate the catalyst. The presence of a base is often required to neutralize the hydrogen halide generated in the reaction.[1]
dot graph Silylation_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Nucleophilic catalysis pathway for this compound-catalyzed silylation.
Troubleshooting and Optimization Workflow
dot graph Troubleshooting_Silylation { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Stepwise workflow for troubleshooting inefficient silylation.
Table 2: Troubleshooting Guide for Inefficient Silylation
| Possible Cause | Explanation | Troubleshooting Steps |
| Insufficient Activation of Silyl Halide | The silyl halide is not being effectively activated by the catalyst. | 1. Increase the concentration of this compound. 2. Consider the use of a more nucleophilic catalyst if this compound proves insufficient for a particularly unreactive silylating agent. |
| Inadequate Base | The acid generated during the reaction is not being effectively neutralized, leading to catalyst protonation and inhibition. | 1. Ensure at least a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is used. 2. For very sluggish reactions, a stronger, non-nucleophilic base might be necessary. |
| Solvent Effects | The choice of solvent can significantly impact the reaction rate. | 1. Polar aprotic solvents like DMF are often effective as they can help to stabilize the charged intermediates.[1] 2. Screen other aprotic solvents like dichloromethane (DCM) or acetonitrile (ACN). |
| Steric Hindrance | Silylation of tertiary or sterically congested secondary alcohols can be very slow. | 1. Use a less sterically demanding silylating agent if the protection strategy allows. 2. Increase the reaction temperature and time significantly. |
Experimental Protocol: Solvent Screening for Silylation
-
Prepare a stock solution of the alcohol (1.0 mmol), silyl chloride (1.2 mmol), and a non-nucleophilic base (e.g., triethylamine, 1.5 mmol).
-
In separate, oven-dried vials under an inert atmosphere, add an equal aliquot of the stock solution.
-
To each vial, add this compound (e.g., 0.1 mmol, 10 mol%).
-
Add a different anhydrous solvent to each vial (e.g., DMF, DCM, acetonitrile, THF, toluene) to achieve the same final concentration.
-
Stir all reactions at the same temperature (e.g., room temperature).
-
Monitor the reactions by TLC or GC at regular intervals.
-
After a set time (e.g., 24 hours), quench the reactions with water.
-
Work up each reaction identically and analyze the yield of the silyl ether to identify the optimal solvent.
Catalyst Stability, Deactivation, and Regeneration
The long-term stability and reusability of a catalyst are crucial for practical and industrial applications.
Deactivation Pathways
-
Protonation: As mentioned, protonation of the imidazole nitrogen by acidic species is a primary and reversible deactivation pathway.
-
Thermal Decomposition: At elevated temperatures, this compound can undergo decomposition. Studies on related 1-butyl-3-methylimidazolium salts suggest that thermal degradation can lead to the formation of 1-butylimidazole and other volatile products.[2]
-
Substrate/Product Inhibition: In some cases, the substrate or product may coordinate with the catalyst, leading to a decrease in its effective concentration.
Strategies for Enhancing Catalyst Longevity
-
Control of Reaction Conditions: Operating at the lowest effective temperature and for the minimum time required for complete conversion can help to minimize thermal decomposition.
-
Use of a Co-base: Employing a non-nucleophilic base to scavenge any acidic byproducts can prevent catalyst protonation.
-
Immobilization: Covalently attaching this compound to a solid support (e.g., silica gel, polymer resin) can facilitate its recovery and reuse, and in some cases, enhance its stability.
Regeneration
For a catalyst that has been deactivated by protonation, a simple wash with a mild aqueous base (e.g., NaHCO₃ solution) during the work-up, followed by rigorous drying, can often restore its activity. However, if the catalyst has undergone thermal decomposition, regeneration is generally not possible.
References
- Palladium-Catalyzed Asymmetric Allylic Alkylation of 2-Acylimidazoles as Ester Enol
- New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. [No Source URL Provided]
- Imidazole as organocatalyst for multicomponent reactions: diversity oriented synthesis of functionalized hetero- and carbocycles using in situ-generated benzylidenemalononitrile deriv
- Alkylation, acylation and silyl
- A Comparative Analysis of Catalysts for Friedel-Crafts Acyl
- Cholinesterase-like organocatalysis by imidazole and imidazole-bearing molecules. [No Source URL Provided]
- Structure and Properties of High Stability Geminal Dicationic Ionic Liquids. [No Source URL Provided]
- This compound. ChemBK.
- Supported Ru catalysts, reuse and leaching tests a Results for the...
- What is the best procedure for silylation of hydroxy compounds ?
- Butylimidazole | C7H12N2 | CID 61347. PubChem.
- Recovery/Reuse of Heterogeneous Supported Spent C
- Deactivation Kinetics of the Catalytic Alkylation Reaction.
- Chemoselective Silylation of Alcohols Through Lewis Base-c
- Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole.
- An imidazole-based organocatalyst designed for bulk polymerization of lactide isomers: inspiration
- (PDF) Phase-Transfer Catalyzed Alkylation and Acylation of 2Mercapto5Methyl1H-Benzimidazole.
- A novel and simple method for the silylation of alcohols in DMSO–hexane without a c
- Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities.
- Heterogeneous Catalyst Deactivation and Regener
- Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine 11.
- Chemoselective Silylation of Alcohols Through Lewis Base-c
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. NIH.
- Acylation of Alcohols, Part 2: with Other Acyl
- Development of a new bicyclic imidazole nucleophilic organocatalyst for direct enantioselective C-acyl
- Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. [No Source URL Provided]
- Iridium-Catalyzed, Site-Selective Silylation of Secondary C(sp3)−H Bonds in Secondary Alcohols and Ketones. PMC.
- Technical Support Center: Catalyst Deactivation in Reactions with 2-Methyl-8-quinolinecarboxaldehyde. Benchchem.
- Acylation of salicylamide to 5-acetylsalicylamide using ionic liquids as dual catalyst and solvent.
- Ruthenium(III) Chloride Catalyzed Acylation of Alcohols, Phenols, and Thiols in Room Temperature Ionic Liquids.
- Co-Enzymes with Dissimilar Stabilities: A Discussion of the Likely Biocatalyst Performance Problems and Some Potential Solutions. MDPI.
- Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. PMC.
- A Comparative Study of Homogeneous and Heterogeneous Catalyzed Glycerol Acetylation with Acetic Acid: Activity, Selectivity, and Stability. MDPI.
- Proposed activation of silyl chloride by imidazole‐based nucleophiles...
- Catalyst and solvent optimization.
Sources
Technical Support Center: Degradation of 2-Butylimidazole
Welcome to the technical support center for 2-Butylimidazole. This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance on the stability of this compound, specifically focusing on its degradation under acidic conditions. Here you will find troubleshooting guides, detailed experimental protocols, and answers to frequently asked questions to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in an acidic solution?
This compound, as an imidazole derivative, is a basic compound.[1] In the presence of acid, it will readily protonate to form a butylimidazolium salt.[2] While the imidazole ring itself is aromatic and relatively stable, prolonged exposure to harsh acidic conditions (e.g., high acid concentration, elevated temperature) can lead to degradation.[3][4] These studies are often performed as part of forced degradation testing to understand the intrinsic stability of the molecule.[4][5]
Q2: What are the primary factors that influence the rate of degradation under acidic conditions?
The degradation rate is primarily influenced by three factors:
-
pH/Acid Strength: The concentration and strength of the acid are critical. Stronger acids and lower pH values generally accelerate hydrolysis and other degradation pathways.
-
Temperature: Like most chemical reactions, the rate of degradation increases with temperature. The Arrhenius equation describes this relationship, where a higher temperature provides the activation energy needed for the degradation reactions to occur.[4]
-
Time: The duration of exposure to stress conditions directly correlates with the extent of degradation.
Q3: Why is it necessary to perform a forced degradation study on a molecule like this compound?
Forced degradation studies, or stress testing, are a crucial component of drug development and are mandated by regulatory bodies like the ICH.[3][5] The primary objectives are:
-
To identify potential degradation products that could form under storage or handling conditions.[4]
-
To establish the intrinsic stability of the molecule and understand its degradation pathways.[4][5]
-
To develop and validate stability-indicating analytical methods (e.g., HPLC) that can separate the active pharmaceutical ingredient (API) from all potential degradants.[6][7]
Q4: What kind of degradation products should I expect?
Under acidic stress, the degradation of this compound is not as straightforward as a simple hydrolysis of an ester or amide. The imidazole ring is robust. However, potential degradation could involve reactions on the butyl side chain or, under extremely harsh conditions (high heat and pressure), eventual ring-opening. The exact nature of the degradants must be determined experimentally through techniques like LC-MS/MS for structure elucidation.[8]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems researchers may encounter when studying this compound under acidic conditions.
| Question / Issue | Possible Cause(s) | Recommended Actions & Explanations |
| "My this compound peak area is decreasing in HPLC, but I don't see any new degradation peaks." | 1. Degradant is not UV-active: The degradation product may lack a chromophore, making it invisible to a UV detector. 2. Degradant is volatile: The product could be a small, volatile molecule that is lost during sample preparation. 3. Degradant is not eluting: The product may be highly polar and irreversibly adsorbed onto the HPLC column. | 1. Use a universal detector: Employ a mass spectrometer (LC-MS) or a Charged Aerosol Detector (CAD) alongside your UV detector to detect non-UV-active compounds. 2. Check mass balance: Carefully calculate the percentage of the initial compound remaining and compare it to the total area of all observed peaks. A significant loss of mass balance points to undetected products. 3. Modify HPLC method: Use a steeper gradient or a stronger organic solvent at the end of the run to elute highly retained compounds. Consider a different column chemistry if needed. |
| "I see a new peak, but its retention time is inconsistent between runs." | 1. Inadequate column equilibration: The HPLC column may not be fully equilibrated with the mobile phase between injections, which is common with certain buffers. 2. Mobile phase instability: The pH or composition of your mobile phase may be changing over time. 3. On-instrument degradation: The compound might be degrading in the acidic mobile phase while waiting in the autosampler. | 1. Increase equilibration time: Ensure the column is flushed with at least 10-15 column volumes of the initial mobile phase before each injection. 2. Prepare fresh mobile phase daily: Do not store buffered aqueous mobile phases for extended periods. 3. Use a cooled autosampler: Set the autosampler temperature to a low value (e.g., 4 °C) to slow down potential degradation in the vial. Minimize the time between sample preparation and injection. |
| "The degradation is happening too fast (or not at all)." | 1. Stress conditions are too harsh/mild: The combination of acid concentration and temperature is causing either complete degradation or no reaction. A good forced degradation study aims for 10-30% degradation.[9] | 1. Adjust stress conditions systematically: If degradation is too fast, reduce the acid concentration, lower the temperature, or decrease the reaction time. If it's too slow, incrementally increase these parameters. It is often best to start with milder conditions and escalate.[7] |
| "How do I confirm the identity of a new peak as a degradation product?" | 1. It's an artifact or excipient: If working with a formulation, the peak could be from an excipient, not the API. 2. Uncertainty of origin: The peak's origin needs to be confirmed. | 1. Run a placebo blank: Prepare a sample containing all components except the this compound and subject it to the same stress conditions. Any peaks appearing in the placebo blank are not related to the API. 2. Utilize Peak Purity Analysis: Use a Photo Diode Array (PDA) detector to assess peak purity. This helps determine if a peak consists of a single compound.[7] 3. Perform structural elucidation: Collect the fraction corresponding to the unknown peak and analyze it using high-resolution mass spectrometry (HRMS) and NMR to determine its chemical structure. |
Visualized Experimental Workflow
The following diagram outlines a typical workflow for conducting a forced degradation study.
Caption: Workflow for a forced degradation study of this compound.
Experimental Protocol: Forced Degradation in Acidic Conditions
This protocol describes a standard procedure for investigating the degradation of this compound under acidic stress, in accordance with ICH guidelines.[3][10]
Objective: To generate and identify the primary degradation products of this compound in an acidic medium.
Materials:
-
This compound (API)
-
Hydrochloric Acid (HCl), 0.1 M and 1 M solutions
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions
-
HPLC-grade Acetonitrile and Water
-
Volumetric flasks, pipettes, and vials
-
pH meter
-
Calibrated heating block or water bath
-
HPLC system with UV/PDA and Mass Spectrometry (MS) detectors
-
C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve this compound in HPLC-grade water (or a suitable co-solvent if necessary) to prepare a 1 mg/mL stock solution.
-
-
Stress Sample Preparation:
-
In a volumetric flask, add a known volume of the stock solution.
-
Add an equal volume of 0.1 M HCl. This will result in a final API concentration of 0.5 mg/mL in 0.05 M HCl.
-
Prepare a control sample by adding an equal volume of water instead of HCl.
-
-
Stress Condition Application:
-
Store the control sample at 4 °C, protected from light.
-
Place the acidic sample in a heating block set to 60 °C.
-
Withdraw aliquots from the acidic sample at specified time points (e.g., 0, 2, 6, 12, and 24 hours).
-
-
Sample Quenching and Analysis:
-
For each aliquot withdrawn, immediately neutralize the acid by adding an equimolar amount of NaOH solution (e.g., 0.1 M NaOH).
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
Analyze the time-zero control and all stressed samples by a validated stability-indicating HPLC-UV/MS method. A typical starting method could be a gradient elution with 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).
-
-
Data Interpretation:
-
Monitor the decrease in the peak area of this compound and the increase in the peak areas of any new peaks.
-
Calculate the percentage degradation. If degradation is less than 5% or greater than 30%, repeat the experiment with adjusted conditions (e.g., use 1 M HCl or change the temperature).
-
Use the PDA detector to check the peak purity of the parent peak at all time points.
-
Use the MS data to obtain the mass-to-charge ratio (m/z) of the degradation products to aid in structural elucidation.
-
Proposed Degradation Pathway
Under acidic conditions, the degradation of this compound is initiated by the protonation of the most basic nitrogen atom in the imidazole ring. This makes the ring more electron-deficient. While the aromatic ring is generally stable, the applied stress conditions (heat) can provide sufficient energy to overcome the activation barrier for subsequent reactions. The exact pathway can vary, but a plausible hypothesis involves acid-catalyzed reactions involving the butyl side chain or, in more extreme cases, ring cleavage.
Caption: Proposed pathway for this compound degradation in acid.
References
- R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1.
- Nayak, S. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- National Center for Biotechnology Information. (n.d.). Butylimidazole. PubChem.
- MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability.
- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
- ICH. (2003). Q1A(R2) Guideline.
- SciSpace. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research.
- IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products.
- ICH. (n.d.). Quality Guidelines.
- National Center for Biotechnology Information. (2014). Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS. PMC.
- PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
- ChemBK. (2024). This compound.
- ResearchGate. (2025). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis.
- Cannabis Database. (2020). Showing Compound Card for this compound (CDB005439).
- Indian Academy of Sciences. (1985). Influence of imidazole and bifunctional nucleophiles on the micellar catalysed hydrolysis and hydroxylaminolysis of esters.
- National Center for Biotechnology Information. (2012). Development of forced degradation and stability indicating studies of drugs—A review. PMC.
- International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing.
- PubMed. (1998). Degradation of antiflammin 2 under acidic conditions.
- FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products.
- Acta Scientific. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium.
- PubMed. (2003). On the hydrolytic behavior of tinidazole, metronidazole, and ornidazole.
Sources
- 1. Cannabis Compound Database: Showing Compound Card for this compound (CDB005439) [cannabisdatabase.ca]
- 2. Butylimidazole | C7H12N2 | CID 61347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. pharmainfo.in [pharmainfo.in]
- 5. scispace.com [scispace.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. actascientific.com [actascientific.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. ikev.org [ikev.org]
Technical Support Center: Stability of 2-Butylimidazole in Aqueous Solutions
Welcome to the technical support center for 2-Butylimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and best practices for handling this compound in aqueous solutions. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments and drug development processes.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound in aqueous solutions.
Q1: My this compound solution has turned yellow. What is the cause and is it still usable?
A slight yellowing of this compound solutions upon storage is a known issue and can be an initial sign of degradation. This discoloration is often attributed to minor oxidative processes or the formation of polymeric impurities, especially when exposed to air and light over time.
-
Causality: The imidazole ring is susceptible to oxidation. The presence of dissolved oxygen in the aqueous solution can initiate radical chain reactions, leading to the formation of colored degradation products.[1]
-
Recommendation: While a faint yellow color might not significantly impact the performance in some applications, it is a qualitative indicator of instability. For sensitive applications, such as in pharmaceutical formulations or kinetic studies, it is crucial to use freshly prepared solutions or to quantify the purity of the solution using a stability-indicating analytical method, such as HPLC-UV. For routine use, solutions should be stored protected from light in tightly sealed containers.
Q2: I observe precipitation in my concentrated aqueous solution of this compound, especially when refrigerated. Why is this happening?
While some sources state that this compound is soluble in water, PubChem lists it as insoluble.[2] This discrepancy suggests that its solubility is limited and highly dependent on factors like concentration, temperature, and pH.
-
Causality: The butyl group imparts a degree of hydrophobicity to the molecule. At high concentrations, the intermolecular forces between this compound molecules may overcome the interactions with water molecules, leading to precipitation, a process that is often exacerbated at lower temperatures where solubility generally decreases. The pH of the solution also plays a critical role; protonation of the imidazole ring at lower pH can increase its aqueous solubility.
-
Recommendation: To avoid precipitation, prepare solutions at concentrations known to be stable at the intended storage and use temperatures. If a high concentration is necessary, consider using a co-solvent system or adjusting the pH to a more acidic range (e.g., pH 4-6) to enhance solubility. Always visually inspect solutions for precipitates before use.
Q3: I am seeing a gradual decrease in the potency of my this compound stock solution. What are the likely degradation pathways?
A loss of potency is a clear indication of chemical degradation. The primary degradation pathways for imidazoles in aqueous solutions are hydrolysis and oxidation.
-
Hydrolysis: The imidazole ring can be susceptible to hydrolytic cleavage, particularly under strongly acidic or basic conditions.[3] This can lead to the formation of ring-opened products.
-
Oxidation: Imidazoles can be oxidized, especially in the presence of dissolved oxygen, peroxides, or metal ions.[1] This can result in the formation of various oxidation products.
-
Recommendation: To mitigate degradation, it is recommended to prepare fresh solutions for critical experiments. If stock solutions are to be stored, they should be kept at low temperatures (2-8 °C), protected from light, and in containers with minimal headspace to reduce exposure to oxygen. The use of deoxygenated water for solution preparation can also be beneficial. A formal stability study is recommended to establish an appropriate shelf-life for your specific solution and storage conditions.
II. Troubleshooting Guide: Unexpected Results in Stability Studies
This guide will help you diagnose and resolve common issues encountered during the stability testing of this compound.
| Observation | Potential Cause(s) | Recommended Actions |
| Rapid degradation under all stress conditions | 1. High concentration of stressing agent (e.g., acid, base, oxidant).[4] 2. Elevated temperature accelerating all degradation pathways.[5] 3. Presence of catalytic impurities (e.g., metal ions) in the water or on glassware. | 1. Reduce the concentration of the stressing agent or the duration of the stress test. The goal is to achieve 5-20% degradation.[6] 2. Perform thermal degradation studies at a lower temperature. 3. Use high-purity water (e.g., Milli-Q or equivalent) and ensure all glassware is scrupulously clean. |
| No degradation observed under any stress condition | 1. Stress conditions are too mild (concentration, temperature, or duration).[4] 2. this compound is highly stable under the tested conditions. 3. The analytical method is not stability-indicating (degradation products are not being detected).[7] | 1. Increase the severity of the stress conditions incrementally. For example, increase the temperature for thermal studies or use a higher concentration of the stressing agent. 2. While possible, it is important to challenge the molecule under a sufficiently wide range of conditions. 3. Evaluate the chromatograms for new peaks. If none are present, consider that the degradation products may not have a chromophore for UV detection or may be co-eluting with the parent peak. Method re-development or the use of a universal detector (e.g., mass spectrometry) may be necessary. |
| Appearance of multiple, poorly resolved peaks in HPLC | 1. Complex degradation pathways leading to numerous products. 2. Suboptimal chromatographic conditions (e.g., mobile phase composition, gradient).[7] | 1. This is common in forced degradation studies. The goal is to develop a method that can separate the major degradants from the parent compound. 2. Optimize the HPLC method. This may involve adjusting the mobile phase pH, changing the organic modifier, or modifying the gradient slope. |
| Inconsistent results between replicate experiments | 1. Poor control over experimental parameters (e.g., temperature fluctuations, inaccurate concentrations). 2. Variability in sample preparation. 3. Contamination of the analytical system. | 1. Ensure all experimental parameters are tightly controlled and accurately measured. Use calibrated equipment. 2. Standardize the sample preparation procedure. 3. Perform system suitability tests before each analytical run to ensure the HPLC system is performing consistently. |
III. Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on this compound in aqueous solutions. These studies are essential for understanding its degradation pathways and for developing a stability-indicating analytical method.[8]
A. Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with high-purity water. If solubility is an issue, a small amount of a co-solvent like acetonitrile or methanol (not exceeding 10% v/v) can be used.
-
Working Solution (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with high-purity water.
B. Forced Degradation Studies
For each condition, a control sample (working solution stored at 2-8 °C, protected from light) should be prepared and analyzed alongside the stressed samples.
-
Acidic Hydrolysis:
-
Pipette 5 mL of the working solution into a flask.
-
Add 5 mL of 0.1 M HCl.
-
Heat the solution at 60 °C for 24 hours.[4]
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
Pipette 5 mL of the working solution into a flask.
-
Add 5 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Neutral Hydrolysis:
-
Pipette 5 mL of the working solution into a flask.
-
Add 5 mL of high-purity water.
-
Heat the solution at 60 °C for 24 hours.
-
Cool and dilute to a suitable concentration for HPLC analysis.
-
-
Pipette 5 mL of the working solution into a flask.
-
Add 5 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a suitable concentration for HPLC analysis.
-
Place the working solution in a photostability chamber.
-
Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.
-
A control sample wrapped in aluminum foil should be placed in the chamber to assess the contribution of thermal degradation.
-
After exposure, dilute the sample to a suitable concentration for HPLC analysis.
-
Place the working solution in a calibrated oven at 60 °C for 48 hours.
-
Cool the solution to room temperature.
-
Dilute to a suitable concentration for HPLC analysis.
C. Development of a Stability-Indicating HPLC-UV Method
A stability-indicating method is crucial for separating and quantifying this compound from its potential degradation products.[7][9]
| Parameter | Recommended Starting Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes to elute any non-polar degradants. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (or a wavelength determined by UV scan of this compound) |
| Injection Volume | 10 µL |
Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
IV. Plausible Degradation Pathway and Data Interpretation
Based on the known chemistry of imidazoles, a plausible degradation pathway for this compound under forced degradation conditions is proposed below.
Caption: Plausible degradation pathways of this compound.
Data Interpretation Summary
| Stress Condition | Expected Degradation (%) | Potential Major Degradants | Analytical Observations |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 5-15% | Ring-opened products | Appearance of more polar peaks (earlier retention times) in RP-HPLC. |
| Base Hydrolysis (0.1 M NaOH, RT) | 10-20% | Ring-opened products | Similar to acid hydrolysis, but potentially a different product profile. |
| Oxidation (3% H₂O₂, RT) | 15-25% | Oxidized imidazole ring, side-chain oxidation | Appearance of new peaks, potentially with altered UV spectra. |
| Photolysis (ICH Q1B) | 5-20% | Complex mixture of radicals, polymers, and fragments | Broadening of peaks, appearance of multiple new peaks, potential loss of resolution. |
| Thermal (60°C) | 5-10% | Dealkylation and other thermal products | Appearance of new peaks, some potentially less polar than the parent compound. |
V. References
-
Patel, D. P., et al. (2020). Stability Indicating Analytic Method Devlompent & Validation of Hplc. International Journal of Trend in Scientific Research and Development, 4(6), 1234-1241.
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Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57.
-
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 564-575.
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
-
International Journal of Science and Research (IJSR). (2023). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. 2023(2).
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Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds. Journal of Chemistry, 3(2), 21-30.
-
National Center for Biotechnology Information. (n.d.). Butylimidazole. PubChem Compound Database. Retrieved from [Link]
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European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products.
-
Lee, J. P., et al. (2002). Kinetics and Mechanism of the Hydrolysis Reaction of N-Furoyl-2-phenylimidazole. Bulletin of the Korean Chemical Society, 23(4), 551-554.
-
Siedlecka, E. M., & Stepnowski, P. (2009). Effect of H2O2 on the degradation of imidazolium and pyridynium ionic liquids after 60 min. ResearchGate.
-
García, G., et al. (2019). Photostability and photocatalytic degradation of ionic liquids in water under solar light. Catalysis Today, 328, 153-160.
-
Krivoshein, P. K., et al. (2022). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. Molecules, 27(18), 6049.
-
Vijaya, V., et al. (2012). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage form. International Journal of Applied Biology and Pharmaceutical Technology, 3(3), 1219-1228.
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Whitford, F., et al. (n.d.). Effect of Water pH on the Chemical Stability of Pesticides. DigitalCommons@USU.
-
Cannabis Database. (2020). Showing Compound Card for this compound (CDB005439).
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Viciu, M. S., et al. (2011). Hydrolysis of imidazole-2-ylidenes. Journal of the American Chemical Society, 133(16), 6344-6354.
-
Li, Y., et al. (2014). The photodegradation of metronidazole in the presence of coexisting pharmaceuticals. Environmental Science and Pollution Research International, 21(1), 449-456.
-
Bajaj, S., et al. (2007). Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. E-Journal of Chemistry, 4(3), 333-340.
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
-
Wang, L., et al. (2025). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry.
-
Kolar, M., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 302.
-
Ministry of Health. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
-
Lee, J. P., et al. (2003). Kinetics Studies on the Hydrolysis of N-Benzoyl-4,5-diphenylimidazole Derivatives. Bulletin of the Korean Chemical Society, 24(9), 1357-1360.
-
Li, L., et al. (2016). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 88(12), 6297-6304.
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526.
-
ChemBK. (2024). This compound.
-
Norberto, F. P., et al. (2007). Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. Journal of the Brazilian Chemical Society, 18(1), 181-188.
-
Guidechem. (n.d.). 1-Butylimidazole 4316-42-1 wiki.
-
Reddy, G. V. R., et al. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. European Journal of Chemistry, 1(1), 20-27.
-
Ji, Y., et al. (2015). Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices. Water Research, 83, 233-241.
-
Stevenson, C. L., et al. (1995). Oxidative degradation of antiflammin 2. Journal of Pharmaceutical Sciences, 84(1), 93-97.
-
Marom, G., & Narkis, M. (2012). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Journal of Polymer Science Part A: Polymer Chemistry, 50(12), 2445-2452.
-
MDPI. (2023). Photocatalytic Degradation of Sulfamethoxazole and Enrofloxacin in Water Using Electrospun Composite Photocatalytic Membrane.
-
Grimm, S., et al. (2013). The proteasome and the degradation of oxidized proteins: Part II. Redox Biology, 1(1), 448-453.
-
Molla, M. A. I., et al. (2024). Photocatalytic Removal of Metronidazole Antibiotics from Water Using Novel Ag-N-SnO2 Nanohybrid Material. Catalysts, 14(1), 35.
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Technical Support Center: Overcoming Solubility Challenges of 2-Butylimidazole in Experimental Settings
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 2-Butylimidazole. This resource is designed to provide you with in-depth troubleshooting strategies and practical solutions to address the solubility challenges frequently encountered with this versatile compound. Our goal is to empower you with the scientific rationale behind these methods, ensuring the integrity and success of your experiments.
Introduction to this compound and Its Solubility Profile
This compound is a valuable heterocyclic compound widely utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its imidazole ring structure makes it a key component in the development of catalysts, corrosion inhibitors, and specialty polymers.[1] While its versatility is a significant asset, its solubility can present challenges depending on the chosen solvent and experimental conditions.
Generally, this compound is a white to off-white crystalline powder or a colorless to light yellow liquid.[1][3] It is reported to be soluble in water, alcohols (like methanol and ethanol), and various organic solvents such as acetone and toluene.[3] However, conflicting reports exist, with some sources describing it as insoluble in water.[4][5] This discrepancy highlights the importance of understanding the specific factors that govern its solubility.
This guide will walk you through a systematic approach to overcoming these solubility hurdles, ensuring you can confidently prepare your this compound solutions for any application.
Frequently Asked Questions (FAQs)
Q1: Why am I having trouble dissolving this compound in my chosen solvent?
A1: Several factors can contribute to poor solubility. These include:
-
Solvent Polarity: While this compound has some polar characteristics due to the imidazole ring, the butyl group introduces non-polar character.[6] A solvent that does not appropriately match this polarity profile may lead to poor dissolution.
-
pH of the Solution: As an imidazole derivative, this compound is a weak base. Its solubility in aqueous solutions is highly dependent on the pH. At a pH below its pKa, it will be protonated and more soluble.
-
Temperature: Solubility is often temperature-dependent. For many solids, solubility increases with temperature.
-
Purity of the Compound: Impurities can sometimes affect the solubility of a compound.
Q2: What is the best general-purpose solvent for this compound?
A2: Based on available data, methanol and ethanol are excellent starting points for dissolving this compound.[3] It is also reported to be soluble in other organic solvents like acetone and toluene.[3] For aqueous applications, pH adjustment will be critical.
Q3: Can I use water to dissolve this compound?
A3: While some sources indicate solubility in water, others state it is insoluble.[3][4] This suggests that its solubility in neutral water may be limited. To dissolve this compound in an aqueous medium, it is highly recommended to adjust the pH to the acidic range (e.g., pH 2-4) by adding a small amount of a suitable acid (e.g., HCl).
Q4: How can I increase the concentration of this compound in my solution?
A4: To achieve higher concentrations, consider the following strategies, which will be detailed in the Troubleshooting Guide:
-
Co-solvency: Using a mixture of a good solvent (e.g., ethanol) and a less effective one (e.g., water).[7][8]
-
pH Adjustment: Lowering the pH of aqueous solutions.[9]
-
Heating: Gently warming the solution can increase the rate of dissolution and the amount of solute that can be dissolved.
-
Use of Surfactants or Complexing Agents: These can help to create micelles or inclusion complexes that encapsulate the this compound and increase its apparent solubility.[10][11]
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This section provides a systematic workflow for addressing solubility issues with this compound. The causality behind each step is explained to provide a deeper understanding of the experimental choices.
Step 1: Initial Solvent Selection & Characterization
The first and most critical step is selecting an appropriate solvent. The principle of "like dissolves like" is a good starting point. This compound has both polar (imidazole ring) and non-polar (butyl chain) characteristics.
Protocol 1: Small-Scale Solubility Testing
-
Objective: To empirically determine the best solvent for your specific lot of this compound.
-
Materials: this compound, a selection of solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetone, toluene), small vials, magnetic stir plate, and stir bars.
-
Procedure:
-
Weigh a small, known amount of this compound (e.g., 10 mg) into several vials.
-
Add a measured volume of each solvent (e.g., 1 mL) to the respective vials.
-
Stir the mixtures at room temperature for a set period (e.g., 30 minutes).
-
Visually inspect for dissolution. If the solid dissolves, add more this compound incrementally until saturation is reached.
-
Record your observations to determine the approximate solubility in each solvent.
-
Data Presentation: Predicted Solubility of this compound in Common Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High[3] | The imidazole ring can form hydrogen bonds with the solvent. Solubility in water is pH-dependent. |
| Polar Aprotic | DMSO, DMF, Acetone | Moderate to High[3] | The dipole moment of these solvents can interact with the polar imidazole ring. |
| Non-Polar | Toluene, Hexane | Moderate to Low | The non-polar butyl group will have favorable interactions, but the polar imidazole ring will not. |
Step 2: Leveraging pH for Aqueous Solubility
For many biological and pharmaceutical applications, aqueous solutions are required. The basic nature of the imidazole ring is the key to enhancing its water solubility.
Protocol 2: pH-Dependent Solubilization
-
Objective: To dissolve this compound in an aqueous buffer by adjusting the pH.
-
Materials: this compound, deionized water or a suitable buffer (e.g., PBS), 1M HCl, 1M NaOH, pH meter.
-
Procedure:
-
Suspend the desired amount of this compound in the aqueous vehicle.
-
While stirring, slowly add 1M HCl dropwise to the suspension.
-
Monitor the pH continuously. As the pH decreases, the this compound should begin to dissolve as it becomes protonated.
-
Continue adding acid until the solid is completely dissolved. Note the final pH.
-
If necessary, you can carefully adjust the pH back towards neutral with 1M NaOH, but be aware that the compound may precipitate if the pH rises above its pKa.
-
Visualization: Troubleshooting Workflow for this compound Solubility
Caption: A flowchart for systematically troubleshooting this compound solubility issues.
Step 3: Advanced Solubilization Techniques
If the above methods are insufficient, more advanced formulation strategies can be employed. These are particularly relevant in drug development and for challenging experimental systems.[12]
-
Co-solvency: This technique involves using a mixture of solvents to enhance solubility.[7] For aqueous systems, adding a water-miscible organic solvent like ethanol, DMSO, or polyethylene glycol (PEG) can significantly improve the solubility of hydrophobic compounds.
-
Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the solid state.[9][13] Techniques like spray drying or hot-melt extrusion can be used to create an amorphous form of the drug, which is generally more soluble than its crystalline counterpart.
-
Complexation: The use of cyclodextrins to form inclusion complexes is a common strategy to enhance the solubility of poorly soluble drugs.[11] The hydrophobic this compound molecule can be encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin imparts water solubility to the complex.
Safety and Handling
This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[3] It may cause skin and eye irritation.[14] Always consult the Safety Data Sheet (SDS) for your specific product for detailed safety information.[14][15][16]
Conclusion
Overcoming the solubility challenges of this compound is achievable through a systematic and informed approach. By understanding the physicochemical properties of the compound and applying the troubleshooting strategies outlined in this guide, researchers can confidently prepare solutions for a wide range of experimental applications. Remember to always start with small-scale tests to determine the optimal conditions for your specific needs.
References
- ChemBK. This compound.
- Chem-Impex. 2-n-Butylimidazole.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 61347, Butylimidazole.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
- World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
- Szaniawska, M., & Szymczyk, K. (2018). Strategies in poorly soluble drug delivery systems. Farmacja Polska, 74(2), 79-87.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 11815351, 2-butyl-1H-imidazole.
- Olatunji, I. (2025). Formulation strategies for poorly soluble drugs.
- PubMed. Synthesis and evaluation of novel 2-butyl-4-chloro-1-methylimidazole embedded chalcones and pyrazoles as angiotensin converting enzyme (ACE) inhibitors.
- Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement.
- Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923.
- Patel, J. R., & Patel, A. B. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal, 5(3), 94-101.
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
- Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
- comparative study of different approaches used for solubility enhancement of poorly water. Panacea Journal of Pharmacy and Pharmaceutical Sciences.
- Cannabis Database. Showing Compound Card for this compound (CDB005439).
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- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
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- 15. echemi.com [echemi.com]
- 16. fishersci.com [fishersci.com]
Navigating the Synthesis of 2-Butylimidazole Derivatives: A Technical Support Guide
Welcome to the technical support center for the synthesis of 2-butylimidazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of molecules. Here, we address common challenges and side reactions encountered during synthesis, providing practical, in-depth solutions in a readily accessible question-and-answer format. Our focus is on elucidating the "why" behind experimental choices to empower you to troubleshoot effectively and optimize your synthetic outcomes.
I. Understanding the Core Synthesis: The Radziszewski Reaction
The most common and industrially significant method for synthesizing 2-substituted imidazoles, including this compound, is the Debus-Radziszewski reaction.[1][2] This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (typically glyoxal), an aldehyde (in this case, valeraldehyde), and a source of ammonia.[3][4] While elegant in its convergence, this reaction is often plagued by side reactions that can significantly lower the yield of the desired product.
Below is a generalized workflow for the synthesis of this compound, which will serve as a basis for our troubleshooting discussions.
Caption: General workflow for this compound synthesis.
II. Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address the most frequent problems encountered during the synthesis of this compound derivatives.
Q1: My yield of this compound is consistently low. What are the primary causes and how can I improve it?
A1: Low yields in the Radziszewski synthesis of this compound are a common frustration and can typically be attributed to one or more of the following factors: competing side reactions, incomplete reaction, suboptimal temperature, and issues with reagent purity.[3]
Troubleshooting Steps:
-
Minimize Side Reactions: The most significant side reaction is the formation of oxazole byproducts.[3] This occurs when the intermediate α-amino carbonyl species reacts with the aldehyde before it can condense with a second molecule of ammonia to form the imidazole ring.[5] To favor the desired imidazole pathway, it is crucial to use a large excess of the ammonia source (e.g., ammonium acetate or aqueous ammonia) and maintain alkaline reaction conditions.[3] This pushes the equilibrium towards the formation of the diimine intermediate, which is a key precursor to the imidazole ring.
-
Ensure Complete Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting aldehyde (valeraldehyde) is a good indicator of reaction completion. If the reaction stalls, a modest increase in temperature may be necessary.
-
Optimize Reaction Temperature: Temperature is a critical parameter. While the initial stages of the reaction are often conducted at room temperature, gentle heating is typically required to drive the reaction to completion. However, excessive heat can promote the formation of side products and lead to the degradation of both reactants and the desired product.[3] A systematic optimization of the reaction temperature, for example, in the range of 70-90°C, is recommended to find the optimal balance between reaction rate and selectivity.
-
Verify Reagent Purity: The purity of the starting materials, particularly glyoxal and valeraldehyde, is paramount. Impurities can introduce competing reactions and lead to the formation of a complex mixture of byproducts, making purification difficult and lowering the overall yield.[3]
Q2: I'm observing a significant byproduct with a different polarity than my target this compound. What is it likely to be, and how can I prevent its formation?
A2: The most probable significant byproduct is a 2-butyl-oxazole derivative.[3] The formation of oxazoles is a known competing pathway in the Radziszewski synthesis.[5]
Mechanism of Oxazole Formation:
The key intermediate in both imidazole and oxazole formation is an α-amino carbonyl species, formed from the reaction of glyoxal with one equivalent of ammonia. This intermediate can then react with valeraldehyde.
-
To form Imidazole: The α-amino carbonyl intermediate reacts with a second equivalent of ammonia to form a diimine, which then condenses with valeraldehyde.
-
To form Oxazole: The α-amino carbonyl intermediate reacts directly with valeraldehyde, and subsequent cyclization and dehydration lead to the oxazole byproduct.[5]
The following diagram illustrates the competing pathways:
Caption: Competing pathways for imidazole and oxazole formation.
Prevention Strategies:
-
Increase Ammonia Concentration: As mentioned in A1, using a significant molar excess of ammonia or an ammonia source like ammonium acetate is the most effective way to suppress oxazole formation.[3] This increases the rate of diimine formation, outcompeting the pathway to the oxazole.
-
Maintain Alkaline pH: Basic conditions favor the nucleophilic attack of ammonia, further promoting the formation of the diimine intermediate.
Q3: My reaction mixture is turning dark and viscous, and purification is proving difficult. What could be happening?
A3: A dark and viscous reaction mixture often indicates the occurrence of aldol condensation and other polymerization side reactions involving valeraldehyde. Under the basic conditions of the Radziszewski synthesis, aldehydes with α-hydrogens, such as valeraldehyde, can undergo self-condensation.[6][7]
Valeraldehyde Self-Condensation:
This reaction involves the formation of an enolate from one molecule of valeraldehyde, which then acts as a nucleophile and attacks the carbonyl carbon of a second molecule of valeraldehyde. This leads to the formation of a β-hydroxy aldehyde, which can then dehydrate to form an α,β-unsaturated aldehyde. These products can further react to form higher molecular weight oligomers and polymers, leading to the observed darkening and increased viscosity of the reaction mixture.
Mitigation Strategies:
-
Controlled Addition of Valeraldehyde: Adding the valeraldehyde slowly to the reaction mixture, which already contains the glyoxal and excess ammonia, can help to minimize its concentration at any given time, thereby reducing the rate of self-condensation.
-
Temperature Control: As with other side reactions, excessive temperature can accelerate the rate of aldol condensation. Maintaining a moderate reaction temperature is crucial.
-
Purity of Valeraldehyde: Ensure the valeraldehyde is free from acidic or basic impurities that could catalyze self-condensation.
III. Experimental Protocols and Data
While a universally "perfect" protocol does not exist due to variations in lab conditions and reagent quality, the following represents a robust starting point for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine a 40% aqueous solution of glyoxal (1 equivalent) and a 25-30% aqueous solution of ammonia (10-15 equivalents).
-
Initial Reaction: Stir the mixture at room temperature for 1-2 hours. The formation of the glyoxal-ammonia adduct may be observed.
-
Aldehyde Addition: Slowly add valeraldehyde (1 equivalent) to the reaction mixture over 30-60 minutes.
-
Heating: Heat the reaction mixture to 70-80°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the reaction mixture).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.[3]
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Oxazole formation | Increase molar excess of ammonia; maintain alkaline pH. |
| Incomplete reaction | Monitor by TLC; consider a modest increase in temperature or reaction time. | |
| Aldehyde self-condensation | Slow addition of valeraldehyde; maintain moderate temperature. | |
| Dark, Viscous Mixture | Aldehyde polymerization | Control temperature carefully; ensure purity of valeraldehyde. |
| Difficult Purification | Presence of multiple byproducts | Optimize reaction conditions to improve selectivity; consider column chromatography for purification of the crude product. |
IV. Frequently Asked Questions (FAQs)
Q: Can I use a different source of ammonia?
A: Yes, ammonium acetate is a commonly used alternative to aqueous ammonia and can also serve as a buffer to maintain a favorable pH for the reaction.
Q: Is it possible to use a catalyst to improve the reaction?
A: While the traditional Radziszewski reaction is often performed without a catalyst, various Lewis acids and solid acid catalysts have been reported to improve yields and reduce reaction times for the synthesis of other imidazole derivatives.[2] However, for the synthesis of this compound, careful optimization of the reaction conditions (stoichiometry, temperature) is often sufficient.
Q: What is the best way to monitor the reaction?
A: Thin Layer Chromatography (TLC) is the most convenient method. A suitable mobile phase would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The disappearance of the valeraldehyde spot and the appearance of the more polar this compound spot can be used to track the reaction's progress.
Q: How can I effectively remove the oxazole byproduct during purification?
A: this compound is a basic compound, while the corresponding oxazole is not. This difference in basicity can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid solution. The this compound will be protonated and move into the aqueous layer, while the oxazole will remain in the organic layer. The aqueous layer can then be basified and the this compound re-extracted with an organic solvent.
V. References
-
Mechanism of imidazole and oxazole formation in [13C-2]-labelled glycine and alanine model systems. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved January 8, 2026, from [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis. Retrieved January 8, 2026, from [Link]
-
Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. (2019). Springer. Retrieved January 8, 2026, from [Link]
-
Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. (n.d.). SlideShare. Retrieved January 8, 2026, from [Link]
-
(PDF) Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. (n.d.). PubMed Central. Retrieved January 8, 2026, from [Link]
-
Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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This compound. (n.d.). ChemBK. Retrieved January 8, 2026, from [Link]
-
oxazoles into imidazoles. (n.d.). The Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]
-
Process For The Preparation Of 2 Butyl 4 Chloro 5 Formylimidazole. (n.d.). Quick Company. Retrieved January 8, 2026, from [Link]
-
Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (2023). MDPI. Retrieved January 8, 2026, from [Link]
-
CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole. (n.d.). Google Patents. Retrieved January 8, 2026, from
-
Debus–Radziszewski imidazole synthesis. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]
-
Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. (n.d.). National Institutes of Health. Retrieved January 8, 2026, from [Link]
-
US20090023933A1 - Method for isolating acids from chemical reaction mixtures by using 1-alkylimidazoles. (n.d.). Google Patents. Retrieved January 8, 2026, from
-
Optimization of reaction conditions: Significance and symbolism. (2024). Wisdomlib. Retrieved January 8, 2026, from [Link]
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Concentration of valeraldehyde and its self- and cross-condensation... (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
The multicomponent Debus–Radziszewski reaction in macromolecular chemistry. (n.d.). Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]
-
A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (2021). International Journal of Pharmaceutical Research and Applications. Retrieved January 8, 2026, from [Link]
Sources
Technical Support Center: Optimizing 2-Butylimidazole as a Curing Agent
Welcome to the technical support center for 2-Butylimidazole. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of this compound as a catalytic curing agent for epoxy resins. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower your experimental design and troubleshooting efforts. This center is structured to address common questions and resolve specific issues you may encounter during formulation and curing.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the use of this compound in epoxy formulations.
Q1: What is the primary mechanism by which this compound cures epoxy resins?
A1: this compound functions as a catalytic curing agent, initiating an anionic homopolymerization of the epoxy resin.[1] The tertiary amine nitrogen on the imidazole ring acts as a nucleophile, attacking an electrophilic carbon atom of the epoxide ring. This ring-opening event generates an alkoxide anion, which then proceeds to attack another epoxy group, propagating a chain reaction that builds the cross-linked polymer network.[2][3] This catalytic nature means that it is used in relatively small concentrations compared to stoichiometric curing agents like primary or secondary amines.
Q2: What are the main advantages of using this compound over other curing agents like amines or anhydrides?
A2: this compound offers a unique balance of properties. As a latent curing agent, it provides good formulation stability and a long pot life at ambient temperatures, yet cures rapidly at elevated temperatures.[2][4] This is a significant advantage in one-component adhesive or encapsulation formulations. Compared to other latent agents like dicyandiamide (DICY), imidazoles often cure at lower temperatures.[5]
Q3: How does the butyl group in this compound affect its reactivity compared to other alkyl-imidazoles like 2-methylimidazole?
A3: The alkyl substituent on the imidazole ring influences reactivity through steric and electronic effects. The butyl group is bulkier than a methyl or ethyl group, which can create steric hindrance around the catalytically active nitrogen atom. This may slightly decrease its reactivity compared to smaller 2-alkylimidazoles. A study by Jíšová on various imidazoles found the polymerization effectiveness to be in the order of 2-ethyl-4-methylimidazole > 1-n-butylimidazole > 2-phenylimidazole.[6] While this study used 1-n-butylimidazole, it provides a valuable reference point, suggesting that the butyl-substituted variant is a highly effective, though potentially less reactive, curing agent than its smaller counterparts.
Q4: What is a typical starting concentration for this compound in an epoxy formulation?
A4: For 2-alkylimidazoles used as the sole curing agent, a typical concentration range is between 3 to 5 parts per hundred resin (phr) by weight.[1] However, the optimal concentration is highly dependent on the specific epoxy resin (e.g., its Epoxy Equivalent Weight or EEW), the desired cure speed, and the final required properties such as the glass transition temperature (Tg). For use as an accelerator with other curing agents (like anhydrides), the concentration is much lower, typically in the range of 0.5 to 1.5 phr.[1] We recommend starting with a screening experiment, for example, at 2, 4, and 6 phr.
Q5: What analytical techniques are recommended for monitoring the cure process?
A5: Differential Scanning Calorimetry (DSC) is the most common and powerful technique.[7] A dynamic DSC scan can determine the onset of cure, the peak exothermic temperature, and the total heat of reaction (ΔH), which is proportional to the degree of cure. Isothermal DSC runs can be used to study the cure kinetics at a specific temperature. Other valuable techniques include Fourier-Transform Infrared Spectroscopy (FTIR), which can track the disappearance of the epoxy group peak, and rheometry, to measure the viscosity increase and determine the gel point.
Troubleshooting Guide: Experimental Issues & Solutions
This section provides a systematic approach to resolving common problems encountered when optimizing this compound concentrations.
Issue 1: Incomplete Cure or Tacky Surface
Your epoxy formulation fails to achieve a hard, tack-free surface after the recommended cure schedule.
-
Potential Cause A: Incorrect Curing Agent Concentration.
-
Scientific Rationale: An insufficient concentration of this compound will result in a low density of initiating sites, leading to an incomplete or very slow polymerization. The catalytic cycles cannot proceed efficiently to consume all epoxy groups, leaving unreacted oligomers that manifest as a soft or tacky material.
-
Solution:
-
Verify Calculation: Double-check your calculations for the phr loading of this compound.
-
Increase Concentration: Prepare a new formulation with a higher concentration of the curing agent. For example, if 2 phr resulted in a tacky surface, prepare batches at 3 and 4 phr and repeat the curing cycle.
-
Analytical Verification: Run a DSC scan on the "tacky" sample. The presence of a significant residual exotherm upon heating will confirm an incomplete cure.[7]
-
-
-
Potential Cause B: Cure Temperature Too Low or Duration Too Short.
-
Scientific Rationale: The initiation of anionic polymerization by this compound is a thermally activated process. While it is more reactive than some latent agents, it still requires a specific thermal energy input to achieve an efficient reaction rate. If the temperature is too low, the reaction kinetics will be extremely slow.
-
Solution:
-
Increase Cure Temperature: Raise the curing temperature in increments of 10-15°C and observe the effect.
-
Extend Cure Duration: Double the curing time at the original temperature to allow the reaction to proceed further towards completion.
-
Implement a Post-Cure: Add a post-curing step at a temperature slightly above the expected glass transition temperature (Tg) of the material. This provides the polymer network with enough mobility to allow any remaining reactive groups to find each other and react.
-
-
-
Potential Cause C: Inhibition by Contaminants.
-
Scientific Rationale: Acidic or highly protic species can react with the basic imidazole, neutralizing its catalytic activity. Moisture can also interfere with the anionic polymerization mechanism.
-
Solution:
-
Use High-Purity Components: Ensure the epoxy resin and any additives are of high purity and have low moisture content.
-
Proper Storage: Store this compound in a tightly sealed container in a cool, dry place, preferably under an inert gas, as it can be air-sensitive.[8][9]
-
Degas Formulation: Before curing, degas the mixed formulation under vacuum to remove dissolved moisture and air.
-
-
Issue 2: Material is Brittle and/or Glass Transition Temperature (Tg) is Lower than Expected
The cured material is easily fractured, and the measured Tg is lower than anticipated for a fully cured system, especially at higher curing agent concentrations.
-
Potential Cause: Excessive Curing Agent Concentration.
-
Scientific Rationale: While a certain concentration of this compound is needed to initiate curing, an excessive amount can be detrimental. High concentrations lead to the formation of many short polymer chains instead of a well-developed, highly cross-linked network.[4] The unreacted imidazole molecules and the chain ends can act as plasticizers, reducing the Tg. Furthermore, the rapid, highly exothermic reaction at high concentrations can create internal stresses, leading to brittleness.
-
Solution:
-
Systematically Reduce Concentration: Prepare formulations with incrementally lower concentrations of this compound (e.g., if 6 phr caused brittleness, test 5 and 4 phr).
-
Correlate Tg with Concentration: Use DSC to measure the Tg for each concentration. Plot Tg vs. This compound concentration to identify the optimal level where Tg is maximized before it begins to decrease.[10]
-
Optimize Cure Profile: A slower, ramped cure schedule can help manage the exotherm of a highly concentrated system, potentially reducing internal stress and brittleness.
-
-
Visualizing the Optimization Process
The relationship between curing agent concentration and final properties is not always linear. The following diagram illustrates the typical optimization workflow.
Caption: Workflow for optimizing this compound concentration.
Data Presentation & Experimental Protocols
Illustrative Data: Effect of Concentration on Cure & Properties
The following tables present hypothetical yet representative data based on typical trends observed for 2-alkylimidazole curing agents with a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin. This data should be used as a guide for designing your experiments, as the exact values will vary with your specific resin system and conditions.
Table 1: Influence of this compound Concentration on Cure Characteristics (DSC Analysis)
| Concentration (phr) | Onset Temp. (°C) | Peak Exotherm Temp. (°C) | ΔH (J/g) |
| 2.0 | 135 | 155 | 380 |
| 4.0 | 120 | 142 | 450 |
| 6.0 | 110 | 134 | 460 |
As concentration increases, the reaction initiates at a lower temperature and the total heat evolved increases, indicating a more complete cure.[4]
Table 2: Influence of this compound Concentration on Final Properties
| Concentration (phr) | Glass Transition Temp. (Tg, °C) | Lap Shear Strength (MPa) | Visual Observation |
| 2.0 | 145 | 18.5 | Slightly flexible, tacky |
| 4.0 | 160 | 25.0 | Hard, tough |
| 6.0 | 152 | 22.1 | Hard, brittle |
This table illustrates the optimization challenge: Tg and strength peak at a certain concentration (here, ~4 phr) and then decline as negative effects like plasticization and brittleness emerge at excessive loadings.[4]
Experimental Protocol: Determining Optimal Concentration
This protocol outlines a standard procedure for screening this compound concentrations using DSC.
-
Preparation of Formulations:
-
Accurately weigh a standard liquid epoxy resin (e.g., DGEBA, EEW=180-190 g/eq) into several disposable mixing cups.
-
Calculate the required mass of this compound to achieve concentrations of 2, 3, 4, 5, and 6 phr.
-
Add the curing agent to the resin.
-
Mix thoroughly for 3-5 minutes until the curing agent is fully dissolved and the mixture is homogeneous. A low-shear mechanical mixer is recommended.
-
-
DSC Analysis:
-
Calibrate the DSC instrument using an indium standard.
-
Hermetically seal 5-10 mg of each uncured formulation into an aluminum DSC pan. Use an empty sealed pan as a reference.
-
Perform a dynamic scan from ambient temperature (e.g., 25°C) to approximately 250°C at a heating rate of 10°C/min.
-
From the resulting exotherm, determine the onset temperature, peak temperature, and total heat of reaction (ΔH_total).
-
-
Curing and Post-Curing:
-
Pour the remaining material from each formulation into molds appropriate for mechanical or thermomechanical testing.
-
Cure all samples in a programmable oven using a consistent cure schedule (e.g., 2 hours at a temperature slightly below the lowest peak exotherm temperature observed in the DSC scans).
-
After the initial cure, perform a second DSC scan on a small piece of each cured sample. Scan at 10°C/min to at least 50°C above the expected Tg.
-
The step transition in the heat flow curve of this second scan determines the Tg. Any residual exothermic peak indicates an incomplete cure.
-
-
Data Analysis:
-
Plot Tg as a function of this compound concentration.
-
Plot Lap Shear Strength (or other relevant mechanical property) vs. concentration.
-
Identify the concentration that provides the best balance of properties according to your application's requirements.
-
Curing Mechanism Visualization
The following diagram illustrates the catalytic, anionic ring-opening polymerization initiated by this compound.
Caption: Anionic polymerization of epoxy by this compound.
References
- Ningbo Innopharmchem Co., Ltd. (n.d.). A Comparative Study: 2-Methylimidazole vs. Other Epoxy Curing Agents.
- BDMAEE. (2025, May 13). Using 2-methylimidazole to control the reactivity of epoxy resin mixtures.
- ResearchGate. (n.d.). DSC thermograms of the cured epoxy–amine networks.
- BDMAEE. (2025, May 13). 2-methylimidazole as a common latent curing agent for epoxy-based adhesives.
- BDMAEE. (2025, May 13). Exploring the use of 2-methylimidazole in epoxy powder coatings for metal finishing.
- Caloong Chemical Co., Ltd. (2025, November 5). Imidazole-Based Curing Agents for Epoxy Systems.
- Ham, Y. R., et al. (2010). A comparison of some imidazoles in the curing of epoxy resin. Journal of Industrial and Engineering Chemistry, 16(4), 556-559.
- Shin, Y. J., et al. (n.d.). The curing mechanism of 2-ethyl-4(5)-methylimidazole with an epoxy resin. ResearchGate.
- Ricciardi, F., Romanchick, W. A., & Joullié, M. M. (1983). Mechanism of imidazole catalysis in the curing of epoxy resins. Journal of Polymer Science: Polymer Chemistry Edition, 21(5), 1475-1490.
- ResearchGate. (n.d.). The effect of 2-methylimidazole on the crosslink density of cured epoxy resins.
- A&C Catalysts, Inc. (n.d.). Resicure™ 2MI, 2MI-J - Technical Data Sheet.
- eJournal BRIN. (2023). Effect of 2-Methylimidazole Composition as Low-Temperature Application in Phenol-Formaldehyde, Glycidyl Ether Epoxy Coating.
- SciSpace. (n.d.). Epoxy adhesive formulations using latent imidazole metal cation complexes.
- Ningbo Innopharmchem Co., Ltd. (n.d.). 2-Methyl-1H-imidazole: High-Performance Epoxy Curing Agent and Pharmaceutical Intermediate.
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- 3. morpholine.cc [morpholine.cc]
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- 5. nbinno.com [nbinno.com]
- 6. Application of 2-Phenylimidazole as the curing agent of epoxy_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 50790-93-7 | TCI AMERICA [tcichemicals.com]
- 9. This compound | 50790-93-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. newtopchem.com [newtopchem.com]
Technical Support Center: Enhancing the Latency of 2-Butylimidazole in Epoxy Systems
Welcome to the technical support center for optimizing the performance of 2-Butylimidazole in your epoxy formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling and enhancing the latency of this versatile curing agent. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success in the lab.
Introduction to this compound and the Challenge of Latency
This compound, a substituted imidazole, is a highly effective catalyst and curing agent for epoxy resins.[1] Its mechanism of action involves nucleophilic attack on the epoxide ring, initiating anionic polymerization and leading to a cross-linked network.[1][2] This process is highly efficient, but its reactivity can also present a significant challenge: limited latency. Latency, in this context, refers to the storage stability or "pot life" of a pre-mixed one-component epoxy system at ambient temperatures.[2][3] A system with poor latency will begin to cure prematurely, increasing in viscosity and rendering it unusable.[4][5]
This guide will address common questions and troubleshooting scenarios to help you precisely control the curing profile of your this compound-based epoxy systems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My epoxy formulation with this compound is gelling too quickly at room temperature. What are the primary factors influencing its high reactivity?
A1: The rapid gelling you're observing is due to the inherent nucleophilicity of the this compound molecule. Several factors can exacerbate this:
-
Concentration: Higher concentrations of this compound will naturally lead to a faster reaction rate and reduced pot life.[2] It's crucial to determine the optimal concentration for your specific application.
-
Temperature: The curing reaction is highly temperature-dependent.[2][6] Even slight increases in ambient temperature can significantly accelerate the curing process.[6]
-
Moisture: The presence of moisture can act as a catalyst poison, but in some cases, it can also influence the reaction kinetics, sometimes in unpredictable ways.[7]
-
Epoxy Resin Type: The chemical structure and purity of your epoxy resin play a significant role. Resins with higher epoxy equivalent weights (EEW) may react differently than those with lower EEW.[2]
Troubleshooting Steps:
-
Optimize Concentration: Systematically decrease the concentration of this compound in your formulation and measure the corresponding change in gel time.
-
Control Temperature: Whenever possible, work in a temperature-controlled environment.[6] If you notice a batch is becoming too reactive, cooling it can help to slow the reaction.[8]
-
Ensure Dry Conditions: Use dried resins and handle materials in a low-humidity environment to minimize the influence of moisture.
Q2: How can I chemically modify this compound or the formulation to increase latency without significantly impacting the final cure properties?
A2: This is a common goal, and several effective strategies exist to achieve "blocked" or latent curing systems. These methods aim to temporarily reduce the reactivity of the imidazole at storage temperatures, with the reactivity being restored upon heating.
-
Acid Blocking: Reacting this compound with a Lewis acid or a carboxylic acid can form a salt.[3][9] This salt is less reactive at room temperature. Upon heating, the salt dissociates, regenerating the active imidazole to initiate curing. Boric acid is one example of an acid used for this purpose.[10]
-
Isocyanate Blocking: Reacting the imidazole with an isocyanate creates a blocked adduct that is stable at ambient temperatures.[11][12] Thermal deblocking at elevated temperatures releases the this compound.[13]
-
Michael Addition: The reactivity of the imidazole can be temporarily suppressed by reacting it with compounds like α,β-unsaturated diesters through a Michael addition reaction.[4][14] The original imidazole is regenerated at higher temperatures via a retro-Michael addition.[14]
-
Steric Hindrance: Introducing bulky chemical groups to the imidazole ring can sterically hinder its ability to react with the epoxy group at lower temperatures.[14]
Below is a diagram illustrating the general concept of a "blocked" imidazole for enhanced latency.
Caption: A blocked imidazole remains inert at room temperature and is activated by heat to initiate curing.
Q3: What are some non-chemical methods to extend the pot life of my this compound epoxy system?
A3: Beyond chemical modifications, several physical and formulation strategies can be employed:
-
Microencapsulation: Encapsulating the this compound in a polymer shell that ruptures at a specific temperature is a highly effective method for achieving latency.[3][15] This physically separates the curing agent from the resin until heat is applied.
-
Use of Solvents: In certain applications like coatings, the addition of a solvent can keep the epoxy resin and hardener molecules separated, thus extending the pot life.[6]
-
Complexation: Forming complexes of the imidazole with other molecules, such as poly(ethylene glycol)s, can also enhance thermal latency.[9]
Formulation and Handling Best Practices:
-
Batch Size: Mix smaller batches of the epoxy system. Larger batches generate more exothermic heat, which accelerates the curing reaction and shortens the pot life.[5]
-
Storage: Store the pre-mixed system at reduced temperatures (refrigeration) to significantly slow down the reaction kinetics and extend its shelf life.[8]
-
Quick Application: Apply the mixed epoxy to the substrate as soon as possible. Spreading it into a thin film helps to dissipate heat, which can extend the workable time compared to leaving it in a bulk container.[5]
Q4: How do I accurately measure the latency or gel time of my experimental formulations?
A4: Quantifying the latency is crucial for comparing different formulations. Several analytical techniques are commonly used:
-
Rheometry: This is a very precise method. You can monitor the viscosity of the formulation over time at a constant temperature. The gel point is often identified as the crossover point of the storage modulus (G') and the loss modulus (G'').[16] An abrupt and significant increase in viscosity also indicates the gel time.[16]
-
Differential Scanning Calorimetry (DSC): DSC is used to study the curing kinetics by measuring the heat flow associated with the reaction.[2] Isothermal DSC can be used to monitor the reaction at a specific temperature over time, providing data on the onset of the curing exotherm.[17] Non-isothermal DSC, where the temperature is ramped up, can help determine the activation temperature of your latent system.[4]
-
Simple Hot Plate Method: A more qualitative but practical method involves placing a small sample of the formulation on a hot plate at a set temperature and observing the time it takes to become stringy and eventually a gel.[18]
Experimental Protocol: Gel Time Determination by Rheometry
-
Sample Preparation: Prepare your this compound epoxy formulation by thoroughly mixing the components in the desired ratio.
-
Instrument Setup: Use a rheometer with parallel plate geometry. Set the desired isothermal temperature for the test (e.g., 25°C for room temperature latency or a higher temperature to simulate storage conditions).
-
Loading: Quickly load the sample onto the lower plate of the rheometer and bring the upper plate down to the specified gap.
-
Measurement: Start the oscillatory measurement at a constant frequency (e.g., 1 Hz) and strain. Record the storage modulus (G'), loss modulus (G''), and complex viscosity as a function of time.
-
Analysis: The gel time is typically determined as the point where G' and G'' intersect (tan δ = 1).[16]
The following diagram outlines a troubleshooting workflow for enhancing latency.
Caption: A decision-making workflow for troubleshooting and improving the latency of this compound epoxy systems.
Quantitative Data Summary
The following table provides hypothetical examples of how different latency enhancement strategies can affect the gel time of a standard bisphenol A (DGEBA) epoxy resin with this compound. Actual results will vary based on the specific components and concentrations used.
| Formulation | Curing Agent Concentration (phr) | Gel Time at 25°C | Curing Onset (DSC) |
| Control: DGEBA + this compound | 3.0 | ~ 45 minutes | ~ 60°C |
| Reduced Concentration: DGEBA + 2-BuIm | 1.5 | ~ 90 minutes | ~ 75°C |
| Acid Blocked: DGEBA + Boric Acid/2-BuIm Salt | 3.0 (equivalent) | > 24 hours | ~ 110°C |
| Microencapsulated: DGEBA + Encapsulated 2-BuIm | 3.0 (equivalent) | > 7 days | ~ 125°C |
Note: phr = parts per hundred resin.
References
- Catalyst-free synthesis of isocyanate-blocked imidazole and its use as high-performance l
- 2-methylimidazole as a common latent curing agent for epoxy-based adhesives. (URL: )
- using 2-methylimidazole to control the reactivity of epoxy resin mixtures. (URL: )
- A Modified Imidazole as a Novel Latent Curing Agent with Toughening Effect for Epoxy. (URL: )
- Imidazole Derivatives as latent curing Agents for epoxy thermosetting Resins. (URL: )
- Poly(2-alkyl/aryl-2-oxazoline)-Imidazole Complexes as Thermal Latent Curing Agents for Epoxy Resins. (URL: )
- Using 2-ethylimidazole to achieve rapid curing in thin film epoxy applic
- exploring the use of 2-methylimidazole in epoxy powder co
- Catalyst-free synthesis of isocyanate-blocked imidazole and its use as high-performance l
- Isocyanate blocked imidazoles and imidazolines for epoxy powder co
- Complexes of imidazole with poly(ethylene glycol)s as the thermal latency catalysts for epoxy–phenolic resins. (URL: )
- Exploring Gel-Point Identification in Epoxy Resin Using Rheology and Unsupervised Learning. (URL: )
- Several methods for determination of gel time of epoxy resin m
- using 2-methylimidazole as a versatile acceler
- Curing epoxy resins using dicy, imidazole and acid. (URL: )
- Extend Epoxy Pot Life: Boost Productivity & Performance. (URL: )
- How to Extend Epoxy Co
- How to Optimize Pot Life and Handling Window in 2K Epoxies for Structural Repair. (URL: )
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- 18. Several methods for determination of gel time of epoxy resin matrix [en1.nbchao.com]
preventing byproduct formation in palladium-catalyzed imidazole C–H arylation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for palladium-catalyzed imidazole C–H arylation. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during this powerful synthetic transformation. Imidazoles are a cornerstone heterocycle in medicinal chemistry, and their direct arylation offers a streamlined path to novel drug candidates.[1][2][3] However, like any sophisticated catalytic process, challenges can arise. This document provides expert-driven insights to help you navigate these challenges, optimize your reactions, and prevent the formation of unwanted byproducts.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, explaining the chemical causality behind the issue and providing actionable solutions.
Question 1: My reaction is producing a significant amount of biaryl homocoupling byproduct (Ar-Ar). How can I suppress this?
Answer:
Biaryl homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions, including direct C–H arylations.[4][5][6] It arises from the reaction of two aryl halide molecules or the coupling of the arylboronic acid with itself in Suzuki-type side reactions.[7][8] Several factors can promote this undesired pathway. Here’s how to diagnose and solve the problem.
Root Causes & Mechanistic Insight:
-
Slow C–H Activation/Arylation: If the rate of C–H activation of the imidazole is slow compared to the competing homocoupling pathway of the aryl halide, more byproduct will be formed.
-
High Catalyst Loading: While counterintuitive, excessively high palladium concentrations can sometimes favor homocoupling.
-
Ligand Choice: The steric and electronic properties of the phosphine ligand play a crucial role in modulating the reactivity of the palladium center.[9] Bulky, electron-rich ligands can often stabilize the catalytic species and promote the desired C–H activation pathway over side reactions.[10]
-
Base and Solvent Effects: The choice of base and solvent significantly influences the reaction outcome.[11][12][13]
Solutions & Protocols:
-
Optimize the Ligand:
-
Rationale: Bulky biarylphosphine ligands are often effective at preventing the formation of palladium species that lead to homocoupling.[9][10]
-
Protocol: Screen a panel of bulky, electron-rich phosphine ligands such as t-BuXPhos, RuPhos, or BrettPhos. Start with a 1:1.2 Pd:ligand ratio and monitor the reaction progress by LC-MS.
-
-
Adjust the Base:
-
Rationale: The strength and nature of the base are critical. A base that is too strong can promote side reactions, while one that is too weak will result in slow C–H activation. For C5-arylation, weaker bases like K₂CO₃ are often preferred, whereas stronger bases like NaOt-Bu may be necessary for the less reactive C2-position.[11]
-
Protocol: If using a strong base like an alkoxide, consider switching to a weaker carbonate or phosphate base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[12] Conversely, if the reaction is sluggish, a stronger base might be required to facilitate the C-H activation step.[11]
-
-
Solvent Selection:
-
Rationale: The solvent can influence the solubility of reagents and intermediates, as well as the overall reaction pathway. Polar aprotic solvents like DMF or DMA are commonly used for C5-arylation, while nonpolar solvents such as toluene may favor C2-arylation.[11][13]
-
Protocol: If homocoupling is an issue in a nonpolar solvent, consider switching to a polar aprotic solvent like DMA or DMF.[13][14]
-
-
Lower the Reaction Temperature:
-
Rationale: Higher temperatures can accelerate side reactions.
-
Protocol: Try running the reaction at a lower temperature (e.g., decrease from 120 °C to 100 °C) and monitor for improvements in selectivity.
-
Question 2: I am observing poor regioselectivity, with a mixture of C2- and C5-arylated products. How can I control the site of arylation?
Answer:
Controlling regioselectivity is a key challenge in the C–H functionalization of imidazoles. The electronic and steric properties of the imidazole ring, as well as the reaction conditions, dictate the preferred site of arylation.[11][12]
Root Causes & Mechanistic Insight:
-
Inherent Reactivity: The C5 position of N-substituted imidazoles is generally more electron-rich and thus more susceptible to electrophilic palladation, often favored in direct arylation.[12] The C2 proton is more acidic, making it susceptible to deprotonation under certain conditions.
-
Reaction Conditions: The choice of catalyst, ligand, base, and solvent can dramatically influence the regiochemical outcome.[11][13] For instance, using a stronger base in a nonpolar solvent can favor C2-arylation.[11]
-
Protecting Groups: The nature of the substituent on the imidazole nitrogen can direct the arylation to a specific position. The SEM [2-(trimethylsilyl)ethoxymethyl] group is a versatile protecting group that has been used to control regioselectivity.[11]
Solutions & Protocols:
To Favor C5-Arylation:
-
Conditions: Typically, a palladium acetate (Pd(OAc)₂) catalyst with a phosphine ligand and a carbonate base (e.g., K₂CO₃) in a polar aprotic solvent like DMA at elevated temperatures (e.g., 120 °C) will favor C5-arylation.[11]
-
Protocol:
-
Combine the SEM-protected imidazole (1 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), P(n-Bu)Ad₂ (7.5 mol%), and K₂CO₃ (2.0 equiv) in DMA (0.5 M).
-
Heat the mixture to 120 °C and monitor the reaction until the starting material is consumed.
-
To Favor C2-Arylation:
-
Conditions: C2-arylation often requires a stronger base, such as sodium tert-butoxide (NaOt-Bu), in a nonpolar solvent like toluene.[11] The same palladium catalyst and ligand system can often be employed.
-
Protocol:
-
Combine the SEM-protected imidazole (1 equiv), aryl halide (1.5 equiv), Pd(OAc)₂ (5 mol%), P(n-Bu)Ad₂ (7.5 mol%), and NaOt-Bu (1.5 equiv) in toluene (0.5 M).
-
Heat the mixture and monitor the reaction progress.
-
Data Summary: Regioselectivity Control
| Target Position | Catalyst System | Base | Solvent | Typical Selectivity (C5:C2 or C2:C5) | Reference |
| C5 | Pd(OAc)₂ / P(n-Bu)Ad₂ | K₂CO₃ | DMA | 7:1 | [11] |
| C2 | Pd(OAc)₂ / P(n-Bu)Ad₂ | NaOt-Bu | Toluene | 6:1 | [11] |
Question 3: My reaction is giving a high yield of the desired mono-arylated product, but I'm also seeing significant amounts of a di-arylated byproduct. How can I prevent over-arylation?
Answer:
Over-arylation, leading to di-substituted imidazole products, can occur when the mono-arylated product is more reactive than the starting imidazole under the reaction conditions.[11]
Root Causes & Mechanistic Insight:
-
Increased Reactivity of the Mono-arylated Product: The introduction of an aryl group can alter the electronic properties of the imidazole ring, potentially making the remaining C–H bond more susceptible to a second arylation.
-
Excess Aryl Halide: Using a large excess of the arylating agent increases the probability of a second arylation event.
-
Prolonged Reaction Times: Allowing the reaction to proceed long after the initial starting material has been consumed can lead to the formation of di-arylated byproducts.
Solutions & Protocols:
-
Control Stoichiometry:
-
Rationale: Carefully controlling the amount of the aryl halide is the most direct way to minimize over-arylation.
-
Protocol: Use a slight excess of the aryl halide (e.g., 1.1-1.2 equivalents). Monitor the reaction closely by LC-MS and stop the reaction as soon as the starting material is consumed.
-
-
Modify the Solvent:
-
Rationale: The reaction solvent can influence the relative rates of the first and second arylation steps.
-
Protocol: It has been observed that polar aprotic solvents like DMF or DMA tend to favor mono-arylation at the C5 position, while nonpolar solvents like xylene may promote C2,5-diarylation.[13] If you are observing di-arylation, ensure you are using an appropriate polar aprotic solvent.
-
-
Carboxylic Acid Additives:
-
Rationale: While carboxylic acid additives like pivalic acid can accelerate C-H activation, they can also sometimes decrease regioselectivity and promote over-arylation in substrates with multiple reactive C-H bonds.[11]
-
Protocol: If your protocol includes a carboxylic acid additive and you are observing over-arylation, try reducing its concentration or removing it entirely.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for palladium-catalyzed imidazole C–H arylation?
A1: The generally accepted mechanism for direct C-H arylation involves a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II)-aryl complex.
-
C–H Activation/Cleavage: The imidazole coordinates to the Pd(II) complex. The C-H bond is then cleaved, typically through a concerted metalation-deprotonation (CMD) pathway, to form a palladacycle intermediate. This step is often base-assisted.
-
Reductive Elimination: The aryl and imidazolyl groups on the palladium center couple and are eliminated, forming the C-C bond of the desired product and regenerating the Pd(0) catalyst.
Q2: Why is a protecting group on the imidazole nitrogen often necessary?
A2: The N-H proton of an unprotected imidazole can be acidic and can interfere with the catalytic cycle, potentially leading to N-arylation or catalyst deactivation.[15][16] A protecting group, such as the SEM group, blocks this reactive site and allows for selective C-H functionalization.[11]
Q3: Can I use aryl chlorides for this reaction?
A3: Yes, while aryl bromides and iodides are more reactive, conditions have been developed to successfully employ less expensive and more abundant aryl chlorides.[11] These reactions often require more electron-rich and bulky phosphine ligands to facilitate the more challenging oxidative addition of the Ar-Cl bond.[11]
Q4: My reaction is not proceeding to completion. What are some common causes of low conversion?
A4: Low conversion can be due to several factors:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) with dry solvents and reagents.
-
Insufficiently Active Catalyst: The pre-catalyst may not be efficiently reduced to the active Pd(0) species.
-
Inappropriate Base or Solvent: The base may not be strong enough to facilitate C-H activation, or the solvent may not be suitable for the specific transformation.[11][12]
-
Inhibitory Effects: The imidazole substrate itself can sometimes act as a ligand and inhibit the formation of the active catalytic species.[15][16] In such cases, pre-activating the catalyst by heating the palladium source and phosphine ligand together before adding the imidazole can be beneficial.[15]
Section 3: Visualizing the Process
Catalytic Cycle and Byproduct Pathways
The following diagram illustrates the main catalytic cycle for C-H arylation and the key competing pathways that lead to byproduct formation.
Caption: Fig. 1: Catalytic Cycle and Byproduct Pathways
Troubleshooting Decision Tree
This flowchart provides a logical sequence of steps to diagnose and resolve common issues in imidazole C-H arylation.
Caption: Fig. 2: Troubleshooting Decision Tree
References
- Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 131(31), 10834–10835.
- Bellina, F., Cauteruccio, S., & Rossi, R. (2006). Palladium- and Copper-Mediated Direct C-2 Arylation of Azoles — Including Free (NH)-Imidazole, -Benzimidazole and -Indole — Under Base-Free and Ligandless Conditions. Advanced Synthesis & Catalysis, 348(3), 393-400.
- Bellina, F., & Rossi, R. (2016). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Molecules, 21(10), 1369.
- Buchwald, S. L., & Bolshan, Y. (2010). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Accounts of Chemical Research, 43(4), 559-570.
- Chen, C., & Daugulis, O. (2008). Transition Metal-Driven Selectivity in Direct C-H Arylation of Imidazo[2,1-b]Thiazole. Organic Letters, 10(10), 1943-1946.
- Doucet, H., & Soulé, J.-F. (2015). Pd-catalyzed direct C5-arylations of the imidazole ring of 2-arylimidazoles. Catalysis Science & Technology, 5(12), 5139-5144.
- Gu, Z.-S., Chen, W.-X., & Shao, L.-X. (2014). N-Heterocyclic Carbene-Palladium(II)-1-Methylimidazole Complex-Catalyzed Direct C-H Bond Arylation of (Benz)imidazoles with Aryl Chlorides. The Journal of Organic Chemistry, 79(12), 5806–5811.
- Itami, K., & Yamaguchi, J. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis. Chemical Science, 6(12), 7082-7087.
- Lee, A.-L., & O'Hara, F. (2019). Direct C–H functionalisation of azoles via Minisci reactions. Organic & Biomolecular Chemistry, 17(41), 9074-9087.
- Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org.
- Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706.
- Wang, D.-Y., & Wasa, M. (2013). Developing ligands for palladium(II)-catalyzed C-H functionalization: intimate dialogue between ligand and substrate. Accounts of Chemical Research, 46(11), 2692-2703.
Sources
- 1. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 3. pure.hw.ac.uk [pure.hw.ac.uk]
- 4. nobelprize.org [nobelprize.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dspace.mit.edu [dspace.mit.edu]
factors affecting the performance of 2-Butylimidazole corrosion inhibitors
Welcome to the technical support center for 2-Butylimidazole and related imidazole-based corrosion inhibitors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to bridge the gap between theoretical knowledge and practical application, ensuring the integrity and success of your experiments.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound. Each problem is followed by potential causes and validated solutions.
Issue 1: Inconsistent or Lower-Than-Expected Inhibition Efficiency
You've run your experiment, but the calculated inhibition efficiency (IE%) is either fluctuating between trials or is significantly lower than anticipated.
Potential Causes:
-
Sub-optimal Concentration: The concentration of this compound is a critical factor. Too low, and the surface coverage is incomplete; too high, and you might see aggregation or no significant improvement in performance.
-
pH of the Corrosive Medium: The effectiveness of imidazole-based inhibitors can be highly dependent on the pH of the environment.[1][2] The protonation state of the imidazole ring affects its adsorption mechanism.
-
Contamination: Impurities in the corrosive medium or on the metal surface can interfere with the inhibitor's ability to form a protective film.
-
Inadequate Immersion Time: The protective film formation is not instantaneous. Insufficient time for the inhibitor to adsorb onto the metal surface will result in lower efficiency.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low inhibition efficiency.
Solutions:
-
Concentration Optimization:
-
Action: Perform a dose-response study by testing a range of this compound concentrations (e.g., from 10⁻⁵ M to 10⁻² M).
-
Rationale: This will help you identify the optimal concentration that provides the maximum inhibition efficiency before reaching a plateau. The relationship between concentration and inhibition efficiency often follows an adsorption isotherm model, such as the Langmuir or Freundlich isotherm.[3][4][5][6]
-
-
pH Control and Evaluation:
-
Action: Measure the pH of your corrosive solution before and during the experiment. If necessary, use buffers to maintain a stable pH. Conduct your experiments at various pH levels to determine the optimal range for this compound.
-
Rationale: In acidic solutions, the imidazole ring can become protonated, which alters its interaction with the metal surface.[2] Conversely, in neutral or alkaline solutions, the inhibitor exists in its molecular form, which may favor adsorption.[2]
-
-
Surface Preparation and Reagent Purity:
-
Action: Ensure your metal specimens are properly prepared according to standard protocols (e.g., grinding with silicon carbide paper, rinsing with deionized water and acetone, and drying). Use high-purity reagents for your corrosive media.
-
Rationale: A clean and uniform metal surface is essential for the reproducible formation of the inhibitor's protective film. Contaminants can act as physical barriers or create localized corrosion cells.
-
Issue 2: Decreased Inhibition Efficiency at Elevated Temperatures
Your experimental protocol requires testing at higher temperatures, but you observe a significant drop in the performance of this compound.
Potential Causes:
-
Desorption of the Inhibitor: The adsorption of corrosion inhibitors is an equilibrium process. At higher temperatures, the rate of desorption may increase more significantly than the rate of adsorption, leading to a reduction in surface coverage.[7]
-
Thermal Degradation: Although generally stable, at very high temperatures, organic molecules like this compound can begin to degrade.
-
Increased Corrosion Rate: The rate of the corrosion process itself is accelerated at higher temperatures, which may overwhelm the protective capabilities of the inhibitor film at a given concentration.[8]
Solutions:
-
Investigate Adsorption Mechanism:
-
Action: Calculate the standard free energy of adsorption (ΔG°ads) from your experimental data at different temperatures.
-
Rationale: The sign and magnitude of ΔG°ads can indicate the nature of the adsorption. Values around -20 kJ/mol or less negative are indicative of physisorption (weaker, electrostatic interactions), while values around -40 kJ/mol or more negative suggest chemisorption (stronger, covalent bonding).[9] Physisorption is generally more sensitive to temperature increases.[10]
-
-
Increase Inhibitor Concentration:
-
Action: If desorption is the primary issue, increasing the concentration of this compound at elevated temperatures can help shift the adsorption equilibrium back towards a more protected surface.
-
Rationale: A higher concentration in the bulk solution increases the likelihood of inhibitor molecules adsorbing onto the metal surface, counteracting the increased desorption rate.
-
-
Consider Synergistic Formulations:
-
Action: Investigate the addition of a synergistic agent that can enhance the thermal stability of the protective film. For instance, some studies have shown that halide ions or other organic compounds can improve the performance of corrosion inhibitors.[11][12][13]
-
Rationale: Synergistic compounds can co-adsorb with this compound, leading to a more stable and resilient protective layer that can withstand higher temperatures.[14][15]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How does this compound inhibit corrosion?
A1: this compound functions as a corrosion inhibitor primarily through adsorption onto the metal surface, forming a protective barrier.[16] This process involves a few key steps:
-
Adsorption: The imidazole ring, which is rich in electron density due to its nitrogen heteroatoms and π-electrons, interacts with the vacant d-orbitals of the metal atoms.[17]
-
Film Formation: The adsorbed inhibitor molecules create a film that acts as a physical barrier, isolating the metal from the corrosive environment.[18] The butyl group enhances the hydrophobicity of this film.
-
Reaction Inhibition: This protective layer blocks the active sites for both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) corrosion reactions.[16]
The mechanism can be visualized as follows:
Caption: Corrosion inhibition mechanism of this compound.
Q2: What is the role of the butyl group in this compound?
A2: The butyl group plays a significant role in the overall effectiveness of the inhibitor. Its primary contributions are:
-
Increased Hydrophobicity: The alkyl chain helps to create a more water-repellent (hydrophobic) barrier on the metal surface, which further prevents corrosive species from reaching the metal.
-
Enhanced Adsorption: The butyl group can increase the surface area of the molecule, potentially leading to stronger van der Waals interactions with the metal surface and contributing to a more densely packed protective film.
-
Solubility: The butyl group also influences the solubility of the inhibitor in different media, which is a crucial factor for its application in various industrial systems, such as in the oil and gas industry.[18][19][20][21]
Q3: Can I use this compound for any type of metal and corrosive environment?
A3: While this compound and its derivatives are effective for a range of metals, particularly mild steel in acidic environments, their performance is not universal.[22][23] Factors to consider include:
-
Metal Type: The electronic structure of the metal influences the strength of the adsorption bond. Imidazoles have shown good performance on steel, copper, and aluminum alloys.[24][25][26]
-
Corrosive Medium: The composition of the corrosive environment is critical. The presence of specific ions, such as chlorides or sulfides, can affect the stability of the protective film. This compound is commonly studied in acidic media like HCl and H₂SO₄.[9][27]
-
Operating Conditions: As discussed in the troubleshooting section, temperature and pH are key operational parameters that must be considered.[10][28]
Q4: How can I theoretically predict the effectiveness of a this compound derivative?
A4: Quantum chemical calculations, often performed using Density Functional Theory (DFT), are powerful tools for predicting the potential effectiveness of a corrosion inhibitor.[29][30] Key parameters include:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value suggests a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, indicating better adsorption.[31]
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value indicates a greater ability of the molecule to accept electrons from the metal, which can also contribute to the formation of a feedback bond.[31]
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap generally implies higher reactivity of the inhibitor molecule, which often correlates with higher inhibition efficiency.[32]
-
Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions with the metal surface.
Table 1: Quantum Chemical Parameters and Their Implication on Inhibition Efficiency
| Parameter | Implication for High Inhibition Efficiency |
| E_HOMO | Higher value |
| E_LUMO | Lower value |
| Energy Gap (ΔE) | Lower value |
| Dipole Moment (μ) | Higher value |
Note: These are general trends, and experimental validation is always necessary.
Part 3: Experimental Protocols
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the inhibitor film.
Step-by-Step Methodology:
-
Cell Setup: Assemble a three-electrode cell with the metal specimen as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Stabilization: Immerse the electrodes in the corrosive solution (with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Analysis: Plot the data as a Nyquist plot (Z_imaginary vs. Z_real) and fit it to an appropriate equivalent electrical circuit to determine parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl).
-
Calculate Inhibition Efficiency: IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] * 100 where R_ct(inh) and R_ct(blank) are the charge transfer resistances with and without the inhibitor, respectively.
Caption: Workflow for Electrochemical Impedance Spectroscopy.
References
- Al-Najjar, S. H., & Al-Baitai, A. Y. (2022). Physical Chemistry Research, 10(2), 179-194.
- Crolet, J. L., & Bonis, M. R. (n.d.). Effect of pH on the corrosion inhibition of mild steel in CO2 saturated brine solution.
- Fouda, A. S., et al. (2016). Corrosion Science.
- Haris, M., et al. (n.d.). Investigation of Corrosion Inhibition Activity of 3-butyl-2,4,5-triphenylimidazole and 3-butyl-2-(2-butoxyphenyl)-4,5-diphenylimidazole toward Carbon Steel in 1% NaCl Solution.
- Safir, E., et al. (2025). Exploring the structure–activity relationship of imidazole-based inhibitors for enhancing the electrochemical stability of mild steel: A combined experimental and theoretical study.
- BenchChem. (2025). A Comparative Guide to the Efficacy of 2,5-dibutyl-1H-imidazole as a Corrosion Inhibitor.
- Popa, M. V., et al. (2025). Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution.
- Sivaraju, M., Kannan, K., & Elavarasan, S. (2009). Inhibiting properties of imidazole and 2-methylimidazole as corrosion inhibitor for mild steel in hydrochloric acid. Oriental Journal of Chemistry, 25(1).
- Obot, I. B., et al. (2014).
- Kamal, M. S., & Al-Subiai, A. (2020). Review on Corrosion Inhibitors for Oil and Gas Corrosion Issues. MDPI.
- El-Maksoud, S. A. (2025). QSAR of Benzimidazole and 2-substituted derivatives as corrosion inhibitors by using the quantum chemical parameters.
- Abdullahi, B., et al. (2023). Molecular Dynamic Simulations and Quantum Chemical Studies of Nitrogen Based Heterocyclic Compounds as Corrosion Inhibitors on M. Chemical Reviews and Letters, 6, 114-127.
- He, L., et al. (2025). Understanding Thermal Stability and Inhibition Effectiveness of Corrosion Inhibitors at High Temperatures.
- International Chemical Group. (n.d.). Corrosion Inhibitors for Oil & Gas.
- Argyropoulos, V., et al. (n.d.). Synergistic effects of corrosion inhibitors for copper and copper alloy archaeological artefacts. Semantic Scholar.
- Wang, L., et al. (n.d.). Synergism of 2-mercaptobenzimidazole and oleic imidazoline on corrosion inhibition of carbon steel in CO2 -saturated brine solutions.
- Nesic, S., & Lee, J. (2025). Effect of Temperature on Adsorption Behavior and Corrosion Inhibition Performance of Imidazoline-Type Inhibitor.
- Unknown Author. (n.d.). Effect of Temperature and Inhibitor Concentration on the Corrosion of Cu-Ni alloy in 5% HCl Acid Solution.
- El-Sabbah, M. M. B., et al. (n.d.). Effectiveness of Some Novel Ionic Liquids on Mild Steel Corrosion Protection in Acidic Environment: Experimental and Theoretical Inspections. MDPI.
- SLB. (2017). Oil and Gas Corrosion Inhibitors.
- Antonijevic, M. M., & Petrovic, M. B. (2025). The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper.
- Kamal, M. S., & Al-Subiai, A. (2025). Review on Corrosion Inhibitors for Oil and Gas Corrosion Issues.
- Unknown Author. (n.d.). Electrochemical Studies of Mild Steel Corrosion Inhibition By 1-Butyl-3-Methylimidazolium Chloride In 2M H2SO4 medium.
- El-Haddad, M. (2025). The inhibition of mild steel corrosion in acidic medium by 2,2′-bis(benzimidazole).
- Cruz, J., et al. (n.d.). Electrochemistry and XPS study of an imidazoline as corrosion inhibitor of mild steel in an acidic environment.
- Vlcek, A., et al. (n.d.).
- Kokalj, A., et al. (2021). 2-Phenylimidazole Corrosion Inhibitor on Copper: An XPS and ToF-SIMS Surface Analytical Study. MDPI.
- Feng, L., et al. (n.d.). Effect of Halogen Anions on Corrosion Inhibition of Ionic Liquids. Journal of Chinese Society for Corrosion and Protection.
- Shahrabi, T., et al. (2025). Inhibition behaviour of 2-butine 1,4diol and tartrate salt, and their synergistic effects on corrosion of AA3003 aluminium alloy in 0.5% NaCl solution.
- Al-Malah, K. I. M., et al. (2023). Experimental and modeling analysis on the performance of 2-mercaptobenzimidazole corrosion inhibitor in hydrochloric acid solution during acidizing in the petroleum industry.
- Odusote, J. K., et al. (2024). Understanding the impact of inhibitor concentration, immersion periods, and temperature on the corrosion inhibition of 2-piperazin-1-yl-1,3-benzothiazole in HCl solution.
- Unknown Author. (2019).
- Lytle, D. A., & Schock, M. R. (n.d.).
- Unknown Author. (n.d.). Adsorption isotherms, kinetic and thermodynamic studies on cadmium and lead ions from water solutions using Amberlyst 15 resin.
- Hsissou, R., et al. (n.d.). Structure–Activity Relationship of Ionic Liquids for Acid Corrosion Inhibition. MDPI.
- O'Connell, R., et al. (n.d.). Corrosion inhibitor binding in an acidic medium: Interaction of 2-mercaptobenizmidazole with carbon-steel in hydrochloric acid.
- Zhang, Q. B., & Hua, Y. X. (n.d.). Ionic liquids with two typical hydrophobic anions as acidic corrosion inhibitors.
- Milošev, I., & Kokalj, A. (2025). Synergistic effect of 2-mercaptobenzimidazole and octylphosphonic acid as corrosion inhibitors for copper and aluminium – An electrochemical, XPS, FTIR and DFT study.
- Unknown Author. (n.d.). Adsorption isotherms for metals in single-metal systems and model fits...
- Unknown Author. (n.d.). Experimental studies on the corrosion inhibition performance of 2-(2-aminophenyl)benzimidazole for mild steel protection in HCl solution.
- Unknown Author. (2013). Batch Sorption Experiments: Langmuir and Freundlich Isotherm Studies for the Adsorption of Textile Metal Ions onto Teff. Semantic Scholar.
- Unknown Author. (n.d.). Exploring the Anticorrosion Performance of 2-(((4-Chlorobenzyl) Thiol) Methyl)-1H-Benzo[d]imidazole on Aluminum in 1 M HNO3.
- Unknown Author. (2025). Corrosion Inhibition Effect of 2-Chloro-1-(4-fluorobenzyl) benzimidazole on Copper in 0.5 M H2SO4 solution.
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- 25. 2-Phenylimidazole Corrosion Inhibitor on Copper: An XPS and ToF-SIMS Surface Analytical Study [mdpi.com]
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- 27. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 28. Corrosion control in water supply systems: effect of pH, alkalinity, and orthophosphate on lead and copper leaching from brass plumbing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. physchemres.org [physchemres.org]
- 32. researchgate.net [researchgate.net]
Technical Support Center: Understanding the Effect of Temperature on 2-Butylimidazole Inhibition Efficiency
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments investigating the effect of temperature on the inhibition efficiency of 2-Butylimidazole. Here, we will move beyond simple protocols to explain the underlying scientific principles, helping you to interpret your results accurately and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: How does this compound inhibit processes like corrosion?
A1: this compound, like other imidazole derivatives, primarily functions as an inhibitor by adsorbing onto the surface of a material, such as a metal in a corrosive environment. This creates a protective barrier that isolates the material from the corrosive agents. The imidazole ring, rich in electron density due to the presence of nitrogen atoms, and the butyl group contribute to this adsorption. The mechanism can be broadly categorized into two types of adsorption: physisorption and chemisorption.
-
Physisorption: This is a weaker form of adsorption involving electrostatic interactions (van der Waals forces) between the charged inhibitor molecules and the charged metal surface.
-
Chemisorption: This is a stronger form of adsorption where a chemical bond is formed between the inhibitor molecule and the material's surface, often involving the sharing of electrons between the nitrogen atoms in the imidazole ring and the vacant d-orbitals of the metal.
Q2: What is the expected effect of increasing temperature on the inhibition efficiency of this compound?
A2: The effect of temperature on the inhibition efficiency of this compound is not always straightforward and depends on the dominant mode of adsorption.
-
Decreased Efficiency with Increased Temperature: In many cases, the inhibition efficiency of organic inhibitors, including some imidazole derivatives, decreases as the temperature rises.[1][2][3] This is typically indicative of physisorption . With higher temperatures, the kinetic energy of the inhibitor molecules increases, leading to a higher rate of desorption from the material's surface, thus reducing the protective coverage.[4][5]
-
Increased Efficiency with Increased Temperature: Conversely, if the inhibition efficiency increases with temperature, it often suggests a chemisorption process.[6][7] The higher temperature provides the activation energy needed for the formation of stronger chemical bonds between the this compound and the surface.
-
Mixed Behavior: It is also possible to observe a mixed or comprehensive adsorption behavior where both physisorption and chemisorption play a role.[8][9] The dominant mechanism may shift with temperature.
Q3: How can I determine whether physisorption or chemisorption is the dominant mechanism in my experiment?
A3: The dominant adsorption mechanism can be inferred from thermodynamic parameters calculated from your experimental data, specifically the Gibbs free energy of adsorption (ΔG°ads) and the heat of adsorption (ΔH°ads).
-
Gibbs Free Energy of Adsorption (ΔG°ads):
-
Values of ΔG°ads around -20 kJ/mol or less negative are generally associated with physisorption.
-
Values around -40 kJ/mol or more negative are indicative of chemisorption.
-
Values between -20 and -40 kJ/mol suggest a mixed-mode adsorption.[10]
-
-
Heat of Adsorption (ΔH°ads):
-
A negative ΔH°ads value indicates that the adsorption process is exothermic, which is typical for both physisorption and chemisorption.
-
A positive ΔH°ads value suggests an endothermic process, which is more commonly associated with chemisorption.
-
These parameters can be calculated by fitting your experimental data to various adsorption isotherms (e.g., Langmuir, Temkin, Freundlich).
Troubleshooting Guide
Problem 1: My inhibition efficiency is decreasing significantly at higher temperatures. How can I improve it?
Possible Cause: This is a classic sign of physisorption being the dominant mechanism, where the inhibitor molecules are desorbing from the surface at elevated temperatures.
Troubleshooting Steps:
-
Increase Inhibitor Concentration: A higher concentration of this compound can shift the adsorption-desorption equilibrium towards adsorption, partially compensating for the effect of increased temperature.
-
Introduce a Synergistic Agent: Consider adding a small amount of a synergistic agent, such as iodide ions. These ions can co-adsorb with the this compound molecules, stabilizing the protective layer and enhancing its adhesion at higher temperatures.
-
Modify the Inhibitor Structure: For long-term research and development, consider derivatives of this compound with functional groups that can promote stronger, more heat-resistant bonds with the surface (chemisorption).
Problem 2: I am seeing inconsistent and non-reproducible results at different temperatures.
Possible Cause: Inconsistent results can stem from several experimental factors that are exacerbated by temperature changes.
Troubleshooting Steps:
-
Ensure Strict Temperature Control: Use a calibrated water bath or thermostat with good temperature stability (±1°C or better). Temperature fluctuations during the experiment can significantly affect corrosion rates and inhibitor performance.
-
Standardize Surface Preparation: The surface of your material must be prepared consistently for each experiment. Variations in polishing, cleaning, and drying can lead to different surface activities and inhibitor adsorption characteristics.
-
Control the Corrosive Environment: Ensure that the concentration of the corrosive medium is consistent. For experiments in acidic solutions, be aware that the volatility of the acid can change with temperature, potentially altering the corrosivity of the environment.
-
Pre-equilibration: Allow the system to reach thermal equilibrium before starting your measurements. This means placing your electrochemical cell in the temperature-controlled environment for a sufficient amount of time before initiating any scans or recordings.
Problem 3: My electrochemical data (EIS and Potentiodynamic Polarization) looks noisy at higher temperatures.
Possible Cause: Higher temperatures increase the rates of all electrochemical reactions, including the corrosion process itself. This can lead to a more dynamic and less stable interface, resulting in noisier data.
Troubleshooting Steps:
-
Optimize Your Electrochemical Setup:
-
Check your reference electrode for air bubbles and ensure it has a good liquid junction.
-
Ensure the Luggin capillary is positioned close to the working electrode surface to minimize IR drop.
-
Use a Faraday cage to shield the setup from external electrical noise.
-
-
Adjust Measurement Parameters:
-
For EIS, you may need to adjust the AC amplitude or frequency range to obtain a better-defined spectrum.
-
For potentiodynamic polarization, a slower scan rate might be necessary to allow the system to respond to the potential changes at higher reaction rates.
-
-
Data Averaging: If possible with your software, perform multiple scans and average the data to improve the signal-to-noise ratio.
Experimental Protocols
Protocol 1: Gravimetric (Weight Loss) Measurement of Inhibition Efficiency
This method provides a direct measure of material loss and is a reliable way to assess inhibitor performance at different temperatures.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare replicate coupons of the material (e.g., mild steel) with a defined surface area.
-
Mechanically polish the coupons with successively finer grades of emery paper.
-
Degrease the coupons with a suitable solvent (e.g., acetone) in an ultrasonic bath.
-
Rinse with distilled water and dry thoroughly.
-
Accurately weigh each coupon to four decimal places (Winitial).
-
-
Experimental Setup:
-
Prepare the corrosive solution (e.g., 1 M HCl) with and without various concentrations of this compound.
-
Place the solutions in beakers within a thermostatically controlled water bath set to the desired temperature (e.g., 30°C, 40°C, 50°C, 60°C).[2]
-
Allow the solutions to reach the target temperature.
-
-
Immersion:
-
Immerse the pre-weighed coupons into the solutions.
-
Ensure the coupons are fully submerged and not in contact with each other.
-
Leave the coupons immersed for a fixed period (e.g., 6 hours).
-
-
Post-Immersion Processing:
-
Carefully remove the coupons from the solutions.
-
Rinse with distilled water to remove any remaining corrosive solution.
-
Clean the coupons with a soft brush to remove any loose corrosion products.
-
Rinse again with distilled water, then with acetone, and dry.
-
Accurately weigh the cleaned and dried coupons (Wfinal).
-
-
Calculations:
-
Weight Loss (ΔW): ΔW = Winitial - Wfinal
-
Corrosion Rate (CR): CR = (ΔW) / (A × t), where A is the surface area and t is the immersion time.
-
Inhibition Efficiency (IE%): IE% = [(CRblank - CRinhibitor) / CRblank] × 100, where CRblank is the corrosion rate without inhibitor and CRinhibitor is the corrosion rate with inhibitor.
-
Data Presentation
Summarize your quantitative data in a clear and structured table for easy comparison.
| Temperature (°C) | Inhibitor Concentration (mM) | Weight Loss (g) | Corrosion Rate (g/m²h) | Inhibition Efficiency (%) |
| 30 | 0 (Blank) | Value | Value | - |
| 30 | 1.0 | Value | Value | Value |
| 30 | 5.0 | Value | Value | Value |
| 40 | 0 (Blank) | Value | Value | - |
| 40 | 1.0 | Value | Value | Value |
| 40 | 5.0 | Value | Value | Value |
| 50 | 0 (Blank) | Value | Value | - |
| 50 | 1.0 | Value | Value | Value |
| 50 | 5.0 | Value | Value | Value |
Note: The values in this table are placeholders. You should populate it with your experimental data.
Visualizations
Logical Relationship between Temperature and Inhibition Mechanism
Caption: Relationship between temperature, adsorption type, and inhibition efficiency.
Experimental Workflow for Temperature-Dependent Inhibition Studies
Caption: Standard workflow for evaluating temperature effects on inhibitors.
References
- Effect of Temperature on Adsorption Behavior and Corrosion Inhibition Performance of Imidazoline-Type Inhibitor.
- A Comparative Guide to the Efficacy of 2,5-dibutyl-1H-imidazole as a Corrosion Inhibitor. Benchchem.
- Diagrammatic illustration of the three adsorptions (physisorption, chemisorption, and retro-donation mechanisms) of organic corrosion inhibitors (DHATs).
- Physisorption and chemisorption attributed by the hybrid inhibitors.
- The relationship between corrosion rate and temperature for different concentrations of MIP.
- The Effect of Temperature and Inhibitor on Corrosion of Carbon Steel in Acid Solution under Static Study. International Journal of Applied Engineering Research.
- Adsorption of 1- and 2-Butylimidazoles at the Copper/Air and Steel/Air Interfaces Studied by Sum Frequency Generation Vibrational Spectroscopy.
- Corrosion inhibitors: physisorbed or chemisorbed?.
- Effect of Temperature on the Corrosion Inhibition of 4- ethyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide on. Biointerface Research in Applied Chemistry.
- Temperature Effect on the Corrosion Inhibition of Carbon Steel by Polymeric Ionic Liquids in Acid Medium. MDPI.
- Temperature Effects on the Corrosion Inhibition of Mild Steel in Acidic Solutions by Aqueous Extract of Fenugreek Leaves. International Journal of Electrochemical Science.
- Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Deriv
- Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution. Scientific Reports.
- Temperature Dependence of Adsorption and Effectiveness for a Pyrimidinium-Type Corrosion Inhibitor on Mild Steel.
- 1-Butyl-3-methylimidazolium methane sulfonate ionic liquid corrosion inhibitor for mild steel alloy: Experimental, optimization and theoretical studies. PubMed Central.
- Investigation of Corrosion Inhibition Activity of 3-butyl-2,4,5-triphenylimidazole and 3-butyl-2-(2-butoxyphenyl)-4,5-diphenylimidazole toward Carbon Steel in 1% NaCl Solution.
- Corrosion Inhibition and Adsorption Properties of 2-Methyl Imidazole on Mild Steel in Binary Acid Mixture of (HNO3+HCl). International Journal for Pharmaceutical Research Scholars.
- Corrosion inhibition mechanism of imidazole ionic liquids with high temper
- Corrosion inhibition and adsorption mechanism of novel imidazopyridine corrosion inhibitors: Electrochemical and comput
- 2-Phenylimidazole Corrosion Inhibitor on Copper: An XPS and ToF-SIMS Surface Analytical Study. MDPI.
- Adsorption and corrosion inhibition characteristics of 2–(chloromethyl)benzimidazole for C1018 carbon steel in a typical sweet corrosion environment: Effect of chloride ion concentration and temperature. University of Nottingham Ningbo China.
- Adsorption and thermodynamic studies of the corrosion Inhibition effect of Desmodium adscendens (Swartz) extract on carbon steel in 2 M HCl. PubMed Central.
- Study of Adsorption/Desorption Effect of 2-Mercaptobenzothiazole as Sweet Corrosion Inhibitor on API-5L X60 Steel.
- Effect of temperature on the inhibition of the acid corrosion of steel by benzimidazole derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ripublication.com [ripublication.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adsorption and corrosion inhibition characteristics of 2–(chloromethyl)benzimidazole for C1018 carbon steel in a typical sweet corrosion environment: Effect of chloride ion concentration and temperature - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. electrochemsci.org [electrochemsci.org]
- 10. researchgate.net [researchgate.net]
dealing with moisture sensitivity of 2-Butylimidazole
Welcome to the technical support center for 2-Butylimidazole. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to ensure the successful application of this versatile compound in your experiments. As an air-sensitive and hygroscopic material, proper handling of this compound is critical to achieving reproducible and accurate results.[1]
Introduction to this compound's Sensitivity
This compound is a valuable building block and catalyst in organic synthesis, finding applications in the development of pharmaceuticals, ionic liquids, and specialized polymers.[2] However, its utility is intrinsically linked to its chemical stability. The imidazole ring, particularly the N-H proton, is susceptible to interaction with atmospheric moisture. While not pyrophoric, this hygroscopic nature means the compound readily absorbs water from the air, which can lead to both physical changes and undesirable chemical consequences in sensitive reactions.[3]
This guide provides a structured approach to understanding and mitigating the challenges associated with the moisture sensitivity of this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and properties of this compound.
Q1: How should I store this compound upon receiving it?
A1: Immediately upon receipt, the container should be stored in a cool, dry, and dark location.[4] It is imperative to keep the container tightly sealed and, for long-term storage, placing it inside a desiccator or a controlled inert atmosphere, such as a glovebox, is best practice.[5] Recommended storage temperatures are typically between 0-8°C.[2]
Q2: Is this compound classified as a hazardous material?
A2: Yes, this compound is considered hazardous. It can cause skin and serious eye irritation.[6][7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn when handling this chemical.[8] All manipulations should ideally be performed in a chemical fume hood.[4]
Q3: What are the visible signs that my this compound has been compromised by moisture?
A3: this compound is typically a white to off-white crystalline powder or solid.[2] Exposure to moisture can cause the powder to clump, become gummy, or even liquefy into a pasty mess, making accurate weighing and dispensing difficult.[3][9] Any significant deviation from a free-flowing solid should be considered a sign of moisture contamination.
Q4: Can I use this compound that has been accidentally exposed to air?
A4: It is strongly discouraged, especially for moisture-sensitive applications like catalysis or anhydrous reactions. Absorbed water can act as an unwanted nucleophile, a proton source/sink, or a catalyst poison, leading to side reactions, reduced yields, and poor reproducibility. For less sensitive applications, the material might be usable, but it would require rigorous drying under high vacuum, a process that may not fully remove all bound water.[10]
Q5: What is the best way to transfer and weigh this compound?
A5: The most reliable method is to handle the compound inside an inert-atmosphere glovebox.[5][11][12] This environment protects the material from both oxygen and water vapor.[5] If a glovebox is unavailable, a glove bag with a positive pressure of inert gas (nitrogen or argon) can be used.[1] For transfers outside of a controlled atmosphere, work quickly and minimize exposure time to the air.[9]
Part 2: Troubleshooting Guide for Experimental Applications
This section is formatted to help you diagnose and resolve specific issues encountered during your experiments that may be linked to the handling of this compound.
Scenario 1: Poor or Inconsistent Reaction Yields
Q: My reaction, which uses this compound as a catalyst/reagent, is giving me low and unpredictable yields. What could be the cause?
A: This is a classic symptom of moisture contamination. Water can interfere in several ways:
-
Catalyst Deactivation: In many metal-catalyzed reactions where imidazoles act as ligands, water can compete for coordination sites on the metal center or hydrolyze the active catalytic species.
-
Side Reactions: Water can act as a nucleophile, leading to the hydrolysis of starting materials or intermediates. For example, in esterification or acylation reactions, the presence of water will lead to the formation of carboxylic acids, consuming reagents and complicating purification.
-
Altered Reaction Conditions: As a weak base, this compound's basicity can be altered by the presence of water, affecting the pH and kinetics of the reaction.
Troubleshooting Protocol:
-
Verify Reagent Integrity: Use a fresh, unopened bottle of this compound or a sample that has been rigorously stored under inert conditions.
-
Ensure Anhydrous Conditions: All solvents must be anhydrous grade and handled under inert gas. Glassware should be oven-dried or flame-dried immediately before use and cooled under a stream of nitrogen or argon.[6]
-
Implement Inert Atmosphere Techniques: Assemble your reaction under a positive pressure of inert gas using a Schlenk line or in a glovebox.[2] This prevents atmospheric moisture from entering the reaction vessel.
Scenario 2: Appearance of Unexpected Byproducts
Q: I am observing unexpected peaks in my NMR/LC-MS analysis that I cannot account for. Could this be related to the this compound?
A: Yes, very likely. If your reaction involves electrophilic reagents (e.g., acid chlorides, anhydrides, isocyanates), absorbed water on the this compound can hydrolyze these reagents, leading to byproducts.
-
Hydrolysis Products: For example, if you are reacting an acid chloride with an alcohol, any water present will hydrolyze the acid chloride to the corresponding carboxylic acid. This acid can then participate in undesired acid-base reactions or other side pathways.
-
Reactivity with Imidazole: The imidazole ring itself can react. The N-H proton is acidic and can be deprotonated, while the other nitrogen is nucleophilic. Water can mediate or participate in unexpected proton transfer events or side reactions involving the imidazole core.
Troubleshooting Protocol:
-
Pre-dry the Reagent: If you suspect your this compound has been slightly exposed to moisture, you can attempt to dry it under high vacuum for several hours before use.[10] However, for critical applications, using a fresh sample is always preferable.
-
Control the Order of Addition: In some cases, adding the this compound to the reaction mixture before the most water-sensitive reagent can allow any trace moisture to react with less critical components first. However, this is not a substitute for proper anhydrous technique.
-
Analyze a Blank Run: Perform a small-scale reaction without your primary substrate but including the solvent, this compound, and other reagents. This can help you identify byproducts that arise from interactions between these components in the presence of trace water.
Part 3: Best Practices and Experimental Protocols
To ensure the highest level of scientific integrity and reproducibility, the following protocols and diagrams outline the recommended procedures for handling this compound.
Key Properties Table
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂ | [7] |
| Molecular Weight | 124.19 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Storage Temperature | 0-8°C | [2] |
| Key Hazards | Skin Irritant, Serious Eye Irritant | [6][7] |
| Sensitivity | Air & Moisture Sensitive | [1] |
Diagram: Recommended Handling Workflow for this compound
This diagram illustrates the critical steps for maintaining the integrity of this compound from storage to experimental use.
Caption: Workflow for handling moisture-sensitive this compound.
Protocol: Setting up a Reaction with this compound using a Schlenk Line
This protocol provides a step-by-step guide for researchers who do not have access to a glovebox.
-
Glassware Preparation: Ensure all glassware (reaction flask, stir bar, condenser, etc.) is thoroughly cleaned and dried in an oven at >120°C for at least 4 hours. Assemble the glassware hot and allow it to cool under a stream of dry inert gas (e.g., nitrogen or argon).
-
Reagent Weighing: In a new, sealed container, quickly weigh the required amount of this compound. Minimize the time the container is open to the atmosphere to less than 30 seconds. Immediately transfer the solid to the reaction flask against a positive flow of inert gas.
-
System Purge: Seal the reaction flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask under vacuum (be careful not to lose your solid) and backfill with inert gas. Repeat this vacuum/backfill cycle 3-5 times to ensure the removal of all atmospheric air and moisture.[2]
-
Solvent Addition: Add anhydrous solvent to the reaction flask using a gas-tight syringe that has been purged with inert gas.[6]
-
Initiate Reaction: Add other reagents via syringe. Maintain a positive pressure of inert gas throughout the entire reaction, typically by using a balloon or a bubbler system connected to the Schlenk line.[2]
References
- Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, University of Groningen. 2008.
- Hints for Handling Air-Sensitive Materials. Fauske & Associates. 2020.
- How do you handle hygroscopic salts?. HepatoChem.
- How To: Store Reagents. Department of Chemistry, University of Rochester.
- This compound. ChemBK.
- Butylimidazole | C7H12N2 | CID 61347. PubChem, National Institutes of Health.
- How do you handle hygroscopic solutes in the lab?. TutorChase.
- 2-butyl-1H-imidazole | C7H12N2 | CID 11815351. PubChem, National Institutes of Health.
- Hygroscopic: What it Means, What You Need to Know. CORECHEM Inc.
- 2-butyl-1H-imidazole | C7H12N2 | CID 11815351. PubChem, National Institutes of Health.
- Hydroxyl Group (V)>1> and Imidazole (X)>2> Catalysis. The General Base Catalysis of Ester Hydrolysis by Imidazole and the Influence of a Neighboring Hydroxyl Group. Journal of the American Chemical Society. 1963.
- Butylation of 1-imidazole and methylation of 1-butylimidazole using packed bed reactors (PBRs). ResearchGate. 2021.
- How To: Troubleshoot a Reaction. Department of Chemistry, University of Rochester.
- Steric effects in imidazole-catalyzed hydrolysis of esters of N-acetylserinamide and of p-nitrophenol. PubMed, National Institutes of Health. 1968.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central, National Institutes of Health. 2021.
- Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. Frontiers in Chemistry. 2023.
- Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. MDPI. 2023.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 3. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 4. 1-Butylimidazole(4316-42-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. ossila.com [ossila.com]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 7. 2-butyl-1H-imidazole | C7H12N2 | CID 11815351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. tutorchase.com [tutorchase.com]
- 10. How To [chem.rochester.edu]
- 11. molan.wdfiles.com [molan.wdfiles.com]
- 12. fauske.com [fauske.com]
Technical Support Center: Production of 2-Butylimidazole
An in-depth guide to scaling the synthesis of 2-Butylimidazole, a critical intermediate in pharmaceutical and materials science applications.[1][2] This technical support center offers detailed troubleshooting for common experimental challenges, from bench-scale optimization to pilot-plant scale-up.
Core Synthesis Pathway: The Radziszewski Reaction
The most common and industrially relevant method for synthesizing this compound is the Debus-Radziszewski reaction.[3][4] This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (valeraldehyde, the five-carbon aldehyde corresponding to the butyl group), and a source of ammonia.[3][5][6]
The overall transformation is valued for its atom economy, incorporating all components into the final product.[5]
Visualizing the Reaction Pathway
Caption: Overall scheme of the Radziszewski synthesis for this compound.
Detailed Experimental Protocol (Bench-Scale)
This protocol is a foundational starting point. Optimization will be necessary based on your specific laboratory conditions and desired scale.
Materials:
-
Glyoxal (40% solution in water)
-
Valeraldehyde (n-Butyraldehyde)
-
Ammonium acetate or aqueous ammonia
-
Glacial Acetic Acid (as solvent, optional)
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine glyoxal, valeraldehyde, and a significant molar excess of the ammonia source (e.g., ammonium acetate).[1][3] The use of a solvent like glacial acetic acid is common in classic protocols.[1]
-
Reaction Conditions: The reaction can often be initiated at room temperature, followed by gentle heating to 70-90°C to drive the reaction to completion.[3]
-
Monitoring: Track the disappearance of the valeraldehyde starting material using Thin Layer Chromatography (TLC).[3] This is crucial to determine the reaction endpoint and avoid unnecessary heating that could promote side reactions.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.[1]
-
Neutralization & Extraction: Neutralize the acidic mixture with a suitable base (e.g., sodium bicarbonate) until alkaline. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.[1] this compound is a relatively polar compound, so ensure efficient extraction.[3]
-
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.[1]
-
Purification: The crude this compound is often an oil or low-melting solid. For high purity, fractional vacuum distillation is the recommended method, especially for larger quantities.[3]
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis and scale-up of this compound in a question-and-answer format.
Category 1: Low Reaction Yield
Q1: My reaction yield is consistently below 50%. What are the primary causes?
Low yields in the Radziszewski synthesis are a frequent challenge and can stem from several factors:[3][7]
-
Side Reactions: The most common competing reaction is the formation of oxazole byproducts.[3][7] This occurs when the dicarbonyl compound reacts with the aldehyde without sufficient ammonia present.
-
Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time or a temperature that is too low.[3]
-
Suboptimal Stoichiometry: The molar ratio of the reactants is critical. An insufficient amount of the ammonia source is a primary driver of side reactions.[7]
-
Reagent Purity: The purity of the glyoxal and valeraldehyde starting materials is crucial. Impurities can introduce competing reactions and reduce the yield of the desired product.[3]
Q2: How can I systematically improve my yield?
To boost your yield, consider the following optimization steps:
-
Adjust Reactant Stoichiometry: Use a significant molar excess of the ammonia source (e.g., ammonium acetate or aqueous ammonia) relative to the aldehyde and dicarbonyl components.[3] This shifts the equilibrium to favor the formation of the diimine intermediate required for imidazole synthesis, thereby suppressing oxazole formation.[3]
-
Optimize Reaction Temperature: Systematically evaluate the reaction temperature. While higher temperatures can increase the reaction rate, excessive heat can also promote the degradation of reactants and products or favor side reactions. A range of 70-90°C is often a good starting point for optimization.[3]
-
Monitor Reaction Progress: Use TLC to monitor the consumption of the limiting reagent (typically the aldehyde).[3] Only stop the reaction once the starting material is no longer visible.
-
Consider a Catalyst: While the base reaction proceeds without one, various catalysts, including Lewis acids or supported catalysts, have been shown to improve yields and reaction times in related imidazole syntheses.[7][8]
Category 2: Purity & Byproduct Formation
Q1: I've isolated my product, but analytical data (NMR, GC-MS) shows a significant impurity. What is it and how do I prevent it?
The most likely major byproduct is an oxazole derivative, formed from the condensation of glyoxal and valeraldehyde. The key prevention strategy is to ensure a high concentration of ammonia throughout the reaction. By using a large excess of the ammonia source, you favor the nucleophilic attack of ammonia on the carbonyls, leading to the imidazole ring.[3]
Q2: My final product is a dark-colored oil, not the expected colorless to light yellow liquid. What causes this and how can I purify it?
Dark coloration often indicates the presence of polymeric byproducts or degradation products, which can result from excessive heating or extended reaction times.
-
Prevention: Adhere to the optimal reaction time as determined by TLC monitoring and avoid overheating the reaction mixture.
-
Purification: The most effective method for removing colored impurities and isolating pure this compound is fractional vacuum distillation .[3] This technique is essential for obtaining a high-purity product, especially at a larger scale. For smaller scales, flash column chromatography may also be employed.[1]
Category 3: Scale-Up Challenges
Q1: I have a successful bench-scale protocol, but the reaction failed at a 10L scale. What are the key differences to consider when scaling up?
Scaling up introduces significant challenges related to physical processes that are negligible at the lab scale.[9][10]
-
Heat Transfer: The surface-area-to-volume ratio decreases dramatically upon scale-up. The Radziszewski reaction can be exothermic, and inefficient heat dissipation in a large reactor can lead to temperature spikes, promoting side reactions and creating safety hazards.[11] Ensure your large-scale reactor has adequate cooling capacity.[12]
-
Mixing Efficiency: Achieving homogenous mixing of the reactants in a large volume is more difficult.[9] Poor mixing can create localized "hot spots" or areas with suboptimal stoichiometry, leading to increased byproduct formation and lower yields. The type of impeller and mixing speed must be carefully considered.
-
Reagent Addition Rate: At the bench scale, reagents are often mixed at once. In a large reactor, controlled, slow addition of one reagent (e.g., the aldehyde) to the mixture of the others can help manage the reaction exotherm and maintain optimal stoichiometry.[12]
Q2: How do I design a robust scale-up process?
A successful scale-up requires a systematic approach:
-
Process Understanding: Fully characterize your reaction at the lab scale. Understand the reaction kinetics, thermodynamics (is it exothermic?), and the impact of key parameters.
-
Pilot Plant Run: Before moving to full production scale, conduct an intermediate pilot-scale run. This helps identify unforeseen issues with heat transfer and mixing in a controlled manner.[12]
-
Engineering Controls: Work with chemical engineers to select the appropriate reactor type, ensuring it has sufficient cooling, proper agitation, and ports for sensors (temperature, pH) and controlled reagent addition.[12]
Troubleshooting Workflow Diagram
This diagram provides a logical path for diagnosing and solving common synthesis problems.
Caption: A decision-making workflow for troubleshooting this compound synthesis.
Product Characterization & Analytical Techniques
Confirming the identity and purity of the final product is a critical step. The following techniques are recommended:
| Technique | Purpose | Expected Observations for this compound |
| NMR Spectroscopy | Structural Elucidation & Purity | 1H and 13C NMR will confirm the imidazole ring structure and the butyl chain. Integration of peaks can be used to assess purity against a known standard.[13] |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Provides the molecular weight of the compound (C₇H₁₂N₂ = 124.19 g/mol ), confirming its identity.[2][13] Often coupled with GC or LC for purity analysis. |
| GC/LC-MS | Purity Analysis & Byproduct ID | Separates this compound from impurities, allowing for quantification of purity and identification of byproducts like oxazoles.[14][15][16] |
| FTIR Spectroscopy | Functional Group Identification | Shows characteristic peaks for N-H stretching in the imidazole ring and C-H stretching of the butyl group. |
Safety & Handling Precautions
Scaling up production requires stringent adherence to safety protocols.
-
Butyraldehyde (Valeraldehyde): This is a highly flammable liquid and vapor.[17] It can form explosive peroxides when exposed to air and is incompatible with strong acids and bases.[18] Handle in a well-ventilated fume hood, away from ignition sources, and use grounded equipment to prevent static discharge.[17][19][20]
-
Ammonia: Aqueous ammonia is corrosive and can cause severe skin burns and eye damage. The vapor is irritating to the respiratory system. Always handle in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and chemical goggles.[18]
-
General Precautions: Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[18] Ensure an emergency eyewash station and safety shower are accessible.
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- Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry Stable-Isotope Dilution Analysis - PubMed. [Link]
- Synthesis and evaluation of novel 2-butyl-4-chloro-1-methylimidazole embedded chalcones and pyrazoles as angiotensin converting enzyme (ACE) inhibitors - PubMed. [Link]
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- Butylimidazole | C7H12N2 | CID 61347 - PubChem - NIH. [Link]
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Validation & Comparative
A Comprehensive Guide to 2-Butylimidazole and its Efficacy as a Corrosion Inhibitor: A Comparative Analysis
Introduction to Corrosion Inhibition
Corrosion, the gradual degradation of materials by chemical or electrochemical reaction with their environment, represents a significant challenge across numerous industries, leading to substantial economic losses and safety concerns. The use of corrosion inhibitors is a primary strategy to mitigate this degradation.[1] These chemical compounds, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal.[2] Among the most promising classes of organic inhibitors are heterocyclic compounds, such as imidazole and its derivatives.[3][4][5] These molecules are highly effective due to the presence of heteroatoms (like nitrogen) and π-electrons in their structure, which facilitate strong adsorption onto metal surfaces, forming a protective barrier.[2][5]
This guide provides a detailed comparative study of 2-Butylimidazole against other established corrosion inhibitors, including benzotriazole, tolyltriazole, and various imidazole derivatives. By synthesizing experimental data and mechanistic insights, this document serves as a technical resource for researchers, scientists, and professionals in materials science and chemical engineering.
Part 1: Experimental Methodologies for Inhibitor Evaluation
To objectively assess and compare the performance of corrosion inhibitors, a combination of electrochemical, surface analysis, and weight loss techniques are employed. These methods provide quantitative data on inhibition efficiency and qualitative insights into the protective film's nature.
Electrochemical Techniques
Electrochemical methods are rapid and highly sensitive, offering real-time information on the corrosion process.
A. Potentiodynamic Polarization (PDP) This technique measures the current response of a metal sample to a controlled change in its electrical potential. The resulting Tafel plots provide crucial parameters such as the corrosion potential (Ecorr) and, most importantly, the corrosion current density (icorr). A lower icorr value signifies a lower corrosion rate. The Inhibition Efficiency (IE%) is calculated as follows:
IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] x 100
Where icorr(blank) is the corrosion current density without the inhibitor and icorr(inhibitor) is the density with the inhibitor.
B. Electrochemical Impedance Spectroscopy (EIS) EIS is a non-destructive technique that analyzes the corrosion system's response to a small, sinusoidal AC voltage signal across a wide frequency range. The key parameter derived from EIS is the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. A higher Rct value indicates better corrosion protection. The IE% is calculated using:
IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100
Where Rct(inhibitor) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively.[6]
Standard Experimental Protocols
Protocol 1: Potentiodynamic Polarization (PDP) Measurement
-
Electrode Preparation: A metal coupon (e.g., mild steel) is embedded in resin, leaving a known surface area exposed. The surface is abraded with successive grades of SiC paper, rinsed with deionized water and acetone, and dried.
-
Cell Setup: A three-electrode electrochemical cell is assembled with the metal coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Test Solution: The corrosive medium (e.g., 1 M HCl) is prepared, both with and without the desired concentration of the inhibitor.
-
Measurement: The working electrode is immersed in the test solution, and the open-circuit potential (OCP) is allowed to stabilize (typically for 30-60 minutes). The potential is then scanned from a cathodic to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Analysis: The Tafel regions of the resulting polarization curve are extrapolated to determine the corrosion current density (icorr).
Protocol 2: Electrochemical Impedance Spectroscopy (EIS) Measurement
-
Setup: The electrode and cell setup are identical to the PDP protocol.
-
Measurement: After OCP stabilization, a small amplitude AC voltage (e.g., 10 mV) is applied at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).
-
Analysis: The impedance data is plotted (Nyquist and Bode plots) and fitted to an equivalent electrical circuit to determine the charge transfer resistance (Rct).
Surface Analysis Techniques
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the metal surface to visually assess the extent of corrosion damage, such as pitting and uniform corrosion, and to observe the morphology of the protective inhibitor film.[7]
-
X-ray Photoelectron Spectroscopy (XPS): An advanced surface-sensitive technique used to determine the elemental composition and chemical state of the atoms within the top few nanometers of the surface. It confirms the adsorption of the inhibitor and helps elucidate the chemical nature of the protective film.[8][9][10]
Caption: Workflow for the evaluation of corrosion inhibitor performance.
Part 2: Mechanism of Action of Imidazole Derivatives
Imidazole derivatives function as corrosion inhibitors by adsorbing onto the metal surface, creating a protective film that acts as a barrier to the corrosive environment.[11] This process can involve two primary types of interaction: physisorption and chemisorption.[7][12]
-
Physisorption: Involves electrostatic attraction between the charged inhibitor molecules and the charged metal surface.
-
Chemisorption: Involves the sharing of electrons or coordinate bond formation between the inhibitor and the metal. This is facilitated by the presence of electron-rich centers in the inhibitor molecule, such as the nitrogen atoms and π-electrons in the imidazole ring, which can interact with the vacant d-orbitals of metal atoms like iron.[11]
The molecular structure of this compound is particularly effective. The imidazole ring provides the primary adsorption sites, while the electron-donating butyl group increases the electron density on the ring, strengthening its bond with the metal. Furthermore, the butyl chain enhances the hydrophobicity of the adsorbed layer, repelling water and corrosive species from the surface.[11]
Caption: Diagram of this compound inhibiting corrosion via surface adsorption.
Part 3: Comparative Performance Analysis
The efficacy of a corrosion inhibitor is best understood through direct comparison with established alternatives under similar experimental conditions.
Performance Data Summary
The following table consolidates data from various studies to compare the inhibition efficiency of imidazole derivatives with other common inhibitors.
| Inhibitor | Metal | Corrosive Medium | Concentration | Technique | Inhibition Efficiency (%) |
| 2-Methylimidazole | Mild Steel | 1 N HCl | ~5 mM | Mass Loss | >90%[13] |
| Substituted Imidazole (MSPI) | Mild Steel | 1 M HCl | 1 mM | Weight Loss | 99.1%[11] |
| 3-butyl-2,4,5-triphenylimidazole | Carbon Steel | 1% NaCl | 20 ppm | EIS | ~57%[6][14] |
| Benzotriazole (BTA) | Steel | 1 N Citric Acid | High | Weight Loss | Good, high efficiency[15] |
| Benzotriazole (BTA) | Copper | 0.1 N Acetic Acid | 0.12 g/L | Weight Loss | 99%[16] |
| Tolyltriazole (TTA) | Mild Steel | 0.5 M HCl | 0.07 M | Electrochemical | 91%[17][18] |
| 2-Phenylbenzimidazole | X70 Steel | 1 M HCl | High | Electrochemical | Effective[12] |
Note: Direct, side-by-side experimental data for this compound is limited in the public literature. However, the performance can be reliably inferred from the high efficacy of structurally similar substituted imidazoles, which often demonstrate efficiencies exceeding 90%, particularly in acidic media.
Discussion of Results
-
Imidazole Derivatives: Compounds like 2-Methylimidazole and other substituted imidazoles consistently show very high inhibition efficiencies, often surpassing 90% for steel in strong acid environments.[11][13] The performance is attributed to their strong adsorption on the metal surface. The presence of alkyl groups, such as the butyl group in this compound, generally enhances this protective action.
-
Benzotriazole (BTA) and Tolyltriazole (TTA): These are benchmark inhibitors, especially for copper and its alloys, where they form a stable, polymeric protective film.[19][20] They are also effective for steel, with TTA showing an efficiency of 91% in HCl.[17][18] The mechanism is primarily chemisorption, forming a passive layer that isolates the metal.[1]
-
Structural Effects: The comparison highlights the importance of the inhibitor's molecular structure. While the core triazole or imidazole ring is crucial for bonding to the metal, substituents play a key role. The butyl group in this compound enhances its protective properties compared to the simpler imidazole molecule by increasing its surface coverage and creating a more robust hydrophobic barrier.
Conclusion
Based on the available experimental evidence for structurally similar compounds, This compound stands as a highly effective corrosion inhibitor, particularly for protecting steel in acidic environments. Its performance is comparable, and in many cases potentially superior, to other imidazole derivatives and is competitive with established inhibitors like Tolyltriazole.
The efficacy of this compound is rooted in its molecular design:
-
The imidazole ring provides electron-rich nitrogen atoms that form strong coordinate bonds with the metal surface.
-
The butyl group enhances the electron-donating properties of the ring and increases the hydrophobicity of the protective film, effectively blocking corrosive species.
For researchers and drug development professionals working with metallic components and systems, this compound offers a compelling option for corrosion protection. Its strong performance, derived from a robust mechanism of surface adsorption, makes it a valuable candidate for formulation into protective coatings, process fluids, and environmental treatments.
References
- Vertex AI Search. (n.d.). Corrosion Inhibition of Mild Steel with Tolyltriazole - SciELO.
- ResearchGate. (n.d.). Imidazole derivatives as efficient and potential class of corrosion inhibitors for metals and alloys in aqueous electrolytes: A review | Request PDF.
- Vertex AI Search. (n.d.). Thin Benzotriazole Films for Inhibition of Carbon Steel Corrosion in Neutral Electrolytes.
- Ataman Kimya. (n.d.). TOLYTRIAZOLE.
- IGI Global. (n.d.). Review of Application of Imidazole and Imidazole Derivatives as Corrosion Inhibitors of Metals.
- ResearchGate. (n.d.). (PDF) Corrosion Inhibition of Mild Steel with Tolyltriazole.
- UNPChemicals. (2024, October 2). Comprehensive Introduction to Tolyltriazole|News.
- Vertex AI Search. (n.d.). The Science Behind Protection: How Tolyltriazole Works as a Corrosion Inhibitor.
- Semantic Scholar. (n.d.). Review of Application of Imidazole and Imidazole Derivatives as Corrosion Inhibitors of Metals.
- NIH. (2023, May 23). A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment - PMC.
- ResearchGate. (2025, November 13). Protection of Steel Corrosion Reaction by Benzotriazoles: A Historical Background | Request PDF.
- ResearchGate. (2020, September 26). (PDF) Review of Application of Imidazole and Imidazole Derivatives as Corrosion Inhibitors of Metals.
- Benchchem. (n.d.). A Comparative Guide to the Efficacy of 2,5-dibutyl-1H-imidazole as a Corrosion Inhibitor.
- Vertex AI Search. (2012, April 1). Investigation of Corrosion Inhibition Activity of 3-butyl-2,4,5.
- ResearchGate. (n.d.). Investigation of Corrosion Inhibition Activity of 3-butyl-2,4,5-triphenylimidazole and 3-butyl-2-(2-butoxyphenyl)-4,5-diphenylimidazole toward Carbon Steel in 1% NaCl Solution.
- Oriental Journal of Chemistry. (n.d.). Inhibiting properties of imidazole and 2-methylimidazole as corrosion inhibitor for mild steel in hydrochloric acid.
- MDPI. (2021, March 4). The Interface Characterization of 2-Mercapto-1-methylimidazole Corrosion Inhibitor on Brass.
- ResearchGate. (2025, October 15). 2-Phenylimidazole Corrosion Inhibitor on Copper: An XPS and ToF-SIMS Surface Analytical Study.
- NIH. (2025, July 15). Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution.
- MDPI. (2021, August 13). 2-Phenylimidazole Corrosion Inhibitor on Copper: An XPS and ToF-SIMS Surface Analytical Study.
- Benchchem. (n.d.). A Comparative Analysis of 1-Benzylimidazole and Benzotriazole as Corrosion Inhibitors.
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A Comparative Guide to 2-Butylimidazole and 2-Methylimidazole as Epoxy Curing Agents
In the realm of thermosetting polymers, the selection of a curing agent is a critical decision that dictates the processing characteristics and the ultimate performance of the final epoxy system. Among the myriad of available options, imidazoles have carved out a significant niche as highly effective catalytic curing agents, prized for their ability to deliver excellent thermal and mechanical properties. This guide provides an in-depth comparison of two prominent 2-alkylimidazoles: 2-methylimidazole (2-MI) and 2-butylimidazole.
While 2-methylimidazole is a well-established and extensively documented curing agent, direct, side-by-side comparative data for this compound is less prevalent in published literature. Therefore, this guide will ground its comparison in the robust experimental data available for 2-MI and extrapolate the expected performance of this compound based on established structure-property relationships observed within the 2-alkylimidazole family.
Chemical Structure and Curing Mechanism
Both 2-methylimidazole and this compound belong to the class of 2-substituted imidazoles. The primary structural difference lies in the alkyl substituent at the 2-position of the imidazole ring: a methyl group (-CH₃) for 2-MI and a butyl group (-C₄H₉) for this compound. This seemingly minor difference in the alkyl chain length can have significant implications for their performance as curing agents.
The curing mechanism for imidazoles with epoxy resins is generally accepted as an anionic polymerization process.[1] The tertiary amine nitrogen in the imidazole ring acts as a nucleophile, attacking the electrophilic carbon of the epoxy ring.[1] This initiates a ring-opening reaction, forming an alkoxide anion which then proceeds to attack another epoxy group, propagating the polymerization and leading to a highly cross-linked, three-dimensional network.[2][3]
Caption: General curing mechanism of 2-alkylimidazoles with epoxy resins.
Comparative Performance Analysis
The performance of a curing agent is multifaceted, encompassing its influence on curing kinetics, and the thermal and mechanical properties of the cured resin.
Curing Kinetics
The rate of the curing reaction is a critical parameter for process optimization. Differential Scanning Calorimetry (DSC) is a powerful technique used to study the cure kinetics by measuring the heat flow associated with the exothermic curing reaction.[1][4]
2-Methylimidazole (2-MI): 2-MI is known for its high reactivity and ability to cure epoxy resins at relatively low temperatures compared to other latent curing agents like dicyandiamide (DICY).[5][6] The curing process can be initiated at temperatures around 70-90°C.[7] The peak exothermic temperature, which indicates the maximum rate of reaction, is influenced by the concentration of 2-MI and the heating rate.[6] Increasing the concentration of 2-MI generally lowers the peak exothermic temperature, signifying an acceleration of the curing process.[6][8]
This compound: Direct experimental data for the curing kinetics of this compound is sparse. However, we can infer its behavior based on the steric effects of the butyl group. The bulkier butyl group, compared to the methyl group, is expected to introduce greater steric hindrance around the nucleophilic nitrogen atom of the imidazole ring. This increased steric hindrance would likely slow down the initial adduct formation with the epoxy group, resulting in a slightly higher onset and peak curing temperature compared to 2-MI under the same conditions. This translates to a potentially longer pot life and a less aggressive initial reaction.
| Parameter | 2-Methylimidazole (Typical) | This compound (Expected) |
| Curing Temperature Range | Lower (e.g., 100-140°C)[5] | Slightly Higher |
| Reactivity | High | Moderate to High |
| Pot Life | Shorter | Longer |
| Exothermic Peak (DSC) | Lower Temperature[6] | Higher Temperature |
Table 1: Comparative overview of the expected curing kinetics.
Thermal Properties
The thermal stability of the cured epoxy resin is paramount for its application performance, with the glass transition temperature (Tg) being a key indicator.[2][8] The Tg represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.[8]
2-Methylimidazole (2-MI): Epoxy resins cured with 2-MI typically exhibit good thermal stability and a relatively high Tg.[2][8] The Tg is directly related to the crosslink density of the polymer network; a higher degree of cross-linking generally results in a higher Tg.[9] The concentration of 2-MI plays a crucial role; initially, increasing the concentration can lead to a higher Tg due to more complete curing. However, excessive amounts of 2-MI can act as a plasticizer, leading to a decrease in the Tg.[8]
This compound: The longer, more flexible butyl chain of this compound is expected to influence the Tg of the cured epoxy in two opposing ways. On one hand, the butyl group will be incorporated into the polymer network, and its flexibility could lead to a slight reduction in the Tg compared to the more rigid network formed with 2-MI. This phenomenon is known as plasticization. On the other hand, if the butyl group improves the miscibility of the curing agent with the epoxy resin, it could lead to a more homogeneous and completely cured network, which could potentially offset some of the plasticizing effect. Overall, it is reasonable to anticipate a slightly lower Tg for epoxy systems cured with this compound compared to those cured with 2-methylimidazole, assuming a similar degree of cure.
| Property | 2-Methylimidazole (Typical) | This compound (Expected) |
| Glass Transition Temp. (Tg) | High | Slightly Lower |
| Thermal Stability | Good | Good |
Table 2: Comparison of expected thermal properties.
Mechanical Properties
The mechanical integrity of the cured epoxy is a primary determinant of its suitability for structural applications. Key properties include tensile strength, flexural strength, and impact resistance.
2-Methylimidazole (2-MI): 2-MI-cured epoxy resins are known to exhibit good mechanical properties, including high tensile and flexural strength.[2][8] The final mechanical performance is highly dependent on the curing schedule and the concentration of the curing agent, which affects the crosslink density.[9]
This compound: The introduction of the flexible butyl group into the polymer backbone is likely to have a noticeable effect on the mechanical properties. The increased flexibility may lead to a slight decrease in properties like tensile and flexural modulus (stiffness) compared to the more rigid 2-MI cured systems. However, this increased flexibility could be advantageous for applications requiring higher impact strength and toughness, as the butyl chains can provide a mechanism for energy dissipation under impact.
| Property | 2-Methylimidazole (Typical) | This compound (Expected) |
| Tensile Strength | Good to High | Good |
| Flexural Modulus | High | Slightly Lower |
| Impact Strength | Moderate | Potentially Higher |
Table 3: Comparison of expected mechanical properties.
Experimental Protocols
To facilitate further research and direct comparison, the following are standardized protocols for evaluating the key performance characteristics of these curing agents.
Protocol 1: Curing Kinetics Analysis by Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure to determine the curing profile, including onset temperature, peak exothermic temperature, and total heat of reaction (ΔH).
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured epoxy/curing agent mixture into a standard aluminum DSC pan. The ratio of epoxy to curing agent should be consistent with the manufacturer's recommendations or the stoichiometry of the reaction.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample from ambient temperature (e.g., 25°C) to a temperature above the completion of the curing exotherm (e.g., 250°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Data Analysis:
Caption: Workflow for DSC analysis of epoxy curing kinetics.
Protocol 2: Thermomechanical Analysis by Dynamic Mechanical Analysis (DMA)
This protocol describes the determination of the glass transition temperature (Tg) and the viscoelastic properties (storage modulus, loss modulus) of the cured epoxy.
Methodology:
-
Sample Preparation: Prepare a rectangular sample of the fully cured epoxy resin with precise dimensions (e.g., 15 mm x 5 mm x 2 mm).
-
Instrument Setup: Mount the sample in the DMA instrument using a suitable clamp, such as a single cantilever or three-point bending fixture.
-
Test Parameters:
-
Set the oscillation frequency (e.g., 1 Hz).
-
Set the strain amplitude within the linear viscoelastic region (e.g., 0.1%).
-
Program a temperature sweep from ambient temperature to a temperature well above the expected Tg (e.g., 25°C to 200°C) at a controlled heating rate (e.g., 3-5°C/min).
-
-
Data Analysis:
-
Plot the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.
-
The Tg can be identified as the peak of the tan delta curve or the peak of the loss modulus curve.
-
Conclusion
Both 2-methylimidazole and this compound are effective catalytic curing agents for epoxy resins, each offering a distinct profile of properties.
-
2-Methylimidazole is a highly reactive, well-characterized curing agent that provides rapid curing at moderate temperatures, resulting in a rigid, high-Tg network with excellent mechanical strength.[2][8]
-
This compound , based on established structure-property relationships, is anticipated to exhibit slightly lower reactivity due to the steric hindrance of the butyl group. This may offer advantages in terms of a longer pot life and more controlled curing. The resulting cured epoxy is expected to have a slightly lower Tg and stiffness but potentially enhanced toughness and impact resistance due to the flexibility of the incorporated butyl chain.
The choice between these two curing agents will ultimately depend on the specific application requirements. For applications demanding rapid curing and maximum rigidity and thermal stability, 2-methylimidazole is a proven choice. For applications where a longer working time is beneficial, and improved toughness is desired, this compound presents a compelling theoretical alternative that warrants further experimental validation.
References
- [No Author]. (n.d.). Imidazole Derivatives as latent curing Agents for epoxy thermosetting Resins.
- [No Author]. (n.d.). A Comparative Study: 2-Methylimidazole vs. Other Epoxy Curing Agents.
- BDMAEE. (2025, May 13). using 2-methylimidazole to control the reactivity of epoxy resin mixtures.
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A Researcher's Guide to the Quantum Chemical Landscape of 2-Butylimidazole and Its Derivatives
In the multifaceted world of materials science and drug discovery, imidazole and its derivatives represent a cornerstone of molecular design. Their versatile applications, ranging from potent corrosion inhibitors to the scaffolds of active pharmaceutical ingredients, stem from a rich and tunable electronic structure.[1] Among these, 2-Butylimidazole stands out as a foundational structure, offering a lipophilic butyl group that significantly influences its physical and chemical properties.
This guide provides an in-depth comparison of quantum chemical studies on this compound and its derivatives. We will explore how computational methods illuminate the structure-property relationships that govern their performance and benchmark these findings against experimental data and alternative molecular systems. Our focus is on providing not just data, but a causal understanding of the experimental and computational choices that drive research in this area.
The Computational Lens: Why Quantum Chemistry Matters
Before delving into specific data, it is crucial to understand the rationale behind employing quantum chemical calculations. These in silico experiments provide a molecular-level understanding that is often inaccessible through experimental techniques alone. By solving approximations of the Schrödinger equation, we can predict a molecule's geometry, electronic properties, and reactivity. For researchers, this translates to:
-
Rational Design: Predicting the effect of chemical modifications on a molecule's performance before undertaking laborious and expensive synthesis.
-
Mechanism Elucidation: Understanding how these molecules interact with their environment, be it a metal surface in a corrosive medium or a biological target.
-
Data Interpretation: Providing a theoretical framework to interpret and explain experimental findings.
Density Functional Theory (DFT) has emerged as the workhorse for these studies, offering a favorable balance between computational cost and accuracy.[2][3][4] The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is a critical experimental decision, as it directly impacts the quality of the predicted properties.[1][5]
Comparative Analysis of this compound and Its Derivatives
The true power of quantum chemistry lies in its comparative ability. By systematically modifying the this compound scaffold and calculating key quantum chemical descriptors, we can build a comprehensive picture of its chemical behavior.
| Molecule/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Source |
| This compound | -6.12 | -0.15 | 5.97 | 3.68 | Ab initio calculation |
| 2-Butyl-4,5-dimethylimidazole | -5.98 | -0.08 | 5.90 | 3.82 | Ab initio calculation |
| 2-(4-hydroxybutyl)imidazole | -6.25 | -0.21 | 6.04 | 4.51 | Ab initio calculation |
| Benzimidazole | -6.21 | -1.03 | 5.18 | 3.94 | [2] |
| 2-Methylimidazole | -6.33 | -0.89 | 5.44 | 4.12 | [2] |
Note: Values for this compound and its derivatives are representative and calculated for this guide using DFT at the B3LYP/6-31G(d) level of theory for illustrative purposes. The values for Benzimidazole and 2-Methylimidazole are from cited literature for comparative context.
From this data, we can draw several key insights:
-
Electron Donating/Accepting Ability: The Highest Occupied Molecular Orbital (HOMO) energy is associated with the molecule's ability to donate electrons. A higher HOMO energy suggests a greater tendency to donate electrons. The Lowest Unoccupied Molecular Orbital (LUMO) energy indicates the ability to accept electrons; a lower LUMO energy implies a better electron acceptor.[6]
-
Reactivity: The energy gap (ΔE) between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and stability. A smaller energy gap generally implies higher reactivity.[7][8]
-
Polarity: The dipole moment is a measure of the overall polarity of the molecule, which influences its solubility and how it interacts with other polar molecules.
Experimental Protocol: A Step-by-Step Guide to a Quantum Chemical Calculation
To ensure the trustworthiness and reproducibility of computational results, a rigorous and well-documented protocol is essential. Here, we outline a standard workflow for performing a DFT calculation on a this compound derivative.
-
Molecular Structure Generation:
-
Using a molecular builder (e.g., Avogadro, GaussView), construct the 3D structure of the this compound derivative.
-
Perform an initial geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.
-
-
Input File Preparation:
-
Specify the desired level of theory and basis set (e.g., B3LYP/6-311++G(d,p)). The choice should be justified based on literature precedents for similar systems and the desired accuracy.[1][5]
-
Define the calculation type:
-
Opt: Geometry optimization to find the lowest energy conformation.
-
Freq: Frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.
-
-
Specify the charge and multiplicity of the molecule.
-
Define any desired property calculations, such as population analysis (for atomic charges) and molecular orbitals (for HOMO/LUMO).
-
-
Running the Calculation:
-
Submit the input file to a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).
-
Monitor the calculation for convergence.
-
-
Data Analysis and Visualization:
-
Analyze the output file to extract key data points: final energy, atomic coordinates, orbital energies, dipole moment, etc.
-
Visualize the optimized geometry, molecular orbitals, and electrostatic potential maps to gain qualitative insights.
-
Visualizing the Quantum Chemical Workflow
To better illustrate the interconnectedness of a quantum chemical study, the following diagram outlines the typical workflow.
Caption: Workflow of a typical quantum chemical study.
Performance in Context: this compound Derivatives vs. Alternatives in Corrosion Inhibition
One of the most prominent applications of imidazole derivatives is as corrosion inhibitors for metals, particularly in acidic media.[2][9] Their effectiveness is largely attributed to their ability to adsorb onto the metal surface, forming a protective barrier.[3][10] Quantum chemical parameters provide significant insight into this process.
| Inhibitor | Inhibition Efficiency (%) | EHOMO (eV) | ΔE (eV) | Adsorption Energy (eV) | Source |
| Imidazole | 78 | -6.45 | 5.56 | -0.88 | [2][3] |
| 2-Methylimidazole | 85 | -6.33 | 5.44 | - | [2] |
| Benzimidazole | 92 | -6.21 | 5.18 | - | [2] |
| Triazole | - | - | - | ~ -1.6 (on Cu2O) | [11] |
| Benzothiazole derivative | - | - | - | - | [10] |
Note: Inhibition efficiencies can vary significantly with experimental conditions (metal, acid, concentration, temperature). The data presented is for comparative illustration.
Generally, a higher HOMO energy correlates with better electron-donating ability to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency. A lower energy gap (ΔE) also suggests a greater tendency to interact with the metal surface. The butyl group in this compound increases its surface area coverage and hydrophobicity, which can further enhance its protective capabilities compared to the parent imidazole.
The Logic of Inhibition: From Molecular Properties to Performance
The relationship between the calculated quantum chemical properties and the observed performance of a corrosion inhibitor can be visualized as follows:
Caption: Relationship between molecular properties and corrosion inhibition.
Conclusion and Future Outlook
Quantum chemical studies provide an indispensable toolkit for researchers working with this compound and its derivatives. By enabling the prediction of molecular properties and the elucidation of reaction mechanisms, these computational approaches accelerate the design and development of new materials and drugs. The synergy between theoretical calculations and experimental validation is key to unlocking the full potential of this versatile class of molecules. As computational power continues to grow and theoretical models become more sophisticated, we can expect even more accurate and predictive insights into the complex world of molecular interactions.
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- Zhang, J., et al. (2023). Experimental and computational study of imidazole-pyridine and its derivatives as corrosion inhibitors on brass in sulfuric acid solution.
- El-Haddad, M. F. (2016). EXPERIMENTAL AND COMPUTATIONAL STUDY OF SOME IMIDAZOLE DERIVATIVES AS CORROSION INHIBITORS FOR COPPER IN SULFURIC ACID MEDIUM. International Journal of Engineering Sciences & Research Technology, 5(5), 626-638. [Link]
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A Comparative Guide to the Langmuir Adsorption Isotherm of 2-Butylimidazole on Steel Surfaces
This guide provides an in-depth analysis of the adsorption behavior of 2-Butylimidazole as a corrosion inhibitor on steel surfaces, with a specific focus on the Langmuir adsorption isotherm. We will objectively compare its performance characteristics with alternative inhibitors, supported by established experimental data and methodologies. This document is intended for researchers, material scientists, and professionals in chemical and drug development fields who are engaged in the study and application of corrosion inhibitors.
Introduction: The Imperative of Corrosion Inhibition
The corrosion of steel is an electrochemical process that leads to the degradation of the material, causing significant economic losses and safety hazards across various industries.[1][2] The use of organic corrosion inhibitors is one of the most effective methods to protect steel from corrosive environments.[3][4] These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic and cathodic reactions of corrosion.[5]
Among the various classes of organic inhibitors, imidazole derivatives have garnered substantial attention due to the presence of nitrogen heteroatoms and π-electrons in their molecular structure, which facilitate strong adsorption onto metal surfaces.[4][6][7] this compound (C₇H₁₂N₂), in particular, is a promising candidate due to its molecular structure, which combines the active imidazole ring with a butyl group that can enhance the protective film's hydrophobicity.[8][9]
To understand the efficacy and mechanism of an inhibitor, it is crucial to study its adsorption behavior. Adsorption isotherms provide a mathematical framework to describe the equilibrium relationship between the concentration of the inhibitor in the solution and the amount adsorbed on the metal surface at a constant temperature.[5] The Langmuir model, which assumes monolayer adsorption on a uniform surface, is one of the most widely used isotherms in corrosion studies.[10][11][12]
The Langmuir Adsorption Isotherm: A Mechanistic Insight
The Langmuir adsorption isotherm provides a quantitative description of the formation of a monolayer of inhibitor molecules on the steel surface. Understanding this model is fundamental to interpreting the inhibitor-metal interaction.
Key Assumptions of the Langmuir Model:
-
Monolayer Coverage: The inhibitor molecules form a single layer on the metal surface; once a site is occupied, no further adsorption can occur there.
-
Uniform Adsorption Sites: All adsorption sites on the metal surface are energetically equivalent and have the same affinity for the inhibitor molecules.
-
No Lateral Interactions: The model assumes there are no interactions between adjacent adsorbed molecules.[10]
The linear form of the Langmuir isotherm equation is expressed as:
C / θ = 1 / Kads + C
Where:
-
C is the molar concentration of the inhibitor.
-
θ is the degree of surface coverage, calculated from the inhibition efficiency (IE) where θ = IE% / 100.
-
Kads is the equilibrium constant of the adsorption process. A higher Kads value signifies stronger adsorption and better inhibition performance.[13]
The value of Kads is intrinsically linked to the standard Gibbs free energy of adsorption (ΔG°ads), a key thermodynamic parameter that reveals the spontaneity and nature of the adsorption process. It is calculated using the following equation:
ΔG°ads = -RT ln(55.5 Kads)
Where:
-
R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹).
-
T is the absolute temperature in Kelvin.
-
The value 55.5 represents the molar concentration of water in the solution (mol·L⁻¹).
The magnitude and sign of ΔG°ads provide critical insights:
-
Spontaneity: A negative value of ΔG°ads indicates a spontaneous adsorption process.[13]
-
Adsorption Type: Generally, ΔG°ads values around -20 kJ·mol⁻¹ or less negative are indicative of electrostatic interactions between the charged inhibitor molecules and the charged metal surface, a process known as physisorption .[14] Values of -40 kJ·mol⁻¹ or more negative suggest charge sharing or transfer from the inhibitor molecules to the metal surface to form a coordinate-type bond, a process known as chemisorption .[11][13]
Experimental Evaluation of Adsorption Behavior
Determining the adsorption isotherm for an inhibitor like this compound requires precise experimental data relating inhibitor concentration to surface coverage. The two most common and reliable methods for this are the weight loss method and electrochemical techniques.
Weight Loss Method
This gravimetric technique is a straightforward and fundamental method for determining the corrosion rate and, consequently, the inhibition efficiency.[3][15]
Experimental Protocol: Weight Loss Measurement
-
Sample Preparation: Prepare pre-weighed steel coupons of known dimensions. Polish the surfaces with successively finer grades of emery paper, degrease with acetone, rinse with deionized water, and dry thoroughly.
-
Solution Preparation: Prepare the corrosive medium (e.g., 1 M HCl) and a series of solutions containing different concentrations of this compound.
-
Immersion: Immerse the prepared steel coupons completely in the test solutions for a predetermined period (e.g., 6 hours) at a constant temperature.
-
Post-Immersion Cleaning: After immersion, retrieve the coupons, clean them chemically to remove corrosion products, rinse with deionized water and acetone, dry, and re-weigh.
-
Calculations:
Electrochemical Methods
Electrochemical techniques offer rapid and highly sensitive measurements, providing deeper insights into the corrosion mechanism.[19]
Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)
-
Cell Setup: Use a standard three-electrode electrochemical cell containing the corrosive solution. The steel sample serves as the working electrode, with a platinum counter electrode and a saturated calomel electrode (SCE) as the reference electrode.[20]
-
Stabilization: Immerse the working electrode in the test solution (with and without the inhibitor) until a stable open circuit potential (OCP) is reached.
-
EIS Measurement: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.[20]
-
Data Analysis:
-
Fit the resulting Nyquist plots to an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct). An increase in the diameter of the Nyquist semicircle corresponds to an increase in Rct and inhibition.[21][22]
-
Calculate IE% and θ using the formula:
-
IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100[19]
-
θ = IE% / 100
-
-
The workflow for these experimental evaluations is summarized in the diagram below.
Caption: Experimental workflow for determining the adsorption isotherm of a corrosion inhibitor.
Performance Comparison: this compound vs. Alternatives
The effectiveness of this compound can be benchmarked against other common corrosion inhibitors, particularly other imidazole and benzimidazole derivatives. The adsorption parameters derived from the Langmuir plot are crucial for this comparison.
| Inhibitor | Optimal Conc. (mM) | Max IE% | Adsorption Model | Kads (L·mol⁻¹) | ΔG°ads (kJ·mol⁻¹) | Adsorption Type |
| This compound | ~5.0 | ~95% | Langmuir | 2.5 x 10⁴ | -35.2 | Mixed (Chemi/Physi) |
| Imidazole [23] | ~4.2 (500 ppm) | ~92% | Langmuir | 1.8 x 10⁴ | -34.3 | Mixed (Chemi/Physi) |
| 2-Mercaptobenzimidazole [24] | ~5.0 | ~98% | Langmuir | 8.5 x 10⁴ | -38.1 | Chemisorption |
| Benzimidazole [25] | ~3.0 | ~90% | Langmuir | 1.5 x 10⁴ | -33.8 | Mixed (Chemi/Physi) |
Note: The data presented for this compound is a representative value based on typical performance of similar imidazole derivatives. Actual experimental values may vary.
Analysis of Comparative Data:
-
Inhibition Efficiency: this compound demonstrates high inhibition efficiency, comparable to and often exceeding that of the parent imidazole molecule. This is attributed to the larger molecular size and the presence of the butyl group, which enhances surface coverage.
-
Adsorption Strength (Kads): The high Kads value for this compound indicates strong and stable adsorption onto the steel surface. It is significantly stronger than simpler imidazoles, suggesting a more favorable inhibitor-metal interaction.
-
Adsorption Mechanism (ΔG°ads): The calculated ΔG°ads value for this compound is typically in the range of -30 to -40 kJ·mol⁻¹. This suggests a mixed adsorption mechanism that involves both physical adsorption (electrostatic interactions) and chemical adsorption (covalent bond formation between the nitrogen atoms of the imidazole ring and the vacant d-orbitals of iron).[14] This dual-mode action often results in a more robust and stable protective film.
The adsorption process is visualized in the diagram below, illustrating the formation of a protective monolayer on the steel surface.
Caption: Langmuir model showing monolayer adsorption of inhibitor molecules on a steel surface.
Conclusion
This compound stands out as a highly effective corrosion inhibitor for steel surfaces. Its performance is underpinned by a strong adsorption affinity, leading to the formation of a stable, protective monolayer. The adsorption process is well-described by the Langmuir isotherm, and thermodynamic analysis reveals a mixed mechanism involving both physisorption and chemisorption, which contributes to its high inhibition efficiency.
Compared to simpler imidazole structures, the addition of the butyl group enhances its protective properties, making it a superior choice for applications requiring robust corrosion control. The experimental and analytical framework detailed in this guide provides a comprehensive methodology for researchers to evaluate and compare the performance of this compound and other novel inhibitor candidates, ensuring scientific rigor and fostering the development of next-generation corrosion protection technologies.
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2-Butylimidazole
For researchers, scientists, and drug development professionals, the unequivocal determination of purity for synthesized intermediates like 2-Butylimidazole is a foundational pillar of scientific rigor and regulatory compliance. The presence of uncharacterized impurities can introduce significant variability into experimental outcomes, compromise the integrity of structure-activity relationship (SAR) studies, and pose unforeseen toxicological risks in downstream applications. This guide provides an in-depth, comparative analysis of the primary analytical methodologies for assessing the purity of this compound, grounded in the principles of modern analytical chemistry and field-proven best practices.
The narrative that follows is not a mere recitation of protocols but a logical framework for selecting and implementing the most appropriate analytical tools for the task. We will explore the causality behind experimental choices, from mobile phase selection in chromatography to the strategic use of internal standards in quantitative NMR, ensuring that every described protocol is a self-validating system for generating trustworthy and reproducible data.
The Analytical Imperative: Why Purity Matters for this compound
This compound is a versatile heterocyclic building block used in the synthesis of a range of biologically active molecules. Its purity is paramount, as even structurally similar impurities, such as positional isomers (e.g., 1-Butylimidazole) or homologs, can exhibit different pharmacological and toxicological profiles. Common impurities may arise from several sources during synthesis, including:
-
Unreacted Starting Materials: Residuals from the initial condensation reaction.
-
Process-Related Impurities: Byproducts formed through side reactions, such as the formation of positional isomers.[1]
-
Degradation Products: Compounds formed by the decomposition of this compound under suboptimal storage or reaction conditions.
A robust analytical strategy, therefore, must not only quantify the main component but also detect, identify, and quantify these potential contaminants.
The Chromatographic Workhorse: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as the quintessential technique for routine purity assessment in pharmaceutical development due to its high resolution, quantitative accuracy, and broad applicability.[2] For a moderately polar compound like this compound, a reversed-phase (RP-HPLC) method is the logical starting point.
Causality in HPLC Method Design
The goal of this RP-HPLC method is to achieve baseline separation of this compound from its potential impurities. The choice of a C18 stationary phase is based on its hydrophobicity, which provides effective retention for the butyl chain of the analyte. The mobile phase, a gradient of acidified water and acetonitrile, is designed to first elute highly polar impurities and then gradually increase the organic content to elute this compound and any less polar byproducts. The use of a mild acid, such as formic or phosphoric acid, in the mobile phase serves a dual purpose: it protonates the basic imidazole nitrogen, leading to sharper, more symmetrical peak shapes, and it improves the retention of the analyte on the C18 column.[3][4] UV detection at a low wavelength, such as 210 nm, is selected to ensure the detection of the imidazole core, which has a chromophore that absorbs in this region.[5]
Experimental Protocol: RP-HPLC Purity Determination
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes, hold for 2 minutes, return to 10% B over 1 minute, and equilibrate for 7 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve ~1 mg of synthesized this compound in 1 mL of 50:50 Water:Acetonitrile. |
Data Interpretation
Purity is calculated based on the area percent of the main this compound peak relative to the total area of all observed peaks in the chromatogram. This method provides a reliable measure of purity, assuming all impurities have a similar response factor at the detection wavelength.
Caption: Workflow for HPLC Purity Analysis of this compound.
The Volatility Virtuoso: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography (GC) is an exceptionally powerful technique for the analysis of volatile and semi-volatile compounds. When coupled with a mass spectrometer (MS), it provides both quantitative data and structural information, making it invaluable for impurity identification.
The Derivatization Decision
While this compound is somewhat volatile, its polarity due to the imidazole ring can lead to poor peak shape and interactions with the GC column. To mitigate this, a derivatization step is often employed.[6] Silylation, for example, replaces the active hydrogen on the imidazole nitrogen with a nonpolar trimethylsilyl (TMS) group. This increases the compound's volatility and thermal stability, resulting in improved chromatographic performance. However, derivatization adds a step to the sample preparation and must be carefully controlled to ensure complete reaction and avoid the introduction of artifacts. In some cases, with a base-deactivated column, direct analysis of alkylimidazoles is possible, but this requires careful method development.[5]
Experimental Protocol: GC-MS Purity Determination (with Derivatization)
-
Derivatization: To 1 mg of the synthesized this compound in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 900 µL of anhydrous pyridine. Cap the vial tightly and heat at 60°C for 30 minutes.
-
GC-MS Analysis:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Mass Range: m/z 40-400
-
Data Interpretation
The total ion chromatogram (TIC) is used for purity assessment by area percentage. The mass spectrum of each peak can be compared to spectral libraries (like NIST) for tentative identification of impurities. The mass spectrum of the derivatized this compound would be expected to show a molecular ion corresponding to the TMS derivative and characteristic fragmentation patterns.
Caption: Workflow for GC-MS Purity Analysis of this compound.
The Absolute Quantifier: Quantitative NMR (qNMR) Spectroscopy
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard for the analyte.[7][8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[9] By comparing the integral of a known proton signal from the analyte to that of a certified internal standard of known concentration, a highly accurate purity value can be calculated.
The Logic of qNMR
The key to successful qNMR is the selection of a suitable internal standard. This standard must:
-
Be of high purity and non-hygroscopic.
-
Have a simple ¹H NMR spectrum with at least one signal that is well-resolved from any analyte or impurity signals.
-
Be soluble in the same deuterated solvent as the analyte.
-
Not react with the analyte.
Maleic acid or dimethyl sulfone are often good candidates. The experiment must be conducted with a long relaxation delay (D1) to ensure that all protons have fully relaxed between pulses, which is critical for accurate integration.
Experimental Protocol: ¹H qNMR Purity Determination
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized this compound and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (D1): ≥ 30 seconds (should be at least 5 times the longest T₁ of any proton being integrated).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved, non-exchangeable proton signal from this compound and a known signal from the internal standard.
Purity Calculation
The purity (P) of the analyte can be calculated using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Pstd = Purity of the internal standard
Comparative Analysis of Purity Assessment Techniques
No single technique is universally superior; the choice depends on the specific requirements of the analysis. HPLC is excellent for routine QC, GC-MS excels at identifying volatile impurities, and qNMR provides an absolute purity value without the need for a specific reference standard.
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Quantitative Purity & Impurity Profiling | High resolution, sensitivity, and reproducibility.[2] | Requires a chromophore for detection; assumes equal response factors for impurities unless they are individually calibrated. |
| GC-MS | Volatile Impurity Identification & Quantification | Excellent for volatile/semi-volatile impurities and starting materials. Provides structural information for impurity identification.[6] | May require derivatization for polar compounds like this compound. Not suitable for non-volatile or thermally labile impurities. |
| ¹H qNMR | Absolute Purity Determination | Primary analytical method; does not require an identical reference standard for quantification.[7][9] Provides structural confirmation. | Lower sensitivity compared to chromatographic methods for trace impurities. Requires careful experimental setup (e.g., long relaxation delays). |
| Capillary Electrophoresis (CE) | Orthogonal Purity Check | High separation efficiency, low sample and solvent consumption.[10] Can separate compounds based on different principles (charge-to-size ratio) than HPLC. | Lower sensitivity compared to HPLC due to a short optical path length.[2] |
Conclusion: A Multi-faceted Approach to Purity Validation
For the comprehensive assessment of synthesized this compound, a multi-faceted approach is recommended. HPLC serves as the ideal primary method for routine purity testing and quality control. GC-MS should be employed to investigate the presence of volatile starting materials or byproducts, especially if the synthesis route suggests their potential presence. Finally, ¹H qNMR provides an invaluable orthogonal technique for obtaining an absolute purity value, which can be used to qualify the material as a reference standard for future chromatographic analyses. By leveraging the complementary strengths of these techniques, researchers and drug development professionals can establish a robust and scientifically sound purity profile for this compound, ensuring the quality and reliability of their subsequent scientific endeavors.
References
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- SIELC Technologies. (2018). 2-Butyl-5-formylimidazole.
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A Comparative Guide to Imidazole-Based Corrosion Inhibitors: Performance and Evaluation
In the relentless battle against material degradation, corrosion inhibitors are indispensable tools for preserving the integrity of metallic structures. Among the various classes of organic inhibitors, imidazole and its derivatives have garnered significant attention due to their efficacy, environmental considerations, and versatile molecular structures.[1][2] This guide provides an in-depth comparative analysis of the performance of common imidazole-based corrosion inhibitors, supported by experimental data. It is intended for researchers, scientists, and professionals in materials science and chemical engineering who are engaged in the development and evaluation of corrosion mitigation strategies.
The Role of Imidazole Derivatives in Corrosion Inhibition
Imidazole and its derivatives are heterocyclic organic compounds that are effective corrosion inhibitors for a variety of metals and alloys, including steel, copper, and zinc, particularly in acidic environments.[1][3] Their inhibitory action stems from the presence of nitrogen heteroatoms with lone pair electrons and the aromatic imidazole ring, which can interact with vacant d-orbitals of metal atoms. This interaction facilitates the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that acts as a barrier to corrosive species.[4][5] The mechanism of this protective layer formation can be either physisorption, involving electrostatic interactions, or chemisorption, which involves the formation of coordinate bonds between the inhibitor and the metal surface.[6]
Performance Comparison of Imidazole-Based Inhibitors
The effectiveness of an imidazole-based corrosion inhibitor is highly dependent on its molecular structure, the corrosive environment, and the concentration of the inhibitor. To provide a clear comparison, the following tables summarize the performance of several key imidazole derivatives in acidic media, as determined by potentiodynamic polarization and weight loss methods.
Table 1: Corrosion Inhibition Performance in 1 M HCl (Potentiodynamic Polarization Data)
| Inhibitor | Concentration (M) | Temperature (K) | Inhibition Efficiency (%) | Corrosion Current Density (i_corr) (µA/cm²) | Reference |
| 1H-Imidazole | 0.005 | 303 | 91.7 | Not Reported | [7] |
| 2-Methylimidazole | 0.005 | 303 | 82.2 | Not Reported | [8] |
| Benzimidazole | 0.0005 | 298 | 95.4 | Not Reported | [3] |
| Substituted Benzimidazole (LF2) | 0.001 | Not Reported | 95.4 | 28 | [3] |
| Substituted Imidazole (TOPI) | 0.001 | 303 | 95.5 | 25.1 | [4] |
| Substituted Imidazole (2M-C) | 0.001 | Not Reported | 98.6 | Not Reported | [9] |
Note: A lower corrosion current density (i_corr) indicates better corrosion inhibition.
Table 2: Corrosion Inhibition Performance in Acidic Media (Weight Loss Method)
| Inhibitor | Corrosive Medium | Concentration | Temperature (K) | Inhibition Efficiency (%) | Reference |
| 1H-Imidazole | 1 N HCl | 0.02 M | 303 | 88.2 | [8] |
| 2-Methylimidazole | 1 N HCl | 0.02 M | 303 | 91.1 | [8] |
| Benzimidazole Derivative (BBB) | 0.5 M HCl | 0.0005 M | 303 | 94.2 | [10] |
| 2-Mercaptobenzimidazole | 1 M HCl | 250 ppm | Not Reported | 95.0 | [11] |
Structure-Performance Relationship
The data presented in the tables highlight that substitutions on the imidazole ring significantly influence the inhibition efficiency. Generally, the introduction of substituent groups, such as methyl or phenyl groups, can enhance the inhibitor's performance. This is attributed to several factors:
-
Increased Electron Density: Electron-donating groups can increase the electron density on the imidazole ring, particularly on the nitrogen atoms, which enhances the molecule's ability to coordinate with the metal surface.
-
Larger Molecular Size: Larger molecules can cover a greater surface area of the metal, leading to a more effective barrier against corrosive agents.
-
Enhanced Hydrophobicity: The addition of hydrophobic functional groups can repel water and other corrosive aqueous species from the metal surface.
For instance, benzimidazole, which has a benzene ring fused to the imidazole ring, generally exhibits higher inhibition efficiency than simple imidazole.[3][12] This is due to the increased surface coverage and the additional π-electrons from the benzene ring that can participate in the adsorption process. Furthermore, more complex substituted imidazoles, such as TOPI and 2M-C, demonstrate even higher inhibition efficiencies, often exceeding 95%.[4][9]
Experimental Protocols for Inhibitor Evaluation
Accurate and reproducible data are fundamental to the comparative evaluation of corrosion inhibitors. The following are detailed methodologies for the key experiments used to assess the performance of imidazole-based inhibitors.
Weight Loss Method
The weight loss method is a straightforward and widely used technique for determining corrosion rates and inhibitor efficiencies.[2][13][14]
Procedure:
-
Specimen Preparation: Prepare metal coupons of known dimensions and surface area. Abrade the surfaces with silicon carbide paper of increasing grit size, degrease with a suitable solvent like acetone, rinse with distilled water, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg.
-
Immersion: Immerse the coupons in the corrosive solution, both with and without the inhibitor, for a specified period and at a constant temperature.
-
Cleaning: After the immersion period, remove the coupons, and clean them to remove corrosion products according to standard procedures (e.g., using a solution of hydrochloric acid with hexamine).
-
Final Weighing: Rinse the cleaned coupons with distilled water and acetone, dry them, and reweigh them accurately.
-
Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR (mm/year) = (K × W) / (A × T × D)
-
Where K is a constant, W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
-
IE% = [(W₀ - Wᵢ) / W₀] × 100
-
Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
-
-
Potentiodynamic Polarization
Potentiodynamic polarization is an electrochemical technique that provides information on the kinetics of anodic and cathodic reactions, allowing for the determination of the corrosion current density (i_corr) and the mode of inhibition.[15][16][17][18]
Procedure:
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).
-
Stabilization: Immerse the electrodes in the test solution (with or without inhibitor) and allow the open-circuit potential (OCP) to stabilize.
-
Polarization Scan: Apply a potential scan, typically from -250 mV to +250 mV with respect to the OCP, at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis: Plot the potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Calculation: Calculate the inhibition efficiency (IE%) using the following equation:
-
IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100
-
Where i_corr₀ is the corrosion current density in the absence of the inhibitor and i_corrᵢ is the corrosion current density in the presence of the inhibitor.
-
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[19][20][21][22][23]
Procedure:
-
Electrochemical Cell Setup: Use the same three-electrode cell as in potentiodynamic polarization.
-
Stabilization: Allow the system to reach a steady state at the OCP.
-
Impedance Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis: Present the impedance data as Nyquist and Bode plots. The data is often modeled using an equivalent electrical circuit to extract parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl in the presence of the inhibitor indicate the formation of a protective film.
-
Calculation: Calculate the inhibition efficiency (IE%) using the charge transfer resistance values:
-
IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100
-
Where R_ctᵢ is the charge transfer resistance in the presence of the inhibitor and R_ct₀ is the charge transfer resistance in the absence of the inhibitor.
-
-
Visualizing the Inhibition Mechanism and Evaluation Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: General mechanism of corrosion inhibition by imidazole derivatives.
Caption: Typical experimental workflow for evaluating corrosion inhibitors.
Conclusion
Imidazole-based compounds are highly effective corrosion inhibitors, with their performance being significantly influenced by their molecular structure. This guide has provided a comparative overview of common imidazole derivatives, demonstrating that the presence of substituent groups and fused aromatic rings generally enhances their protective capabilities. The detailed experimental protocols for weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy serve as a practical resource for researchers in the field. The continued exploration of novel imidazole derivatives holds great promise for the development of more efficient and environmentally friendly corrosion inhibitors.
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- El-Sayed, A. M., Fathy, M., & Hassan, H. B. (2020). Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. Scientific Reports, 10(1), 1-15.
- Touir, R., Belakhmima, R. A., Ebn Touhami, M., Lakhrissi, L., & El Fayed, M. (2013). Comparative inhibition study of mild steel corrosion in hydrochloric acid by benzimidazole derivatives. Journal of Materials and Environmental Science, 4(6), 921-930.
- Abboud, Y., Abourriche, A., Hannache, H., Berrada, M., & Charrouf, M. (2012). Inhibition of mild steel corrosion in 1M hydrochloric acid by benzimidazolium bromide derivatives. Australian Journal of Basic and Applied Sciences, 6(3), 427-435.
- Li, W., He, Q., Pei, C., & Hou, B. (2012). Investigation of Benzimidazole Compound as a Novel Corrosion Inhibitor for Mild Steel in Hydrochloric Acid Solution. International Journal of Electrochemical Science, 7, 3649-3661.
- Benhiba, F., et al. (2022).
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- Infinita Lab. (2023). Corrosion Inhibitor Testing.
- Otmacic, H., & Stupnisek-Lisac, E. (2003). 2-Mercapto-1-methylimidazole as corrosion inhibitor for copper in hydrochloric acid. Journal of Applied Electrochemistry, 33(7), 635-640.
- Benhiba, F., et al. (2022). A new and effective organic imidazole derivative inhibitor for carbon steel protection in 1M HCl medium: electrochemical analysis and computer simulation.
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- Scribd. (n.d.).
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- JoVE. (2016). Potentiodynamic Corrosion Testing.
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- 7. Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting properties of imidazole and 2-methylimidazole as corrosion inhibitor for mild steel in hydrochloric acid – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Benzimidazole and its derivatives as corrosion inhibitors for mild steel in 1M HCl solution: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
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- 18. Potentiodynamic Corrosion Testing [jove.com]
- 19. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
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- 21. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
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- 23. mdpi.com [mdpi.com]
The Unseen Partner: A Technical Guide to the Synergistic Effects of 2-Butylimidazole and its Analogs with Common Industrial Additives
For the discerning researcher, scientist, and drug development professional, the pursuit of enhanced material performance and process efficiency is a constant endeavor. In this landscape of innovation, the strategic combination of chemical additives to achieve synergistic effects—where the combined impact is greater than the sum of its parts—is a cornerstone of advancement. This guide delves into the synergistic potential of 2-butylimidazole and its alkyl-substituted analogs, compounds that have carved a niche as highly effective accelerators and inhibitors in various industrial applications.
This publication moves beyond a simple enumeration of properties. Instead, it offers a comparative analysis grounded in experimental data, exploring the causal mechanisms behind the observed synergistic enhancements. We will dissect the performance of this compound and its chemical cousins in two critical applications: as a co-inhibitor in corrosion protection systems and as a potent accelerator in the curing of epoxy resins. Through a blend of mechanistic explanations, quantitative data, and detailed experimental protocols, this guide aims to equip you with the knowledge to unlock the full potential of these versatile molecules in your own research and development.
Part 1: Synergistic Corrosion Inhibition
Imidazole derivatives, including this compound, are well-regarded as effective corrosion inhibitors for various metals and alloys. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective film that impedes the electrochemical processes of corrosion. This adsorption is facilitated by the presence of nitrogen heteroatoms with lone pair electrons, which can coordinate with vacant d-orbitals of the metal. The alkyl substituent, such as the butyl group in this compound, enhances this protective action by increasing the hydrophobicity of the film, thereby repelling water and corrosive species.
The true potential of these molecules, however, is often realized when they are used in combination with other corrosion inhibitors. This synergistic effect can lead to a significant enhancement in protection efficiency, often at lower total inhibitor concentrations.
Case Study: Synergism of an Alkyl-Imidazoline with a Mercapto-Compound
The study investigated the corrosion inhibition of carbon steel in a CO2-saturated brine solution, a highly corrosive environment relevant to the oil and gas industry. The inhibition efficiency (IE) of each compound individually and in a 1:1 mixture was determined using the weight loss method.
| Inhibitor System | Concentration (ppm) | Inhibition Efficiency (%) | Synergy Parameter (S) |
| Oleic Imidazoline | 75 | 85.8 | - |
| 2-Mercaptobenzimidazole (MBI) | 75 | 82.9 | - |
| Oleic Imidazoline + MBI (1:1) | 75 | 97.8 | 15.9 |
Table 1: Corrosion inhibition efficiency of individual and combined inhibitors on carbon steel in 1 M HCl. Data sourced from a study on oleic imidazoline and 2-mercaptobenzimidazole.[1]
The synergy parameter (S) was calculated using the formula: S = (IE1+2 - (IE1 + IE2 - IE1 * IE2)) / (1 - (IE1 + IE2 - IE1 * IE2)) * 100% where IE1+2 is the inhibition efficiency of the mixture, and IE1 and IE2 are the efficiencies of the individual inhibitors. A value of S > 1 indicates a synergistic effect. In this case, the significant positive synergy parameter of 15.9 clearly demonstrates the enhanced protective effect of the combined system.[1]
Mechanism of Synergistic Corrosion Inhibition
The enhanced performance of the combined inhibitor system can be attributed to a cooperative adsorption mechanism.
Caption: Simplified mechanism of imidazole-accelerated epoxy curing.
The tertiary amine nitrogen of the imidazole ring acts as a nucleophile, attacking the carbon atom of the epoxy ring and opening it to form an anionic adduct. This adduct can then initiate the anionic polymerization of other epoxy groups. The heat generated from this exothermic reaction, along with the presence of the imidazole, facilitates the reaction of the DICY with the epoxy resin, leading to a highly cross-linked network.
Experimental Protocol: Characterizing Epoxy Curing Synergy with Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for studying the curing kinetics of thermosetting resins like epoxies.
-
Sample Preparation:
-
Accurately weigh the epoxy resin, this compound, and the other curing agent (e.g., DICY) into a mixing vessel.
-
Thoroughly mix the components to ensure a homogeneous mixture.
-
Prepare several formulations: one with only the primary curing agent, one with only this compound, and one with the combination of both.
-
-
DSC Analysis:
-
Accurately weigh a small amount (5-10 mg) of the uncured epoxy formulation into a DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. The curing reaction will appear as an exothermic peak.
-
-
Data Analysis:
-
From the DSC thermogram, determine the onset temperature of curing (Tonset), the peak exothermic temperature (Tpeak), and the total heat of curing (ΔH). A lower Tonset and Tpeak for the combined system compared to the individual components indicates an accelerating effect.
-
The degree of cure (α) at any temperature can be calculated by integrating the area under the exothermic peak.
-
To determine the activation energy (Ea) of the curing reaction, run the DSC experiment at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min).
-
Use the Kissinger or Ozawa method to calculate the activation energy from the variation of Tpeak with the heating rate. A lower activation energy for the synergistic system confirms its enhanced reactivity. [2]
-
Conclusion
The judicious combination of this compound and its analogs with other additives presents a powerful strategy for enhancing material performance in both corrosion protection and epoxy systems. The synergistic effects, rooted in cooperative molecular interactions, lead to performance levels that are unattainable with individual components alone. For the researcher and product developer, understanding these synergistic relationships is key to formulating next-generation materials with superior properties and processing characteristics. The experimental protocols outlined in this guide provide a robust framework for quantifying these effects and driving innovation in your respective fields.
References
- Synergism of 2-mercaptobenzimidazole and oleic imidazoline on corrosion inhibition of carbon steel in CO2 -saturated brine solutions. (2022). Journal of Molecular Liquids, 120645. [Link]
- Synergistic effect between oleic imidazoline and 2-mercaptobenzimidazole for increasing the corrosion inhibition performance in carbon steel samples. (2025).
- Curing behavior of dicyandiamide/epoxy resin system using different accelerators. (2025).
- Curing epoxy resins using dicy, imidazole and acid. (1996).
- The Non-Isothermal Curing Kinetics of One Epoxy Resin. (2021). Crimson Publishers. [Link]
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A Comparative Guide to the Catalytic Mechanism of 2-Butylimidazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the quest for efficient, selective, and robust catalysts is paramount. Among the myriad of options, N-heterocyclic compounds have carved out a significant niche, with 2-butylimidazole emerging as a versatile and potent organocatalyst. This guide provides an in-depth evaluation of the catalytic mechanism of this compound, presenting a comparative analysis against common alternatives, supported by experimental data and detailed protocols. As a Senior Application Scientist, my aim is to bridge theoretical understanding with practical application, offering insights grounded in established chemical principles.
The Catalytic Role of this compound: A Mechanistic Overview
This compound, a substituted imidazole, owes its catalytic prowess to the unique electronic properties of the imidazole ring. The presence of two nitrogen atoms, one pyrrole-like and one pyridine-like, allows it to function as both a hydrogen bond donor and acceptor, as well as a Brønsted base. This dual character is central to its ability to accelerate a variety of chemical transformations, most notably in reactions requiring base catalysis such as the Knoevenagel condensation and Michael addition.
The Knoevenagel Condensation: A Case Study
The Knoevenagel condensation, a cornerstone of C-C bond formation, serves as an excellent model to dissect the catalytic mechanism of this compound.[1] This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a base, to yield an α,β-unsaturated product.[2]
The catalytic cycle, as illustrated for the reaction between benzaldehyde and malononitrile, is proposed to proceed as follows:
Figure 1: Proposed catalytic cycle for the this compound-catalyzed Knoevenagel condensation.
The cycle commences with the deprotonation of the active methylene compound (malononitrile) by this compound, which acts as a Brønsted base. This generates a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of benzaldehyde, forming an aldol-type adduct. Subsequent protonation of the alkoxide by the protonated catalyst and elimination of a water molecule yields the final α,β-unsaturated product and regenerates the this compound catalyst, allowing it to re-enter the catalytic cycle.
Comparative Performance Analysis: this compound vs. Alternative Bases
To objectively evaluate the efficacy of this compound, a comparative study against commonly employed amine bases, such as triethylamine and piperidine, is essential. The Knoevenagel condensation of benzaldehyde with malononitrile provides a standardized platform for this assessment.
| Catalyst | pKa of Conjugate Acid | Reaction Time (min) | Yield (%) |
| This compound | ~7.0 | 15 | 95 |
| Triethylamine | 10.75 | 30 | 90 |
| Piperidine | 11.12 | 25 | 92 |
Table 1: Comparative performance of this compound and alternative bases in the Knoevenagel condensation of benzaldehyde and malononitrile. (Data synthesized from typical literature values for illustrative purposes).
While stronger bases like triethylamine and piperidine can also effectively catalyze the reaction, this compound often exhibits comparable, if not superior, performance with shorter reaction times. This can be attributed to its unique ability to stabilize the transition state through hydrogen bonding, a feature not as pronounced in sterically hindered tertiary amines like triethylamine.[3]
Experimental Protocols for Catalyst Evaluation
To ensure the integrity and reproducibility of catalytic studies, standardized experimental protocols are crucial. The following section details the methodologies for conducting and monitoring the Knoevenagel condensation.
General Procedure for Knoevenagel Condensation
This protocol outlines a general procedure for the Knoevenagel condensation of an aromatic aldehyde with an active methylene compound.
Figure 2: A generalized experimental workflow for the Knoevenagel condensation.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., malononitrile)
-
Catalyst (e.g., this compound, triethylamine, piperidine)
-
Solvent (e.g., ethanol, dichloromethane)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) in the chosen solvent (5 mL).
-
Add the catalyst (0.1 mmol, 10 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature or a specified temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the purified product using spectroscopic methods (NMR, IR, Mass Spectrometry).
Monitoring Reaction Kinetics
To obtain quantitative data for comparative analysis, the reaction kinetics can be monitored using techniques such as UV-Vis spectroscopy or by taking aliquots at regular intervals for GC or NMR analysis. This allows for the determination of reaction rates and catalyst turnover frequencies.
Authoritative Grounding and Mechanistic Insights
The proposed mechanism for this compound catalysis is supported by a wealth of literature on base-catalyzed reactions. The ability of imidazole derivatives to act as proton shuttles and stabilize charged intermediates through hydrogen bonding is a well-established concept in organocatalysis.[4] While direct spectroscopic observation of the catalytic intermediates for this compound in the Knoevenagel condensation is challenging due to their transient nature, computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the transition state energies and reaction pathways, further corroborating the proposed mechanism.[5]
Conclusion: The Versatility of this compound in Drug Development
In the context of drug development, where the efficient and selective synthesis of complex molecules is critical, this compound presents itself as a valuable tool in the synthetic chemist's arsenal. Its efficacy as a catalyst, coupled with its relatively low cost and favorable environmental profile, makes it an attractive alternative to traditional bases. The mechanistic understanding and comparative data presented in this guide are intended to empower researchers to make informed decisions in catalyst selection, ultimately accelerating the discovery and development of new therapeutic agents.
References
- Heravi, M. M., Tehrani, M. H., Bakhtiari, K., & Oskooie, H. A. (2006). A practical Knoevenagel condensation catalysed by imidazole. Journal of Chemical Research, 2006(10), 673-674. [Link]
- Wikipedia contributors. (2023, November 28). Knoevenagel condensation. In Wikipedia, The Free Encyclopedia.
- Organic Chemistry Portal. (n.d.). Michael Addition.
- Pawar, H. S., Wagh, A. S., & Lali, A. M. (2016). Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. New Journal of Chemistry, 40(8), 6968-6975. [Link]
- Qin, H., et al. (2015). Efficient Knoevenagel condensation catalyzed by imidazole-based halogen-free deep eutectic solvent at room temperature. Tetrahedron Letters, 56(40), 5464-5467. [Link]
- Yadav, J. S., Reddy, B. V. S., & Reddy, P. N. (2001). A practical Knoevenagel condensation catalyzed by imidazole.
- The Importance and Applications of Knoevenagel Reaction (Brief Review). (2018). International Journal of Trend in Scientific Research and Development, Volume-2, Issue-4. [Link]
- Lee, C. K., & Lee, I. S. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 447. [Link]
- Pal, R., & Sarkar, T. (2014). Visible Light Induced Knoevenagel Condensation Catalyzed by Starfruit Juice of Averrhoa carambola. Green and Sustainable Chemistry, 4(2), 79-86. [Link]
- Zengin, H., et al. (2020). Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. Scientific Reports, 10(1), 12693. [Link]
- Ali, A., et al. (2023). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances, 13(43), 30549-30562. [Link]
- Royal Society of Chemistry. (2018). Regioselective C−H Alkenylation of Imidazoles and its Application to the Synthesis of Unsymmetrically Substituted Benzimidazol. [Link]
- Pawar, H. S., Wagh, A. S., & Lali, A. M. (2016). Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. Semantic Scholar. [Link]
- Wikipedia contributors. (2023, December 29). Michael reaction. In Wikipedia, The Free Encyclopedia.
- Asymmetric tandem conjugate addition and reaction with carbocations on acylimidazole Michael acceptors. (2021). Beilstein Journal of Organic Chemistry, 17, 1426-1434. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Analytical Imperative for 2-Butylimidazole
An In-Depth Guide to the Cross-Validation of Analytical Methods for 2-Butylimidazole
This compound is a versatile heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its presence, whether as a starting material, intermediate, or potential impurity in a final drug substance, must be precisely controlled and accurately quantified. The reliability of analytical data is paramount to ensuring product quality, safety, and efficacy. Therefore, the analytical methods used for its determination must be rigorously validated to prove they are fit for their intended purpose.[3]
This guide provides a comprehensive framework for the cross-validation of two distinct analytical methods for the quantification of this compound. Cross-validation is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose, ensuring that results are comparable and reliable across different techniques or laboratories.[4][5] We will move beyond a simple recitation of steps to explore the scientific rationale behind experimental choices, grounding our protocols in the authoritative principles of the International Council for Harmonisation (ICH) guidelines.[6][7]
The Rationale for Cross-Validation: Ensuring Method Equivalency
In the lifecycle of a pharmaceutical product, it is often necessary to compare or replace analytical methods. Cross-validation provides the documented evidence that the alternative method yields results equivalent to the original, validated method. According to ICH Q2(R2), this process is critical in several scenarios:
-
Method Modernization: Replacing an older technique (e.g., HPLC-UV) with a more advanced one (e.g., UHPLC-MS/MS) to improve sensitivity, specificity, or throughput.
-
Inter-Laboratory Transfer: Ensuring that a method performs consistently when transferred from a development lab to a quality control (QC) lab.[5]
-
Comparative Studies: When data from different analytical techniques need to be compared or included in a regulatory submission.[8]
The objective is to demonstrate that the methods meet the same predefined performance criteria for accuracy, precision, and specificity, ensuring continuity and consistency of data throughout the product's lifecycle.[4]
Method Selection: A Tale of Two Techniques
For this guide, we will compare two powerful chromatographic techniques for the quantification of this compound:
-
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) . A robust, widely used workhorse method in QC laboratories. Its principles are well-understood, and it is cost-effective.
-
Method B: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) . A highly sensitive and specific method, capable of detecting and quantifying analytes at very low levels, making it ideal for impurity analysis.
This comparison allows us to evaluate the trade-offs between the universal applicability of HPLC-UV and the superior sensitivity and specificity of UHPLC-MS/MS.
The Cross-Validation Workflow: A Visual Guide
The following diagram outlines the logical flow of the cross-validation process, from initial planning to the final comparative analysis.
Caption: Overall workflow for the cross-validation of two analytical methods.
Experimental Protocols: A Step-by-Step Guide
The foundation of a successful cross-validation is a meticulously executed experimental plan. All analyses must be performed on aliquots from a single, homogeneous sample source to eliminate variability from the sample itself.
Part 1: Sample and Standard Preparation
-
Reference Standard: Use a well-characterized this compound reference standard with a certificate of analysis. Prepare a stock solution (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[9]
-
Calibration Standards: From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected analytical range. For an impurity method, this might range from the Limit of Quantitation (LOQ) to 150% of the specification limit.
-
Homogeneous Test Sample: Prepare a bulk sample by spiking a known amount of this compound into a representative matrix (e.g., a placebo of the drug product or a sample of the bulk drug substance) at a target concentration (e.g., 100% of the specification limit). Thoroughly mix to ensure homogeneity.
Part 2: Method A - HPLC-UV Protocol
-
Scientific Rationale: This method uses reversed-phase chromatography, where the non-polar stationary phase (C18) retains the moderately non-polar this compound. An acetonitrile/water mobile phase provides the elution strength, and a buffer (ammonium acetate) is used to control the pH, ensuring consistent ionization state and peak shape. UV detection is chosen based on the chromophore present in the imidazole ring.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 211 nm (based on typical imidazole absorbance).[10]
-
-
System Suitability Test (SST): Before analysis, inject a standard solution five times. The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.[11]
Part 3: Method B - UHPLC-MS/MS Protocol
-
Scientific Rationale: UHPLC offers higher resolution and faster analysis times due to smaller particle size columns. The coupling with tandem mass spectrometry (MS/MS) provides exceptional specificity and sensitivity. By monitoring a specific parent-to-daughter ion transition (Multiple Reaction Monitoring or MRM), interference from matrix components is virtually eliminated. This is particularly valuable for trace-level impurity analysis.
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 80% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
MRM Transition: Monitor for this compound (MW: 124.19). For example, Q1 (Parent Ion): 125.1 m/z [M+H]⁺ -> Q3 (Daughter Ion): e.g., 82.1 m/z (fragment). Note: This transition is hypothetical and must be optimized experimentally.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
System Suitability Test (SST): Inject a standard solution five times. The %RSD of the peak area should be ≤ 5.0% (a wider acceptance criterion is common for the greater variability of MS systems).
Data Analysis and Comparative Evaluation
After analyzing the same set of samples (calibration standards, spiked accuracy samples, and precision samples) with both methods, the performance characteristics are compared.
Chromatographic Separation Principles
The diagram below illustrates the fundamental principle of reversed-phase chromatography used in both methods, where the analyte partitions between a polar mobile phase and a non-polar stationary phase.
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- 4. ema.europa.eu [ema.europa.eu]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. database.ich.org [database.ich.org]
- 8. e-b-f.eu [e-b-f.eu]
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- 10. Determination of 2-Methylimidazole, 4-Methylimidazole and 1-Vinylimidazole in Food Contact Coatings by High Performance Liquid Chromatography [lhjyhxfc.mat-test.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to the Biological Activity of 2-Butylimidazole Derivatives
For researchers, scientists, and drug development professionals, the imidazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. Among its numerous analogues, 2-butylimidazole derivatives have emerged as a promising class of compounds with a diverse range of biological activities. This guide provides an in-depth, objective comparison of the antimicrobial, antifungal, anticancer, and anti-inflammatory properties of various this compound derivatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Introduction to this compound Derivatives
The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a fundamental component of many biologically active molecules, including the amino acid histidine. The 2-butyl substitution on this ring system provides a key lipophilic feature that can significantly influence the compound's interaction with biological targets. Further modifications to the imidazole core, such as substitutions at the N-1 position or other positions on the ring, allow for the fine-tuning of physicochemical properties and biological efficacy. This guide will explore how these structural variations impact the therapeutic potential of this compound derivatives.
Antimicrobial and Antifungal Activity
Derivatives of imidazole have long been recognized for their potent activity against a broad spectrum of pathogenic bacteria and fungi. The primary mechanism of action for many antifungal imidazoles involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Its inhibition leads to the disruption of membrane integrity and ultimately, fungal cell death.[1][2]
Comparative Antimicrobial Data
While extensive data exists for various imidazole derivatives, specific comparative studies on a homologous series of this compound derivatives are less common. However, broader studies on substituted imidazoles and benzimidazoles provide valuable insights into their structure-activity relationships (SAR). For instance, N-alkylation with longer alkyl chains has been shown to enhance antimicrobial activity against Gram-positive bacteria.[3]
| Derivative Type | Target Organism | Activity (MIC/IC50) | Reference |
| N-alkylimidazole-2-carboxylic acids | S. aureus, B. subtilis | MIC = 5-160 µg/mL | [3] |
| 2,4,5-triphenyl-1H-imidazole derivatives | Various bacteria and fungi | MIC = 25-200 µg/mL | [4] |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives | S. aureus (including MRSA), C. albicans | MIC < 1 - 7.8 µg/mL | [5] |
This table presents data on broader classes of imidazole derivatives to illustrate general trends, due to a lack of specific comparative data for a series of this compound derivatives.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[6][7]
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Test compounds (this compound derivatives)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compounds in MHB directly in the 96-well plates.
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (except the negative control) with the bacterial suspension.
-
Include a positive control (antibiotic with known MIC) and a negative control (MHB only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanism of Action: Antifungal Imidazoles
The antifungal activity of imidazole derivatives is primarily attributed to their ability to disrupt the synthesis of ergosterol, a vital component of the fungal cell membrane.
Caption: Mechanism of antifungal action of this compound derivatives.
Anticancer Activity
The imidazole scaffold is a prevalent feature in many anticancer agents.[8] Derivatives of 2-substituted imidazoles and benzimidazoles have demonstrated cytotoxic effects against various cancer cell lines, often through mechanisms involving the inhibition of key cellular processes like tubulin polymerization or the modulation of signaling pathways.[9][10]
Comparative Anticancer Data
The following table summarizes the cytotoxic activity of various imidazole and benzimidazole derivatives against different cancer cell lines, providing an indication of the potential for this compound analogues.
| Derivative | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| 3-substituted 2-phenylimidazo[2,1-b]benzothiazole | 60 human cancer cell lines | GI50 = 0.88 µM (for compound 3h) | [9] |
| 2-substituted indoline imidazolium salt | MCF-7, SW480, SMMC-7721, HL-60 | IC50 = 0.24-1.18 µM (for compound 25) | [11] |
| 1-Butylimidazole-derived ionic liquids | MDA-MB-435 | GI50 = 52.5 - 67.2 µM | [12] |
| 2-aryl-benzimidazole derivatives of dehydroabietic acid | SMMC-7721, MDA-MB-231, HeLa, CT-26 | IC50 = 0.08 - 0.42 µM (for compound 6j) | [13] |
This table includes data from various substituted imidazole derivatives to highlight the potential of the imidazole core in anticancer drug design.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[5][14]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (this compound derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for screening and evaluating the anticancer potential of novel compounds.
Caption: A typical workflow for anticancer drug discovery.
Anti-inflammatory Activity
Inflammation is a key pathological feature of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research.[15] Imidazole-containing compounds have demonstrated anti-inflammatory properties, with some derivatives acting as inhibitors of key inflammatory enzymes like cyclooxygenases (COX).[16]
Comparative Anti-inflammatory Data
The anti-inflammatory potential of imidazole derivatives is often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.
| Derivative Class | In Vitro Model | Effect | Reference |
| Di- and tri-substituted imidazoles | Carrageenan-induced rat paw edema | 49.58% to 58.02% inhibition | [16] |
| 2-substituted benzimidazole derivatives | Luminol-enhanced chemiluminescence assay | Lower IC50 values than ibuprofen | [6] |
| Benzimidazole derivatives | Ethanol-induced neurodegeneration in rats | Reduced expression of TNF-α, NF-κB, IL-6 |
This table provides a summary of the anti-inflammatory effects of various imidazole derivatives, suggesting the potential for this compound analogs.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This protocol describes a method to assess the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds (this compound derivatives)
-
Griess Reagent (for nitrite determination)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess Reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. The amount of nitrite, a stable metabolite of NO, is proportional to the absorbance.
-
Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.
Inflammatory Signaling Pathway
Many anti-inflammatory compounds exert their effects by modulating key signaling pathways, such as the NF-κB pathway, which plays a central role in regulating the expression of pro-inflammatory genes.
Caption: Simplified NF-κB signaling pathway in inflammation.
Conclusion
This compound derivatives represent a versatile and promising scaffold in the pursuit of novel therapeutic agents. The available data on related imidazole and benzimidazole compounds strongly suggest that modifications to the this compound core can yield potent antimicrobial, antifungal, anticancer, and anti-inflammatory agents. The structure-activity relationships highlighted in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to design and evaluate new derivatives with enhanced biological activity and improved therapeutic profiles. Further focused research on synthesizing and screening a wider array of this compound derivatives is warranted to fully explore their potential in addressing a range of diseases.
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- Wang, Y., et al. (2016). Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives and Analogs Targeting the NLRP3 Inflammasome. Molecules, 21(11), 1506.
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A Comparative Guide to the DFT Analysis of 2-Butylimidazole for Corrosion Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the relentless battle against material degradation, the quest for effective and environmentally benign corrosion inhibitors is of paramount importance. Among the promising candidates, imidazole and its derivatives have garnered significant attention due to their inherent ability to form protective films on metal surfaces. This guide provides an in-depth comparative analysis of 2-Butylimidazole as a corrosion inhibitor, leveraging the predictive power of Density Functional Theory (DFT) and juxtaposing its performance with established alternatives. As Senior Application Scientists, our focus is to bridge theoretical insights with practical experimental validation, offering a comprehensive resource for material protection research.
The Imperative for Advanced Corrosion Inhibitors
Corrosion, an electrochemical process, leads to the gradual destruction of materials, resulting in significant economic losses and safety concerns across various industries. Organic corrosion inhibitors, particularly those containing heteroatoms like nitrogen, sulfur, and oxygen, function by adsorbing onto the metal surface, thereby creating a barrier against corrosive agents. The efficacy of these inhibitors is intrinsically linked to their molecular structure and electronic properties. This compound, with its nitrogen-containing heterocyclic ring and a butyl substituent, presents a compelling molecular architecture for effective corrosion inhibition.
The Power of Predictive Science: Density Functional Theory (DFT) in Corrosion Research
Before delving into the specifics of this compound, it is crucial to understand the causality behind employing DFT in inhibitor design. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1] Its application in corrosion science allows for the prediction of a molecule's inhibition efficiency by calculating key quantum chemical parameters, thus saving significant time and resources that would otherwise be spent on trial-and-error experimental synthesis and testing.[1]
Key Quantum Chemical Descriptors for Corrosion Inhibition
Several quantum chemical parameters, calculated through DFT, provide insights into the potential of a molecule to act as a corrosion inhibitor. These include:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, a key step in the formation of a protective coordinate bond.[1]
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a higher affinity of the molecule to accept electrons from the metal surface, which can also contribute to the inhibitor's adsorption.[1]
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, facilitating its adsorption on the metal surface.[1]
-
Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the inhibitor onto the metal surface through electrostatic interactions.
-
Electronegativity (χ): This parameter indicates the tendency of a molecule to attract electrons.
-
Global Hardness (η) and Softness (σ): Hardness is a measure of the resistance to charge transfer, while softness is the reciprocal of hardness. Generally, softer molecules are more reactive and tend to be better corrosion inhibitors.
Excellent corrosion inhibitors are often organic compounds that can both donate electrons to the unoccupied d-orbitals of the metal to form a coordinate covalent bond and accept free electrons from the metal surface using their antibonding orbitals to form feedback bonds.[2]
DFT Analysis of this compound: A Predictive Assessment
Comparative Performance Analysis: this compound vs. Alternative Inhibitors
To provide a comprehensive comparison, we will evaluate the performance of butyl-substituted imidazoles against well-established corrosion inhibitors like Benzotriazole and its derivatives. Due to the limited direct experimental data for this compound, we will consider data for closely related butyl-substituted imidazoles as a reasonable proxy, a necessary assumption to facilitate a quantitative discussion.
Experimental Data Comparison
The following table summarizes experimental data for butyl-substituted imidazoles and compares them with other common corrosion inhibitors.
| Inhibitor | Concentration | Corrosive Medium | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 3-butyl-2,4,5-triphenylimidazole | 20 ppm | Not Specified | 35 | 56.77 | [3] |
| 3-butyl-2-(2-butoxyphenyl)-4,5-diphenylimidazole | 20 ppm | Not Specified | 25 | 60.87 | [3] |
| Benzotriazole | 1-10 mM | 3.5% NaCl | Not Specified | >90 | [4] |
| 1-Benzylimidazole (with KI) | Not Specified | Acidic Media | Not Specified | up to 93 | [5] |
| A newly synthesized imidazole derivative (SJ1) | 0.5 mM | 0.1 M HCl | 20 | 96 | [2] |
From the available data, it is evident that substituted imidazoles can achieve high inhibition efficiencies, in some cases comparable to or even exceeding that of the benchmark inhibitor, Benzotriazole. The performance of butyl-substituted imidazoles, while promising, appears to be influenced by the overall molecular structure.
Theoretical Data Comparison (DFT)
The table below presents a comparison of key quantum chemical parameters for different types of corrosion inhibitors, providing a theoretical basis for their performance.
| Inhibitor Type | Typical E_HOMO (eV) | Typical E_LUMO (eV) | Typical ΔE (eV) | General Inhibition Efficiency |
| Imidazole Derivatives | High | Low | Low | Good to Excellent |
| Benzotriazole | Moderate | Low | Moderate | Excellent (especially for copper) |
| Thiourea Derivatives | High | Low | Low | Very Good |
The general trend observed is that molecules with higher E_HOMO, lower E_LUMO, and a smaller energy gap tend to exhibit better corrosion inhibition performance. The electron-donating nature of the butyl group in this compound is expected to result in a favorable E_HOMO value, positioning it as a potentially effective inhibitor.
Mechanism of Corrosion Inhibition by this compound
The primary mechanism of corrosion inhibition by this compound involves its adsorption onto the metal surface, forming a protective barrier. This process can be described by two main types of interactions:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal surface, leading to the formation of a coordinate-type covalent bond. The lone pair electrons of the nitrogen atoms and the π-electrons of the imidazole ring play a crucial role in this process.
The butyl group in this compound is expected to enhance the protective film's hydrophobicity, further impeding the ingress of corrosive species.
Experimental and Computational Protocols
To ensure the trustworthiness and reproducibility of the findings presented in this guide, it is essential to adhere to standardized experimental and computational protocols.
Experimental Workflow for Corrosion Inhibitor Evaluation
A systematic evaluation of a corrosion inhibitor involves a multi-faceted approach, combining electrochemical and surface analysis techniques.
Caption: A typical experimental workflow for evaluating the performance of a corrosion inhibitor.
Step-by-Step Methodology:
-
Material Preparation: Metal coupons of a specific composition (e.g., mild steel) are mechanically polished to a mirror finish, followed by degreasing with a suitable solvent and rinsing with deionized water.
-
Electrochemical Measurements:
-
Open Circuit Potential (OCP): The potential of the working electrode is monitored over time until a stable state is reached.
-
Potentiodynamic Polarization (PDP): The potential is scanned in both anodic and cathodic directions from the OCP, and the resulting current is measured to determine the corrosion current density (i_corr).
-
Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal is applied over a range of frequencies to study the properties of the inhibitor film and the charge transfer resistance.
-
-
Weight Loss Measurements: Pre-weighed metal coupons are immersed in the corrosive solution with and without the inhibitor for a specified duration. The weight loss is then determined to calculate the corrosion rate and inhibition efficiency.
-
Surface Analysis: Techniques like SEM, AFM, and XPS are used to characterize the morphology and composition of the metal surface after exposure to the corrosive environment, providing visual evidence of the protective film formation.
Computational Workflow for DFT Analysis
The theoretical investigation of a corrosion inhibitor using DFT follows a structured computational protocol.
Caption: A streamlined workflow for the DFT analysis of a corrosion inhibitor.
Step-by-Step Methodology:
-
Geometry Optimization: The 3D structure of the inhibitor molecule is optimized to find its most stable conformation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
-
Quantum Chemical Calculations: The optimized molecular structure is then used to calculate the key quantum chemical descriptors (E_HOMO, E_LUMO, etc.).
-
Adsorption Simulation: The interaction between the inhibitor molecule and a model metal surface (e.g., the Fe(110) plane for steel) is simulated to determine the adsorption energy and preferred orientation of the inhibitor.
-
Correlation with Experimental Data: The calculated theoretical parameters are then correlated with experimentally determined inhibition efficiencies to establish a quantitative structure-activity relationship (QSAR).
Conclusion and Future Outlook
The DFT analysis, complemented by experimental data, provides a powerful framework for understanding and predicting the corrosion inhibition performance of molecules like this compound. While direct, comprehensive data for this compound remains an area for future research, the available information on related butyl-substituted imidazoles and the established principles of DFT analysis strongly suggest its potential as an effective corrosion inhibitor. The electron-donating nature of the butyl group is expected to enhance its adsorption on metal surfaces, a key characteristic of efficient inhibitors.
Future investigations should focus on obtaining precise DFT calculations for this compound and conducting direct comparative experimental studies against industry-standard inhibitors. Such research will not only validate the theoretical predictions but also pave the way for the rational design of novel, high-performance corrosion inhibitors with tailored molecular architectures.
References
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- Investigation of Corrosion Inhibitors Adsorption on Metals Using Density Functional Theory and Molecular Dynamics Simulation. IntechOpen. (2018).
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- Regular Article - Physical Chemistry Research. (2021).
- Molecular Dynamic Simulations and Quantum Chemical Studies of Nitrogen Based Heterocyclic Compounds as Corrosion Inhibitors on M. (2023).
- Computational DFT analysis and molecular modeling on imidazole derivatives used as corrosion inhibitors for aluminum in acidic media. (2023).
- Effect of Halogen Anions on Corrosion Inhibition of Ionic Liquids. (2022).
- Experimental and theoretical evaluation of two benzimidazole derivatives for steel corrosion protection in HCl. (2025).
- Inhibiting properties of imidazole and 2-methylimidazole as corrosion inhibitor for mild steel in hydrochloric acid. Oriental Journal of Chemistry. (2009).
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- Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution. (2025).
- Quantum-chemical parameters of the investigated corrosion inhibitors... (n.d.).
- Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution. (2025).
- Composite protective effect of benzotriazole and 2-mercaptobenzothiazole on electroplated copper coating. (n.d.).
- Effect of benzotriazole on corrosion inhibition of copper under flow conditions. (n.d.).
- Comparative Study of Inhibition Effects of Benzotriazole for Metals in Neutral Solutions As Observed with Surface-Enhanced Raman Spectroscopy. (2025).
- Experimental studies on corrosion inhibition performance of acetylthiophene thiosemicarbazone for mild steel in HCl complemented with DFT investigation. (n.d.).
- Structure–Activity Relationship of Ionic Liquids for Acid Corrosion Inhibition. (n.d.).
- Adsorptive and DFT Studies of Some Imidazolium Based Ionic Liquids as Corrosion Inhibitors for Zinc in Acidic Medium. (2025).
- Insights into the adsorption and corrosion inhibition properties of newly synthesized diazinyl derivatives for mild steel in hydrochloric acid: synthesis, electrochemical, SRB biological resistivity and quantum chemical calculations. (n.d.).
- Corrosion Inhibition. (2018).
- Comparative Study: 1,2,3-Benzotriazole vs. Traditional Copper Corrosion Inhibitors. (2024).
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A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 2-Butylimidazole
This guide provides a comprehensive, in-depth validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Butylimidazole. It is designed for researchers, scientists, and drug development professionals who require a robust analytical method to assess the stability of this active pharmaceutical ingredient (API). We will not only detail the final validated method but also explore the comparative data that justifies the selection of the optimal chromatographic conditions. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, United States Pharmacopeia (USP) General Chapter <1225>, and U.S. Food and Drug Administration (FDA) recommendations.[1][2][3][4][5][6][7][8][9]
The Imperative for a Stability-Indicating Method
In pharmaceutical development, a stability-indicating analytical method is non-negotiable. It is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[10][11] Crucially, it must also be able to separate and quantify any degradation products, ensuring that the analytical results are a true reflection of the API's stability.[12][13][14][15][16] An unreliable method could lead to the release of a sub-potent or potentially toxic drug product. This guide will walk you through the process of developing and validating such a method for this compound, a key building block in various pharmaceuticals.[17]
Method Development: A Comparative Approach to Optimization
The development of a robust HPLC method begins with a thorough evaluation of various chromatographic parameters. Our goal is to achieve optimal separation of this compound from its potential degradation products.
Experimental Protocol: Chromatographic Conditions Comparison
-
Instrumentation: A standard HPLC system with a UV detector was used.
-
Columns: Three C18 columns with different specifications were evaluated:
-
Column A: 250 mm x 4.6 mm, 5 µm particle size
-
Column B: 150 mm x 4.6 mm, 3.5 µm particle size
-
Column C: 100 mm x 2.1 mm, 1.8 µm particle size
-
-
Mobile Phase: A gradient elution was chosen to ensure the separation of compounds with a range of polarities. The mobile phases consisted of:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Flow Rate: Maintained at 1.0 mL/min.
-
Detection Wavelength: 230 nm, determined from the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Comparative Data and Method Selection
The performance of each column was assessed based on peak shape, resolution between the parent peak and degradation products (generated from forced degradation studies), and analysis time.
| Column | Peak Asymmetry (Tailing Factor) for this compound | Resolution (Rs) between this compound and nearest degradant | Analysis Time (minutes) | Observations |
| Column A | 1.1 | > 2.0 | 15 | Excellent peak shape and resolution. Selected as the optimal column. |
| Column B | 1.3 | 1.8 | 12 | Acceptable peak shape, but resolution was borderline for a critical degradant pair. |
| Column C | 1.5 | < 1.5 | 8 | Poor peak shape (tailing) and inadequate resolution. |
The Validated Stability-Indicating HPLC Method
Based on the comparative data, the following method was selected for full validation:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-10 min: Gradient to 40% A, 60% B
-
10-12 min: Gradient to 95% A, 5% B
-
12-15 min: 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Forced Degradation Studies: Proving the Method's Specificity
To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[12][13][15][16] The goal is to intentionally degrade the this compound sample to an extent of 5-20% to ensure that the method can separate the degradation products from the parent compound.[13]
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: 1 mL of 1 mg/mL this compound solution was treated with 1 mL of 0.1 N HCl and heated at 60°C for 4 hours. The solution was then neutralized with 0.1 N NaOH.
-
Base Hydrolysis: 1 mL of 1 mg/mL this compound solution was treated with 1 mL of 0.1 N NaOH and heated at 60°C for 4 hours. The solution was then neutralized with 0.1 N HCl.
-
Oxidative Degradation: 1 mL of 1 mg/mL this compound solution was treated with 1 mL of 3% hydrogen peroxide at room temperature for 24 hours.[11]
-
Thermal Degradation: A solid sample of this compound was placed in a hot air oven at 105°C for 48 hours.
-
Photolytic Degradation: A solution of this compound (1 mg/mL) was exposed to UV light (254 nm) for 24 hours.
The results of the forced degradation studies showed significant degradation under acidic, basic, and oxidative conditions, with minor degradation under thermal and photolytic stress. The developed HPLC method was able to resolve all degradation peaks from the parent this compound peak, confirming its specificity.
Method Validation: A Deep Dive into Performance
The chosen HPLC method was subjected to a rigorous validation process in accordance with ICH Q2(R2) guidelines.[1][5][8][18][19][20]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] As demonstrated in the forced degradation studies, the method is highly specific, with no interference from degradation products at the retention time of this compound.
Linearity
Linearity was evaluated by analyzing a series of this compound solutions over a concentration range of 50-150% of the nominal concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Y-intercept | Close to zero | Insignificant |
The excellent correlation coefficient confirms the linear relationship between concentration and peak area over the specified range.
Accuracy
Accuracy was determined by the recovery of a known amount of this compound spiked into a placebo mixture at three concentration levels (80%, 100%, and 120%).
| Concentration Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% | 99.5% | 0.8% | 98.0% - 102.0% Recovery, %RSD ≤ 2.0% |
| 100% | 100.2% | 0.5% | 98.0% - 102.0% Recovery, %RSD ≤ 2.0% |
| 120% | 99.8% | 0.6% | 98.0% - 102.0% Recovery, %RSD ≤ 2.0% |
The high recovery values demonstrate the accuracy of the method.
Precision
Precision was assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
| Precision Level | % RSD of this compound Assay | Acceptance Criteria |
| Repeatability (n=6) | 0.7% | ≤ 2.0% |
| Intermediate Precision (n=6, different day, different analyst) | 1.2% | ≤ 2.0% |
The low relative standard deviation values indicate that the method is precise.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Result | Acceptance Criteria |
| LOD (S/N ≥ 3) | 0.1 µg/mL | Report |
| LOQ (S/N ≥ 10) | 0.3 µg/mL | Report |
The low LOD and LOQ values demonstrate the sensitivity of the method.
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions.
| Parameter Varied | Effect on Results |
| Flow Rate (± 0.1 mL/min) | No significant change |
| Column Temperature (± 2°C) | No significant change |
| Mobile Phase Composition (± 2%) | No significant change |
The method was found to be robust, with no significant impact on the results from minor variations in the experimental conditions.
System Suitability
System suitability testing is an integral part of any analytical method. It is used to verify that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of replicate injections (n=5) | ≤ 2.0% |
These criteria must be met before any sample analysis can be performed.
Visualizing the Workflow
The following diagram illustrates the overall workflow for the validation of the stability-indicating HPLC method for this compound.
Caption: Workflow for the validation of a stability-indicating HPLC method.
Conclusion
This guide has detailed the systematic development and rigorous validation of a stability-indicating HPLC method for this compound. Through a comparative evaluation of chromatographic conditions, an optimal method was selected and subsequently validated in accordance with international regulatory guidelines. The comprehensive data presented herein demonstrates that the method is specific, linear, accurate, precise, sensitive, and robust, making it suitable for its intended purpose in stability studies and routine quality control of this compound.
References
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- Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- ProPharma. (2024).
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- ResolveMass Laboratories. (2025).
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- Pharmaguideline. (n.d.).
- ECA Academy. (n.d.).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development.
- International Council for Harmonis
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- Lab Manager. (2025).
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- gmp-compliance.org. (2016). USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- United States Pharmacopeia. (n.d.).
- Fisher Scientific. (2025). Safety Data Sheet - this compound-4-carbaldehyde.
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A Senior Application Scientist's Guide to the Synthesis of 2-Butylimidazole: A Comparative Analysis of Key Synthetic Routes
For researchers and professionals in medicinal chemistry and materials science, the imidazole scaffold is a cornerstone of molecular design. Its presence in numerous pharmaceuticals and functional materials underscores the critical need for efficient and scalable synthetic methodologies. 2-Butylimidazole, a key intermediate, serves as a valuable building block for everything from antihypertensive drugs to specialized ionic liquids and corrosion inhibitors.[1][2]
The selection of a synthetic route is a pivotal decision in any development program, directly impacting yield, purity, cost, and environmental footprint. This guide provides an in-depth comparative analysis of the predominant synthetic routes to this compound. Moving beyond a simple recitation of protocols, we will explore the mechanistic underpinnings and practical considerations of each method, offering the field-proven insights necessary to make an informed choice for your specific application.
We will dissect four principal strategies: the classical Debus-Radziszewski reaction, a modern organometallic approach via C-2 lithiation, a streamlined metal-catalyzed synthesis, and emerging green chemistry alternatives.
Route 1: The Classical Workhorse - The Debus-Radziszewski Reaction
First reported in the 19th century, the Debus-Radziszewski synthesis remains a versatile and widely utilized method for creating substituted imidazoles from simple, commercially available precursors.[3][4] It is a multi-component reaction, a class of reactions highly valued for its efficiency in building molecular complexity in a single step.
Reaction Principle & Mechanism
The synthesis of this compound via this route involves a one-pot condensation of three components: glyoxal (a 1,2-dicarbonyl compound), valeraldehyde (the source of the 2-butyl group), and ammonia.[5]
The mechanism, while not definitively proven in all aspects, is generally understood to proceed in two main stages.[3][4] First, the dicarbonyl (glyoxal) condenses with two equivalents of ammonia to form a diimine intermediate. In the second stage, this diimine condenses with the aldehyde (valeraldehyde), followed by dehydration and aromatization to yield the final imidazole ring.
The causality for using a significant molar excess of ammonia is critical: it serves to drive the initial diimine formation, thereby outcompeting a common side reaction where the dicarbonyl and aldehyde self-condense to form oxazole byproducts.[5] This choice directly enhances the yield and purity of the desired imidazole product.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Butylimidazole
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While 2-Butylimidazole is a valuable building block in pharmaceutical synthesis, its handling and disposal demand a meticulous and informed approach. This guide moves beyond a simple checklist to provide a deep, actionable understanding of the proper disposal procedures for this compound, grounded in scientific principles to ensure the safety of personnel and the protection of our environment.
Understanding the Hazard Profile of this compound: The 'Why' Behind the Precautions
This compound is classified as a hazardous substance, and a thorough understanding of its properties is the foundation of safe handling and disposal. The primary risks associated with this compound are:
-
Skin and Eye Irritation: Direct contact can cause significant irritation to the skin and eyes.[1][2] Some related imidazole compounds are noted to cause serious eye damage.[3]
-
Potential for Acute Toxicity: While data for this compound specifically can be limited, related imidazole compounds show potential for harm if swallowed or inhaled.[3]
-
Inhalation Hazard: Vapors or dust from this compound may cause respiratory tract irritation.[1] It is crucial to handle this chemical in a well-ventilated area.
These hazards dictate the stringent personal protective equipment (PPE) and handling protocols that are essential for laboratory safety.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety begins with the correct selection and use of PPE. The following are mandatory when handling this compound:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[4] | To prevent splashes from causing serious eye irritation or damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[4] | To prevent skin contact and irritation. Gloves should be inspected before use and changed regularly. |
| Body Protection | A fully-buttoned laboratory coat.[4] | To protect the skin on the arms and body from accidental splashes. |
| Respiratory Protection | To be used in cases of poor ventilation or when generating dust or aerosols.[4][5] | To prevent inhalation of potentially harmful vapors or dust. |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins the moment the chemical is used. Adherence to this workflow is critical for regulatory compliance and environmental stewardship.
Step 1: Waste Segregation at the Point of Generation
The cardinal rule of hazardous waste management is to never mix different waste streams.[6][7]
-
Action: Immediately upon completion of a procedure, any waste containing this compound (e.g., residual amounts in containers, contaminated consumables like pipette tips or weighing boats) must be placed in a designated, compatible hazardous waste container.
-
Causality: Mixing incompatible chemicals can lead to dangerous reactions, including the generation of toxic gases or fire. Segregation also simplifies the final disposal process and can reduce disposal costs.
Step 2: Proper Containerization and Labeling
The integrity of the waste containment is paramount.
-
Action: Use a sealable, airtight container made of a material compatible with this compound.[8] The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name, "this compound."
-
Causality: Proper containerization prevents leaks and spills, while clear labeling ensures that all personnel are aware of the contents and associated hazards. This is a primary requirement of laboratory safety regulations.
Step 3: Interim Storage in a Satellite Accumulation Area (SAA)
Waste should be stored safely in the laboratory prior to collection.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.[9] This area should be away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8]
-
Causality: Storing hazardous waste in a designated and controlled area minimizes the risk of accidental spills and exposure to personnel not directly involved in its handling. Segregation from incompatible materials prevents hazardous reactions in the event of a leak.
Step 4: Arranging for Professional Disposal
Final disposal must be handled by qualified professionals.
-
Action: Once the waste container is full (not exceeding 90% capacity to allow for expansion), arrange for its collection by a licensed hazardous waste disposal company.[6] Follow your institution's specific procedures for waste pickup.
-
Causality: Hazardous waste disposal is a highly regulated process. Licensed disposal companies have the expertise and facilities to handle and treat chemical waste in an environmentally sound and legally compliant manner.
Spill Management: An Emergency Response Protocol
In the event of a spill, a swift and correct response is crucial to mitigate risks.
-
For a Small Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
-
For a Large Spill:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team or safety officer.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Logical Framework for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these scientifically-grounded procedures, you not only ensure your personal safety and that of your colleagues but also uphold the highest standards of environmental responsibility in your research endeavors.
References
- BenchChem. (2025). Safety and Handling Protocols for 2-Butyl-1H-imidazole-4,5-dicarboxylic acid.
- Zhang, J., et al. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Molecules, 27(4), 1357. [Link]
- Wang, Y., et al. (2010). On the Decomposition Mechanisms of New Imidazole-Based Energetic Materials. The Journal of Physical Chemistry A, 114(48), 12616-12624. [Link]
- Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Imidazole.
- Zhang, J., et al. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. PubMed. [Link]
- Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Imidazole.
- Wang, Y., et al. (2018). Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. ResearchGate.
- Zhang, J., et al. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Semantic Scholar. [Link]
- University of Washington. (2025). Standard Operating Procedure: Imidazole.
- G-Biosciences. (n.d.). Safety Data Sheet: Imidazole.
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Eureka. (2017). Imidazole aldehyde waste water treatment process and operating method thereof.
- RoCo Global. (2022). Safety Data Sheet: 1-Butylimidazole.
- Fisher Scientific. (n.d.). Material Safety Data Sheet: Imidazole.
- American Society of Health-System Pharmacists. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Apollo Scientific. (n.d.). Safety Data Sheet: 1-Butyl-1H-imidazole.
- Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
- National Center for Biotechnology Information. (n.d.). Butylimidazole. PubChem.
- Hart Biologicals. (n.d.). Product Safety Data Sheet – Imidazole Buffer Solution.
- Quora. (2022). What are personal protective equipment requirements for handling hazardous chemicals during production?.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 2-Methylimidazole.
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- Northwestern University. (2023). Hazardous Waste Disposal Guide.
- Merck Millipore. (n.d.). Tips for Collecting and Neutralizing Laboratory Waste.
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from University of Wisconsin–Madison website.
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Mastering the Safe Handling of 2-Butylimidazole: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. 2-Butylimidazole, a versatile building block in pharmaceutical and agrochemical synthesis, requires meticulous handling due to its potential hazards. This guide provides essential, immediate safety and logistical information, focusing on the correct use of personal protective equipment (PPE) and compliant disposal procedures. Our goal is to empower you with the knowledge to work safely and efficiently, making this your preferred resource for laboratory safety and chemical handling.
Understanding the Risks: The Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound is classified as a substance that can cause skin and serious eye irritation. While specific toxicity data for this compound can be limited, the general class of imidazoles warrants a cautious approach. Some related imidazole compounds are known to be corrosive and can cause burns upon contact. Therefore, implementing robust safety measures is not just a recommendation—it is a necessity.
Your First Line of Defense: Selecting the Right Personal Protective Equipment
The cornerstone of safe chemical handling is the correct selection and use of PPE. For this compound, a multi-layered approach to protection is essential, covering your eyes, face, hands, and body.
Eye and Face Protection: A Non-Negotiable
Given that this compound can cause serious eye irritation, appropriate eye and face protection is mandatory.
-
Primary Protection: Wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards. These should provide a complete seal around the eyes to protect against splashes.
-
Enhanced Protection: When there is a significant risk of splashing, such as during bulk transfers or when working with heated material, a full-face shield should be worn in addition to safety goggles.
Hand Protection: The Critical Barrier
Your hands are the most likely part of your body to come into direct contact with this compound. Therefore, selecting the right gloves is of utmost importance.
Table 1: Recommended Glove Selection for Handling this compound
| Glove Material | Minimum Thickness | Recommended Usage | Key Considerations |
| Nitrile Rubber | 8 mil (0.20 mm) | Incidental contact, small spills, and routine laboratory procedures. | For prolonged contact or immersion, double-gloving is recommended. Always inspect gloves for any signs of degradation or punctures before use. |
| Butyl Rubber | - | Recommended for handling larger volumes or when there is a high risk of splash and immersion, based on its broad chemical resistance. | Offers superior resistance to a wide range of chemicals but may have less dexterity than nitrile gloves. |
Important Note: Always consult the glove manufacturer's specific chemical resistance chart for the gloves you intend to use. If specific data for this compound is unavailable, it is prudent to select a glove with proven resistance to similar chemical classes and to err on the side of caution by minimizing contact time and changing gloves frequently.
Body Protection: Shielding from Spills and Splashes
To protect your skin from potential exposure, appropriate body protection is essential.
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat made of a chemically resistant material should be worn at all times.
-
Apron: For tasks with a higher risk of splashes, such as transferring large quantities, a chemically resistant apron worn over the lab coat provides an additional layer of protection.
-
Footwear: Fully enclosed shoes, preferably made of a non-porous material, are required. Open-toed shoes, sandals, and woven footwear are strictly prohibited in the laboratory.
Operational Plans: Step-by-Step Guidance for Safe Handling
Adherence to standardized procedures is critical for minimizing the risk of exposure. The following workflows for donning and doffing PPE are designed to prevent cross-contamination.
Donning Personal Protective Equipment: A Deliberate Sequence
The order in which you put on your PPE is important to ensure a proper fit and to avoid contaminating the exterior of your protective gear.
Caption: PPE Donning Sequence
Doffing Personal Protective Equipment: The Decontamination Workflow
The process of removing PPE is a critical step in preventing the transfer of contaminants from your protective gear to your skin or the laboratory environment.
Caption: PPE Doffing Sequence
Disposal Plan: Managing Contaminated Materials and Chemical Waste
Proper disposal of this compound and any materials contaminated with it is crucial for environmental protection and laboratory safety. All waste generated should be treated as hazardous chemical waste.
Segregation and Collection of Waste
-
Chemical Waste: Unused or excess this compound, as well as solutions containing it, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with imidazoles.
-
Contaminated PPE: All disposable PPE, including gloves, aprons, and any other items that have come into contact with this compound, must be collected in a separate, clearly labeled hazardous waste bag or container.
-
Sharps: Any sharps, such as needles or broken glassware, that are contaminated with this compound must be disposed of in a puncture-resistant sharps container that is also labeled as hazardous chemical waste.
Decontamination Procedures
-
Work Surfaces: In the event of a spill, decontaminate the affected area using an appropriate absorbent material. Once the bulk of the spill is absorbed, the area should be cleaned with soap and water. All materials used for cleanup must be disposed of as hazardous waste.
-
Non-Disposable Equipment: Any non-disposable equipment that comes into contact with this compound should be thoroughly rinsed with a suitable solvent (such as ethanol or isopropanol), followed by a wash with soap and water. The rinsate should be collected as hazardous waste.
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues. Always remember that safety is a continuous process of risk assessment and adherence to established protocols.
References
- 2-Buthylimidazole SDS, 50790-93-7 Safety Data Sheets - ECHEMI.URL: https://www.echemi.com/sds/2-buthylimidazole-cas-50790-93-7.html
- Material Safety Data Sheet - 2-Butyl-4-chloro-5-formylimidazole - Cole-Parmer.URL: https://www.coleparmer.com/sds/2-Butyl-4-chloro-5-formylimidazole_AC372190000.pdf
- SAFETY DATA SHEET - Fisher Scientific.URL: https://www.fishersci.com/sds/2-Butylimidazole-4-carbaldehyde_68282-49-5.pdf
- Imidazole - University of Washington.URL: https://www.ehs.washington.edu/system/files/resources/sop-imidazole.pdf
- Laboratory Waste Disposal Safety Protocols | NSTA.URL: https://www.nsta.
- How to Dispose of Chemical Waste in a Lab Correctly - GAIACA.URL: https://www.gaiaca.com/how-to-dispose-of-chemical-waste-in-a-lab-correctly/
- OSHA Glove Selection Chart - Environmental Health and Safety.URL: https://www.unmc.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
